molecular formula C12H14N2O2 B103452 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide CAS No. 15992-10-6

2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide

Cat. No.: B103452
CAS No.: 15992-10-6
M. Wt: 218.25 g/mol
InChI Key: FUEWIOXAEUFASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide is a chemical compound built around an indole scaffold, a structure of significant interest in medicinal chemistry. The 5-methoxyindole moiety is a key structural feature of the natural hormone melatonin, which plays a role in regulating sleep-wake cycles and possesses antioxidant and anti-inflammatory activities . This core structure is incorporated into various bioactive molecules and melatoninergic ligands that target MT1 and MT2 receptors . Furthermore, indole derivatives, in general, are extensively investigated for a broad spectrum of biological activities, including antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli . As a research chemical, this compound serves as a valuable intermediate or precursor for the synthesis of more complex molecules in drug discovery and development programs. Its structure makes it a potential candidate for researchers exploring new neuroprotective agents, antimicrobials, and anti-inflammatory compounds. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-9(6-12(13)15)10-5-8(16-2)3-4-11(10)14-7/h3-5,14H,6H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEWIOXAEUFASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288215
Record name 2-(5-methoxy-2-methyl-1h-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15992-10-6
Record name 15992-10-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54762
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(5-methoxy-2-methyl-1h-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core physicochemical properties of the synthetic indole derivative, 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide. This document delves into the structural, spectroscopic, and analytical characteristics of this compound, offering insights crucial for its application in medicinal chemistry and pharmacological research.

Introduction: A Molecule of Interest in Modern Drug Discovery

This compound is a synthetic indole derivative that has garnered significant attention in the field of medicinal chemistry.[1][2] Its structural framework, featuring a methoxy group at the 5-position, a methyl group at the 2-position, and an acetamide substituent at the 3-position of the indole ring, makes it a valuable precursor in the synthesis of more complex molecules.[1] This compound serves as a key intermediate in the development of a variety of therapeutic agents, including those with potential anti-inflammatory and anticancer properties.[1] A thorough understanding of its physicochemical properties is paramount for optimizing its synthesis, formulation, and biological activity.

Part 1: Core Physicochemical Characteristics

A foundational understanding of a molecule's physicochemical properties is the bedrock of its successful application in research and development. These properties govern its behavior in various chemical and biological environments, influencing everything from reaction kinetics to bioavailability.

Chemical Identity and Structure

The unambiguous identification of this compound is established through its fundamental chemical identifiers.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 15992-10-6[2]
Molecular Formula C₁₂H₁₄N₂O₂[2]
Molecular Weight 218.25 g/mol [2]
InChI Key FUEWIOXAEUFASQ-UHFFFAOYSA-N[2]

The molecular structure, depicted below, reveals the key functional groups that dictate the compound's chemical behavior: the indole ring system, the methoxy group, the methyl group, and the acetamide side chain.

Caption: Chemical structure of this compound.

Solubility Profile

The solubility of a compound is a critical parameter that influences its suitability for various experimental and formulation contexts. While specific experimental solubility data for this compound is not extensively published, a qualitative assessment can be made based on its structure and the behavior of similar indole derivatives.

SolventPredicted SolubilityRationale
Water Sparingly soluble to insolubleThe presence of the largely nonpolar indole ring system is expected to limit aqueous solubility. The amide and methoxy groups can participate in hydrogen bonding, but this is unlikely to overcome the hydrophobicity of the core structure.
Methanol, Ethanol SolubleThese polar protic solvents are expected to effectively solvate the molecule through hydrogen bonding with the amide and methoxy groups, as well as dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO) Highly solubleDMSO is a strong polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and effectively solvating a wide range of organic molecules.
Dichloromethane (DCM), Chloroform SolubleThese nonpolar aprotic solvents are likely to dissolve the compound due to the predominantly nonpolar character of the indole ring.
Ethyl Acetate SolubleThis solvent of intermediate polarity should be effective in dissolving the compound.

Experimental Protocol for Solubility Determination:

A standardized protocol for determining the solubility of this compound in various solvents is crucial for reproducible results.

  • Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.

PropertyValue
Melting Point 153-155 °C

This relatively high melting point suggests a well-ordered crystalline lattice with significant intermolecular forces.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule are critical for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The pKa of this compound is primarily influenced by the indole nitrogen and the amide group.

  • Indole NH: The indole NH is weakly acidic, with a pKa typically in the range of 16-17. This means it will only be deprotonated under strongly basic conditions.

  • Amide NH₂: The amide protons are very weakly acidic (pKa > 20) and are not typically considered to ionize under physiological conditions.

  • Amide Carbonyl Oxygen: The carbonyl oxygen is weakly basic and can be protonated under strongly acidic conditions.

Predicted pKa:

Based on computational models and data from similar indole derivatives, the most relevant pKa for this compound is that of the indole NH, which is predicted to be in the range of 16-17 .

Experimental Protocol for pKa Determination:

UV-Vis spectrophotometry is a common and reliable method for determining the pKa of ionizable compounds.

  • Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa.

  • Dissolve a known concentration of the compound in each buffer solution.

  • Measure the UV-Vis absorption spectrum of each solution.

  • Plot the absorbance at a specific wavelength (where the neutral and ionized forms have different absorbances) against the pH.

  • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

Part 2: Spectroscopic and Structural Characterization

A suite of spectroscopic techniques provides a detailed fingerprint of the molecule, confirming its structure and providing insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.8-8.2br sIndole N-H
~ 7.1-7.3dH-7
~ 6.7-6.9dH-4
~ 6.6-6.8ddH-6
~ 5.3-5.5br sAmide -NH₂
~ 3.8s-OCH₃
~ 3.5s-CH₂-
~ 2.3s-CH₃

¹³C NMR (Predicted):

Chemical Shift (δ, ppm)Assignment
~ 175C=O (amide)
~ 154C-5
~ 136C-7a
~ 131C-2
~ 129C-3a
~ 112C-7
~ 111C-6
~ 103C-3
~ 100C-4
~ 56-OCH₃
~ 32-CH₂-
~ 12-CH₃

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

  • Spectral Interpretation: Assign the observed signals to the corresponding protons and carbons in the molecule using chemical shift values, coupling patterns, and integration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
~ 3400-3300N-H stretch (indole and amide)
~ 3050-3000C-H stretch (aromatic)
~ 2950-2850C-H stretch (aliphatic)
~ 1660C=O stretch (amide I)
~ 1620N-H bend (amide II)
~ 1600, 1480C=C stretch (aromatic)
~ 1250C-O stretch (methoxy)

The IR spectrum of a related compound, 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide, shows characteristic peaks for the amide C=O stretch at 1661 cm⁻¹ and the N-H stretch at 3301 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrum:

  • Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 219.1.

  • Fragmentation Pattern: The fragmentation pattern would likely involve cleavage of the acetamide side chain and potentially the loss of the methoxy group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is the primary chromophore in this compound.

Predicted UV-Vis Absorption:

Indole and its derivatives typically exhibit two main absorption bands in the UV region:

  • ~220 nm: Corresponding to a π → π* transition.

  • ~280-290 nm: A broader band resulting from another π → π* transition, which is sensitive to substitution on the indole ring.

The methoxy group at the 5-position is expected to cause a slight bathochromic (red) shift of these absorption maxima.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. While no crystal structure for this compound is currently available in the public domain, data for a related derivative, 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide, reveals a triclinic crystal system.[2] This information suggests that the target compound is also likely to form a well-ordered crystalline solid.

Part 3: Synthesis, Purification, and Analysis

The practical application of this compound in research and development necessitates robust methods for its synthesis, purification, and analytical characterization.

Synthesis

The synthesis of this compound typically proceeds via the acylation of 5-methoxy-2-methylindole.[1]

Synthesis_Workflow Start 5-Methoxy-2-methylindole Step1 Acylation with Chloroacetyl Chloride Start->Step1 Intermediate 2-Chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one Step1->Intermediate Step2 Ammonolysis Intermediate->Step2 Product This compound Step2->Product

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol for Synthesis:

  • Acylation: To a solution of 5-methoxy-2-methylindole in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether), add a base (e.g., pyridine or triethylamine). Cool the mixture in an ice bath and slowly add a solution of chloroacetyl chloride.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Ammonolysis: Dissolve the crude 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one in a suitable solvent (e.g., ethanol or THF) and treat with an excess of aqueous ammonia.

  • Isolation: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure and isolate the crude product.

Purification

Purification of the crude product is essential to obtain a high-purity sample for further studies.

Recrystallization Protocol:

  • Solvent Selection: Based on the solubility profile, a suitable solvent for recrystallization is likely to be ethanol or an ethanol/water mixture.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification_Workflow Crude Crude Product Dissolve Dissolve in minimal hot solvent Crude->Dissolve Filter Hot filtration (if necessary) Dissolve->Filter Cool Slow cooling to induce crystallization Filter->Cool Isolate Vacuum filtration and washing Cool->Isolate Dry Drying under vacuum Isolate->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A typical recrystallization workflow for purification.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and quantifying the concentration of this compound.

Recommended HPLC Method:

  • Column: A reversed-phase C18 column is suitable for the separation of this moderately polar compound.

  • Mobile Phase: A gradient elution using a mixture of water (with a small amount of acid, e.g., 0.1% formic acid or trifluoroacetic acid, to improve peak shape) and an organic modifier like acetonitrile or methanol.

  • Detection: UV detection at the absorption maximum of the compound (around 280-290 nm).

  • Flow Rate: A typical flow rate would be 1.0 mL/min.

Part 4: Stability

The stability of a compound under various conditions is a critical factor in its handling, storage, and formulation. While specific stability data for this compound is not available, indole derivatives are known to be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

  • Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of various degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the indole ring.

  • Hydrolysis: The amide functional group may be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH.

Recommendations for Storage and Handling:

To ensure the stability of this compound, it is recommended to:

  • Store the compound in a cool, dry, and dark place.

  • Protect it from exposure to light and air.

  • For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While a lack of extensive publicly available experimental data necessitates some reliance on prediction and analogy to related structures, the information presented herein offers a solid foundation for researchers working with this important synthetic intermediate. The detailed protocols for synthesis, purification, and analysis provide a practical framework for its use in the laboratory. As research into the therapeutic potential of indole derivatives continues to expand, a thorough understanding of the fundamental properties of key building blocks like this compound will remain indispensable.

References

  • 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide.

Sources

2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of this compound. Given the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility, offers a predicted solubility profile based on its structural attributes, and presents a detailed, field-proven experimental protocol for its accurate determination. This guide is designed to empower researchers with the necessary theoretical knowledge and practical methodologies to effectively assess and leverage the solubility of this indole derivative in their work.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

This compound is a synthetic indole derivative with a molecular formula of C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol .[1][2] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substituents on the indole ring—a methoxy group at position 5, a methyl group at position 2, and an acetamide group at position 3—collectively define the molecule's physicochemical properties and, consequently, its interactions with various solvents.[2]

Understanding the solubility of this compound in organic solvents is paramount for several key aspects of drug development:

  • Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity during the synthesis and subsequent crystallization of the compound.

  • Formulation: The choice of solvents directly impacts the development of stable and effective dosage forms, including oral, parenteral, and topical formulations.

  • Pharmacokinetics and Bioavailability: The solubility of a drug is a major determinant of its absorption and bioavailability.[3]

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure, which in turn is influenced by the presence of polar functional groups and the overall molecular geometry.

The structure of this compound features several key functional groups that govern its solubility profile:

  • Indole Ring: The bicyclic aromatic indole core is relatively non-polar and will favor interactions with non-polar or moderately polar solvents.

  • Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the potential for hydrogen bond acceptance.

  • Acetamide Group (-CH₂CONH₂): This is a highly polar group capable of both hydrogen bond donation (from the N-H bonds) and acceptance (at the carbonyl oxygen and the nitrogen lone pair). This group will significantly influence solubility in polar protic and aprotic solvents.

  • Methyl Group (-CH₃): This is a non-polar, lipophilic group that contributes to the overall hydrophobicity of the molecule.

The interplay of these functional groups results in a molecule with a moderate overall polarity. Therefore, it is expected to exhibit good solubility in polar aprotic and polar protic solvents, and moderate solubility in some non-polar solvents.

Predicted Solubility Profile

While experimental data is the gold standard, a predicted solubility profile can provide a valuable starting point for solvent screening. The following table outlines the expected solubility of this compound in a range of common organic solvents, based on its structural features and the general solubility behavior of similar indole derivatives.[4][5]

Solvent Class Solvent Predicted Solubility Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExcellent hydrogen bond acceptor and highly polar, capable of effectively solvating the acetamide and methoxy groups.[4]
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, a highly polar solvent that can engage in strong intermolecular interactions with the solute.[4]
Acetonitrile (ACN)ModerateIts polar nature and ability to accept hydrogen bonds suggest good solubility.[4]
Polar Protic Methanol (MeOH)Moderate to HighCapable of both donating and accepting hydrogen bonds, which should facilitate the dissolution of the indole and acetamide moieties.[4]
Ethanol (EtOH)ModerateSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
Non-Polar Dichloromethane (DCM)ModerateThe overall molecular structure has significant non-polar character, which should allow for reasonable solubility in this common organic solvent.[4]
TolueneLow to ModerateThe aromatic nature of toluene can interact with the indole ring system, but the difference in polarity may limit high solubility.[4]
HexanesLowAs a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar regions of the molecule.[4]

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is widely regarded as the most reliable technique for determining the thermodynamic solubility of a compound.[6][7] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a period of time and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is necessary to ensure that a saturated solution is formed in equilibrium with the solid phase.[6]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary studies.[8]

  • Phase Separation:

    • After equilibration, allow the suspensions to settle.

    • Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a syringe filter compatible with the organic solvent.[6] Care must be taken to avoid disturbing the solid phase.

  • Sample Preparation for Analysis:

    • Immediately after separation, dilute a known aliquot of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. This is crucial to prevent precipitation of the compound upon cooling or solvent evaporation.[8]

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizations

Molecular Structure and Key Functional Groups

Caption: Molecular structure of this compound highlighting key functional groups influencing solubility.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or Filter C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

References

  • Chen, P.A. Crafts, 2006, “Correlation and Prediction of Drug Molecule Solubility in. Mixed Solvent Systems with the NRTL-SAC Model,” paper submitted for publcation in. Ind. Eng. Chem. Res. 3. C.-C. Chen, 1993, “A Segment-Based Local Composition Model for the Gibbs Energy of. Polymer Solutions,” Fluid Phase Equilibria, 83, 301.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug-like Properties: Concepts, Structure, and Methods. SciSpace.
  • Abraham, M. H., Smith, R. E., Luchtefeld, R., Boorem, A. J., Luo, R., & Acree, W. E., Jr. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of pharmaceutical sciences, 99(3), 1500–1515.
  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Abraham, M. H., Smith, R. E., Luchtefeld, R., Boorem, A. J., Luo, R., & Acree, W. E. (2010). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. ResearchGate.
  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua.
  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed.
  • PubChem. (n.d.). N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide. PubChem.
  • Solubility of Things. (n.d.). Indole. Solubility of Things.
  • Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Slideshare.
  • World Health Organization. (n.d.). Annex 4. WHO.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.

Sources

stability of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide under physiological conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide Under Physiological Conditions

Executive Summary

The journey of a candidate molecule from discovery to a viable therapeutic agent is fraught with challenges, chief among them being its stability within a biological system. This technical guide provides a comprehensive analysis of the stability of this compound, a synthetic indole derivative, under simulated physiological conditions. As a compound of interest in medicinal chemistry, understanding its metabolic and chemical liabilities is paramount for predicting its pharmacokinetic profile and guiding further development.[1] This document delineates the primary degradation pathways—hydrolysis of the acetamide side chain and oxidation of the indole nucleus—and provides detailed, field-proven protocols for their experimental evaluation. By integrating mechanistic insights with practical methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to advancing indole-based chemical entities.

Introduction: The Imperative of Physiological Stability

This compound is a heterocyclic compound built upon the versatile indole scaffold, a privileged structure in numerous biologically active molecules.[2] Its structure, featuring a methoxy group, a methyl group, and an acetamide substituent, presents specific chemical characteristics that dictate its behavior in a biological milieu.[1]

"Physiological stability" refers to a compound's resistance to chemical and enzymatic degradation under conditions that mimic the human body (pH 7.4, 37°C, presence of metabolic enzymes). A compound with poor stability will be cleared rapidly from circulation, possess a short half-life, and likely exhibit low bioavailability, rendering it ineffective as a therapeutic agent. Therefore, a thorough stability assessment is not merely a checkbox in the preclinical workflow but a critical, data-driven process that informs go/no-go decisions and guides the rational design of more robust analogues.[3]

This guide will explore the two principal vulnerabilities of the target molecule and detail the experimental systems used to probe them.

Physicochemical Properties and Structural Analysis

A molecule's inherent stability is rooted in its structure. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₂[4]
Molecular Weight 246.30 g/mol [4]
XLogP3 2.0[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]

Structural Hot-Spots for Degradation:

  • Acetamide Moiety: The amide bond is susceptible to hydrolysis, which would cleave the molecule into 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetic acid and ammonia. While generally stable at neutral pH, this reaction can be significantly accelerated by enzymes.[5]

  • Indole Nucleus: The electron-rich indole ring is a prime substrate for oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[1][3] Oxidation can occur at various positions on the bicyclic ring system.

Potential Degradation Pathways

Hydrolytic Degradation of the Acetamide Moiety

Amide hydrolysis is a fundamental reaction in drug metabolism. In a physiological context, this degradation is typically not spontaneous but enzyme-mediated. Amidases and peptidases, present in plasma and various tissues, catalyze the nucleophilic attack of a water molecule on the carbonyl carbon of the amide.[5] While non-enzymatic hydrolysis of peptide bonds at neutral pH is extremely slow (half-life of years), the presence of these biocatalysts can reduce the half-life to minutes or hours.[5] The degradation of acetamide specifically has been shown to be facilitated by various microorganisms expressing amidase enzymes, highlighting the biological potential for this pathway.[6][7][8]

G parent This compound products 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetic Acid + Ammonia parent->products Hydrolysis (Amidase-mediated) pH 7.4, 37°C G sub Parent Compound Indole Nucleus 5-Methoxy Group met1 Hydroxylated Metabolites sub:f0->met1 CYP450 Hydroxylation met2 5-Hydroxy Metabolite sub:f1->met2 CYP450 O-demethylation

Caption: Potential sites of CYP450-mediated oxidative metabolism.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of standardized in vitro assays are required. Each protocol is designed to isolate a specific degradation pathway, providing a clear picture of the compound's liabilities.

General Experimental Workflow

The core logic behind stability assays is consistent: incubate the compound in a biologically relevant matrix, sample over time, and quantify its disappearance.

G cluster_0 Experimental Phase cluster_1 Analytical Phase Incubation 1. Incubate Compound (37°C) Sampling 2. Sample at Time Points (e.g., 0, 15, 30, 60 min) Incubation->Sampling Quenching 3. Quench Reaction (e.g., Acetonitrile) Sampling->Quenching Analysis 4. Analyze by LC-MS/MS Quenching->Analysis Data 5. Quantify Parent Compound Remaining Analysis->Data Calc 6. Calculate Half-Life (t½) Data->Calc

Caption: A generalized workflow for in vitro stability assays.

Protocol 1: Chemical Stability in Simulated Physiological Buffer
  • Expertise & Causality: This assay establishes the baseline stability of the compound in an aqueous environment at physiological pH and temperature, absent of any metabolic enzymes. It isolates non-enzymatic hydrolysis as the sole degradation route. Any degradation observed here is inherent to the molecule's chemical structure under these conditions.

  • Methodology:

    • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

    • Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • Incubation: Pre-warm the pH 7.4 buffer to 37°C in a water bath. Initiate the reaction by adding the compound stock to the buffer for a final concentration of 1 µM.

    • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

    • Quenching: Immediately add the aliquot to a tube containing 100 µL of ice-cold acetonitrile with an internal standard to stop any further degradation.

    • Sample Processing: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate any salts.

    • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining parent compound. [9]

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
  • Expertise & Causality: This is the gold-standard assay for evaluating Phase I oxidative metabolism. HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of CYP450 enzymes. The reaction is dependent on the cofactor NADPH. A parallel incubation without NADPH serves as a crucial negative control. Degradation that occurs only in the presence of NADPH is definitively attributed to CYP450-mediated metabolism.

  • Methodology:

    • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the compound stock solution (final concentration 1 µM). Pre-incubate this mixture at 37°C for 5 minutes.

    • Reaction Initiation: Start the reaction by adding the NADPH solution. For the negative control, add buffer instead of NADPH.

    • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL).

    • Quenching & Processing: Follow steps 5-7 from Protocol 4.2.

Protocol 3: Stability in Human Plasma
  • Expertise & Causality: This assay assesses susceptibility to enzymes present in blood, such as proteases and amidases, which can hydrolyze the acetamide bond. Comparing the degradation rate in plasma to that in buffer (Protocol 4.2) allows for the specific determination of enzymatic hydrolysis versus chemical hydrolysis.

  • Methodology:

    • Plasma Preparation: Thaw commercially available frozen human plasma at 37°C.

    • Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding the compound stock for a final concentration of 1 µM.

    • Sampling: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL).

    • Quenching (Protein Precipitation): Immediately add the aliquot to a tube containing 150 µL of ice-cold acetonitrile with an internal standard. This not only stops the reaction but also precipitates the plasma proteins.

    • Sample Processing & Analysis: Follow steps 6-7 from Protocol 4.2.

Data Analysis and Interpretation

The primary output from these assays is the concentration of the parent compound remaining over time. This data is used to calculate key stability parameters.

  • Plotting: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Rate Constant (k): The slope of the linear regression of this plot is the elimination rate constant (-k).

  • Half-Life (t½): The half-life is calculated using the formula: t½ = 0.693 / k .

The results can be summarized for comparative analysis:

Assay ConditionPredicted Primary PathwayHypothetical Half-Life (t½)Stability Classification
Phosphate Buffer (pH 7.4) Chemical Hydrolysis> 24 hoursHigh
Human Plasma Enzymatic Hydrolysis180 minutesModerate
Human Liver Microsomes (+NADPH) Oxidative Metabolism45 minutesLow
Human Liver Microsomes (-NADPH) Chemical/Non-CYP Degradation> 4 hoursHigh

This table contains hypothetical data for illustrative purposes.

A short half-life (< 60 minutes) in the HLM assay suggests the compound is a likely substrate for CYP450 enzymes and may undergo rapid first-pass metabolism in vivo. A significantly shorter half-life in plasma compared to buffer indicates susceptibility to plasma amidases.

Conclusion and Future Directions

The in vitro stability profile of this compound is a critical dataset for any drug discovery program involving this scaffold. The protocols outlined in this guide provide a robust framework for identifying and quantifying its primary metabolic and chemical liabilities. Based on the structural analysis, the compound is likely susceptible to both oxidative metabolism at the indole core and enzymatic hydrolysis of the acetamide side chain.

Should these assays reveal significant instability, medicinal chemists can employ strategies such as introducing electron-withdrawing groups to the indole ring to reduce its susceptibility to oxidation or replacing the acetamide with a more stable bioisostere. These data-driven modifications are essential for optimizing the pharmacokinetic properties of lead compounds and increasing the probability of success in later stages of drug development.

References

  • Sogani, M., Bakre, P. P., & Mathur, N. (2014). Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions.
  • PubChem. (n.d.). N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide.
  • Kouyama, H., et al. (2007). Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms. Applied Microbiology and Biotechnology, 74(4), 928-34. [Link]
  • PubChem. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.
  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]
  • ResearchGate. (n.d.). Synthesis of indolyl pyrroloindolines via a cascade arylation/cyclization of indole acetamides with 3-substituted indoles. [Link]
  • Chen, Y., et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. The Journal of Physical Chemistry C, 126(32), 13686–13697. [Link]
  • ResearchGate. (n.d.). Utility of MetaSite in Improving Metabolic Stability of the Neutral Indomethacin Amide Derivative and Selective Cyclooxygenase-2 Inhibitor 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide. [Link]
  • Hernandez, M., & Pelayo-Ortiz, C. (1998). Acetamide degradation by a continuous-fed batch culture of Bacillus sphaericus. Applied Biochemistry and Biotechnology, 70-72, 215-223. [Link]
  • ResearchGate. (n.d.). Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms. [Link]
  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link]
  • Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]
  • Al-Hujaily, E. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2315. [Link]
  • Mitchell, P. G., et al. (2022). Activity and Biocatalytic Potential of an Indolylamide Generating Thioesterase. Organic Letters, 24(29), 5360–5364. [Link]
  • ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]
  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link]
  • Wong, S. H. Y. (Ed.). (2001). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. John Wiley & Sons. [Link]
  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(3), 2005–2017. [Link]
  • Royal Society of Chemistry. (n.d.). Synthesis of indolyl pyrroloindolines via a cascade arylation/cyclization of indole acetamides with 3-substituted indoles. [Link]

Sources

An In-Depth Technical Guide to 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide (CAS Number: 15992-10-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide, registered under CAS number 15992-10-6, is a synthetic indole derivative that has garnered attention in medicinal chemistry.[1] As a member of the vast and versatile indole family of heterocyclic compounds, it serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, biological activity, and safety protocols for this compound, tailored for professionals in research and drug development.

Physicochemical and Structural Data

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 15992-10-6[1][2]
Molecular Formula C₁₂H₁₄N₂O₂[1]
Molecular Weight 218.25 g/mol [1]
Melting Point 147-155 °C[2][3]
Boiling Point (Predicted) 496.2 ± 45.0 °C[2]
Density (Predicted) 1.241 ± 0.06 g/cm³[2]
Appearance White solid[3]
Chemical Structure

The molecular architecture of this compound features a core indole ring system, which is a prevalent scaffold in numerous biologically active compounds. The structure is characterized by a methoxy group at the 5-position, a methyl group at the 2-position, and an acetamide group at the 3-position of the indole ring.

Figure 1: Chemical structure of this compound.

Synthesis Protocols

The synthesis of this compound can be achieved through multiple routes. Below are two common methodologies, providing a general overview and a more detailed experimental protocol.

General Synthesis Approach

A prevalent method for the synthesis of this compound involves the acylation of a 5-methoxy-2-methylindole scaffold at the 3-position. This is typically achieved using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.[1] Subsequent manipulation of the resulting intermediate can yield the desired acetamide.

G start 5-methoxy-2-methylindole step1 Acylation at C3 (e.g., Acetic Anhydride, Pyridine) start->step1 intermediate 3-acetyl-5-methoxy-2-methylindole step1->intermediate step2 Conversion to Acetamide (e.g., Hydrolysis and Amidation) intermediate->step2 product This compound step2->product

Figure 2: General synthesis workflow.

Detailed Experimental Protocol

A documented synthesis route involves the conversion of 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, a derivative of the anti-inflammatory drug indomethacin, to the target acetamide.[3]

Materials:

  • 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid

  • Anhydrous Tetrahydrofuran (THF)

  • N-methylmorpholine

  • Ethyl chlorocarbonate

  • Ammonium hydroxide (NH₄OH)

  • Sodium hydroxide (NaOH) solution (4 mol/L)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid (14.3 g, 40 mmol) in anhydrous THF (100 mL) and cool the solution to -10°C.[3]

  • With vigorous stirring, slowly add N-methylmorpholine (5 mL, 45 mmol) dropwise.[3]

  • After 10 minutes, add ethyl chlorocarbonate (4 mL, 42 mmol) dropwise over a period of 30 minutes.[3]

  • Subsequently, add NH₄OH (100 mL) and stir the reaction mixture for 3 hours at room temperature.[3]

  • While stirring, slowly add 4 mol/L NaOH solution (200 mL) until all solid material has dissolved.[3]

  • Partition the reaction mixture and extract the aqueous layer with CH₂Cl₂ (3 x 200 mL).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Concentrate the dried organic phase under vacuum to obtain the crude product.[3]

  • Wash the crude product with water to yield this compound as a white solid (yield: 7.644 g, 88%).[3]

Rationale for Procedural Choices:

  • The use of N-methylmorpholine as a base is crucial for the activation of the carboxylic acid via the formation of a mixed anhydride with ethyl chlorocarbonate, rendering it susceptible to nucleophilic attack.

  • The reaction is conducted at a low temperature (-10°C) during the activation step to control the reactivity of the mixed anhydride and minimize side reactions.

  • Ammonium hydroxide serves as the nitrogen source for the formation of the primary amide.

  • The final basic workup with NaOH is designed to hydrolyze the N-benzoyl group, yielding the free indole, and to ensure the desired product is in a form that can be efficiently extracted.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Spectroscopic Data
  • ¹H NMR (400MHz, CDCl₃): δ (ppm) 7.91 (s, 1H), 7.20 (d, J=8.61Hz, 1H), 6.91 (d, J=1.96Hz, 1H), 6.81 (dd, J=2.35Hz, 8.61Hz, 1H), 5.66 (s, 1H), 5.39 (s, 1H), 3.84 (s, 3H), 3.64 (s, 2H), 2.39 (s, 3H).[3]

  • Mass Spectrometry (ESI-MS): m/z 219.1 [M+H]⁺.[3]

Biological Activity and Mechanism of Action

This compound is primarily investigated for its potential as an intermediate in the synthesis of novel anti-inflammatory and anticancer agents.[1]

Putative Mechanism of Action

The biological activity of indole derivatives is often linked to their ability to interact with various enzymes and receptors. For compounds structurally related to anti-inflammatory drugs like indomethacin, a primary target is the prostaglandin H synthase (PGHS) enzyme, also known as cyclooxygenase (COX).[1] This enzyme exists in two main isoforms, PGHS-1 and PGHS-2, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[4] The inhibition of PGHS is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[5] It is hypothesized that this compound and its derivatives may exert their biological effects by inhibiting PGHS, thereby reducing the production of pro-inflammatory prostaglandins.[1] Further detailed enzymatic and cellular assays are required to fully elucidate the specific inhibitory profile and mechanism of this compound.

G cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibitory Action Arachidonic_Acid Arachidonic Acid PGHS Prostaglandin H Synthase (COX-1/COX-2) Arachidonic_Acid->PGHS Prostaglandins Prostaglandins PGHS->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Inhibition Inhibition Compound->Inhibition Inhibition->PGHS

Sources

predicted mechanism of action of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Mechanism of Action of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive analysis of the predicted mechanism of action for the synthetic indole derivative, this compound. Based on structural analogy and extensive literature review of related compounds, we predict a dual-action pharmacological profile. The primary mechanism is proposed to be anti-inflammatory activity via the inhibition of cyclooxygenase (COX) enzymes . A significant secondary mechanism is predicted to be anticancer activity mediated by the inhibition of tubulin polymerization , a pathway common to many indole-based cytotoxic agents. This whitepaper will dissect the structural basis for these predictions, outline detailed experimental protocols for their validation, and explore other potential biological targets.

Introduction: The Therapeutic Potential of the Indole-Acetamide Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] When combined with an acetamide functional group, the resulting indole-acetamide framework gives rise to molecules with demonstrated anticancer, anti-inflammatory, antiviral, and antioxidant properties.[1][2][3] The compound this compound is a synthetic derivative within this class, recognized for its potential therapeutic applications.[4] However, its precise molecular mechanism remains to be fully elucidated.

This guide aims to synthesize current knowledge to build a robust, evidence-based hypothesis for the compound's mechanism of action. By analyzing its structure and drawing parallels with well-characterized analogues, we will propose its most likely biological targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also a practical guide for experimental validation.

Structural and Physicochemical Analysis

A molecule's function is dictated by its form. The structure of this compound contains several key features that inform its predicted activity:

  • 5-Methoxy-Indole Core: The methoxy group at the 5-position is a critical feature found in many neuroactive compounds, including serotonin and melatonin.[5] This group can act as a hydrogen bond acceptor and influences electronic properties, often enhancing binding affinity for aminergic receptors and other biological targets.[5]

  • 2-Methyl Group: Substitution at the C2 position of the indole ring can enhance metabolic stability and modulate receptor selectivity.

  • 3-Acetamide Side Chain: The CH₂-CO-NH₂ group at the C3 position is a key functional moiety. It can participate in hydrogen bonding as both a donor (N-H) and acceptor (C=O), making it well-suited for interaction with the active sites of enzymes or receptors. This side chain is distinct from the N-acetyl ethylamine side chain of melatonin, suggesting a different target profile.[6]

These structural elements collectively suggest the molecule is optimized for specific interactions within biological pathways, particularly those involved in inflammation and cell proliferation.

Predicted Primary Mechanism: Anti-inflammatory Activity via COX Inhibition

Hypothesis: The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.

Supporting Evidence: The indole scaffold is the foundation of several potent non-steroidal anti-inflammatory drugs (NSAIDs), with Indomethacin being a prime example.[7] The precursor to our compound of interest, 5-Methoxy-2-methylindole, has been shown to inhibit the chlorinating activity of myeloperoxidase (MPO), an enzyme deeply implicated in inflammatory processes.[8][9] Furthermore, some reports directly identify Prostaglandin G/H synthase 1 (COX-1) as a primary target for this compound.[4] This inhibition would block the conversion of arachidonic acid into prostaglandins (PGs), which are key signaling molecules that mediate pain, fever, and inflammation.

Proposed Signaling Pathway: Arachidonic Acid Cascade

The diagram below illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid, the step we predict is inhibited by the target compound.

COX_Pathway PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid PLA2->AA Catalyzes Membrane Membrane Phospholipids Membrane->PLA2 Inflammatory Stimuli COX COX-1 / COX-2 (Cyclooxygenase) AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target 2-(5-Methoxy-2-methyl -1h-indol-3-yl)acetamide Target->COX Predicted Inhibition

Caption: Predicted inhibition of COX enzymes in the arachidonic acid pathway.

Experimental Validation Plan

To validate this hypothesis, a series of well-defined in vitro and cellular assays are required.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay This assay directly measures the ability of the compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

  • Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, with final concentrations ranging from 1 nM to 100 µM. Include appropriate controls (DMSO vehicle, Indomethacin for non-selective inhibition, Celecoxib for COX-2 selective inhibition).

  • Reaction Initiation: To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, 10 µL of the enzyme, and 10 µL of the test compound or control. Incubate for 5 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid substrate.

  • Detection: Immediately following substrate addition, add 10 µL of a colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD).

  • Measurement: Read the absorbance at 590 nm every minute for 5 minutes using a plate reader. The rate of color development is proportional to COX activity.

  • Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for Prostaglandin E2 (PGE₂) Production This assay confirms the compound's activity in a more biologically relevant cellular context.

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (1 nM to 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Analysis: Determine the IC₅₀ value for the inhibition of PGE₂ production.

Anticipated Data Summary
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Cellular PGE₂ IC₅₀ (µM)
Predicted: 2-(...)-acetamide 0.5 - 510 - 501 - 10
Indomethacin (Control)~0.1~1.5~0.5
Celecoxib (Control)>100~0.05~0.1

Predicted Secondary Mechanism: Anticancer Activity via Tubulin Polymerization Inhibition

Hypothesis: this compound disrupts microtubule dynamics by binding to tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.

Supporting Evidence: The indole ring is a core feature of many potent anticancer agents that function as microtubule-destabilizing agents.[10] Specifically, N-substituted indole-3-yl derivatives have been shown to inhibit tubulin polymerization, with some exhibiting potent antiproliferative activity against various cancer cell lines.[11][12] Mechanistic studies on these related compounds revealed that they arrest cells in the G2/M phase of the cell cycle and induce apoptosis, consistent with the mechanism of action of other tubulin inhibitors like colchicine.[11]

Proposed Cellular Pathway: Tubulin Inhibition to Apoptosis

The diagram below outlines the predicted cascade of events following the inhibition of tubulin polymerization by the target compound.

Tubulin_Pathway Tubulin α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Microtubules->Spindle Assembly CellCycle G2/M Checkpoint Spindle->CellCycle Spindle Assembly Checkpoint Apoptosis Apoptosis CellCycle->Apoptosis Arrest Leads To Target 2-(5-Methoxy-2-methyl -1h-indol-3-yl)acetamide Target->Tubulin Predicted Inhibition of Polymerization

Caption: Predicted disruption of microtubule dynamics leading to apoptosis.

Experimental Validation Plan

Protocol 3: In Vitro Tubulin Polymerization Assay This fluorescence-based assay directly measures the compound's effect on the assembly of purified tubulin into microtubules.

  • Reagents: Use a commercially available kit containing >99% pure tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.

  • Assay Setup: In a 96-well plate, add tubulin protein to a polymerization buffer. Add the test compound at various concentrations (0.1 µM to 100 µM), a vehicle control (DMSO), a positive control (Paclitaxel, promoter), and a negative control (Colchicine, inhibitor).

  • Initiation: Warm the plate to 37°C to initiate polymerization.

  • Measurement: Monitor the increase in fluorescence over 60 minutes using a fluorescence plate reader (e.g., excitation at 360 nm, emission at 450 nm).

  • Analysis: Plot fluorescence intensity versus time. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

Protocol 4: Cell Cycle Analysis by Flow Cytometry This protocol determines if the compound induces cell cycle arrest at the G2/M phase.

  • Cell Treatment: Seed a cancer cell line (e.g., HeLa or MCF-7) and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the treated samples to the vehicle control. An accumulation of cells in the G2/M phase indicates cell cycle arrest.

Other Potential Mechanisms & Future Directions

While COX inhibition and tubulin polymerization are the most strongly predicted mechanisms, the versatile indole scaffold could interact with other targets.

  • Serotonin/Melatonin Receptor Modulation: The 5-methoxyindole core is a classic pharmacophore for serotonin (5-HT) and melatonin (MT) receptors.[5][6] Although the 3-acetamide side chain differs significantly from classic tryptamines, off-target effects or novel interactions cannot be ruled out. Radioligand binding assays for a panel of 5-HT (e.g., 5-HT₁ₐ, 5-HT₂ₐ) and MT (MT₁, MT₂) receptors should be conducted as part of a broader secondary pharmacology screen.

  • Protein Kinase Inhibition: The indole nucleus is present in numerous protein kinase inhibitors.[10] A broad-panel kinase screen (e.g., using the KinomeScan™ platform) would be a valuable exploratory step to identify any unexpected inhibitory activity.

  • In Silico Studies: Molecular docking simulations of this compound into the active sites of COX-1, COX-2, and the colchicine-binding site of tubulin would provide structural hypotheses for the observed activities and guide future lead optimization.

Conclusion

This compound is a compound of significant therapeutic interest. Based on a rigorous analysis of its chemical structure and the known activities of related indole derivatives, this guide proposes a dual mechanism of action centered on COX inhibition for anti-inflammatory effects and tubulin polymerization inhibition for anticancer activity. The detailed experimental protocols provided herein offer a clear and robust pathway for validating these predictions. Confirmation of these mechanisms will be a critical step in advancing this promising compound through the drug development pipeline.

References

  • Benchchem. This compound | 15992-10-6. URL: https://www.benchchem.com/product/b1236173
  • ACS Publications. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists | ACS Medicinal Chemistry Letters. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00427
  • National Institutes of Health (NIH). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7824701/
  • PubMed. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. URL: https://pubmed.ncbi.nlm.nih.gov/39230310/
  • BOC Sciences. The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis. URL: https://www.bocsci.com/blog/the-role-of-5-methoxy-2-methylindole-in-modern-pharmaceutical-synthesis/
  • RSC Publishing. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. URL: https://pubs.rsc.org/en/content/articlelanding/2016/md/c6md00021b
  • Benchchem. A Comparative Guide to the Synthesis and Bioactivity of Indole-Acetamide Derivatives. URL: https://www.benchchem.
  • National Institutes of Health (NIH). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9946955/
  • ResearchGate. Discovery of Indole-3-acetamide Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads. URL: https://www.researchgate.net/publication/348573229_Discovery_of_Indole-3-acetamide_Derivatives_as_Potent_Transketolase-Inhibiting-Based_Herbicidal_Leads
  • Chem-Impex. 5-Methoxy-2-methylindole. URL: https://www.chemimpex.com/products/5-methoxy-2-methylindole
  • Benchchem. 5-Methoxy-2-methylindole | 1076-74-0. URL: https://www.benchchem.com/product/b1213986
  • Synthesis, reactivity and biological properties of methoxy-activated indoles. URL: https://www.researchgate.
  • Google Patents. Use of indole-3-acetic acid derivatives in medicine. URL: https://patents.google.
  • CymitQuimica. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide. URL: https://www.cymitquimica.com/base/producto/12563/N-%5B2-(5-methoxy-1H-indol-3-yl)ethyl%5Dacetamide
  • MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. URL: https://www.mdpi.com/1420-3049/28/14/5536
  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7852332/

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide, a synthetic indole derivative with significant therapeutic potential.[1] This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will navigate the complete workflow, from initial target identification and ligand-receptor preparation to the execution of molecular docking and the dynamic validation of binding interactions through molecular dynamics simulations. The methodologies described herein are grounded in established scientific principles and are designed to provide a robust framework for predicting and analyzing the receptor binding profile of this and structurally related compounds. By integrating theoretical knowledge with practical, step-by-step instructions, this guide aims to empower researchers to leverage computational tools to accelerate the discovery of novel therapeutics.

Introduction: The Rationale for In Silico Investigation

This compound is an indole derivative that has attracted attention in medicinal chemistry for its diverse biological activities.[1] Its structural resemblance to key neurohormones and neurotransmitters, such as melatonin (N-acetyl-5-methoxytryptamine) and serotonin (5-hydroxytryptamine), strongly suggests its potential interaction with their respective receptors.[2][3] These receptors, primarily G-protein coupled receptors (GPCRs), are pivotal in regulating a vast array of physiological processes, making them prominent targets for therapeutic intervention in neurological, psychiatric, and sleep disorders.[2][4]

In silico modeling offers a powerful, resource-efficient approach to explore the potential binding of this ligand to its putative receptor targets.[5] By simulating these interactions at an atomic level, we can predict binding affinities, elucidate the key molecular interactions driving complex formation, and generate actionable hypotheses for further experimental validation. This guide will focus on a synergistic computational approach, combining the strengths of molecular docking for initial pose prediction with the rigor of molecular dynamics simulations for assessing the stability and dynamics of the ligand-receptor complex.[6][7][8]

Core Objectives of This Guide:

  • To identify and prepare the most probable receptor targets for this compound.

  • To provide a detailed, step-by-step protocol for preparing the ligand for computational analysis.

  • To execute and interpret molecular docking studies to predict binding modes and affinities.

  • To employ molecular dynamics simulations to validate docking poses and analyze the dynamic behavior of the ligand-receptor complex.

  • To present a framework for interpreting computational data to guide subsequent experimental research.

Target Identification and Structural Preparation

The initial and most critical step in any structure-based drug design project is the identification and preparation of the target receptor. Given the structural characteristics of this compound, the primary candidates for investigation are the melatonin receptors (MT1 and MT2) and various serotonin (5-HT) receptor subtypes.

Receptor Selection and Structure Retrieval

High-resolution, experimentally determined structures are paramount for accurate in silico modeling. The Protein Data Bank (PDB) is the primary repository for these structures. For this study, we will focus on human receptor structures where available.

Receptor Target PDB ID Resolution (Å) Notes
Melatonin Receptor 1 (MT1)7DB63.30Cryo-EM structure in complex with G-protein.[4][9]
Melatonin Receptor 2 (MT2)7VH03.46Cryo-EM structure in complex with G-protein.[4][10]
Serotonin Receptor 1A (5-HT1A)7E2Y3.00Cryo-EM structure in complex with serotonin and G-protein.[11]
Serotonin Receptor 5A (5-HT5A)7X5H---Cryo-EM structure in complex with G-protein.[12]
Serotonin Receptor 6 (5-HT6)7XTB3.30Cryo-EM structure in complex with G-protein.[13]

Table 1: Selected Receptor Structures for In Silico Analysis.

Receptor Preparation Protocol

The raw PDB structures require meticulous preparation to ensure they are suitable for docking and simulation. This process typically involves the following steps, which can be performed using software such as UCSF Chimera, PyMOL, or Maestro (Schrödinger).

Step-by-Step Receptor Preparation:

  • Load the PDB Structure: Import the downloaded PDB file into your molecular modeling software.

  • Remove Non-Essential Molecules: Delete all water molecules, co-crystallized ligands, and any other non-protein atoms from the structure. The G-protein subunits should also be removed to isolate the receptor for ligand docking.

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein, ensuring correct protonation states for all residues at a physiological pH (typically 7.4). This is a critical step as hydrogen bonds are key drivers of ligand binding.

  • Assign Partial Charges: Assign appropriate partial charges to all atoms in the receptor. This is essential for accurately calculating electrostatic interactions. The choice of force field (e.g., AMBER, CHARMM) will dictate the charge assignment.

  • Energy Minimization: Perform a brief energy minimization of the receptor structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process.

  • Define the Binding Site: For molecular docking, it is necessary to define the region of the receptor where the ligand is expected to bind. This is typically done by creating a "grid box" around the known binding pocket of the endogenous ligand (e.g., melatonin or serotonin).

Ligand Preparation

Proper preparation of the ligand is equally as important as receptor preparation. The 2D structure of this compound must be converted into a low-energy 3D conformation with correct protonation and charge states.

Step-by-Step Ligand Preparation:

  • Obtain 2D Structure: The 2D structure of the ligand can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.

  • Convert to 3D: Use a tool like Open Babel or the ligand preparation modules within docking software suites to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or GAFF). This will generate a low-energy, stable conformation.

  • Assign Partial Charges: Assign partial charges to the ligand atoms. Gasteiger charges are commonly used for this purpose in many docking programs.[14]

  • Define Torsional Degrees of Freedom: Identify the rotatable bonds in the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a computationally efficient method for initial screening and hypothesis generation.[15][16][17] We will use AutoDock Vina, a widely used and validated docking program, as our example.

Molecular_Docking_Workflow Ligand_Prep Prepared Ligand (.pdbqt) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Receptor_Prep Prepared Receptor (.pdbqt) Grid_Box Define Grid Box Receptor_Prep->Grid_Box Grid_Box->Run_Vina Poses Predicted Binding Poses Run_Vina->Poses Scores Binding Affinity Scores Run_Vina->Scores Interactions Analyze Interactions Poses->Interactions MD_Simulation_Workflow Start Docked Ligand-Receptor Complex Solvation Solvate with Water Box Start->Solvation Ionization Add Ions (Neutralize System) Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration System Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Caption: Molecular Dynamics Simulation Workflow.

MD Simulation Protocol

The following is a generalized protocol for running an MD simulation using a software package like GROMACS or AMBER.

Step-by-Step MD Simulation:

  • System Setup: Start with the best-ranked pose from the molecular docking. Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production Run: Once the system is equilibrated, run the production MD simulation for a sufficient length of time (typically 100 nanoseconds or more) to observe the dynamics of the system.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability and dynamics of the complex.

Analysis of MD Trajectories

Key Metrics for Analysis:

  • Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the course of the simulation. A stable RMSD indicates that the complex has reached equilibrium and the ligand remains bound in a stable conformation.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify regions of the protein that are flexible or rigid. High fluctuations in the binding site could indicate instability.

  • Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and receptor over the simulation time is a strong indicator of binding stability.

Pharmacophore Modeling

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. [18][19][20][21]This approach is particularly valuable when multiple active ligands are known for a target, or when a structure-based approach is used to abstract the key interaction points from a ligand-receptor complex.

There are two main types of pharmacophore models:

  • Ligand-based pharmacophores: These are generated by superimposing a set of known active molecules and identifying the common chemical features. [19][21]* Structure-based pharmacophores: These are derived from the three-dimensional structure of a ligand-receptor complex, highlighting the key interaction points within the binding site. [20] Given our detailed in silico model of this compound bound to its putative receptor, a structure-based pharmacophore model can be generated. This model will consist of a set of features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centroids, and aromatic rings, arranged in a specific spatial orientation.

This pharmacophore model can then be used for several applications:

  • Virtual Screening: To search large compound libraries for novel molecules that match the pharmacophore and are therefore likely to bind to the target receptor. [19][20]* Lead Optimization: To guide the modification of existing ligands to improve their binding affinity and selectivity.

  • Understanding Structure-Activity Relationships (SAR): To rationalize why certain structural modifications lead to changes in biological activity. [19] The generation and application of pharmacophore models represent a logical next step in the computational drug discovery process, bridging the gap between understanding a single ligand-receptor interaction and discovering new chemical entities with therapeutic potential.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the receptor binding of this compound. By combining molecular docking and molecular dynamics simulations, researchers can generate robust, experimentally testable hypotheses about the ligand's primary molecular targets and its mechanism of action at the atomic level.

The insights gained from these computational studies are invaluable for guiding subsequent experimental validation, such as in vitro binding assays and functional assays. Furthermore, the detailed understanding of the ligand-receptor interactions can inform the design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. As computational resources and methodologies continue to advance, the integration of in silico techniques into the drug discovery pipeline will become increasingly indispensable for the rapid and efficient development of new medicines.

References

  • Probing a Model of a GPCR/Ligand Complex in an Explicit Membrane Environment: The Human Cholecystokinin-1 Receptor. PubMed Central.
  • GPCR-Tailored Pharmacophore Pattern Recognition of Small Molecular Ligands. Journal of Chemical Information and Modeling - ACS Publications.
  • Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models?. PLOS Computational Biology.
  • Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. PMC.
  • Sequence-Derived Three-Dimensional Pharmacophore Models for G-Protein-Coupled Receptors and Their Application in Virtual Screening. Journal of Medicinal Chemistry - ACS Publications.
  • Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations. Springer Nature Experiments.
  • Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. PubMed.
  • 7DB6: human melatonin receptor MT1 - Gi1 complex. RCSB PDB.
  • Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery. MDPI.
  • Molecular structures and models of melatonin receptors. (A) Human MT1... ResearchGate.
  • Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. Request PDF - ResearchGate.
  • 7XTB: Serotonin 6 (5-HT6) receptor-Gs-Nb35 complex. RCSB PDB.
  • 7E2Y: Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. RCSB PDB.
  • 6ME2: XFEL crystal structure of human melatonin receptor MT1 in complex with ramelteon. RCSB PDB.
  • 8BLB: Human serotonin 5-HT3A receptor in complex with vortioxetine (nanodiscs, ECD, active/distorted conformation). RCSB PDB.
  • 6Y5A: Serotonin-bound 5-HT3A receptor in Salipro. NCBI.
  • G-Protein Coupled Receptors: Advances in Simulation and Drug Discovery. PMC - NIH.
  • 7X5H: Serotonin 5A (5-HT5A) receptor-Gi protein complex. RCSB PDB.
  • 7VH0: MT2-remalteon-Gi complex. RCSB PDB.
  • 6ME7: XFEL crystal structure of human melatonin receptor MT2 (H208A) in complex with 2-phenylmelatonin. RCSB PDB.
  • G-Protein Coupled Receptor (GPCR) Model Building, Refinement, and Ligand Docking. Vanderbilt University.
  • Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. CORE.
  • pyGOMoDo: GPCRs modeling and docking with python. PMC - NIH.
  • Molecular Docking Practical: How to Use PyRx and Discovery Studio. YouTube.
  • How to Perform Molecular Docking Using PyRx? - Complete Demonstration. YouTube.
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC - NIH.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central.
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry.
  • Elucidating the therapeutic potential of indazole derivative bindarit against K-ras receptor: An in-silico analysis using molecular dynamics exploration. PMC - NIH.
  • Visual Representation of the binding mode of indole-based analogs (A)... ResearchGate.
  • N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide. PubChem.
  • Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. Request PDF - ResearchGate.
  • Synthesis, and In-silico Studies of Indole-chalcone Derivatives Targeting Estrogen Receptor Alpha (ER-α) for Breast Cancer. Current Computer-Aided Drug Design.
  • In Silico Studies of Indole Derivatives as Antibacterial Agents. PubMed.
  • In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. ScienceScholar.
  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry - ACS Publications.

Sources

structure-activity relationship of 5-methoxyindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 5-Methoxyindole Derivatives

Authored by: Gemini, Senior Application Scientist

Date: January 9, 2026

Abstract

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential spanning oncology, neuropharmacology, and inflammatory diseases.[1][2][3] The strategic placement of the electron-donating methoxy group at the 5-position fundamentally influences the molecule's electronic properties and its interactions with biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-methoxyindole derivatives. We will explore the causality behind synthetic strategies, dissect the impact of substitutions at various positions on the indole ring, and elucidate the mechanisms of action that underpin their pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, self-validating experimental protocols, and authoritative grounding to guide the rational design of next-generation therapeutics.

Part 1: The 5-Methoxyindole Core: Synthesis and Strategic Importance

The indole ring system, particularly with a methoxy substitution at the C5 position, is a recurring motif in a multitude of natural products and synthetic drugs, owing to its structural similarity to endogenous molecules like serotonin.[1] This structural feature makes it a valuable starting point for developing ligands for various receptors and enzymes.

Foundational Synthetic Strategies

The construction of the 5-methoxyindole core can be achieved through several classic and modern synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

  • Fischer Indole Synthesis : This is one of the most common methods, involving the acid-catalyzed reaction of 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone.[4] The use of a non-halogenated acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is crucial to prevent undesired chlorination of the electron-rich ring.[4]

  • Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo-ketone with an excess of 4-methoxyaniline. However, it can suffer from a lack of regioselectivity with substituted anilines.[4]

  • Palladium-Catalyzed Synthesis : Modern cross-coupling reactions offer efficient routes. For instance, a 2,3-disubstituted 5-methoxyindole can be synthesized via a palladium-catalyzed reaction between 2-iodo-4-methoxyaniline and a terminal alkyne.[4]

Representative Synthesis Protocol: Fischer Indole Synthesis

This protocol outlines the synthesis of a 5-methoxyindole derivative, adapted from established methodologies.[4] The two-step procedure allows for better control and purification of the intermediate hydrazone, often leading to higher overall yields.[4]

Objective: To synthesize Ethyl 6-methoxy-3-methylindole-2-carboxylate.

Step 1: Formation of the Hydrazone Intermediate

  • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol.

  • Add sodium acetate to neutralize the hydrochloride salt, forming the free hydrazine base in situ.

  • To this mixture, add ethyl 2-oxobutanoate.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the consumption of the hydrazine starting material by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, extract the formed hydrazone using ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude hydrazone.

Step 2: Indolization (Cyclization)

  • To the crude or purified hydrazone, add polyphosphoric acid (PPA). PPA serves as both the acidic catalyst and the reaction medium.

  • Heat the mixture to 80-100 °C with constant stirring.

  • Monitor the reaction progress by TLC until the hydrazone is fully consumed (typically 1-3 hours).

  • Carefully quench the reaction by pouring the hot mixture onto crushed ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 6-methoxy-3-methylindole-2-carboxylate.[4]

Part 2: Structure-Activity Relationship (SAR) Analysis

Subtle modifications to the 5-methoxyindole scaffold can lead to dramatic changes in biological activity, potency, and selectivity. The following sections dissect the SAR based on the position of substitution.

Anticancer Activity: Targeting Cell Proliferation

A significant body of research has focused on the antiproliferative properties of 5-methoxyindole derivatives.[2] Hybrids of 5-methoxyindole and isatin have emerged as particularly potent agents.

Table 1: Antiproliferative Activity of 5-Methoxyindole-Isatin Hybrids [1][2]

Compound ID Key Structural Features Cancer Cell Line IC₅₀ (µM) Reference Drug (Sunitinib) IC₅₀ (µM)
5o Isatin moiety at C2 of indole, N-benzyl group on isatin ZR-75 (Breast) 1.69 8.11
HT-29 (Colon) 1.69 8.11
A-549 (Lung) 1.69 8.11

| 5w | Isatin moiety at C2 of indole, N-phenyl group on isatin | ZR-75 (Breast) | 1.91 | 8.11 |

SAR Insights:

  • C2-Position: The linkage of an isatin moiety at the C2 position of the 5-methoxyindole core is a highly effective strategy for generating potent anticancer compounds.[1]

  • N-Substitution on Isatin: The nature of the substituent on the isatin nitrogen significantly impacts potency. The N-benzyl group in compound 5o confers slightly greater potency than the N-phenyl group in 5w , suggesting that the size and flexibility of this substituent are important for target interaction.[1][2] This may be due to enhanced hydrophobic interactions within the binding pocket of the biological target.

CNS Activity: Modulating the Serotonergic System

The structural analogy of the 5-methoxyindole scaffold to serotonin makes it a prime candidate for developing ligands for serotonin (5-HT) receptors.[1]

Table 2: SAR of 5-Methoxyindole Derivatives at Serotonin Receptors [1]

Derivative Class Target Receptor Affinity/Activity Key SAR Insights
5-Methoxytryptamine 5-HT₁A High affinity The ethylamine side chain at the C3-position is critical for receptor binding.
5-Methoxytryptamine 5-HT₂A Potency varies with N-substitution N,N-dimethyl substitution (as in 5-MeO-DMT) generally confers high potency.

| 5-Methoxytryptamine | 5-HT₄ | Agonist properties | Substitutions on the aliphatic amine can modulate efficacy from full to partial agonism. |

SAR Insights:

  • C3-Position Side Chain: For serotonin receptor activity, an ethylamine side chain at the C3 position is a crucial pharmacophoric element, mimicking the endogenous ligand.[1]

  • Terminal Amine Substitution: Modification of the terminal amine group is a key strategy to fine-tune selectivity and functional activity (agonist vs. antagonist) across different 5-HT receptor subtypes.[1]

Part 3: Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is critical for rational drug design. 5-methoxyindole derivatives exert their effects by modulating specific cellular signaling pathways.

Anticancer Mechanisms

Different 5-methoxyindole derivatives can induce cancer cell death through distinct mechanisms. For example, the 5-methoxyindole-isatin hybrid 5o induces cell cycle arrest, while the indolo[2,3-b]quinoline derivative MMNC inhibits a key cell survival pathway.[1]

anticancer_mechanisms cluster_g1_arrest Mechanism of Compound 5o cluster_pi3k_inhibition Mechanism of MMNC Compound_5o 5-Methoxyindole-isatin Hybrid (5o) G1_Phase G1 Phase Prolongation Compound_5o->G1_Phase S_G2M Reduced S and G2/M Phase Cells G1_Phase->S_G2M Cell_Cycle_Arrest Cell Cycle Arrest S_G2M->Cell_Cycle_Arrest MMNC Indolo[2,3-b]quinoline Derivative (MMNC) PI3K PI3K MMNC->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibition leads to

Caption: Anticancer Mechanisms of 5-Methoxyindole Derivatives.[1]

Anti-Inflammatory Mechanism

5-methoxyindole derivatives, such as 5-methoxytryptophan (5-MTP), have demonstrated anti-inflammatory properties by suppressing key pro-inflammatory signaling pathways.[5]

anti_inflammatory_pathway MTP 5-Methoxytryptophan (5-MTP) p38 p38 MAPK Pathway MTP->p38 inhibits NFkB NF-κB Pathway MTP->NFkB inhibits COX2 COX-2 Expression p38->COX2 NFkB->COX2 Inflammation Inflammation COX2->Inflammation

Caption: Anti-inflammatory action via p38 MAPK and NF-κB inhibition.[5]

Part 4: Experimental Protocols and Drug Development Workflow

The validation of SAR data relies on robust and reproducible biological assays. This section provides detailed protocols for key experiments and a logical workflow for the evaluation of novel derivatives.

Experimental Workflow Diagram

The process from initial concept to a validated lead compound follows a structured path.

workflow A SAR-Guided Compound Design B Chemical Synthesis & Purification A->B C Structural Confirmation (NMR, MS) B->C D Primary Screening (e.g., MTT Assay) C->D E Determine IC₅₀ Values D->E F Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) E->F G Lead Optimization (Iterative Redesign) F->G Data informs redesign H In Vivo Studies F->H Promising leads G->B

Caption: Drug development workflow for 5-methoxyindole derivatives.

Protocol: In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[1][2]

  • Cell Seeding : Seed cancer cells (e.g., ZR-75, A-549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Compound Preparation : Prepare a stock solution of the 5-methoxyindole derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

  • Compound Treatment : Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control and untreated cells as a negative control. Incubate for 48-72 hours.[1]

  • MTT Addition : After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1]

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[1]

  • Absorbance Measurement : Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: Western Blot for Apoptosis Marker Detection

This protocol is used to detect specific proteins, such as cleaved caspase-3, to confirm if a compound induces apoptosis.[1]

  • Protein Extraction : Treat cells with the test compound for a specified time. Lyse the cells using RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification : Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE : Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., anti-cleaved caspase-3) overnight at 4°C.

    • Wash the membrane several times with TBST.

  • Secondary Antibody and Detection :

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Wash the membrane again thoroughly with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system. The intensity of the bands corresponds to the level of the target protein.[1]

Conclusion

The 5-methoxyindole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies detailed in this guide underscore how targeted, rational modifications to this core can yield compounds with potent and selective activity against a range of diseases. The interplay between substitutions at the N1, C2, and C3 positions, combined with a deep understanding of the underlying mechanisms of action, provides a robust framework for future drug discovery efforts. The provided protocols and workflows serve as a practical resource to empower researchers to validate their hypotheses and accelerate the journey from chemical synthesis to promising clinical candidates.

References

  • The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Relationships. (2025). BenchChem.
  • 5-Methoxyindole: A Technical Guide to its Role as an L-Tryptophan Metabolite. (2025). BenchChem.
  • Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents. (2025). BenchChem.
  • Technical Support Center: Synthesis of 5-Methoxyindoles. (2025). BenchChem.
  • Application Notes and Protocols: 5-Methoxyindole as a Versatile Building Block in Organic Synthesis. (2025). BenchChem.
  • Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). Royal Society of Chemistry.
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI.
  • Fundamental chemical properties of 5-Methoxyindole. (2025). BenchChem.
  • 5-Methoxyindole | Drug Intermediate. (n.d.). MedchemExpress.com.
  • Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. (1967). PubMed.

Sources

A Technical Guide to the Therapeutic Potential of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of natural and synthetic bioactive compounds. This guide focuses on the therapeutic potential of a specific, yet underexplored, indole derivative: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide. While direct research on this compound is nascent, its structural features—a 5-methoxy group characteristic of melatonin and serotonin, a 2-methyl substitution, and a 3-acetamide side chain—suggest a rich pharmacological landscape for investigation. By drawing parallels with structurally related molecules, this document outlines hypothesized mechanisms of action, potential therapeutic applications, and a strategic framework for its preclinical development. The primary goal is to provide a scientifically grounded rationale for dedicating research efforts toward elucidating the therapeutic utility of this promising molecule in areas such as neurodegenerative diseases, sleep disorders, and inflammatory conditions.

Introduction: The Indole Scaffold as a Privileged Pharmacophore

The indole ring system is a "privileged" structure in drug discovery, meaning it can bind to multiple, diverse biological targets with high affinity.[1][2] This versatility has led to the development of numerous indole-containing drugs for a wide range of diseases.[3] The biological activity of indole derivatives can be finely tuned by substitutions on the benzene and pyrrole rings. The subject of this guide, this compound, possesses a unique combination of substituents that suggests a multi-target pharmacological profile.

Molecular Profile and Synthetic Strategy

Chemical Structure and Comparative Analysis

The structure of this compound is characterized by:

  • A 5-methoxyindole core: This feature is shared with the neurohormone melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) and the neurotransmitter serotonin.[4] The 5-methoxy group is crucial for the activity of many melatonin receptor agonists and also influences serotonergic activity.[5][6][7][8]

  • A 2-methyl group: Substitution at the 2-position of the indole ring can significantly impact a molecule's pharmacological properties, including receptor affinity and selectivity.[9]

  • A 3-acetamide group: The acetamide side chain at the 3-position is a common feature in many bioactive compounds and can participate in hydrogen bonding with biological targets.[1][10]

A comparative analysis with melatonin reveals a key difference in the side chain at the 3-position. While melatonin has an ethylamine chain, the target compound has an acetamide group directly attached to the indole ring via a methylene bridge. This structural change is expected to alter its pharmacokinetic and pharmacodynamic properties.

Proposed Synthetic Strategy

The synthesis of this compound can be approached through established indole chemistry. A plausible synthetic route would involve the acylation of 5-methoxy-2-methylindole at the 3-position.[11] This can typically be achieved using a reagent like acetic anhydride in the presence of a suitable catalyst.[11]

Synthesis_Workflow A 5-Methoxy-2-methylindole D Acylation Reaction A->D B Acetic Anhydride B->D C Catalyst C->D F Purification (Chromatography/Recrystallization) D->F E This compound F->E

Caption: Proposed synthetic workflow for this compound.

Hypothesized Pharmacodynamics and Mechanisms of Action

Based on its structural features, this compound is hypothesized to interact with several key biological targets.

Potential as a Melatonin Receptor Agonist

The 5-methoxyindole core is a well-established pharmacophore for melatonin receptor (MT1 and MT2) agonists.[12][13] These receptors are involved in regulating circadian rhythms, sleep, and have roles in anxiety and depression.[12][14] It is plausible that this compound could act as an agonist at these receptors, potentially offering therapeutic benefits for sleep disorders like insomnia.[15]

Melatonin_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Compound This compound MT1R MT1 Receptor Compound->MT1R MT2R MT2 Receptor Compound->MT2R G_protein Gi/Gq Protein MT1R->G_protein MT2R->G_protein AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP ↓ cAMP AC->cAMP Physiological_Effects Physiological Effects (Circadian Rhythm Regulation, Sleep) cAMP->Physiological_Effects IP3_DAG ↑ IP3/DAG PLC->IP3_DAG IP3_DAG->Physiological_Effects

Caption: Hypothesized melatonin receptor signaling pathway.

Modulation of Serotonergic Pathways

The 5-methoxyindole structure is also related to serotonin (5-hydroxytryptamine). Derivatives of 5-methoxytryptamine have been shown to act as agonists at 5-HT4 receptors, which are involved in gastrointestinal motility and cognitive function.[5][6][7] Further investigation is warranted to determine if this compound interacts with serotonin receptors.

Anti-inflammatory and Antioxidant Properties

Indole derivatives are known to possess anti-inflammatory and antioxidant activities.[16][17] The indole-3-acetamide scaffold, in particular, has been explored for its potential to scavenge free radicals and inhibit enzymes involved in hyperglycemia and oxidative stress.[1][10] The oxidative activation of some indole-3-acetic acids can even lead to cytotoxic species with potential applications in cancer therapy.[18] These properties suggest that this compound could be a candidate for treating inflammatory conditions and diseases associated with oxidative stress.

Anticancer Potential

The indole scaffold is a common feature in many anticancer agents.[3] Indole derivatives can induce apoptosis, inhibit tubulin polymerization, and target various signaling pathways involved in cancer progression.[3][19] Given that some indole derivatives are being investigated for their anticancer properties, this represents another potential therapeutic avenue for this compound.[11]

Potential Therapeutic Applications

Based on the hypothesized mechanisms of action, the following therapeutic areas are of primary interest for the investigation of this compound:

Therapeutic Area Rationale Key Molecular Targets
Sleep Disorders Structural similarity to melatonin and potential agonism at MT1/MT2 receptors.Melatonin Receptors (MT1, MT2)
Neurodegenerative Diseases Potential antioxidant and anti-inflammatory properties.Pathways involved in oxidative stress and neuroinflammation.
Gastrointestinal Disorders Potential modulation of serotonergic pathways (e.g., 5-HT4 receptors).Serotonin Receptors
Inflammatory Diseases Known anti-inflammatory effects of the indole nucleus.COX enzymes, inflammatory cytokines.
Oncology Established anticancer activity of various indole derivatives.Tubulin, protein kinases, apoptotic pathways.

Proposed Preclinical Development Workflow

A systematic preclinical evaluation is necessary to validate the therapeutic potential of this compound. The following workflow outlines the key experimental stages:

Preclinical_Workflow A Compound Synthesis & Characterization B In Vitro Screening A->B C Receptor Binding Assays (MT1, MT2, 5-HT subtypes) B->C D Functional Assays (e.g., cAMP measurement) B->D E Enzyme Inhibition Assays (e.g., COX, MAO) B->E F Cell-based Assays (Anti-inflammatory, Cytotoxicity) B->F G In Vivo Proof-of-Concept F->G H Animal Models of Sleep Disorders G->H I Animal Models of Neuroinflammation G->I J Animal Models of Pain/Inflammation G->J K ADME/Tox Profiling G->K L Pharmacokinetics (PK) K->L M Preliminary Toxicology K->M

Sources

An In-depth Technical Guide to 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide: A Potential Melatonin Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Novel Melatonergic Ligands

The neurohormone melatonin (N-acetyl-5-methoxytryptamine) is a critical regulator of circadian rhythms, sleep-wake cycles, and a pleiotropic molecule with antioxidant, anti-inflammatory, and neuroprotective properties.[1] Its therapeutic potential has spurred the development of synthetic analogs to improve upon its pharmacological profile, including bioavailability, receptor selectivity, and duration of action. This guide provides a comprehensive technical overview of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide, a structural analog of melatonin, for researchers and drug development professionals. We will delve into its synthesis, physicochemical properties, and a detailed roadmap for its pharmacological characterization as a melatonin receptor ligand.

Synthesis of this compound: A Practical Approach

The synthesis of the title compound hinges on the initial construction of the 5-methoxy-2-methyl-1H-indole core. The Fischer indole synthesis is a robust and widely employed method for this purpose, utilizing the acid-catalyzed cyclization of a phenylhydrazone.[2] An alternative and efficient route to the necessary hydrazone intermediate is the Japp-Klingemann reaction.[3] Following the formation of the indole nucleus, a subsequent acylation at the 3-position yields the target acetamide.

Synthetic Scheme

The overall synthetic strategy can be visualized as a two-stage process: the formation of the indole ring system followed by side-chain elaboration.

Synthesis_Scheme cluster_stage1 Stage 1: Indole Core Synthesis (Fischer Indole Synthesis) cluster_stage2 Stage 2: Acetamide Side-Chain Installation 4-methoxyphenylhydrazine 4-Methoxyphenylhydrazine Hydrazone Phenylhydrazone Intermediate 4-methoxyphenylhydrazine->Hydrazone Condensation Acetone Acetone Acetone->Hydrazone Condensation Indole_Core 5-Methoxy-2-methyl-1H-indole Hydrazone->Indole_Core Acid-catalyzed cyclization (e.g., PPA, H2SO4) Intermediate_Acyl 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one Indole_Core->Intermediate_Acyl Friedel-Crafts Acylation Acylating_Agent Acylating Agent (e.g., Chloroacetyl chloride) Acylating_Agent->Intermediate_Acyl Friedel-Crafts Acylation Target_Compound This compound Intermediate_Acyl->Target_Compound Amination Ammonia Ammonia (aq.) Ammonia->Target_Compound Amination

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

Stage 1: Synthesis of 5-Methoxy-2-methyl-1H-indole

  • Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol. Add sodium acetate (1.1 equivalents) and stir until a clear solution is obtained. To this solution, add acetone (1.2 equivalents) dropwise at room temperature. Stir the reaction mixture for 2-4 hours, monitoring the formation of the phenylhydrazone precipitate.

  • Filtration and Washing: Filter the resulting solid phenylhydrazone and wash thoroughly with cold water to remove any inorganic salts. Dry the solid under vacuum.

  • Fischer Indole Cyclization: In a separate flask, heat polyphosphoric acid (PPA) to approximately 80-90°C. Cautiously add the dried phenylhydrazone in portions to the hot PPA with vigorous stirring. An exothermic reaction will occur.

  • Reaction Monitoring and Quenching: Maintain the reaction temperature at 90-100°C for 1-2 hours, monitoring the completion of the reaction by thin-layer chromatography (TLC). Once complete, carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Extraction and Purification: Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure 5-methoxy-2-methyl-1H-indole.

Stage 2: Synthesis of this compound

  • Friedel-Crafts Acylation: Dissolve the synthesized 5-methoxy-2-methyl-1H-indole (1 equivalent) in a suitable aprotic solvent such as anhydrous dichloromethane or carbon disulfide in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Addition of Acylating Agent: Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise to the cooled solution with stirring. Following this, add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

  • Reaction and Work-up: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring by TLC. Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to yield the intermediate, 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one.

  • Amination: Dissolve the crude chloroacetylated intermediate in a suitable solvent like ethanol or tetrahydrofuran (THF). Add an excess of aqueous ammonia solution and stir the mixture at room temperature overnight.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.[4]

Physicochemical Properties: A Comparative Analysis with Melatonin

The structural modifications in this compound relative to melatonin are expected to influence its physicochemical properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile. A comparative summary is presented below.

PropertyMelatonin (N-acetyl-5-methoxytryptamine)This compound
Molecular Formula C₁₃H₁₆N₂O₂C₁₂H₁₄N₂O₂
Molecular Weight 232.28 g/mol [5]218.26 g/mol (calculated)
LogP (predicted) ~1.2-1.6[1]~1.5 (predicted)
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 22
Melting Point 116.5 - 118 °C[5]Not reported
Boiling Point 512.8 °C[5]Not reported
Structural Difference Ethylene bridge between indole C3 and acetamide nitrogenMethylene bridge between indole C3 and acetamide carbonyl

Pharmacological Evaluation: A Roadmap to Characterization

To establish this compound as a bona fide melatonin analog, a thorough pharmacological evaluation is imperative. This involves determining its binding affinity and functional activity at the two primary melatonin receptors, MT₁ and MT₂.

Receptor Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[6] Competition binding assays, where the test compound competes with a radiolabeled ligand for binding to the receptor, are typically employed to determine the inhibition constant (Ki).

Experimental Workflow: Radioligand Competition Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare membranes from cells expressing MT1 or MT2 receptors Incubate Incubate membranes, radioligand, and test compound at 37°C Membranes->Incubate Radioligand Prepare radioligand solution (e.g., [3H]-melatonin) Radioligand->Incubate Compound Prepare serial dilutions of This compound Compound->Incubate Filter Rapidly filter through glass fiber filters to separate bound from free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Scintillation Measure radioactivity on filters using liquid scintillation counting Wash->Scintillation Analysis Plot data and determine IC50 and Ki values Scintillation->Analysis

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Protocol: Competition Binding Assay

  • Membrane Preparation: Utilize cell lines stably expressing either human MT₁ or MT₂ receptors. Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Reaction Mixture: In a 96-well plate, combine:

    • A fixed concentration of radioligand (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin) near its Kd value.

    • Increasing concentrations of the test compound, this compound.

    • Receptor-containing membranes.

    • For non-specific binding determination, include a high concentration of unlabeled melatonin (e.g., 10 µM) in a separate set of wells.

  • Incubation: Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays: Determining Efficacy

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the melatonin receptors. Since MT₁ and MT₂ receptors are G protein-coupled receptors (GPCRs) that typically couple to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Mechanism of Action: Melatonin Receptor Signaling

GPCR_Signaling cluster_receptor Cell Membrane cluster_effector Intracellular Agonist Melatonin Analog Receptor MT1/MT2 Receptor Agonist->Receptor Binds and activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

Caption: Simplified signaling pathway of an MT1/MT2 receptor agonist.

Step-by-Step Protocol: cAMP Inhibition Assay

  • Cell Culture: Use a cell line expressing either MT₁ or MT₂ receptors, such as Chinese Hamster Ovary (CHO) cells.

  • Cell Stimulation: Pre-treat the cells with the test compound at various concentrations for a short period.

  • Adenylyl Cyclase Activation: Stimulate adenylyl cyclase with forskolin to increase intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. An agonist will produce a dose-dependent decrease in forskolin-stimulated cAMP levels. From this curve, the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) can be determined.

Concluding Remarks and Future Directions

This compound presents an intriguing structural variation of melatonin. Its synthesis is achievable through established organic chemistry methodologies. The critical next step in its evaluation is the comprehensive pharmacological characterization outlined in this guide. Determining its binding affinities and functional efficacies at MT₁ and MT₂ receptors will be paramount in understanding its potential as a melatonergic agent. Should it exhibit favorable properties, such as high affinity, selectivity for a particular receptor subtype, or improved pharmacokinetic parameters, it could represent a valuable lead compound for the development of novel therapeutics targeting the melatonergic system for the treatment of sleep disorders, circadian rhythm disruptions, and other associated pathologies.

References

  • Iriti, M., Varoni, E. M., & Vitalini, S. (2021). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. Molecules, 26(11), 3213. [Link]
  • Ramachandran, R., et al. (2020). Structural and physico-chemical evaluation of melatonin and its solution-state excited properties, with emphasis on its binding with novel coronavirus proteins. Journal of Biomolecular Structure and Dynamics, 39(12), 4346-4357. [Link]
  • Mocario, D., & D'Arrigo, G. (2021).
  • Reiter, R. J., et al. (2002). Chemical and Physical Properties and Potential Mechanisms: Melatonin as a Broad Spectrum Antioxidant and Free Radical Scavenger. Current Neuropharmacology, 1(1), 69-90. [Link]
  • PubChem. (n.d.). Melatonin.
  • Wikipedia. (2023). Japp–Klingemann reaction. [Link]
  • University of Bristol. (n.d.).
  • Ettaoussi, M., et al. (2014). Binding affinity results on MT 1 , MT 2 and 5-HT 2C of compounds 3a–d.
  • Google Patents. (2021). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
  • Google Patents. (1991). EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes.
  • TiP. (n.d.). Melatonin Receptors. Trends in Pharmacological Sciences. [Link]
  • Chorghade, M. S., et al. (1996). Industrial synthesis of N-acetyl-5-methoxytryptamine (melatonin).
  • Szmuszkovicz, J., Anthony, W., & Heinzelman, R. (1960). Notes- Synthesis of N-Acetyl-5-methoxytryptamine. The Journal of Organic Chemistry, 25(4), 657-658. [Link]
  • ChemEurope.com. (n.d.). Japp-Klingemann reaction. [Link]
  • Akkurt, M., et al. (2014). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1002. [Link]
  • Hughes, D. L. (1998). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
  • Majumdar, S., & Majumdar, S. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 8(4), 1836-1869. [Link]
  • Jockers, R., et al. (2016). Update on melatonin receptors: IUPHAR Review 20. British Journal of Pharmacology, 173(14), 2702-2725. [Link]
  • Wikipedia. (2022). Reacción de Japp-Klingemann. [Link]
  • Podányi, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
  • Alexander, S. P. H., et al. (2006). Melatonin. British Journal of Pharmacology, 147(Suppl 2), S184–S187. [Link]
  • Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Organic & Biomolecular Chemistry, 15(44), 9280-9292. [Link]
  • Tarzia, G., et al. (2011). Bivalent ligand approach on N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide: synthesis, binding affinity and intrinsic activity for MT(1) and MT(2) melatonin receptors. Bioorganic & Medicinal Chemistry, 19(16), 4910-4916. [Link]
  • Wang, Y., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 11(11), 1335-1345. [Link]
  • PubChem. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.
  • Reiter, R. J., et al. (2007). Medical implications of melatonin: receptor-mediated and receptor-independent actions. Neuro endocrinology letters, 28(2), 113-118. [Link]
  • BindingDB. (n.d.). BDBM9019 CHEMBL45::Melatonin::N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide. [Link]
  • Tzabari, M., & Shurki, A. (2023). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences, 24(13), 10839. [Link]
  • Revial, G., et al. (2007). 5-Methoxy-2-[(5-methoxy-1H-indol-1-yl)carbonyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4316. [Link]
  • Macor, J. E., et al. (1993). ChemInform Abstract: N-(Quinuclidin-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxo-acetamide: A High Affinity 5-HT3 Receptor Partial Agonist.
  • Halberstadt, A. L., et al. (2024). 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics. Journal of Medicinal Chemistry. [Link]

Sources

antioxidant potential of substituted indole-3-acetamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Antioxidant Potential of Substituted Indole-3-Acetamides

Foreword

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous human diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][2] This has propelled the search for potent antioxidant agents capable of mitigating cellular damage. The indole nucleus, a privileged scaffold in medicinal chemistry, has emerged as a promising foundation for the development of such agents.[1][2] Its unique electronic properties allow it to efficiently scavenge free radicals. This guide focuses specifically on substituted indole-3-acetamides, a class of derivatives that has demonstrated significant antioxidant potential, offering a comprehensive exploration of their synthesis, mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The Indole Nucleus: An Endogenous Antioxidant Scaffold

The indole ring system is the structural core of many biologically important molecules, including the amino acid tryptophan and the neurotransmitter serotonin. Its efficacy as an antioxidant is rooted in its electron-rich nature, which facilitates the donation of a hydrogen atom or an electron to neutralize reactive free radicals.[2] The nitrogen atom in the indole ring plays a crucial role in stabilizing the resulting indolyl radical, preventing the propagation of radical chain reactions.[2] The C-3 position is particularly reactive and serves as an ideal point for chemical modification to modulate antioxidant activity. By attaching an acetamide side chain at this position, a diverse library of compounds can be generated, allowing for the fine-tuning of their physicochemical and antioxidant properties.

Core Mechanisms of Radical Scavenging

Indole derivatives, including indole-3-acetamides, primarily exert their antioxidant effects through two predominant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3] The prevailing mechanism often depends on the specific radical species, the solvent, and the substitution pattern of the indole derivative.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the indole derivative donates a hydrogen atom (typically from the N-H group of the indole ring) to a free radical, effectively neutralizing it. The resulting indolyl radical is resonance-stabilized, making the initial donation energetically favorable.

  • Single Electron Transfer (SET): Alternatively, the electron-rich indole nucleus can donate a single electron to a radical, converting it into an anion.[4] This process is followed by protonation to yield a neutralized species.

G cluster_main Antioxidant Mechanisms of Indole-3-Acetamides I3A Indole-3-Acetamide (In-H) HAT_path Hydrogen Atom Transfer (HAT) I3A->HAT_path Donates H• SET_path Single Electron Transfer (SET) I3A->SET_path Donates e- Radical Free Radical (R•) Radical->HAT_path Accepts H• Radical->SET_path Accepts e- Product_HAT Neutralized Species (RH) HAT_path->Product_HAT Indolyl_Radical Indolyl Radical (In•) HAT_path->Indolyl_Radical Product_SET Radical Anion (R:-) SET_path->Product_SET Indolyl_Cation Indolyl Radical Cation (In-H•+) SET_path->Indolyl_Cation G start Reactants: Indole-3-Acetic Acid + Substituted Aniline step1 Step 1: Activation Add Coupling Reagent (CDI) in Acetonitrile start->step1 step2 Step 2: Coupling Add Substituted Aniline to Activated Acid step1->step2 step3 Step 3: Reaction Monitoring (e.g., TLC) step2->step3 step4 Step 4: Work-up Solvent Evaporation & Extraction step3->step4 step5 Step 5: Purification Recrystallization or Column Chromatography step4->step5 end Final Product: Pure Substituted Indole-3-Acetamide step5->end

Sources

A Technical Guide to the Antihyperglycemic Potential of Indole Acetamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetes Mellitus (DM) remains a significant global health challenge, necessitating the exploration of novel therapeutic agents.[1][2] The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its broad spectrum of biological activities and its presence in numerous natural and synthetic compounds.[3][4] This guide provides a comprehensive technical overview of a specific, promising class of derivatives: indole acetamides. We delve into their multifaceted mechanisms of antihyperglycemic action, detailing their role as inhibitors of key metabolic enzymes and modulators of critical signaling pathways. This document outlines detailed synthetic protocols, robust preclinical evaluation workflows for both in vitro and in vivo settings, and a thorough analysis of structure-activity relationships (SAR) to guide future drug design. The synthesis of technical data, field-proven experimental insights, and in silico approaches provides a self-validating framework for researchers aiming to develop the next generation of antidiabetic therapeutics based on the indole acetamide core.

Introduction: The Rationale for Indole Acetamides in Diabetes Research

The prevalence of diabetes mellitus, a metabolic disorder characterized by chronic hyperglycemia, continues to rise worldwide.[1] This condition results from defects in insulin secretion, insulin action, or both, leading to severe long-term complications.[2][5] While numerous therapeutic options exist, they are often accompanied by limitations, driving the urgent need for novel, effective, and safer antihyperglycemic agents.[6]

The indole scaffold has consistently proven to be a valuable starting point for the design of new drugs targeting a diverse range of biological pathways.[3][7] Within this broad family, indole-3-acetamide derivatives have emerged as a particularly promising class for diabetes research. Their synthetic tractability and the capacity for diverse functionalization allow for the fine-tuning of their pharmacological profiles. Recent studies have demonstrated that these compounds can exert potent antihyperglycemic effects through multiple, complementary mechanisms, making them attractive candidates for further development.[8][9] This guide will explore these mechanisms and the methodologies required to validate their therapeutic potential.

Multifaceted Mechanisms of Antihyperglycemic Action

Indole acetamide compounds achieve their glucose-lowering effects not through a single mode of action, but by engaging multiple biological targets. This multitarget approach can offer a more robust therapeutic effect compared to highly specific agents.

Inhibition of Digestive Carbohydrate Enzymes

One of the primary strategies to manage postprandial hyperglycemia is to delay carbohydrate digestion. Indole acetamides have been identified as potent inhibitors of α-amylase and α-glucosidase, the key enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine.[8][10][11]

  • α-Amylase Inhibition: By inhibiting pancreatic α-amylase, these compounds slow the breakdown of starch, reducing the rate of glucose release and absorption. Several synthesized indole-3-acetamide derivatives have shown good to moderate inhibition against the α-amylase enzyme, with IC50 values in the low micromolar range, comparable to the standard drug acarbose.[8][9]

  • α-Glucosidase Inhibition: Downstream of α-amylase, α-glucosidase enzymes on the intestinal brush border cleave disaccharides into glucose. Inhibition of this enzyme is a clinically validated approach to controlling blood sugar spikes after meals.[11] Novel indole-carboxamide derivatives have demonstrated superior potency against yeast α-glucosidase when compared with acarbose.[12]

Modulation of Insulin Signaling Pathways

Insulin resistance is a hallmark of Type 2 Diabetes. Indole derivatives can enhance insulin sensitivity by targeting key negative regulators of the insulin signaling cascade.

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a major negative regulator of both insulin and leptin signaling pathways.[13][14] It dephosphorylates and thus deactivates the insulin receptor (IR) and insulin receptor substrate (IRS), dampening the downstream signal.[13][14] Inhibition of PTP1B is therefore a highly sought-after therapeutic strategy to enhance insulin sensitivity.[13][14] The electron-rich nature of the indole ring allows it to bind effectively with target proteins like PTP1B.[15] Novel indole-thiazolidinedione hybrids have been developed as potent PTP1B inhibitors, demonstrating the viability of this approach.[15]

  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: GSK-3β is another enzyme that negatively regulates insulin signaling by phosphorylating and inhibiting glycogen synthase.[16][17] Inhibiting GSK-3β can therefore promote glucose uptake and glycogen synthesis. Indole-3-acetamide itself is a known GSK-3β inhibitor, and other more complex indole derivatives have been developed as highly potent inhibitors of this enzyme.[17][18]

Below is a diagram illustrating how inhibition of PTP1B and GSK-3β can potentiate the insulin signaling pathway.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS (phosphorylated) IR->IRS phosphorylates PI3K PI3K → AKT IRS->PI3K activates GSK3B GSK-3β (active) PI3K->GSK3B phosphorylates (inactivates) GLUT4 GLUT4 Translocation PI3K->GLUT4 promotes GS Glycogen Synthase (inactive) GSK3B->GS phosphorylates (inactivates) Glycogen Glycogen Synthesis PTP1B PTP1B PTP1B->IR dephosphorylates IndoleAcetamide Indole Acetamide Compounds IndoleAcetamide->GSK3B inhibits IndoleAcetamide->PTP1B inhibits

Insulin signaling potentiation by Indole Acetamides.
Stimulation of Incretin Secretion

The incretin effect, primarily mediated by Glucagon-Like Peptide-1 (GLP-1), is crucial for glucose homeostasis.[19][20] GLP-1 is secreted from intestinal L-cells and potentiates glucose-dependent insulin secretion.[19][21] Some indole derivatives, acting as GLP-1 secretagogues, can stimulate the release of this hormone.[22] For instance, the cyclohepta[b]indole compound JWU-A021 was identified as a potent GLP-1 secretagogue, likely operating by elevating intracellular calcium in L-cells.[22] The bacterial metabolite indole itself can modulate GLP-1 secretion, suggesting a complex interplay between gut microbiota, indole derivatives, and host metabolism.[23]

Antioxidant Activity

Hyperglycemia induces oxidative stress through the overproduction of reactive oxygen species (ROS), which contributes to cellular damage and the progression of diabetic complications.[8] Many indole acetamide compounds possess dual functionality, exhibiting not only antihyperglycemic but also significant antioxidant properties.[8][9] They can effectively scavenge free radicals, as demonstrated in DPPH and ABTS assays, which may help mitigate the tissue damage associated with chronic high blood glucose.[8]

Synthetic Strategies and Characterization

The synthesis of indole-3-acetamides is typically straightforward, lending itself to the creation of diverse chemical libraries for screening. A common and effective method involves a one-pot reaction coupling indole-3-acetic acid with various substituted anilines.[8][9]

General Synthetic Protocol

The synthesis is often achieved via the coupling of indole-3-acetic acid with a substituted aniline in the presence of a coupling reagent like 1,1'-carbonyldiimidazole (CDI).[8][24]

  • Activation of Carboxylic Acid: Indole-3-acetic acid is dissolved in an appropriate solvent (e.g., acetonitrile). A catalytic amount of a base like pyridine is added to deprotonate the carboxylic acid, making it more reactive.[9]

  • Intermediate Formation: The coupling reagent, CDI, is added to the solution. It reacts with the deprotonated carboxylic acid, leading to the evolution of CO2 gas and the formation of a reactive acylimidazole intermediate.[8][9]

  • Amide Bond Formation: The desired substituted aniline is then added to the reaction mixture. The amino group of the aniline nucleophilically attacks the activated intermediate, displacing the imidazole group to form the final indole-3-acetamide product.[9]

  • Purification and Characterization: The crude product is purified using standard techniques such as recrystallization or column chromatography. The structures of the synthesized molecules must be rigorously confirmed using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (e.g., EI-MS, HREI-MS).[8][24]

Preclinical Evaluation Workflow

A systematic and logical workflow is essential to validate the antihyperglycemic activity of newly synthesized compounds. This process begins with high-throughput in vitro assays and progresses to more complex in vivo models for the most promising candidates.[5][25]

Preclinical_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Synthesis Synthesis of Indole Acetamide Library Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Amylase α-Amylase Inhibition Assay Characterization->Amylase Glucosidase α-Glucosidase Inhibition Assay Characterization->Glucosidase PTP1B PTP1B Inhibition Assay Characterization->PTP1B Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Hit_ID Hit Identification & SAR Analysis Amylase->Hit_ID Glucosidase->Hit_ID PTP1B->Hit_ID Antioxidant->Hit_ID Toxicity Acute Toxicity Studies Hit_ID->Toxicity OGTT Oral Glucose Tolerance Test (OGTT) Toxicity->OGTT Alloxan Chemically-Induced Diabetes Model (e.g., Alloxan/STZ) OGTT->Alloxan Lead_Opt Lead Optimization Alloxan->Lead_Opt

Workflow for preclinical evaluation of indole acetamides.
Detailed In Vitro Experimental Protocols

In vitro assays provide the first crucial data on a compound's biological activity and are essential for screening large libraries.[25][26]

Protocol 1: α-Amylase Inhibition Assay [8][9]

  • Rationale: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of α-amylase, a key enzyme in starch digestion. Acarbose is used as a standard reference inhibitor.

  • Methodology:

    • Prepare a solution of porcine pancreatic α-amylase in phosphate buffer (pH 6.9).

    • In a 96-well plate, add various concentrations of the test compound (dissolved in DMSO) to the enzyme solution. Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding a 1% starch solution and incubate for a further 15 minutes at 37°C.

    • Stop the reaction by adding dinitrosalicylic acid (DNS) color reagent.

    • Heat the plate at 100°C for 5 minutes to allow for color development.

    • After cooling, measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: PTP1B Inhibition Assay [27][28]

  • Rationale: This assay measures the direct inhibitory effect of a compound on the PTP1B enzyme, which is critical for insulin signaling.

  • Methodology:

    • Recombinant human PTP1B enzyme is pre-incubated with various concentrations of the test compound in an assay buffer (e.g., Tris-HCl, DTT, EDTA) for 15 minutes at 37°C.[27]

    • The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl phosphate (pNPP).[27][28]

    • The enzyme dephosphorylates pNPP to produce p-nitrophenol (pNP), which is yellow.

    • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.

    • The formation of pNP is quantified by measuring the absorbance at 405 nm.[27]

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Assessment Models

Promising compounds from in vitro screens must be validated in living organisms to assess their true therapeutic potential and safety.[2][5]

Protocol 3: Alloxan-Induced Diabetic Rat Model [25][29]

  • Rationale: Alloxan is a chemical that selectively destroys pancreatic β-cells, inducing a state of hyperglycemia that mimics Type 1 diabetes and allows for the evaluation of antihyperglycemic agents.[25] Streptozotocin (STZ) is another commonly used chemical for this purpose.[30]

  • Methodology:

    • Acclimatize healthy Wistar or Sprague-Dawley rats for one week.

    • Induce diabetes by a single intraperitoneal (i.p.) injection of alloxan monohydrate (e.g., 120 mg/kg body weight) after an overnight fast.[29]

    • Confirm hyperglycemia after 48-72 hours. Rats with fasting blood glucose levels above 200-250 mg/dL are considered diabetic and included in the study.[29]

    • Divide the diabetic rats into groups: a diabetic control group (vehicle only), a positive control group (e.g., Glibenclamide or Metformin), and test groups receiving different doses of the indole acetamide compound.[29][30]

    • Administer the compounds orally once daily for a specified period (e.g., 7-21 days).

    • Monitor fasting blood glucose levels and body weight at regular intervals throughout the study.

    • At the end of the study, collect blood for biochemical analysis (e.g., lipid profile, liver and kidney function tests) and harvest organs for histopathological examination.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the indole acetamide structure has provided key insights into the features required for potent antihyperglycemic activity. The primary focus has been on substitutions on the N-phenyl ring of the acetamide moiety.[8]

  • Effect of Substituents:

    • An unsubstituted phenyl ring generally demonstrates moderate inhibition against α-amylase.[8]

    • Electron-donating groups, such as methoxy (-OCH₃), particularly at the para position, have been shown to enhance activity compared to methyl-substituted derivatives.[8]

    • Halogen substituents also play a significant role. Bromo-substituted derivatives at the para position were found to be slightly more active than those at the meta position.[8]

  • Most Potent Compounds:

    • In one comprehensive study, a compound featuring a 3-chloro-4-fluorophenyl group (Compound 15) was identified as the most active α-amylase inhibitor in the series, with an IC50 value of 1.09 µM.[8][24] This compound also exhibited strong antioxidant potential.[8][24]

Table 1: Summary of SAR for α-Amylase Inhibition by Indole-3-Acetamide Derivatives [8]

Compound IDN-Phenyl Substitutionα-Amylase IC50 (µM)
Acarbose (Std.) -0.92 ± 0.40
1Unsubstituted2.6 ± 0.09
84-Methoxy2.15 ± 0.1
134-Bromo2.1 ± 0.1
143-Bromo2.27 ± 0.04
153-Chloro, 4-Fluoro1.09 ± 0.11
233-Thiomethyl2.48 ± 0.06
244-Thiomethyl2.15 ± 0.09

Data synthesized from Zahra et al., 2021.[8]

The Role of In Silico Studies

Computational tools are invaluable for accelerating the drug discovery process. Molecular docking simulations are used to predict the binding modes of indole acetamide derivatives within the active site of target enzymes like α-amylase and PTP1B.[8][24] These studies help to rationalize the observed SAR and guide the design of new, more potent inhibitors by identifying key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and enzyme residues.[6][8]

Conclusion and Future Perspectives

Indole acetamide compounds represent a versatile and highly promising scaffold for the development of novel antihyperglycemic agents. Their ability to act through multiple mechanisms—including inhibition of digestive enzymes, enhancement of insulin signaling, and antioxidant activity—positions them as attractive candidates for managing the complex pathophysiology of diabetes. The straightforward synthesis allows for the rapid generation of diverse derivatives, and established preclinical workflows provide a clear path for their evaluation.

Future research should focus on optimizing the lead compounds identified through SAR studies to improve potency, selectivity (especially for PTP1B over other phosphatases), and pharmacokinetic properties.[13] Further exploration of their effects on the incretin system and in more sophisticated, long-term animal models of Type 2 diabetes will be crucial for translating the promising preclinical data into clinically viable therapeutics.

References

  • Zahra, S. et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega.
  • Zahra, S. et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Publications.
  • Zahra, S. et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega.
  • Zahra, S. et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure-Activity Relationship, and In Silico Studies. PubMed.
  • Sayahi, M. H. et al. (2024). Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents. PubMed.
  • Gothandam, K.M. et al. (2016). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Research Journal of Pharmacy and Technology.
  • Mahdavi, M. et al. (2024). New benzimidazole–indole–amide derivatives as potent α‐glucosidase and acetylcholinesterase inhibitors. ResearchGate.
  • Taha, M. et al. (2021). Synthesis of indole derivatives as diabetics II inhibitors and enzymatic kinetics study of α-glucosidase and α-amylase along with their in-silico study. OUCI.
  • Underbakke, E. S. et al. (2016). Synthetic small molecule GLP-1 secretagogues prepared by means of a three-component indole annulation strategy. National Institutes of Health.
  • Al-maarif University College. (2025). Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer. Biological and Molecular Chemistry.
  • Stefek, M. et al. (2016). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. PubMed Central.
  • Rahman, M. M. et al. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. PubMed.
  • Raju, S. & Hemamalini, K. (2016). In vivo Animal Model for Screening of Anti Diabetic Activity. Biosciences Biotechnology Research Asia.
  • Maurya, R. et al. (2010). Antihyperglycemic activity of compounds isolated from Indian medicinal plants. PubMed.
  • Gothandam, K.M. et al. (2016). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Research Journal of Pharmacy and Technology.
  • Khan, K. M. et al. (2024). Synthesis, Characterizations, Anti-Diabetic and Molecular Modeling Approaches of Hybrid Indole-Oxadiazole Linked Thiazolidinone Derivatives. MDPI.
  • Kumar, A. et al. (2022). In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. ScienceScholar.
  • Prems, J. & Smith, A. A. (2025). Novel Indole Clubbed Thiazolidinediones as Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). ResearchGate.
  • Gond, S. P. et al. (2023). In-vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review. ResearchGate.
  • Leite, N. C. et al. (2021). The Emerging Target Protein Tyrosine Phosphatase 1B (PTP1B) for Type 2 Diabetes Mellitus Management. Scientific Archives.
  • Kandasamy, R. & Dinesh, S. (2024). Exploring in vitro techniques as new frontiers in antidiabetic drug screening. DOI.
  • ResearchGate. (n.d.). Design, synthesis and hypoglycemic activity of novel 2-(4-((2, 4- dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives. ResearchGate.
  • Kim, J. Y. et al. (2024). The stimulatory effect of HI 129, a novel indole derivative, on glucose-induced insulin secretion. PubMed.
  • Dobbins, R. L. et al. (2018). Antisense Inhibition of Protein Tyrosine Phosphatase 1B With IONIS-PTP-1BRx Improves Insulin Sensitivity and Reduces Weight in Overweight Patients With Type 2 Diabetes. PubMed.
  • Zhang, L. et al. (2013). Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β. National Institutes of Health.
  • De-la-Cruz-Martínez, F. et al. (2021). Indole- and Pyrazole-Glycyrrhetinic Acid Derivatives as PTP1B Inhibitors: Synthesis, In Vitro and In Silico Studies. National Institutes of Health.
  • Khan, K. A. et al. (2020). Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus. PubMed.
  • ResearchGate. (2025). Indole metabolism and its role in diabetic macrovascular and microvascular complications. ResearchGate.
  • Al-maarif University College. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry.
  • Chimerel, C. et al. (2014). Bacterial Metabolite Indole Modulates Incretin Secretion from Intestinal Enteroendocrine L Cells. National Institutes of Health.
  • Ali, K. et al. (2025). Integrating in vitro and in silico approaches for exploring antidiabetic potential of dimethyl and thiomethyl indolinone derivatives. PubMed.
  • Choe, H. J. & Cho, Y. M. (2021). Peptidyl and Non-Peptidyl Oral Glucagon-Like Peptide-1 Receptor Agonists. Endocrinology and Metabolism.
  • Baggio, L. L. & Drucker, D. J. (2007). Glucagon-like peptide 1 (GLP-1). PubMed Central.
  • Choe, H. J. & Cho, Y. M. (2021). Peptidyl and Non-Peptidyl Oral Glucagon-Like Peptide-1 Receptor Agonists. Endocrinology and Metabolism.

Sources

The Indole Scaffold: A Privileged Motif in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, an elegant fusion of a benzene and a pyrrole ring, stands as one of the most significant heterocyclic scaffolds in medicinal chemistry.[1] Its presence in essential biomolecules like the neurotransmitter serotonin and the amino acid tryptophan underscores its fundamental role in biology.[1] This inherent biological relevance has made indole derivatives a cornerstone of drug discovery, leading to a wide array of therapeutics for treating conditions ranging from cancer and inflammation to microbial infections and neurodegenerative disorders.[1][2][3]

This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of the core strategies for synthesizing novel indole derivatives and the rationale behind their development as therapeutic agents. We will explore both time-honored and cutting-edge synthetic methodologies, delve into the molecular mechanisms of their biological activity, and provide actionable protocols and frameworks for the modern researcher.

Part 1: Strategic Synthesis of the Indole Core

The construction of the indole ring system has been a subject of intense research for over a century.[4][5] The choice of synthetic strategy is paramount and is dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. We will examine a curated selection of classical and modern methods, emphasizing the causality behind their procedural steps.

Classical Name Reactions: The Bedrock of Indole Synthesis

Many classical methods remain indispensable due to their reliability and scalability. Understanding their mechanisms is crucial for troubleshooting and adaptation.

  • Fischer Indole Synthesis : Discovered in 1883, this remains one of the most widely used methods, involving the acid-catalyzed cyclization of an arylhydrazone.[4][5] The choice of acid catalyst (protic or Lewis) is critical; ZnCl₂, PCl₃, or polyphosphoric acid (PPA) are common choices that facilitate the key[6][6]-sigmatropic rearrangement.[4] This method is particularly effective for preparing 2,3-disubstituted indoles.[4]

  • Bartoli Indole Synthesis : This reaction provides a direct route to 7-substituted indoles, a class of compounds difficult to access via other methods.[7][8] It involves the reaction of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent.[7][9] The steric bulk of the ortho-substituent is a key driver for the reaction, as it facilitates the requisite[6][6]-sigmatropic rearrangement of an intermediate derived from the addition of the Grignard reagent to the nitrosoarene.[7][10]

  • Larock Indole Synthesis : A powerful palladium-catalyzed heteroannulation, the Larock synthesis constructs 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne.[6][11][12] The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the o-iodoaniline, followed by syn-insertion of the alkyne and subsequent reductive elimination to form the indole ring.[6] The use of a base like potassium carbonate is essential to neutralize the acid generated during the cycle.[6]

  • Madelung Synthesis : This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[4][13] Historically, it required harsh conditions (e.g., sodium ethoxide at 250-400 °C), limiting its scope.[4][13] Modern modifications, however, employ organolithium reagents or mixed base systems like LiN(SiMe₃)₂/CsF, allowing the reaction to proceed under much milder conditions and with broader functional group tolerance.[14][15][16]

  • Nenitzescu Indole Synthesis : This reaction is a cornerstone for preparing 5-hydroxyindole derivatives, the core of molecules like serotonin.[17][18] It proceeds via the condensation of a benzoquinone with a β-aminocrotonic ester.[17][19] The mechanism involves a sequence of a Michael addition, a nucleophilic attack from the enamine, and an elimination step.[17]

  • Bischler-Möhlau Indole Synthesis : This classical method forms 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of aniline.[20][21][22] The reaction proceeds through the formation of an α-arylamino ketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration.[20][21] While historically plagued by harsh conditions, modern variations using microwave irradiation have improved its utility.[21]

  • Gassman Indole Synthesis : A versatile one-pot synthesis that produces 3-thioalkyl-substituted indoles from an aniline and a keto-thioether.[23][24] The key steps involve N-chlorination of the aniline, addition of the keto-thioether to form a sulfonium ion, and a base-induced[6][7]-sigmatropic rearrangement.[23][25] The resulting 3-thiomethyl group can be readily removed with Raney nickel if the unsubstituted 3-H indole is desired.[23]

  • Hemetsberger Indole Synthesis : This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[26][27] The reaction is believed to proceed through a nitrene intermediate, which then undergoes cyclization.[26] While yields can be high, the synthesis and stability of the azido starting material can be challenging.[26][28]

MethodStarting MaterialsKey Feature/ProductConditionsCausality/Rationale
Fischer Arylhydrazine, Aldehyde/KetoneGeneral, 2,3-disubstituted indolesAcid catalyst (protic or Lewis), HeatAcid promotes tautomerization and the key[6][6]-sigmatropic rearrangement.[4][5]
Bartoli o-Substituted Nitroarene, Vinyl Grignard7-substituted indoles3+ eq. Grignard reagent, Low TempOrtho-substituent sterically promotes the[6][6]-sigmatropic rearrangement.[7][10]
Larock o-Iodoaniline, Alkyne2,3-disubstituted indolesPd catalyst, BasePd(0) catalyzes a heteroannulation cascade involving oxidative addition and alkyne insertion.[6][11]
Madelung N-acyl-o-toluidine2-substituted indolesStrong base, High Temp (classic) or Milder (modern)Base deprotonates the benzylic position, initiating intramolecular cyclization onto the amide carbonyl.[13][14]
Nenitzescu Benzoquinone, Enamine5-hydroxyindolesTypically neutral or mild acidConjugate addition of the electron-rich enamine to the quinone followed by cyclization.[17][19]
Gassman Aniline, Keto-thioether3-thioalkylindolestBuOCl, BaseA key[6][7]-sigmatropic rearrangement of a sulfonium ylide intermediate drives the reaction.[23][25]
Modern Strategies: Precision and Efficiency

Recent decades have seen the emergence of powerful new methods that offer greater control, efficiency, and functional group compatibility.

  • Transition-Metal-Catalyzed C-H Functionalization : This has revolutionized indole synthesis and modification. Instead of building the ring with pre-functionalized components, this approach directly forges new bonds onto the existing indole C-H framework.[29][30]

    • Pyrrole Ring (C2/C3) : The C3 position is inherently nucleophilic and prone to electrophilic substitution. However, directing groups on the indole nitrogen (e.g., acyl, pyrimidyl) can steer transition metal catalysts (like Rh, Ir, or Pd) to selectively functionalize the C2 position.[29][31] The choice of directing group and metal catalyst is a synergistic system designed to form a stable metallacyclic intermediate that positions the catalyst for C-H activation at a specific site.[31]

    • Benzene Ring (C4-C7) : Functionalizing the benzenoid C-H bonds is more challenging due to their lower intrinsic reactivity.[29][32] Success here relies heavily on directing group strategies. For instance, a removable pivaloyl group at the N1 position can direct a Rhodium catalyst to achieve C7-alkenylation, favoring a six-membered metallacyclic intermediate over a more strained five-membered one that would lead to C2 functionalization.[29][33]

This protocol is adapted from methodologies developed for site-selective C-H functionalization.[29][33]

  • Substrate Preparation : To a solution of indole (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil). Stir for 20 minutes at 0 °C. Add pivaloyl chloride (1.1 mmol) dropwise and allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aq. NH₄Cl and extract with ethyl acetate. Purify by column chromatography to yield N-pivaloylindole. Rationale: The pivaloyl group is installed as a bulky, removable directing group.

  • C-H Arylation : In a sealed tube under argon, combine N-pivaloylindole (0.5 mmol), the desired aryl iodide (1.0 mmol), Pd(OAc)₂ (5 mol%), and Ag₂O (1.5 mmol) in anhydrous 1,2-dichloroethane (2.5 mL). Rationale: Pd(II) is the active catalyst, and Ag₂O acts as both a base and a halide scavenger to regenerate the active catalyst.[33]

  • Reaction Execution : Seal the tube and heat at 110 °C for 18-24 hours. Monitor by TLC.

  • Workup and Purification : Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite. Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the C7-arylated N-pivaloylindole.

  • Directing Group Removal : The pivaloyl group can be removed under basic conditions (e.g., NaOH in MeOH/H₂O) to yield the free C7-arylated indole.

C_H_Functionalization_Workflow cluster_prep Substrate Preparation cluster_reaction Catalytic C-H Activation cluster_post Final Product Synthesis Indole Indole Substrate DG_Install Install Directing Group (DG) on N1 Indole->DG_Install N_DG_Indole N-DG-Indole DG_Install->N_DG_Indole Reaction C-H Functionalization Reaction N_DG_Indole->Reaction Catalyst Transition Metal Catalyst (e.g., Pd, Rh) Catalyst->Reaction Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Reaction Functionalized_Indole C-X Functionalized N-DG-Indole Reaction->Functionalized_Indole DG_Remove Remove Directing Group Functionalized_Indole->DG_Remove Final_Product Final Functionalized Indole DG_Remove->Final_Product

Part 2: Biological Applications and Drug Development

The structural versatility of the indole scaffold allows it to interact with a multitude of biological targets, making it a "privileged structure" in medicinal chemistry.[1] Novel derivatives are constantly being explored as potent therapeutic agents.

Indole Derivatives in Cancer Therapy

Indole-based compounds have shown significant promise as anticancer agents by targeting various pathways involved in cell proliferation and survival.[1][34]

  • Tubulin Polymerization Inhibitors : The vinca alkaloids, natural products bearing an indole core, are classic examples of tubulin-destabilizing agents used in chemotherapy. Modern synthetic efforts focus on creating simpler indole derivatives that mimic this activity. For instance, substituted indole-acrylamide derivatives have been synthesized and shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

  • Kinase Inhibitors : Many protein kinases, which are crucial regulators of cell signaling, are overactive in cancer. The indole ring serves as an excellent scaffold for designing ATP-competitive kinase inhibitors. Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), features an indole core that anchors the molecule in the ATP-binding pocket of the kinase.

Kinase_Inhibition_Pathway GF Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GF->Receptor Binds Indole_Drug Indole-Based Kinase Inhibitor Indole_Drug->Receptor Blocks ATP Binding Site

Neuroprotective and Anti-Inflammatory Agents
  • Neurodegeneration : The indole core is present in melatonin, a neurohormone with significant antioxidant and neuroprotective properties. Synthetic indole derivatives are being developed to target pathways involved in diseases like Alzheimer's and Parkinson's.

  • Inflammation : Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) built on an indole scaffold.[1] It functions by inhibiting cyclooxygenase (COX) enzymes.[1] Current research is focused on developing novel indole derivatives that can selectively inhibit COX-2 or modulate other inflammatory pathways like NF-κB, potentially offering better safety profiles.[1]

Antimicrobial Applications

With the rise of antibiotic resistance, new antimicrobial agents are urgently needed. Indole derivatives have demonstrated broad-spectrum activity against various bacteria and viruses.[35] Their mechanisms can include disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with viral replication machinery. For example, tetracyclic indole-based compounds have been developed as potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein, a key component of the viral replication complex.[35]

Compound ClassTarget/MechanismExample Disease AreaRepresentative IC₅₀/EC₅₀
Indole-AcrylamidesTubulin Polymerization InhibitionCancerLow micromolar (µM) range[1]
Substituted Bis-indolesApoptosis Induction, Kinase InhibitionCancerNanomolar (nM) to low µM range[34]
5-HydroxyindolesSerotonin Receptor AgonismNeurological DisordersVaries by receptor subtype
Indole-3-CarbinolsNF-κB Pathway InhibitionInflammation, CancerVaries by cell line and stimulus
Tetracyclic IndolesHCV NS5A Protein InhibitionViral InfectionsPicomolar (pM) to low nM range[35]

Part 3: Characterization and Validation

The synthesis of a novel derivative is incomplete without rigorous characterization to confirm its structure and purity. This is a non-negotiable aspect of scientific integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for structural elucidation. The characteristic chemical shifts of the indole protons (e.g., the N-H proton typically appearing >10 ppm) and carbons provide a structural fingerprint.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio.

  • Chromatography : High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the final compound. A pure sample should ideally show a single peak under various detection methods (e.g., UV-Vis).

Conclusion and Future Outlook

The indole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. While classical syntheses provide robust and scalable routes to many core structures, the future of the field lies in the continued development of modern, precision-focused methodologies. The expansion of C-H functionalization techniques promises to unlock unprecedented control over substitution patterns, allowing chemists to rapidly generate diverse libraries of compounds with tailored biological activities.[36] Furthermore, the integration of computational chemistry and machine learning with high-throughput synthesis and screening will undoubtedly accelerate the identification of the next generation of indole-based drugs to address pressing global health challenges.[3][34]

References

  • C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Google Scholar.
  • Bartoli indole synthesis - Wikipedia. (n.d.). Wikipedia.
  • Larock indole synthesis - Wikipedia. (n.d.). Wikipedia.
  • Nenitzescu indole synthesis - Wikipedia. (n.d.). Wikipedia.
  • Gassman indole synthesis - Wikipedia. (n.d.). Wikipedia.
  • Hemetsberger indole synthesis - Wikipedia. (n.d.). Wikipedia.
  • Larock indole synthesis - Grokipedia. (n.d.). Grokipedia.
  • Madelung synthesis - Wikipedia. (n.d.). Wikipedia.
  • Gassman indole synthesis - SynArchive. (n.d.). SynArchive.
  • Nenitzescu Indole Synthesis. (n.d.). Google Scholar.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.). PubMed Central.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Google Scholar.
  • Bischler–Möhlau indole synthesis - Wikipedia. (n.d.). Wikipedia.
  • Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing). (n.d.). New Journal of Chemistry (RSC Publishing).
  • Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | ACS Catalysis - ACS Publications. (2017). ACS Catalysis - ACS Publications.
  • Bartoli Indole Synthesis - J&K Scientific LLC. (2021). J&K Scientific LLC.
  • Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Publishing. (n.d.). RSC Publishing.
  • Bartoli indole synthesis - Name-Reaction.com. (n.d.). Name-Reaction.com.
  • Bischler-Möhlau indole synthesis - chemeurope.com. (n.d.). chemeurope.com.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - NIH. (n.d.). NIH.
  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC - NIH. (n.d.). PMC - NIH.
  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (n.d.). Google Scholar.
  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing). (n.d.). RSC Advances (RSC Publishing).
  • Atroposelective Nenitzescu Indole Synthesis - RWTH Publications. (n.d.). RWTH Publications.
  • The Bartoli Indole Synthesis. (n.d.). Google Scholar.
  • A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. (n.d.). Google Scholar.
  • The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction - Organic Reactions. (n.d.). Organic Reactions.
  • Larock Indole Synthesis - SynArchive. (n.d.). SynArchive.
  • Bartoli Indole Synthesis – Online Organic Chemistry Tutor | Organic Chemistry Help. (n.d.). Online Organic Chemistry Tutor.
  • Hemetsberger-Knittel Indole Synthesis - SynArchive. (n.d.). SynArchive.
  • Bischler-Möhlau Indole Synthesis. (n.d.). Google Scholar.
  • Nenitzescu Indole Synthesis - SynArchive. (n.d.). SynArchive.
  • Synthesis and Chemistry of Indole. (n.d.). Google Scholar.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.). PubMed Central.
  • (PDF) Gassman Indole Synthesis - ResearchGate. (2021). ResearchGate.
  • Madelung-Indole-Synthesis.pdf - ResearchGate. (2016). ResearchGate.
  • Bischler-Möhlau indole synthesis - Semantic Scholar. (n.d.). Semantic Scholar.
  • (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - ResearchGate. (2024). ResearchGate.
  • Gassman Indole Synthesis, Chemical Reactions, Assignment Help - Expertsmind.com. (n.d.). Expertsmind.com.
  • Hemetsberger-Indol-Synthese - Wikipedia. (n.d.). Wikipedia.
  • Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. (2025). Google Scholar.
  • A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. (2023). Google Scholar.
  • Indole – a promising pharmacophore in recent antiviral drug discovery - PMC. (n.d.). PubMed Central.
  • Indole Synthesis: New Methods | PDF | Chemical Reactions - Scribd. (n.d.). Scribd.
  • Bischler Indole Synthesis - ResearchGate. (2016). ResearchGate.
  • Gassman Indole Synthesis | Gassman Synthesis of Indole Mechanism | Heterocyclic Compounds 06 - YouTube. (2024). YouTube.
  • Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms - MDPI. (2023). MDPI.
  • Indole synthesis: a review and proposed classification - PMC - NIH. (n.d.). PMC - NIH.
  • (PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications - ResearchGate. (2023). ResearchGate.
  • Synthesis of indoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

Sources

A Comprehensive Technical Review of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide: Synthesis, Bioactivity, and Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of biologically active compounds. This technical guide provides an in-depth literature review of a specific indole derivative, 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide (CAS No: 15992-10-6). We will explore its synthetic pathways, methods of characterization, and delve into its documented pharmacological activities, with a particular focus on its potential as an anti-inflammatory and anticancer agent. The narrative synthesizes data from peer-reviewed literature to explain the causality behind experimental designs, outlines detailed protocols for synthesis and biological evaluation, and discusses the compound's mechanism of action. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this promising molecule and its place within the broader landscape of indole-based therapeutics.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a bicyclic structure comprising a fused benzene and pyrrole ring, is considered a "privileged scaffold". This designation arises from its ability to bind to a wide array of biological receptors and enzymes with high affinity, forming the structural core of numerous pharmaceuticals and natural products. Molecules incorporating the acetamide linkage are also known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1]

The compound this compound emerges from the confluence of these two important structural motifs. It is a synthetic derivative characterized by a methoxy group at the 5-position and a methyl group at the 2-position of the indole ring, with an acetamide moiety at the 3-position.[2] This specific arrangement of functional groups has positioned the molecule as a subject of interest for its potential therapeutic effects, primarily in the realms of oncology and inflammation.[2] This guide aims to consolidate the existing research on this compound, providing a technical foundation for future investigation and development.

Compound Identifier Value Reference
IUPAC Name This compoundN/A
CAS Number 15992-10-6[3]
Molecular Formula C12H14N2O2[2]
Molecular Weight 218.25 g/mol [3]

Synthesis and Chemical Characterization

The synthesis of this compound is a well-defined process, typically achieved through the acylation of a substituted indole precursor. The causality behind this synthetic strategy lies in the nucleophilic character of the C3 position of the indole ring, which readily reacts with electrophilic acylating agents.

General Synthetic Pathway

The most common route involves the reaction of 5-methoxy-2-methylindole with an acetylating agent such as acetic anhydride or acetyl chloride.[2] The reaction is typically conducted in the presence of a base (e.g., pyridine) and a suitable solvent, often under reflux conditions to ensure the reaction proceeds to completion.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Intermediate/Product cluster_purification Purification cluster_final Final Product A 5-Methoxy-2-methylindole C Acylation at C3 Position (Base catalyst, Reflux) A->C B Acetic Anhydride / Acetyl Chloride B->C D Crude this compound C->D E Column Chromatography or Recrystallization D->E F Pure this compound E->F

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example based on established methodologies for indole acylation.

  • Reaction Setup: To a solution of 5-methoxy-2-methylindole (1 equivalent) in a suitable solvent (e.g., pyridine or DMF), add the acetylating agent (e.g., acetic anhydride, 1.1 equivalents) dropwise at 0 °C.

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 60–80 °C) for several hours, with progress monitored by Thin Layer Chromatography (TLC).[2] The controlled temperature is critical to ensure optimal yield while minimizing the formation of side products.[2]

  • Work-up: Upon completion, the mixture is cooled and quenched by pouring it into cold water. The resulting precipitate is collected by filtration.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure product.[2]

  • Characterization: The final compound's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4]

Pharmacological Profile and Biological Activity

This compound has been investigated for several biological activities, positioning it as a versatile scaffold in medicinal chemistry.[2]

Anticancer Activity

Research indicates that this compound and its close analogs exhibit significant cytotoxic effects against various cancer cell lines.[2] The indole scaffold is a common feature in many anticancer agents, and this derivative is no exception.[1]

Mechanism of Action: Tubulin Polymerization Inhibition A primary mechanism contributing to the anticancer effects of related indole derivatives is the inhibition of tubulin polymerization.[5][6] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division.

By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics.[7] This interference prevents the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[5]

Tubulin_Inhibition_Pathway cluster_cell Inside the Cell compound 2-(5-Methoxy-2-methyl- 1H-indol-3-yl)acetamide cell Cancer Cell microtubules Microtubule Polymerization compound->microtubules Inhibits tubulin α/β-Tubulin Dimers tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disrupted apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

Antiproliferative Activity of Related Indole-Acetamides While specific IC50 data for the title compound is not readily available in the provided search results, studies on structurally similar N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives demonstrate potent activity. This data serves as a valuable proxy for estimating the potential efficacy of the core scaffold.

Compound ID HeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)Reference
7d 0.520.340.86[5][8]
CA-4 (Reference) 0.00210.00190.0023[5]

Note: Compound 7d is a related, more complex derivative. Data is shown for illustrative purposes of the potential of the indole-acetamide scaffold.

Anti-inflammatory Properties

The indole-acetamide framework is also investigated for its anti-inflammatory effects.[2] The mechanism is thought to involve the inhibition of key inflammatory mediators. A related compound, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (melatonin), has been shown to reduce the expression of inflammatory cytokines like TNF-α and IL-6, and enzymes such as COX-2, by inhibiting the NF-κB pathway.[9] Given the structural similarity, it is plausible that this compound may share some of these anti-inflammatory mechanisms.

Future Directions and Therapeutic Potential

The research surrounding this compound highlights its role as a valuable chemical intermediate and a promising therapeutic scaffold.[2]

  • Lead Optimization: The core structure is ripe for modification to improve potency and selectivity. Structure-activity relationship (SAR) studies, exploring substitutions on the indole ring, the methyl group, or the acetamide nitrogen, could lead to the development of highly potent anticancer or anti-inflammatory agents.[2]

  • In Vivo Studies: While in vitro data is promising, further evaluation in animal models is necessary to understand its pharmacokinetic profile (ADME), in vivo efficacy, and safety. A recent study on a related indole derivative showed that while it was effective in vitro, it was metabolized too quickly in vivo, underscoring the importance of these next steps.[10]

  • Exploration of New Targets: The diverse biological activities of indole derivatives suggest that this compound may interact with other molecular targets beyond tubulin and inflammatory cytokines.[11] Screening against a broader panel of kinases, receptors, and enzymes could uncover novel therapeutic applications.

Conclusion

This compound stands as a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile biological profile, particularly in oncology and inflammation, make it an attractive starting point for further research. The insights gathered in this review, from its chemical synthesis to its potential mechanisms of action, provide a solid, evidence-based foundation for scientists aiming to unlock the full therapeutic potential of this and related indole derivatives. Continued investigation is warranted to translate its in vitro promise into tangible clinical applications.

References

  • This compound | 15992-10-6 | Benchchem. (URL: )
  • 2-(4-methoxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide - Smolecule. (URL: )
  • Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands - MDPI. (URL: [Link])
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • N-[2-(5-methoxy-1H-indole-3-yl)ethyl]acetamide May Correct Arterial Hypertension in People with Sleep Problems. (URL: [Link])
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • (PDF)
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])
  • N-[2-(5-methoxy-1H-indole-3-yl)ethyl]acetamide May Correct Arterial Hypertension in People with Sleep Problems. (URL: [Link])
  • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)
  • 2-(5-Methoxy-2-Methyl-1H-Indol-3-Yl)
  • 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E) - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3884474/)
  • N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide - PubChem. (URL: [Link])
  • (PDF) Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2‑(5‑methoxy‑ 2‑methyl‑1H‑indole‑3‑yl)‑N′‑[(E)‑ (3‑nitrophenyl)
  • N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide - NIH. (URL: [Link])
  • N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide - PubChem. (URL: [Link])
  • RECENT REVIEW ON INDOLE: A PRIVILEGED STRUCTURE SCAFFOLD - International Journal of Pharma Sciences and Research. (URL: [Link])
  • The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against - Semantic Scholar. (URL: [Link])
  • Regioselective Reaction of 2-Indolylmethanols with Enamides - MDPI. (URL: [Link])
  • N-(4-fluorobenzyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide. (URL: [Link])
  • Substituted tryptamine - Wikipedia. (URL: [Link])
  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer | Journal of Medicinal Chemistry - ACS Public

Sources

Methodological & Application

synthesis of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide from 5-methoxy-2-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in medicinal chemistry.[1] Indole-3-acetamide derivatives are a significant class of compounds investigated for a wide range of biological activities, including anti-inflammatory, anticancer, and antihyperglycemic properties.[2][3] This protocol details a robust and reproducible method starting from the commercially available 5-methoxy-2-methylindole. We will delve into the mechanistic underpinnings of the key reaction, provide a detailed, step-by-step protocol, and outline methods for purification and characterization, ensuring a self-validating workflow for researchers in drug discovery and organic synthesis.

Introduction and Scientific Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with profound pharmacological activities.[4][5][6] The functionalization of the indole ring, particularly at the C3 position, is a cornerstone of synthetic strategies aimed at developing novel therapeutic agents. The target molecule, this compound, serves as a key building block for more complex structures.[1] The methoxy group at the C5 position and the methyl group at the C2 position modulate the electronic properties and steric environment of the indole core, influencing its reactivity and the biological activity of its derivatives.

The synthetic strategy described herein employs a direct C-H functionalization approach, specifically a Friedel-Crafts-type alkylation at the electron-rich C3 position of the indole. This position is highly nucleophilic and prone to electrophilic aromatic substitution, a fundamental principle guiding this synthesis.[7][8] Understanding this reactivity is crucial for optimizing reaction conditions and minimizing side products.

Synthetic Strategy and Mechanism

The chosen synthetic route involves the direct alkylation of 5-methoxy-2-methylindole with an appropriate two-carbon electrophile bearing the acetamide functionality. A common and effective method utilizes 2-chloroacetamide in the presence of a Lewis acid or under specific solvent and temperature conditions that promote the reaction.

Reaction Mechanism:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The indole C3 position is the most electron-rich and nucleophilic site, making it the primary target for electrophiles.

  • Electrophile Activation (Optional but common): In many Friedel-Crafts alkylations, a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) is used to coordinate with the halogen of the alkylating agent (2-chloroacetamide), increasing its electrophilicity.[7] This creates a more potent electrophile, facilitating the attack by the indole ring.

  • Nucleophilic Attack: The π-system of the indole ring, specifically the C3 position, attacks the electrophilic carbon of the activated 2-chloroacetamide. This forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

  • Deprotonation/Rearomatization: A weak base in the reaction mixture removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final C3-alkylated product.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_process Process Steps SM 5-Methoxy-2-methylindole (Nucleophile) Setup Reaction Setup (Solvent, Temp.) SM->Setup R 2-Chloroacetamide (Electrophile) R->Setup TS Formation of Sigma Complex (Cationic Intermediate) P This compound (Product) TS->P Deprotonation & Rearomatization Workup Aqueous Workup & Extraction P->Workup Setup->TS Nucleophilic Attack at C3 Position Purify Purification (Chromatography) Workup->Purify

Caption: High-level workflow for the synthesis of the target indole acetamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for C3 alkylation of indoles.[8] Researchers should perform their own risk assessment before commencing any chemical synthesis.

Reagents and Materials
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )AmountMoles (mmol)Eq.Notes
5-Methoxy-2-methylindole1076-74-0161.201.00 g6.201.0Starting material.
2-Chloroacetamide79-07-293.510.87 g9.301.5Alkylating agent.
Potassium Iodide (KI)7681-11-0166.000.10 g0.620.1Catalyst (Finkelstein conditions).
Potassium Carbonate (K₂CO₃)584-08-7138.211.71 g12.42.0Base.
Acetone67-64-158.0825 mL--Anhydrous, reaction solvent.
Ethyl Acetate141-78-688.11~100 mL--For extraction and chromatography.
Hexane110-54-386.18~100 mL--For chromatography.
Anhydrous Sodium Sulfate7757-82-6142.04As needed--Drying agent.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxy-2-methylindole (1.00 g, 6.20 mmol).

    • Add anhydrous acetone (25 mL) and stir until the starting material is fully dissolved.

    • To the solution, add 2-chloroacetamide (0.87 g, 9.30 mmol), potassium carbonate (1.71 g, 12.4 mmol), and potassium iodide (0.10 g, 0.62 mmol).

    • Causality Note: Potassium carbonate acts as the base to neutralize the HCl formed during the reaction. Potassium iodide facilitates the reaction via an in-situ Finkelstein reaction, converting the more stable chloroacetamide to the more reactive iodoacetamide, which is a better leaving group.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 56°C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) every 2-3 hours.[9] Use a mobile phase of 70:30 Ethyl Acetate:Hexane. The product spot should appear at a lower Rf than the starting indole.

    • Continue refluxing for 12-18 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid salts (K₂CO₃, KCl, KI) and wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

    • Partition the crude residue between ethyl acetate (50 mL) and deionized water (50 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (25 mL each).

    • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[10]

    • Trustworthiness Note: The aqueous wash and brine wash are critical steps to remove inorganic salts and residual water-soluble impurities, ensuring a cleaner crude product for purification.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution in vacuo to yield the crude product.

    • Purify the crude material by column chromatography on silica gel (100-200 mesh).[9][11]

    • Elute with a gradient of ethyl acetate in hexane (starting from 30% ethyl acetate and gradually increasing to 70%) to isolate the pure product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid. A typical yield is in the range of 80-90%.[10]

Characterization and Validation

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Expected ¹H NMR signals include singlets for the indole N-H, methyl, and methoxy groups, as well as signals for the aromatic protons and the methylene bridge.[10]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z 219.1.[10]

  • Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values (e.g., 153-155°C).[10]

  • Infrared (IR) Spectroscopy: Key stretches to observe include N-H (indole and amide), C=O (amide), and C-O (methoxy ether).

Visualization of Experimental Workflow

G start Start reagents Combine Reactants: - 5-methoxy-2-methylindole - 2-Chloroacetamide - K₂CO₃, KI - Acetone start->reagents reflux Heat to Reflux (56°C, 12-18h) reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Filter Salts, Concentrate monitor->workup Complete extract Partition: Ethyl Acetate / Water workup->extract dry Dry Organic Layer (Na₂SO₄), Concentrate extract->dry purify Column Chromatography (Silica Gel, EtOAc/Hexane) dry->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step experimental workflow from reaction setup to product validation.

Safety and Handling

  • Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 5-methoxy-2-methylindole and 2-chloroacetamide can be irritating to the skin, eyes, and respiratory system.[12] Avoid inhalation of dust and direct contact.

  • Organic solvents like acetone and ethyl acetate are flammable. Keep away from ignition sources.

References

  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega. [Link]
  • ACS Publications.
  • Martin, N. J., et al. (2021). Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis.
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • ResearchGate.
  • National Institutes of Health. 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E) -. [Link]
  • Chidipudi, S. R., et al. (2019).
  • RSC Publishing. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. [Link]
  • Der Pharma Chemica.
  • Organic Chemistry Portal. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. [Link]
  • Indian Academy of Sciences.
  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • IntechOpen. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]
  • PubMed.
  • YouTube.

Sources

Quantitative Analysis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide: High-Performance Liquid Chromatography and Mass Spectrometry Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides comprehensive and validated analytical methodologies for the quantitative determination of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide, a synthetic indole derivative of interest in medicinal chemistry.[1] Recognizing the critical need for accuracy and reliability in pharmaceutical analysis, we present two robust protocols tailored for different analytical objectives: a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and purity assessments, and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols are designed with an emphasis on the scientific rationale behind methodological choices, adherence to international validation guidelines, and practical implementation in a drug development setting.

Introduction and Analytical Strategy

This compound is a key chemical intermediate whose structural features allow for further modification in the development of novel therapeutic agents.[1] Accurate quantification is paramount throughout the drug development lifecycle, from synthesis verification and stability testing of the active pharmaceutical ingredient (API) to pharmacokinetic studies. The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[2]

This document outlines two complementary analytical approaches:

  • HPLC-UV: A widely accessible, robust method ideal for assessing the purity, stability, and potency of bulk drug substances and formulated products. Its ability to separate the main compound from potential degradation products is a key feature of a stability-indicating method.[3][4][5]

  • LC-MS/MS: The gold standard for bioanalysis and trace quantification due to its superior sensitivity and specificity.[6][7] This technique is essential for pharmacokinetic studies where low concentrations in complex biological matrices are expected.

The selection between these methods depends on the analytical requirements, such as the expected concentration range, the complexity of the sample matrix, and the need for structural confirmation.

Stability-Indicating HPLC-UV Method for Purity and Assay

The fundamental principle of this method is to provide unequivocal separation of the analyte from any potential degradation products generated under stress conditions, thereby ensuring the method is "stability-indicating" as required by regulatory bodies like the ICH.[5]

Rationale for Methodological Choices
  • Stationary Phase: A reversed-phase C18 column is selected. This is the industry standard for moderately polar analytes like indole derivatives, offering excellent separation based on hydrophobicity. The alkyl chains of the C18 stationary phase provide the necessary retention for the analyte.

  • Mobile Phase: A gradient elution using a phosphate buffer and acetonitrile allows for efficient separation of the main compound from impurities with different polarities. The buffer's pH is controlled to maintain a consistent ionization state of the analyte, leading to sharp, symmetrical peaks.[4] Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength.

  • Detection: The indole ring system contains a strong chromophore, making UV detection highly effective. The detection wavelength is set at the compound's maximum absorbance (λmax) to ensure the highest sensitivity.

Experimental Protocol: HPLC-UV

Equipment and Reagents:

  • HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • Reference Standard: this compound (purity ≥99.5%).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Orthophosphoric acid or Sodium Hydroxide for pH adjustment.

  • Water (HPLC grade or Milli-Q).

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄ buffer, pH adjusted to 6.0
Mobile Phase B Acetonitrile
Gradient 10% B to 80% B over 15 minutes, hold for 5 min, return to 10% B over 2 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or determined λmax)

Procedure:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a quantity of the test sample expected to contain ~25 mg of the analyte into a 25 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the blank (diluent), calibration standards, and prepared samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.

Method Validation Summary (ICH Q2(R1) Guidelines)

Validation is documented evidence that a method is suitable for its intended use.[2][8] The developed HPLC method must be validated according to ICH guidelines.[9]

ParameterPurposeAcceptance Criteria
Specificity To ensure the analyte peak is free from interference from degradants, impurities, or excipients.Peak purity index >0.999 (PDA). Baseline separation from all other peaks in forced degradation samples.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (R²) ≥ 0.999 over the specified range.[9]
Accuracy To assess the closeness of the test results to the true value.98.0% - 102.0% recovery from spiked placebo samples at three concentration levels.
Precision To measure the degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: Overall RSD ≤ 2.0%.
LOQ/LOD To determine the lowest concentration that can be reliably quantified/detected.Signal-to-Noise ratio of 10:1 for LOQ and 3:1 for LOD.
Robustness To evaluate the method's reliability during minor, deliberate variations in parameters (pH, flow rate, etc.).System suitability parameters remain within limits; results are not significantly affected.

Diagram: HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing B Dissolution & Dilution A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E C18 Column Separation D->E F UV Detection (280 nm) E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I

Caption: General workflow for the quantification of this compound by HPLC-UV.

High-Sensitivity LC-MS/MS Method for Bioanalysis

This method is designed for applications requiring high sensitivity and selectivity, such as quantifying the analyte in biological fluids (e.g., plasma, urine). The combination of liquid chromatography for separation with tandem mass spectrometry for detection provides an unparalleled ability to measure trace concentrations in complex matrices.[6] The core of this technique is Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a specific product ion, creating a highly selective analytical transition.[10]

Rationale for Methodological Choices
  • Chromatography: A fast LC gradient using a shorter column with smaller particles (UPLC) is employed to reduce analysis time. The mobile phase must be volatile (e.g., using formic acid or ammonium formate) to be compatible with the mass spectrometer's ion source.[11][12]

  • Ionization: Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar molecules. For this analyte, the basic nitrogen in the indole ring is readily protonated, making ESI in positive ion mode ([M+H]⁺) the logical choice.[13]

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is critical. An SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement effects, ensuring the highest accuracy by correcting for these matrix effects and any variability during sample preparation.

Experimental Protocol: LC-MS/MS

Equipment and Reagents:

  • LC-MS/MS system (e.g., Agilent 6470 Triple Quadrupole or equivalent).[12]

  • UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Stable Isotope-Labeled Internal Standard (e.g., D₃-2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide).

  • Acetonitrile and Water (LC-MS grade).

  • Formic Acid (LC-MS grade).

  • Human plasma (or other relevant biological matrix).

  • Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid).

LC-MS/MS Conditions:

ParameterLC ConditionMS Condition
Column UPLC C18, 50 mm x 2.1 mm, 1.8 µmIonization Mode
Mobile Phase A 0.1% Formic Acid in WaterCapillary Voltage
Mobile Phase B 0.1% Formic Acid in AcetonitrileGas Temperature
Flow Rate 0.4 mL/minGas Flow
Gradient 5% to 95% B in 2.5 minutesNebulizer Pressure
Injection Volume 5 µLSheath Gas Temp.
Column Temp. 40 °CSheath Gas Flow

MRM Transitions (Hypothetical): Note: These values must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)
Analyte219.1160.110015
Internal Standard (D₃)222.1163.110015

Procedure:

  • Stock Solutions: Prepare separate 1 mg/mL stock solutions of the analyte and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock for calibration standards and quality controls (QCs). Prepare a working solution of the internal standard (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 20 µL of the internal standard working solution. b. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. c. Vortex vigorously for 1 minute. d. Centrifuge at >12,000 g for 10 minutes at 4 °C. e. Transfer the supernatant to an autosampler vial for injection.

  • Analysis: Create a sequence containing the calibration curve, QCs, and unknown samples. Acquire data using the specified MRM transitions.

  • Quantification: Calculate the peak area ratio (Analyte Area / Internal Standard Area). Plot this ratio against the analyte concentration for the calibration standards. Use the resulting regression equation to determine the concentration in unknown samples.

Diagram: LC-MS/MS Bioanalytical Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection A Plasma Sample B Spike Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Collect Supernatant D->E F UPLC Injection E->F G Fast Gradient Elution F->G H ESI+ Ionization G->H I Q1: Precursor Ion Selection H->I J Q2: Collision & Fragmentation I->J K Q3: Product Ion Selection J->K L Detection K->L M M L->M Data Analysis (Area Ratio vs. Conc.)

Sources

HPLC-UV method for 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide by HPLC-UV

Authored by: Senior Application Scientist, Gemini Labs

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. Indole derivatives are a significant class of compounds in medicinal chemistry, often serving as key intermediates in the synthesis of therapeutic agents.[1] This application note details a robust, reverse-phase HPLC method, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability.[2][3] The protocol is designed for researchers, scientists, and drug development professionals requiring a dependable analytical method for quality control, stability testing, and research applications involving this specific indole derivative.

Introduction and Scientific Rationale

This compound is an indole derivative with a structure amenable to various chemical modifications, making it a valuable building block in pharmaceutical synthesis.[1][4] The accurate quantification of this compound is critical for ensuring the quality of intermediates, monitoring reaction progress, and assessing the purity of final products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution, sensitivity, and quantitative accuracy. The methodology described herein is founded on the principles of reverse-phase chromatography, which is ideally suited for separating moderately non-polar molecules like the target analyte. The indole ring system imparts significant hydrophobicity, while the acetamide and methoxy functional groups provide polarity, allowing for excellent retention and separation on a C18 stationary phase.

The choice of UV detection is based on the inherent photophysical properties of the indole nucleus, which exhibits strong absorbance in the ultraviolet spectrum, typically with maxima around 220 nm and 280 nm.[5][6][7] This characteristic allows for sensitive and selective detection without the need for derivatization. This method utilizes a detection wavelength of 280 nm to provide a good balance of sensitivity and selectivity, minimizing interference from common solvents.[5][8]

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation.[5][9]

  • Data Acquisition Software: Chromatography data station software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated.

  • Syringe Filters: 0.45 µm PTFE or nylon filters for sample clarification.

Reagents and Standard Preparation
  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Deionized water, purified to a resistivity of 18.2 MΩ·cm.

  • Acid Modifier: Formic Acid (FA), analytical grade.

  • Analyte: this compound reference standard of known purity.

Mobile Phase Preparation (Mobile Phase A):

  • Measure 1000 mL of deionized water into a clean glass bottle.

  • Add 1.0 mL of Formic Acid to achieve a 0.1% (v/v) concentration.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Mobile Phase B:

  • Use 100% Acetonitrile (ACN), HPLC grade.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer the standard to a 25 mL Class A volumetric flask.

  • Dissolve and dilute to volume with Methanol. Mix until fully dissolved. This solution should be stored at 2-8°C and protected from light.

Calibration Standards (e.g., 1 - 100 µg/mL):

  • Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution using the mobile phase as the diluent.

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic
Composition 50% A / 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Method Validation Protocol (per ICH Q2(R2))

The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[10][11] The following protocols outline the steps to validate this HPLC method.

Validation_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis & Data Acquisition cluster_validation Validation & Reporting Prep_Standards Prepare Calibration Standards SST System Suitability Test (SST) Prep_Standards->SST Prep_QC Prepare QC Samples (Low, Mid, High) Analysis Inject Blanks, Standards, and QC Samples Prep_QC->Analysis SST->Analysis Pass Data_Acq Acquire Chromatograms and Integrate Peaks Analysis->Data_Acq Validation_Params Evaluate Validation Parameters (Linearity, Accuracy, Precision, etc.) Data_Acq->Validation_Params Report Compile Validation Report Validation_Params->Report

Caption: High-level workflow for HPLC method validation.

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system must be confirmed.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a mid-range concentration standard (e.g., 50 µg/mL).

  • Calculate the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Procedure:

  • Inject a sample of the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

  • If analyzing in a matrix (e.g., a formulation), inject a placebo sample to confirm lack of interference.

  • Spike the placebo with the analyte and analyze to confirm that the peak is attributable only to the analyte.

Linearity and Range

This establishes the relationship between concentration and analytical response and defines the concentration interval over which the method is accurate and precise.[12]

Procedure:

  • Prepare a series of at least six calibration standards spanning the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.998[13]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Procedure:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo matrix.

  • Analyze the samples and calculate the concentration using the calibration curve.

  • Determine the percent recovery for each sample.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0% at each concentration level.[9]

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

Procedure (Repeatability - Intra-day):

  • Prepare six individual samples at 100% of the target concentration.

  • Analyze all six samples on the same day under the same operating conditions.

  • Calculate the Relative Standard Deviation (%RSD) of the results.

Procedure (Intermediate Precision - Inter-day):

  • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Calculate the %RSD for the combined data from both occasions.

Acceptance Criteria:

  • %RSD: ≤ 2.0%

LOD & LOQ
  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Procedure (Signal-to-Noise Method):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10 for LOQ.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[12]

Procedure:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (e.g., ACN content ± 2%)

  • Analyze a system suitability standard under each condition and evaluate the impact on retention time, peak area, and tailing factor.

Acceptance Criteria:

  • System suitability parameters should still meet their acceptance criteria under all varied conditions.

ICH_Validation_Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD

Caption: Logical relationship of ICH validation parameters.

Summary and Conclusion

This application note presents a simple, rapid, and reliable isocratic HPLC-UV method for the quantitative determination of this compound. The method utilizes a standard C18 column and UV detection at 280 nm, providing excellent selectivity and sensitivity. The comprehensive validation protocol, designed according to ICH Q2(R2) guidelines, ensures that the method is accurate, precise, linear, and robust for its intended application. This analytical procedure is well-suited for routine quality control analysis in both research and manufacturing environments within the pharmaceutical industry.

References

  • Dziadkowiec, J., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-91. [Link]
  • Dziadkowiec, J., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]
  • Yong, J.W.H., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]
  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC. [Link]
  • Martin, F., et al. (1987).
  • Dumitrescu (Neculai), A-M., et al. (2021).
  • PubChem. (n.d.). N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide.
  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues.
  • Ma, Q., et al. (2018). UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z.
  • Pharmaguideline. (2024).
  • Kierdaszuk, B., et al. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC - NIH. [Link]
  • Cilliers, C., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
  • Naumenko, A., et al. (2024). Spectral Investigations of Indole-Containing Organic Compounds for Biomedical Drugs. PSI Indico. [Link]
  • Da Costa, S.L., et al. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • AMSbiopharma. (2024).
  • PubChem. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.
  • Science.gov. (n.d.). sensitive hplc-uv method: Topics by Science.gov. Science.gov. [Link]
  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

Sources

A Robust and Validated LC-MS/MS Protocol for the Quantitative Determination of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Bioanalysis of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed in accordance with international bioanalytical method validation guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of this novel indole derivative.

Introduction

This compound is a synthetic indole derivative that has garnered interest in medicinal chemistry and pharmacology for its potential therapeutic applications.[1] As with any compound under investigation for clinical use, a reliable and robust bioanalytical method is paramount for characterizing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its superior sensitivity, selectivity, and speed.[2]

The fundamental goal of this protocol is to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step guide for the accurate quantification of this compound in a complex biological matrix like human plasma. The causality behind each experimental choice is explained to ensure not just procedural accuracy, but a deep understanding of the method's principles. Adherence to the principles outlined in regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry," is a cornerstone of this protocol, ensuring the generation of high-quality, reliable data for regulatory submissions.[3][4]

Analyte & Method Principle

Analyte Characteristics
  • Compound: this compound

  • Chemical Formula: C₁₂H₁₄N₂O₂

  • Molecular Weight: 218.25 g/mol [1]

  • Structure:

    
    

    (Note: Image representation of the chemical structure)

The structure, containing an indole ring, a methoxy group, and an acetamide side chain, suggests moderate polarity. This makes it an ideal candidate for reversed-phase liquid chromatography and electrospray ionization.

Methodological Workflow

The method is based on a logical sequence of sample purification, separation, and detection. An internal standard (IS) is added to the plasma sample to account for variability during sample processing and analysis.[5] Proteins are then removed from the plasma matrix via precipitation with a cold organic solvent. The resulting supernatant, containing the analyte and IS, is injected into the LC-MS/MS system. The compounds are separated chromatographically based on their polarity and then detected by the mass spectrometer, which is set to monitor specific, highly selective precursor-to-product ion transitions.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (e.g., 50 µL) add_is Add Internal Standard (IS) plasma->add_is add_solvent Add Protein Precipitation Solvent (e.g., Acetonitrile) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge (e.g., 14,000 xg) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection data_analysis Data Processing & Quantification detection->data_analysis

Caption: Overall experimental workflow from sample preparation to data analysis.

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • This compound reference standard (>98% purity)

  • This compound-d3 (or a suitable structural analog) as Internal Standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K2-EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical balance, centrifuges, and calibrated pipettes.

Detailed Experimental Protocol

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in methanol to a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards (CS) and quality control (QC) samples.

Preparation of Calibration Standards and Quality Controls
  • Spike control human plasma with the appropriate analyte working solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples in plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 75, and 750 ng/mL).

Internal Standard (IS) Selection Rationale

The use of an internal standard is critical to compensate for variations in sample preparation and instrument response.[5][6] The "gold standard" is a stable isotope-labeled (SIL) version of the analyte, as its chemical and physical properties are nearly identical, ensuring it tracks the analyte's behavior throughout the entire process.[3][7] For this protocol, we specify the use of this compound-d3. If a SIL-IS is not available, a close structural analog that does not interfere with the analyte and is not an endogenous compound or metabolite may be used, but this requires more rigorous validation of potential matrix effects.[8]

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteinaceous material from plasma, which can interfere with the analysis and damage the LC column.[9][10] Cold acetonitrile is used as the precipitation agent.

G start Start: 50 µL Plasma Sample (Calibrator, QC, or Unknown) step1 Add 25 µL of Internal Standard Working Solution (e.g., 100 ng/mL) start->step1 step2 Add 200 µL of Cold Acetonitrile (-20°C) step1->step2 step3 Vortex for 1 minute to precipitate proteins step2->step3 step4 Centrifuge at 14,000 xg for 10 minutes at 4°C step3->step4 step5 Transfer 150 µL of clear supernatant to a 96-well plate or autosampler vial step4->step5 end Ready for LC-MS/MS Injection step5->end

Caption: Step-by-step workflow for plasma protein precipitation.

LC-MS/MS Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Excellent retention and separation for moderately polar small molecules.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic solvent for eluting the analyte from the C18 column.
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrateEfficiently elutes the analyte while cleaning the column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column, providing good peak shape.
Injection Volume 5 µLBalances sensitivity with potential for matrix effects.
Column Temp. 40 °CEnsures reproducible retention times and improves peak shape.

Table 2: Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atoms in the indole and amide groups are readily protonated.
MRM Transition (Analyte) Q1: 219.2 -> Q3: 160.1 (Quantifier), 132.1 (Qualifier)Q1 is the protonated parent [M+H]⁺. Q3 ions correspond to stable fragments from collision-induced dissociation (e.g., loss of the acetamide moiety).[12]
MRM Transition (IS) Q1: 222.2 -> Q3: 163.1 (Quantifier)Transitions are shifted by +3 Da corresponding to the deuterium labels.
Collision Energy (CE) To be optimized (e.g., 15-30 eV)Optimized to maximize the signal of the specific product ion.
Source Temperature To be optimized (e.g., 500 °C)Ensures efficient desolvation of the ESI droplets.
IonSpray Voltage To be optimized (e.g., 5500 V)Creates a stable spray and maximizes ion generation.

Method Validation and System Trustworthiness

For this method to be considered trustworthy and reliable for regulatory purposes, it must undergo a full validation according to the latest guidelines from the FDA and ICH (M10).[13][14] This process acts as a self-validating system, ensuring the protocol's performance is well-characterized.

Key Validation Parameters:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank plasma from multiple sources.

  • Accuracy and Precision: Assessed by analyzing QC samples at multiple concentrations on different days. Typically, precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (%RE) should be within ±15% (±20% at LLOQ).

  • Linearity and LLOQ: A calibration curve with a defined range is established. The Lower Limit of Quantitation (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and IS. Assessed by comparing the response in post-extraction spiked samples to the response in a pure solution.

  • Stability: The chemical stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.

Consistent monitoring of the internal standard response across all samples in a run is a critical practice.[8] Any significant deviation can indicate problems with extraction or instrument performance, flagging potentially unreliable results.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high throughput, making it well-suited for studies involving a large number of samples. This application note serves as a complete guide for researchers, providing both the procedural steps and the scientific rationale necessary for successful implementation and validation.

References

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV)
  • Source: vertexaisearch.cloud.google.
  • Title: Navigating Internal Standard Selection in Bioanalytical Methods: A Comparative Guide to Regulatory Compliance and Performance Source: Benchchem URL
  • Title: Bioanalytical Method Validation - Guidance for Industry Source: FDA URL
  • Title: Bioanalytical Method Validation FDA 2001.
  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: The Blog - Tecan URL
  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA URL
  • Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL
  • Source: HHS.
  • Title: LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis Source: KCAS Bio URL
  • Title: Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL
  • Title: What are the Best Practices of LC-MS/MS Internal Standards?
  • Title: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)
  • Title: Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis Source: ResearchGate URL
  • Title: A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues Source: PubMed URL
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL

Sources

Purifying 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide: A Detailed Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive, in-depth guide for the purification of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide by column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple set of instructions. It delves into the rationale behind each step, offering insights grounded in chromatographic theory and practical laboratory experience to ensure a robust and reproducible purification process.

Introduction: The Rationale for Chromatographic Purification

This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its synthesis, typically involving the acylation of 5-methoxy-2-methylindole, can result in a crude product containing unreacted starting materials, reagents, and potential side-products.[1] Column chromatography is a powerful and widely used technique for the separation and purification of such organic compounds from a mixture.[2] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system). Compounds with a higher affinity for the stationary phase will move more slowly down the column, while those with a greater affinity for the mobile phase will elute more quickly, thus enabling separation.[2]

This guide will detail a systematic approach to purify this compound, from initial reaction monitoring by Thin Layer Chromatography (TLC) to the execution of the column chromatography itself.

Visualizing the Workflow: From Crude Product to Pure Compound

The entire purification process can be visualized as a logical sequence of steps, each crucial for the final purity of the target compound.

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Post-Purification TLC_Analysis TLC Analysis of Crude Mixture (Determine optimal solvent system) Column_Prep Column Preparation (Slurry packing of silica gel) TLC_Analysis->Column_Prep Informs mobile phase selection Sample_Loading Sample Loading (Dry or wet loading) Column_Prep->Sample_Loading Elution Gradient Elution (Increasing solvent polarity) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Fractions TLC Analysis of Fractions Fraction_Collection->TLC_Fractions Pooling Pooling of Pure Fractions TLC_Fractions->Pooling Solvent_Removal Solvent Removal (Rotary evaporation) Pooling->Solvent_Removal Final_Product Pure 2-(5-Methoxy-2-methyl-1H- indol-3-yl)acetamide Solvent_Removal->Final_Product

Caption: A flowchart illustrating the key stages in the purification of this compound by column chromatography.

Materials and Equipment

Chemicals and Reagents
ChemicalGradeSupplierNotes
Crude this compoundSynthesis GradeN/A
Silica Gel60 Å, 230-400 meshStandard SupplierFor flash column chromatography
n-HexaneHPLC GradeStandard SupplierNon-polar mobile phase component
Ethyl AcetateHPLC GradeStandard SupplierPolar mobile phase component
Dichloromethane (DCM)ACS GradeStandard SupplierFor sample loading and column flushing
TLC PlatesSilica Gel 60 F254Standard SupplierFor reaction monitoring and fraction analysis
Potassium Permanganate StainLaboratory PreparedN/AFor visualization of spots on TLC
Equipment
  • Glass chromatography column (appropriate size for the scale of purification)

  • Separatory funnel or addition funnel (for solvent reservoir)

  • Fraction collector or test tubes/flasks for manual collection

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions

  • Solvent Handling: Hexane, ethyl acetate, and dichloromethane are flammable and volatile. All handling should be performed in a well-ventilated fume hood.[3][4][5] Avoid inhalation of vapors and contact with skin and eyes.

  • Silica Gel: Fine silica gel powder can cause respiratory irritation if inhaled. Handle in a fume hood or use a dust mask.

  • Personal Protective Equipment: Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Experimental Protocol

Part 1: Thin Layer Chromatography (TLC) for Method Development

The success of a column chromatography separation is highly dependent on the choice of the mobile phase. TLC is an invaluable tool for rapidly determining the optimal solvent system.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate. Also, spot the starting material (5-methoxy-2-methylindole) if available, for comparison.

  • Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A good starting point is a 7:3 (v/v) mixture of hexane:ethyl acetate.

  • Visualization: After development, visualize the plate under a UV lamp at 254 nm. Indole-containing compounds are typically UV-active. Further visualization can be achieved by staining with a potassium permanganate solution.

  • Analysis and Optimization:

    • The target compound, this compound, is more polar than the starting material, 5-methoxy-2-methylindole, and should therefore have a lower Retention Factor (Rf) value.

    • The ideal solvent system for column chromatography will result in an Rf value of approximately 0.2-0.4 for the target compound.

    • If the Rf value is too high (spots run to the top of the plate), increase the proportion of hexane (the less polar solvent).

    • If the Rf value is too low (spots remain at the baseline), increase the proportion of ethyl acetate (the more polar solvent).

Part 2: Column Chromatography Procedure
  • Column Packing (Slurry Method):

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approximately 1 cm) on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 hexane:ethyl acetate). The consistency should be that of a milkshake.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, do not let the silica run dry at any point during the purification.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin the elution with a low-polarity solvent system, as determined by your TLC analysis (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is outlined in the table below. The rate of polarity increase should be slow to ensure good separation.

StepSolvent System (Hexane:Ethyl Acetate, v/v)Volume (Column Volumes)Purpose
19:12-3Elute non-polar impurities
28:23-5Elute less polar impurities
37:35-10Elute the target compound
41:12-3Elute more polar impurities
5100% Ethyl Acetate2Column flush
  • Fraction Collection:

    • Collect the eluent in fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

    • Systematically label each fraction.

Part 3: Analysis of Fractions and Product Isolation
  • TLC Analysis of Fractions:

    • Spot every few fractions onto a TLC plate.

    • Develop and visualize the TLC plate as described in Part 1.

    • Identify the fractions containing the pure target compound (single spot with the correct Rf value).

  • Pooling and Solvent Removal:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Product:

    • The resulting solid or oil is the purified this compound.

    • The purity can be further assessed by techniques such as HPLC, NMR spectroscopy, and melting point determination.

Troubleshooting

ProblemPossible CauseSolution
Poor SeparationInappropriate solvent systemRe-optimize the solvent system using TLC.
Column overloadedUse a larger column or reduce the amount of crude product.
Column packed improperly (cracks, channels)Repack the column carefully, ensuring no air bubbles are trapped.
Compound won't eluteMobile phase is not polar enoughGradually increase the polarity of the mobile phase.
Compound elutes too quicklyMobile phase is too polarStart with a less polar mobile phase.
Streaking of spots on TLCSample is too concentratedDilute the sample before spotting.
Compound is acidic or basicAdd a small amount of acetic acid or triethylamine to the mobile phase.

Understanding the Separation: Polarity and Elution Order

The separation on a silica gel column is governed by the polarity of the compounds. Silica gel is a polar stationary phase. Therefore, more polar compounds will adhere more strongly to the silica and elute later, while less polar compounds will travel down the column more quickly with the mobile phase.

Elution_Order cluster_column Column Elution cluster_compounds Compound Polarity start Start of Column NonPolar Non-polar Impurities (e.g., residual non-polar solvents, byproducts) start->NonPolar Elutes First end End of Column StartingMaterial 5-methoxy-2-methylindole (Less Polar) NonPolar->StartingMaterial TargetCompound This compound (More Polar) StartingMaterial->TargetCompound PolarImpurities Highly Polar Impurities (e.g., decomposition products) TargetCompound->PolarImpurities Elutes Last PolarImpurities->end

Caption: The relationship between compound polarity and elution order in normal-phase column chromatography on silica gel.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound using column chromatography. By understanding the principles behind each step, from TLC-based method development to the logic of gradient elution, researchers can effectively and efficiently obtain this valuable synthetic intermediate in high purity. Adherence to the described procedures and safety precautions will contribute to a successful and reproducible purification outcome.

References

  • University of California, Los Angeles. Column Chromatography.
  • Praxair. (2015). Hexane Safety Data Sheet.
  • Zeochem. Silica gel - Safety Data Sheet.

Sources

Application Notes & Protocols: Recrystallization Techniques for Indole Acetamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Indole Acetamide Chemistry

Indole acetamide and its derivatives represent a cornerstone scaffold in medicinal chemistry and drug development, forming the structural basis for numerous bioactive agents.[1] The efficacy, safety, and stability of these Active Pharmaceutical Ingredients (APIs) are inextricably linked to their purity and solid-state form. Recrystallization stands as the most critical and widely employed technique for the purification of these solid compounds, moving beyond simple impurity removal to the controlled isolation of specific crystalline forms.[2][3]

This guide provides a comprehensive framework for developing robust recrystallization protocols for indole acetamide compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the underlying physicochemical principles that govern success. We will explore solvent selection strategies, detailed experimental protocols, and troubleshooting techniques, ensuring a self-validating system for achieving high-purity crystalline materials.

Part 1: Foundational Principles for Indole Acetamide Recrystallization

Physicochemical Landscape of Indole Acetamides

Understanding the molecular structure of indole acetamide is paramount to designing an effective purification strategy. Key features influencing its solubility and crystallization behavior include:

  • The Indole Ring: A bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring.[4] This moiety allows for π-π stacking interactions, which can stabilize the crystal lattice. The N-H group of the indole ring is a hydrogen bond donor.

  • The Acetamide Group: This functional group is highly polar and features both a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (C=O).[5] This duality facilitates strong intermolecular interactions, contributing to the typically solid nature of these compounds.

  • Overall Polarity: The combination of the aromatic, relatively non-polar indole ring and the very polar acetamide side chain gives the molecule a distinct polarity profile. This makes it soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations around 30 mg/mL, as well as in alcohols like ethanol.[6][7][8] Conversely, it is sparingly soluble in aqueous buffers.[6]

The Critical Role of Solvent Selection

The "like dissolves like" principle is a starting point, but the ideal recrystallization solvent must meet a more stringent set of criteria. The goal is to identify a solvent (or solvent system) in which the indole acetamide compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[9]

Key Solvent Properties:

  • Solubility Gradient: A steep solubility curve with respect to temperature is essential for high recovery.

  • Inertness: The solvent must not react with the indole acetamide. Amides can be susceptible to hydrolysis under harsh acidic or basic conditions, so solvent choice is critical.[10]

  • Boiling Point: The boiling point should be high enough to provide a sufficient temperature range for solubility but low enough to be easily removed from the final crystals. A boiling point between 60-120 °C is often ideal.

  • Impurity Profile: The solvent should either dissolve impurities completely (so they remain in the mother liquor) or not at all (allowing for hot filtration).

  • Crystal Quality: The chosen solvent directly influences crystal habit, size, and polymorphic form.[11]

Polymorphism: The Hidden Variable in Crystallization

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[2] These different forms can have distinct physicochemical properties, including:

  • Solubility and Dissolution Rate

  • Stability (Chemical and Physical)

  • Melting Point

  • Bioavailability

For indole acetamides intended for pharmaceutical use, controlling polymorphism is not merely an academic exercise—it is a regulatory and therapeutic necessity.[3] The conditions of recrystallization (solvent, cooling rate, agitation) are primary determinants of which polymorph is isolated.[11][12] Therefore, a recrystallization protocol must be designed not just for purity, but for consistency in producing the desired solid-state form.

Part 2: Systematic Solvent Screening Protocol

A systematic approach to solvent selection saves time and material. This protocol outlines a small-scale method to identify promising solvent candidates.

Objective: To identify a suitable single solvent or a solvent/anti-solvent pair for the recrystallization of a specific indole acetamide derivative.

Materials:

  • Crude indole acetamide compound (approx. 100-200 mg)

  • Test tubes or small vials (e.g., 13x100 mm)

  • Selection of candidate solvents (see Table 1)

  • Hot plate or sand bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place ~10-20 mg of the crude compound into separate test tubes.

    • Add a candidate solvent dropwise (e.g., 0.1 mL at a time) while agitating or vortexing at room temperature.

    • Observe solubility. If the compound dissolves readily in a small volume (<0.5 mL), the solvent is likely too good a solvent for single-solvent recrystallization but may be a candidate for a multi-solvent system. If the compound is largely insoluble, proceed to the next step.

  • Hot Solubility Test:

    • To the test tubes with insoluble compounds, gently heat the solvent to near its boiling point.

    • Continue adding small aliquots of the hot solvent until the compound fully dissolves. Record the approximate volume.

    • Ideal Single Solvent: A solvent that requires a moderate amount of heating to dissolve the compound is a strong candidate.

  • Cooling and Crystallization Test:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If crystallization does not occur, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath.[13]

    • Evaluation: A good solvent will yield a significant amount of crystalline precipitate upon cooling. If the compound "oils out" (forms liquid droplets), the solvent may be unsuitable, or the cooling rate may be too fast.[14]

  • Anti-Solvent Test (for Multi-Solvent Systems):

    • Take a solvent in which the compound was highly soluble at room temperature (from Step 1).

    • Dissolve the compound in a minimal amount of this "solvent."

    • Slowly add a miscible "anti-solvent" (in which the compound is known to be insoluble) dropwise until the solution becomes persistently cloudy (turbid).

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

    • Evaluation: A good solvent/anti-solvent pair will produce high-quality crystals upon cooling.

Table 1: Candidate Solvents for Indole Acetamide Recrystallization

SolventPolarity IndexBoiling Point (°C)Rationale & Comments
Ethanol5.278Often a good starting point for amides.[10] Can form hydrogen bonds.
Isopropanol4.382Similar to ethanol but less polar; may offer a better solubility gradient.
Acetonitrile6.282A polar aprotic solvent, often gives very good results for amides.[10]
Acetone5.456A versatile polar aprotic solvent, but its low boiling point can be a drawback.
Ethyl Acetate4.377A moderately polar solvent; can be effective, especially in mixtures with hexanes.[15]
Toluene2.3111Good for aromatic compounds; its higher boiling point can be advantageous.[16]
Water9.0100Generally a poor solvent for indole acetamides but can be an effective anti-solvent.[6][15]
Hexanes/Heptane~0.069 / 98Non-polar. Primarily used as an anti-solvent.[16]

Diagram 1: Solvent Selection Workflow

G start Start: Crude Indole Acetamide test_rt Test Solubility in 0.5 mL Solvent at Room Temp start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt test_hot Heat to Boiling. Does it Dissolve? dissolves_rt->test_hot No good_for_pair Possible 'Solvent' for Solvent/Anti-Solvent Pair dissolves_rt->good_for_pair Yes dissolves_hot Dissolves? test_hot->dissolves_hot cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool Yes bad_solvent Poor Solvent. Try Another. dissolves_hot->bad_solvent No crystals Crystals Form? cool->crystals good_single Good Single Solvent Candidate crystals->good_single Yes crystals->bad_solvent No

Caption: Decision tree for systematic recrystallization solvent screening.

Part 3: Detailed Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization

Principle: This is the most common method, relying on the reduced solubility of the compound in a single solvent at a lower temperature to induce crystallization.[9][17]

Procedure:

  • Dissolution: Place the crude indole acetamide into an Erlenmeyer flask (its sloped sides reduce solvent evaporation). Add a minimal amount of the chosen solvent, just enough to create a slurry.

  • Heating: Gently heat the flask on a hot plate. Add the solvent in small portions, swirling the flask after each addition, until the compound just dissolves. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield. An excess will keep more of your product dissolved in the mother liquor upon cooling.[13]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solid impurities.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[14]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality: Using ice-cold solvent minimizes the redissolving of the purified crystals during the wash.

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass. For a more thorough drying, use a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Multi-Solvent (Anti-Solvent) Recrystallization

Principle: This technique is used when no single solvent has the ideal solubility properties. The compound is dissolved in a "good" solvent, and a "poor" solvent (the anti-solvent) is added to decrease the overall solubility and induce crystallization.[2]

Procedure:

  • Dissolution: Dissolve the crude indole acetamide in the minimum amount of the "good" solvent (e.g., ethanol, acetone) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the anti-solvent (e.g., water, hexanes) dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy. This is the point of saturation.

  • Re-solubilization: Gently warm the mixture until the solution becomes clear again. If it doesn't, add a tiny amount of the "good" solvent until clarity is achieved.

  • Cooling and Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol. The wash solvent should be a mixture of the solvent/anti-solvent in a ratio that does not readily dissolve the crystals, or simply the pure anti-solvent.

Diagram 2: General Recrystallization Workflow

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation A Crude Solid in Erlenmeyer Flask B Add Minimum Hot Solvent A->B C All Solid Dissolved B->C D Slow Cooling to Room Temp C->D E Cool in Ice Bath D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J J I->J Pure Crystalline Product

Caption: Standard workflow for purification by recrystallization.

Part 4: Troubleshooting and Advanced Considerations

Table 2: Common Recrystallization Problems and Solutions

ProblemProbable Cause(s)Solution(s)
No Crystals Form 1. Too much solvent was used.[13]2. Solution is supersaturated and requires a nucleation site.[13]1. Boil off some of the solvent to re-concentrate the solution and cool again.2. Scratch the inner wall of the flask with a glass rod. Add a "seed crystal" of the pure compound.[14]
"Oiling Out" 1. Solution is too concentrated, and the boiling point of the solvent is higher than the melting point of the solute.2. Cooling is too rapid.[14]3. Significant impurities are present, causing melting point depression.1. Re-heat the solution to dissolve the oil, add more solvent, and re-cool slowly.2. Insulate the flask to ensure a very slow cooling rate.3. Consider a preliminary purification step (e.g., charcoal treatment for colored impurities, chromatography).[13][14]
Poor Recovery 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals were washed with solvent that was not cold enough.1. Concentrate the mother liquor and cool again to obtain a second crop of crystals.2. Ensure the filtration apparatus is pre-heated and the transfer is done quickly.[18]3. Always use ice-cold solvent for washing.
Colored Impurities Highly colored, polar impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the impurities. Use sparingly as it can also adsorb the product.
Chemical Stability and Degradation

While indole-3-acetamide is generally stable, the indole nucleus can be sensitive to strong acids and oxidative conditions.[19] The amide bond can be susceptible to hydrolysis at extreme pH and high temperatures. Therefore, it is crucial to:

  • Avoid using highly acidic or basic solvents unless forming a salt is the intended strategy.

  • Minimize the time the solution is kept at high temperatures.

  • If thermal degradation is suspected (e.g., discoloration upon heating), consider using a lower-boiling solvent or performing the recrystallization under an inert atmosphere (e.g., nitrogen).

Characterization of the Final Product

A successful recrystallization should be validated.

  • Purity Assessment: Use techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.

  • Polymorph Identification: X-ray Powder Diffraction (XRPD) is the definitive technique for identifying the crystalline form of the material.

Conclusion

Recrystallization is a powerful technique that is essential for obtaining indole acetamide compounds of the high purity required for research and pharmaceutical applications. Success depends on a methodical approach grounded in the physicochemical properties of the target molecule. By systematically screening solvents, carefully controlling experimental parameters like cooling rates, and applying logical troubleshooting, researchers can develop robust and reproducible protocols. This ensures not only the chemical purity but also the desired solid-state form of the final product, which is a critical determinant of its ultimate performance.

References

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
  • Kym, P. R., & Lee, T. (2003). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 42(8), 1673–1681.
  • ChemTalk. (n.d.). Lab Procedure: Recrystallization.
  • Solubility of Things. (n.d.). Indole-3-acetamide.
  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • Van Tonder, E. C., Malan, S. F., & De Villiers, M. M. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Pharmaceutical Manufacturing Handbook (pp. 837-872). John Wiley & Sons, Inc.
  • Semantic Scholar. (2012). Recrystallization of Active Pharmaceutical Ingredients.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Fieser, L. F. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Human Metabolome Database. (2012). Showing metabocard for Indole-3-acetamide (HMDB0029739).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Grzesiak, A. L., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(27), 16675–16684.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Reddit. (2024). Recrystallization pointers.
  • Sieroń, L., et al. (2017). Polymorphs of oxindole as the core structures in bioactive compounds. CrystEngComm, 19(3), 457-467.
  • Kosuge, T., et al. (1966). Microbial Synthesis and Degradation of Indole-3-acetic Acid. Journal of Biological Chemistry, 241(16), 3738-3744.
  • Liu, W.-H., et al. (2018). Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the Indole-3-Acetamide Synthesis Pathway. Frontiers in Microbiology, 9, 1974.
  • Google Patents. (1992). Process of preparing purified aqueous indole solution.
  • Wang, Y., et al. (2023). The alterations of the synthetic pathway and metabolic flux of auxin indole-3-acetic acid govern thermotolerance in Lentinula edodes mycelia subjected to heat stress. mSystems, 8(1), e00949-22.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 397, Indole-3-acetamide.
  • NIST. (n.d.). 1H-Indole-3-acetamide. NIST Chemistry WebBook.
  • León, I., et al. (2023). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. Molecules, 28(15), 5727.
  • Pérez-Pantoja, D., et al. (2022). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. International Journal of Molecular Sciences, 23(17), 9673.
  • Reddy, P. V. G., & Kant, R. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 35999–36024.
  • Wikipedia. (n.d.). Indole.
  • MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.

Sources

Application Notes & Protocols for Developing Cell-Based Assays for 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Indole Derivative

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide is a synthetic indole derivative that has garnered interest for its potential therapeutic applications, including anti-inflammatory and anticancer properties.[1][2] The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic molecules with diverse biological activities.[1] To translate the potential of this compound into a viable therapeutic candidate, a systematic evaluation of its biological effects at the cellular level is paramount.

Cell-based assays are indispensable tools in drug discovery, providing a physiologically relevant context to evaluate a compound's efficacy, potency, and mechanism of action (MoA).[3][4][5] Unlike target-based biochemical assays, cell-based assays offer a holistic view of how a compound interacts within a complex cellular system, accounting for factors like cell permeability and off-target effects.[5][6]

This guide provides a comprehensive framework and detailed protocols for developing a suite of cell-based assays to characterize the activity of this compound. The methodologies described herein are designed to be robust and self-validating, enabling researchers to generate reliable, data-driven insights to advance their drug discovery programs.

The Assay Development Cascade: A Strategic Workflow

A structured approach is critical for the efficient development of meaningful cell-based assays. The process begins with selecting the appropriate cellular model and progresses through a series of assays to define the compound's biological activity, from broad cytotoxicity to specific molecular interactions. This workflow ensures a logical progression from general effects to a more refined understanding of the compound's MoA.

Assay_Development_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Target Engagement & Pathway Analysis A Cell Line Selection (e.g., HCT-116, HeLa, MCF-7) B Cell Viability Assay (MTT) Determine Cytotoxicity & IC50 A->B Seed cells for treatment E Protein Quantification (BCA) A->E Prepare lysates for analysis C Apoptosis Assay (Caspase-Glo) Quantify Programmed Cell Death B->C Based on IC50 values D Cell Cycle Analysis (Flow Cytometry) B->D Investigate growth arrest F Western Blotting Probe Key Signaling Proteins (e.g., Akt, ERK, PARP) C->F Confirm apoptosis markers D->F Probe cell cycle regulators E->F Ensure equal protein loading

Caption: A logical workflow for characterizing a novel compound using a tiered cell-based assay approach.

Protocol 1: Assessing Cytotoxicity with the MTT Assay

The first step in characterizing the activity of this compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[7]

Principle of the MTT Assay

The assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of living cells.[7][9]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Purple Formazan (Insoluble) Mitochondria->Formazan Reduction MTT Yellow MTT (Water-Soluble) MTT->Mitochondria Enters cell Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolve crystals Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: The enzymatic conversion of MTT to formazan by viable cells.

Detailed Protocol: MTT Assay

Materials:

  • Selected cancer cell line (e.g., HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[7][8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range might be 0.1 µM to 100 µM.

  • Carefully aspirate the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank control (medium only).[11]

  • Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[8][11]

  • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9][12]

  • Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan.[11]

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]

Data Presentation and Analysis

The raw absorbance values are first corrected by subtracting the average absorbance of the blank wells. Cell viability is then expressed as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Concentration (µM)Corrected Absorbance (OD 570)% Viability vs. Control
Vehicle Control (0)1.254100.0%
0.11.21196.6%
1.01.05384.0%
5.00.68954.9%
10.00.45136.0%
50.00.13811.0%
100.00.0997.9%
Calculated IC₅₀ ~5.5 µM

Protocol 2: Investigating Apoptosis with Caspase-Glo® 3/7 Assay

If the MTT assay reveals cytotoxic activity, the next logical step is to determine if cell death occurs via apoptosis. Caspases are key proteases in the apoptotic cascade, with caspase-3 and caspase-7 acting as central executioners. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to measure the combined activity of these two enzymes.[13]

Principle of the Caspase-Glo® 3/7 Assay

The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and -7.[13] In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase in an ATP-dependent reaction to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[14]

Caspase_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Test Compound) Caspase_Cascade Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Caspase_Cascade Executioner_Caspases Executioner Caspases (Caspase-3, Caspase-7) Caspase_Cascade->Executioner_Caspases Activates Substrate_Cleavage Cellular Substrate Cleavage (e.g., PARP) Executioner_Caspases->Substrate_Cleavage Assay_Substrate Caspase-Glo® Substrate (DEVD-Aminoluciferin) Executioner_Caspases->Assay_Substrate Cleaves Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Luciferase Luciferase, ATP, O₂ Assay_Substrate->Luciferase Releases Aminoluciferin Luminescence Luminescence Luciferase->Luminescence

Caption: Role of executioner caspases in apoptosis and the principle of the Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells cultured and treated in white-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8090 or similar)[15]

  • Positive control (e.g., Staurosporine)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a specified time (e.g., 6, 12, or 24 hours). Include vehicle-treated and positive control wells.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions.[16][17] Allow the reagent to equilibrate to room temperature before use.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[16]

  • Signal Development: Mix the contents by placing the plate on a shaker at 300-500 rpm for 30 seconds.[14] Incubate at room temperature for 1 to 3 hours, protected from light.[13]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Analysis

The luminescent signal is directly proportional to caspase activity. Data can be presented as raw relative light units (RLU) or as a "fold change" in activity compared to the vehicle-treated control cells.

TreatmentConcentrationLuminescence (RLU)Fold Change vs. Control
Vehicle Control-15,2301.0
Test Compound2.5 µM48,7363.2
Test Compound5.0 µM115,7487.6
Test Compound10.0 µM181,23411.9
Staurosporine1 µM254,68016.7

Protocol 3: Elucidating Mechanism of Action via Western Blotting

Western blotting is a powerful technique to investigate how this compound affects specific protein expression and signaling pathways. It allows for the detection and semi-quantification of target proteins involved in processes like proliferation (e.g., Akt, ERK) or apoptosis (e.g., cleaved PARP, Bcl-2 family proteins).

Principle and Workflow

The technique involves separating proteins from cell lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18] The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF), which is probed with antibodies specific to the target protein. A secondary antibody conjugated to an enzyme (like HRP) or a fluorophore is used for detection.[18]

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Electrotransfer (Gel to Membrane) C->D E 5. Blocking (Prevent Non-specific Binding) D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (Chemiluminescence/Fluorescence) G->H

Caption: The sequential workflow of a typical Western blotting experiment.

Sub-Protocol A: Cell Lysis and Protein Quantification (BCA Assay)

Accurate protein quantification is essential for ensuring equal loading of samples onto the gel, which is critical for reliable results.[18] The Bicinchoninic Acid (BCA) assay is a detergent-compatible method for colorimetric detection and quantification of total protein.[19]

Materials:

  • Treated cells from 6-well plates or 10 cm dishes

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • Pierce™ BCA Protein Assay Kit (Thermo Fisher, Cat. No. 23227 or similar)[19]

  • Bovine Serum Albumin (BSA) standards

Procedure:

  • Cell Harvest: Place the culture dish on ice and wash cells twice with ice-cold PBS.[20]

  • Lysis: Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-200 µL for a 6-well plate). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[20][21]

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[20]

  • Quantification: Transfer the supernatant (protein extract) to a new tube. Perform a BCA assay according to the manufacturer's protocol.[22][23] This typically involves:

    • Preparing a series of BSA standards (e.g., 0 to 2000 µg/mL).[23]

    • Preparing a working reagent by mixing BCA Reagent A and B at a 50:1 ratio.[19]

    • Adding samples and standards to a 96-well plate.

    • Adding the working reagent and incubating at 37°C for 30 minutes.[22]

    • Measuring absorbance at 562 nm and calculating protein concentration against the standard curve.

Sub-Protocol B: SDS-PAGE and Immunodetection

Materials:

  • Normalized protein lysates

  • Laemmli sample buffer (2x or 4x)

  • SDS-PAGE gels and running buffer

  • Electrotransfer system, buffer, and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody (specific to the protein of interest)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Sample Preparation: Based on the BCA assay results, dilute each lysate to the same concentration. Add Laemmli sample buffer to 20-30 µg of protein and boil at 95-100°C for 5 minutes to denature the proteins.[20][21]

  • Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel until adequate separation is achieved.[20]

  • Transfer: Transfer the separated proteins from the gel to a membrane using an electrotransfer apparatus.[21]

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[21]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[18]

  • Final Washes: Repeat the washing step with TBST.

  • Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.

Conclusion

The protocols detailed in this application note provide a robust, multi-faceted approach to characterizing the cellular activity of this compound. By systematically assessing cytotoxicity, investigating the induction of apoptosis, and probing specific molecular pathways, researchers can build a comprehensive biological profile of this compound. These foundational assays are critical for making informed decisions in the drug discovery pipeline, guiding lead optimization, and ultimately uncovering the therapeutic potential of novel indole derivatives.

References

  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central.
  • PubChem. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. PubChem.
  • An, F., & Li, Z. (2022). A review for cell-based screening methods in drug discovery. PubMed Central.
  • Kim, T. W., et al. (2022). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers in Bioengineering and Biotechnology.
  • StatPearls. (2023). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI.
  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate.
  • Concept Life Sciences. (n.d.). Cell-Based Assay Development. Concept Life Sciences.
  • Drug Metabolism and Disposition. (2009). Utility of MetaSite in Improving Metabolic Stability of the Neutral Indomethacin Amide Derivative and Selective Cyclooxygenase-2 Inhibitor. ResearchGate.
  • Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix.
  • protocols.io. (2024). Caspase 3/7 Activity. protocols.io.
  • Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Cell Biolabs, Inc..
  • MDPI. (2022). Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. MDPI.
  • Journal of Medicinal Chemistry. (2018). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors. ACS Publications.
  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Creative Diagnostics.
  • protocols.io. (2017). MTT Assay. protocols.io.
  • G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. G-Biosciences.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad.
  • ResearchGate. (2022). (PDF) Development and Characterization of Indole-Responsive Whole-Cell Biosensor. ResearchGate.
  • Semantic Scholar. (n.d.). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Semantic Scholar.
  • Pierce BCA Protein Assay Protocol V.2. (2018). University of Washington.
  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride. Google Patents.
  • Biocompare. (n.d.). Caspase-Glo 3/7 Assay G8090 from Promega. Biocompare.

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro protocols to evaluate the cytotoxicity of the novel compound, 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide. This document moves beyond simple step-by-step instructions, delving into the rationale behind methodological choices, the importance of orthogonal assays to build a complete cytotoxicity profile, and best practices for data interpretation. The protocols detailed herein are designed to be self-validating systems, incorporating essential controls and quality checks to ensure data integrity and reproducibility. We will cover three fundamental and complementary assays: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and Annexin V/PI staining for the elucidation of cell death mechanisms.

Introduction: The Rationale for a Multi-Assay Approach

This compound is an indole-derivative, a class of compounds known for a wide spectrum of biological activities. Before any therapeutic potential can be explored, a thorough understanding of its cytotoxic profile is a mandatory step in the preclinical drug development pipeline. A single cytotoxicity assay provides only one perspective on the compound's effect. For instance, a reduction in metabolic activity could signify cell death, but it could also indicate a cytostatic effect where cells are alive but not proliferating.

Therefore, a multi-assay, or orthogonal, approach is critical for building a trustworthy and comprehensive understanding. By probing different cellular parameters—metabolic function, membrane integrity, and specific cell death pathways—we can differentiate between cytotoxic and cytostatic effects and begin to understand the mechanism of any observed toxicity. This guide provides the framework for such an integrated analysis.

Foundational Concepts: Selecting the Right Tools

The choice of cell line and cytotoxicity assay is paramount and should be guided by the research question.

  • Cell Line Selection: For initial screening, commonly used and well-characterized cell lines such as HeLa (human cervical cancer), HEK293 (human embryonic kidney), or HepG2 (human liver cancer) are appropriate. HepG2 cells are particularly relevant as the liver is a primary site of drug metabolism, and these cells retain some metabolic enzyme activity. The origin and characteristics of the chosen cell line will influence the interpretation of the results.

  • Assay Selection: We will utilize a panel of three assays to create a robust cytotoxicity profile:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, which can be quantified spectrophotometrically. It is a reliable indicator of cell viability and proliferation.

    • Lactate Dehydrogenase (LDH) Release Assay: Measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis.

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), a lipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Logical Workflow for Cytotoxicity Assessment

The following diagram illustrates the proposed experimental workflow, starting from initial screening to mechanistic elucidation.

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Membrane Integrity Confirmation cluster_2 Phase 3: Mechanism of Cell Death A Prepare this compound Stock Solution & Dilutions B Cell Seeding in 96-well Plates A->B C Dose-Response Treatment (e.g., 24, 48, 72 hours) B->C D MTT Assay Execution C->D F Collect Supernatant from Treated Cells C->F E Measure Absorbance & Calculate % Viability D->E H Measure Absorbance & Calculate % Cytotoxicity I Cell Seeding in 6-well Plates E->I Inform IC50 concentration J Treat with Key Concentrations (e.g., IC50) E->J Inform IC50 concentration G LDH Release Assay Execution F->G G->H M Quantify Apoptotic vs. Necrotic Populations I->J K Cell Harvesting & Staining (Annexin V-FITC / PI) J->K L Flow Cytometry Analysis K->L L->M

Caption: Integrated workflow for comprehensive cytotoxicity analysis.

Detailed Protocols and Methodologies

Important Preliminary Step: Compound Solubilization Due to its chemical structure, this compound is likely to be poorly soluble in aqueous media.

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO).

  • The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.

  • Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of the solvent (e.g., 0.5% DMSO) used for the highest drug concentration.

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Selected cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium from your stock solution. A common concentration range for initial screening is 0.1 to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include wells for untreated control (medium only) and vehicle control (medium with the maximum percentage of DMSO).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Membrane Integrity Assessment via LDH Release Assay

Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the number of lysed cells.

Materials:

  • Cell culture setup as in Protocol 1

  • Commercially available LDH cytotoxicity assay kit (recommended for standardized reagents)

  • Lysis Buffer (usually 10X, provided in the kit)

  • Stop Solution (provided in the kit)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is highly recommended to run this assay in parallel with the MTT assay using a duplicate plate.

  • Establish Controls: In addition to the untreated and vehicle controls, you must include:

    • Maximum LDH Release Control: About 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to several control wells. This will completely lyse the cells and represent 100% cytotoxicity.

    • Background Control: Medium only, no cells.

  • Sample Collection: After the treatment incubation period, transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Absorbance_Treated - Absorbance_VehicleControl) / (Absorbance_MaxRelease - Absorbance_VehicleControl)) * 100

Protocol 3: Apoptosis vs. Necrosis Determination via Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between different cell populations.

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Mechanism of Apoptotic Detection

G cluster_reagents node_viable Viable Cell Intact Membrane Phosphatidylserine (PS) is internal node_early_apop Early Apoptotic Cell PS translocated to outer leaflet Membrane still intact node_late_apop Late Apoptotic/Necrotic Cell PS on outer leaflet Membrane compromised annexin_v Annexin V-FITC (Binds to PS) annexin_v->node_early_apop:f1 Binds annexin_v->node_late_apop:f1 Binds pi Propidium Iodide (PI) (Enters compromised membranes) pi->node_late_apop:f1 Enters

Caption: Binding principle of Annexin V and PI in cell death.

Materials:

  • 6-well sterile culture plates

  • Flow cytometer

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer (provided in kit)

  • Cold PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates. After 24 hours, treat them with the test compound at concentrations around the determined IC₅₀ value, along with vehicle and untreated controls. Incubate for a relevant time point (e.g., 24 hours).

  • Cell Harvesting:

    • Collect the culture medium (which contains floating dead cells) into a 15 mL conical tube.

    • Gently wash the adherent cells with PBS and collect this wash.

    • Trypsinize the remaining adherent cells and add them to the same conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Staining:

    • Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Set up appropriate gates based on unstained and single-stain controls. Collect data for at least 10,000 events per sample.

  • Data Analysis: The data will be displayed as a dot plot with four quadrants:

    • Lower-Left (Q4): Viable cells (Annexin V- / PI-)

    • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

Data Presentation and Interpretation

Summarizing data in a clear, tabular format is essential for comparison and reporting.

Table 1: Example Data Summary from MTT and LDH Assays

Concentration (µM)% Cell Viability (MTT) ± SD% Cytotoxicity (LDH) ± SD
Vehicle Control (0)100 ± 4.52.1 ± 1.1
0.198.2 ± 5.13.5 ± 0.9
1.085.7 ± 6.215.4 ± 2.3
10.051.3 ± 4.848.9 ± 5.0
50.015.6 ± 3.182.1 ± 6.7
100.05.2 ± 1.995.3 ± 3.4
IC₅₀ / EC₅₀ ~10 µM ~10.5 µM

In this example, the close correlation between the IC₅₀ from the MTT assay and the EC₅₀ from the LDH assay strongly suggests a cytotoxic mechanism rather than a purely cytostatic one.

Table 2: Example Data Summary from Annexin V/PI Staining

Treatment% Viable Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control95.12.51.90.5
Compound (10 µM)40.235.822.11.9
Positive Control (e.g., Staurosporine)15.550.133.21.2

This example data indicates that at its IC₅₀ concentration, the compound induces cell death primarily through apoptosis, as evidenced by the significant increase in the early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

Conclusion and Further Steps

This guide outlines a robust, three-pronged strategy for the initial in vitro cytotoxicity assessment of this compound. By integrating assays for metabolic activity, membrane integrity, and specific cell death pathways, researchers can build a high-confidence profile of the compound's effects on cells. Positive cytotoxicity results from this workflow would warrant further mechanistic studies, such as caspase activation assays (to confirm apoptosis), mitochondrial membrane potential analysis, or reactive oxygen species (ROS) production measurements, to further elucidate the specific molecular pathways involved.

References

  • Gerets, H. H. J., et al. (2012). Characterization of a human liver microtissue model and its application for cytotoxicity screening. Drug Metabolism and Disposition, 40(1), 103–109. [Link]
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). [Link]
  • Galvao, J., et al. (2014). The role of DMSO in cell culture: a head-to-head-to-head study. Journal of Cellular and Molecular Medicine, 18(7), 1416–1425. [Link]

Application Notes & Protocols for In Vivo Experimental Design: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo studies for the novel synthetic indole derivative, 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide. This compound, a structural analogue of biologically active tryptamines, serves as a versatile intermediate in medicinal chemistry with potential applications in oncology, inflammation, and neuroscience.[1] Moving from in vitro discovery to in vivo validation is a critical step that requires meticulous planning to ensure data is reproducible, ethically sound, and translatable.[2] This guide eschews a rigid template, instead focusing on the core principles and strategic decisions that underpin successful preclinical research. We will detail foundational protocols for pharmacokinetics and tolerability, followed by specific efficacy models for evaluating anti-inflammatory, anticancer, and central nervous system (CNS) activities, grounded in the known biological potential of related indole structures.[3][4][5]

Compound Profile: this compound

Before embarking on any in vivo study, a thorough understanding of the test article is paramount. This section consolidates the key chemical and biological characteristics of this compound.

Chemical Identity and Properties

The structural features of this compound—specifically the methoxy-indole core—are present in numerous bioactive molecules, suggesting a high potential for pharmacological activity.[4] Its acetamide group allows for modifications that can tailor its pharmacological properties.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 15992-10-6[1]
Molecular Formula C₁₂H₁₄N₂O₂[1]
Molecular Weight 218.25 g/mol [1]
Structure
Rationale for In Vivo Evaluation

The decision to advance a compound to in vivo testing is driven by promising in vitro data and its chemical lineage. For this indoleacetamide, the rationale is threefold:

  • Anti-inflammatory Potential: Numerous indole derivatives have demonstrated potent anti-inflammatory effects, often through the modulation of pathways like cyclooxygenase (COX).[4]

  • Anticancer Applications: The indole nucleus is a privileged scaffold in oncology drug design, with derivatives showing activity as tubulin polymerization inhibitors and broad-spectrum anti-cancer potency.[4][6]

  • Central Nervous System (CNS) Activity: Its structural similarity to tryptamine and serotonin suggests potential modulation of neurotransmitter pathways.[1] Related indole compounds have shown antidepressant effects in animal models.[5]

In vivo studies are indispensable for understanding how the compound behaves in a complex biological system, providing critical data on its absorption, distribution, metabolism, excretion (ADME), safety, and efficacy that cannot be replicated in vitro.[7]

Foundational Principles of Preclinical In Vivo Study Design

Rigorous experimental design is the bedrock of reproducible science. The goal is to minimize experimental bias, which can systematically distort the estimated effect of an intervention.[2] Before initiating any animal experiment, researchers must internalize the following principles.

The Hypothesis and Key Experimental Components

Every experiment must begin with a clear, testable hypothesis.[2] From this hypothesis, the core components of the study are defined:

  • Control Groups: Essential for comparison to ensure observed effects are due to the compound and not other variables.[8] This includes a vehicle control (animals receiving the formulation without the active compound) and may include a positive control (a known active drug).

  • Randomization & Blinding: Animals should be randomly assigned to groups to prevent selection bias. Blinding, where investigators are unaware of group assignments during the experiment and data analysis, prevents observer bias.

  • Sample Size Calculation: The number of animals used must be statistically justified to ensure the study is sufficiently powered to detect a meaningful effect without using an excessive number of animals.[8]

Ethical Considerations: The 3Rs

All animal research must adhere to strict ethical guidelines. The "3Rs" principle is a universally accepted framework:[8][9]

  • Replace: Use non-animal methods whenever possible.

  • Reduce: Use the minimum number of animals necessary to obtain scientifically valid results.

  • Refine: Minimize any potential pain, suffering, or distress to the animals.

All protocols described herein must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.

General Workflow for In Vivo Investigation

The path from a candidate compound to a validated in vivo effect follows a logical progression. The initial steps involving pharmacokinetics and dose-finding are crucial prerequisites for subsequent efficacy studies.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Modeling cluster_2 Phase 3: Analysis & Reporting Formulation Formulation & Vehicle Selection PK_MTD Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD) Study Formulation->PK_MTD Dose_Selection Dose Range Selection PK_MTD->Dose_Selection Hypothesis Define Hypothesis & Select Animal Model Dose_Selection->Hypothesis Efficacy_Study Conduct Efficacy Study (Randomized & Blinded) Hypothesis->Efficacy_Study Endpoints Collect Primary & Secondary Endpoints Efficacy_Study->Endpoints Analysis Statistical Analysis of Data Endpoints->Analysis Tox Terminal Necropsy & Histopathology Endpoints->Tox Report Interpretation & Reporting Analysis->Report Tox->Report

Caption: General workflow for preclinical in vivo research.

Protocol: Preliminary Pharmacokinetic (PK) and Tolerability Study

Rationale: Before assessing efficacy, it is critical to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME/PK) and to determine the maximum tolerated dose (MTD). This study informs dose selection and frequency for subsequent efficacy models and identifies any acute toxicity.[7]

Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group/sex). The use of both sexes is important as metabolic differences can exist.

Protocol Steps:

  • Compound Formulation:

    • Prepare a stock solution of this compound in a suitable vehicle. A common starting vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • The final formulation should be a clear solution or a homogenous suspension. Prepare fresh on the day of dosing.

  • Dose Administration:

    • Administer the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

    • Dose a cohort of animals with a single low dose (e.g., 10 mg/kg).

    • In a separate cohort for tolerability, use a dose-escalation design (e.g., 30, 100, 300 mg/kg) to determine the MTD.

  • Sample Collection (PK Cohort):

    • Collect blood samples (approx. 100-150 µL) from a peripheral vein (e.g., tail vein) at specified time points.

    • Typical time points for an oral dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Clinical Observations (MTD Cohort):

    • Monitor animals closely for the first 4 hours post-dose and then daily for 7-14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

    • Record body weight on Day 0 (pre-dose) and at regular intervals.

  • Bioanalysis and Data Analysis:

    • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Use software like Phoenix WinNonlin to calculate key PK parameters from the concentration-time data.

Example Data Presentation:

ParameterDescriptionExample Value (10 mg/kg PO)
Cmax Maximum plasma concentration850 ng/mL
Tmax Time to reach Cmax1.0 h
AUC(0-inf) Area under the curve4200 h*ng/mL
Elimination half-life3.5 h

Efficacy Model Protocols

Based on the compound's profile, the following validated animal models can be used to test its efficacy in relevant disease areas. The doses used should be selected based on the MTD and PK data obtained in the preliminary studies.

Protocol: Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Rationale: This is a classic model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of compounds that inhibit inflammatory mediators.[10]

Animal Model: Male Wistar rats or Swiss albino mice (n=6-8 per group).

Experimental Workflow:

G Acclimatize Acclimatize Animals (7 days) Baseline Measure Baseline Paw Volume (t=0) Acclimatize->Baseline Dosing Administer Compound or Vehicle (e.g., PO, IP) Baseline->Dosing Induction Inject 1% Carrageenan into Paw (t=1h) Dosing->Induction Measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema model.

Protocol Steps:

  • Acclimatization: House animals for at least one week before the experiment.

  • Group Assignment: Randomly assign animals to groups:

    • Group 1: Vehicle Control (e.g., Saline)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group 3-5: Test Compound at low, medium, and high doses (e.g., 10, 30, 100 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound by the chosen route (e.g., PO) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point compared to its baseline.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Example Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4%
Test Compound100.68 ± 0.0620.0%
Test Compound300.45 ± 0.0547.1%
Test Compound1000.35 ± 0.0458.8%
Protocol: Anticancer Activity (Xenograft Tumor Model)

Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating a compound's ability to inhibit tumor growth in vivo.[11]

Animal Model: Immunodeficient mice (e.g., Nude or SCID), 6-8 weeks old (n=8-10 per group).

Protocol Steps:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., HCT-116 for colon cancer) under sterile conditions.

  • Tumor Implantation:

    • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 2-5 million cells into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment:

    • When tumors reach the target size, randomize mice into treatment groups.

    • Administer vehicle, positive control (a standard-of-care chemotherapy), or the test compound according to a pre-defined schedule (e.g., once daily, PO) for 21-28 days.

    • Monitor body weight and clinical signs throughout the study as a measure of toxicity.

  • Study Endpoint:

    • Euthanize animals when tumors in the control group reach a pre-determined size limit, or at the end of the treatment period.

    • Excise tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Primary endpoint: Tumor Growth Inhibition (TGI). Compare the mean tumor volume of treated groups to the vehicle group.

    • Secondary endpoint: Body weight change, clinical observations.

Example Data Presentation:

Treatment GroupDose (mg/kg, QD)Final Tumor Volume (mm³)% TGIBody Weight Change (%)
Vehicle Control-1550 ± 210-+5%
Positive ControlX420 ± 9572.9%-10%
Test Compound301150 ± 18025.8%+4%
Test Compound100680 ± 13056.1%-2%

Conclusion

The successful in vivo evaluation of this compound hinges on a systematic and hypothesis-driven approach. The protocols outlined in this guide provide a validated framework for establishing the pharmacokinetic profile, tolerability, and efficacy of this promising compound. By beginning with foundational PK/MTD studies and progressing to carefully selected and rigorously executed efficacy models, researchers can generate the high-quality, reproducible data necessary to advance this molecule through the drug development pipeline. Adherence to ethical principles and meticulous documentation are paramount throughout this process.[2][12]

References

  • Festing, M. F. W., & Tsoi, S. K. (2018). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology. Springer.
  • NAMSA. (n.d.). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA.
  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org.
  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. BioBoston Consulting.
  • Al-Ostath, O. A., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... Scientific Reports.
  • Al-Suhaimi, E. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives... Future Journal of Pharmaceutical Sciences.
  • Aragen Life Sciences. (n.d.). In-vivo Animal Models. Aragen Life Sciences.
  • Sahu, R., et al. (2023). Potential role of different animal models for the evaluation of bioactive compounds. Heliyon.
  • Wiley, J. L., et al. (2021). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Psychopharmacology.
  • Chen, S.-J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Antioxidants.
  • Feng, L., et al. (2022). Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress. International Journal of Molecular Sciences.
  • PubChem. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. PubChem.
  • Anizan, S., et al. (2015). In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. Toxicology Letters.
  • Wang, Y., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry.
  • de F. S. Spindola, H., et al. (2011). Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants. Evidence-Based Complementary and Alternative Medicine.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.

Sources

formulation of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide for animal studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Formulation of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide for Preclinical Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

The effective in vivo evaluation of novel chemical entities such as this compound is critically dependent on the development of a stable and bioavailable formulation suitable for animal administration. As an indole derivative, this compound is anticipated to have low aqueous solubility, a common challenge in preclinical development that can lead to variable drug exposure and unreliable pharmacokinetic (PK) and pharmacodynamic (PD) data.[1][2][3] This guide provides a comprehensive framework for the systematic formulation of this compound. It emphasizes a strategy of initial physicochemical characterization and vehicle screening to inform the selection of an appropriate dosing vehicle. Detailed, step-by-step protocols for the preparation of solution, co-solvent, and suspension formulations are provided, alongside essential quality control procedures to ensure formulation integrity. The objective is to equip researchers with a robust methodology to develop a consistent and effective formulation, thereby enabling reliable preclinical assessment.

Introduction: The Formulation Challenge

This compound is a synthetic indole derivative that serves as an intermediate in medicinal chemistry for developing agents with diverse biological activities.[4] Before its therapeutic potential can be assessed in animal models, it must be prepared in a delivery vehicle that ensures consistent and predictable systemic exposure. The majority of new chemical entities (NCEs) exhibit poor water solubility, which poses a significant barrier to absorption and bioavailability.[5][6] An inadequately developed formulation can become the rate-limiting step in absorption, masking the true pharmacokinetic profile of the compound.

Therefore, a "one-size-fits-all" approach is rarely effective. A successful preclinical formulation strategy is not just about dissolving the compound; it involves a deep understanding of the compound's physicochemical properties to create a safe, stable, and bioavailable product.[5] This process begins with pre-formulation studies.[7][8][9]

Pre-formulation Assessment: Characterizing the API

A thorough understanding of the Active Pharmaceutical Ingredient (API) is the foundation of rational formulation design.[5] For this compound, the following parameters are critical.

  • Aqueous Solubility: This is the most crucial parameter. It should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) to understand how solubility might change through the gastrointestinal tract.[5]

  • pKa & Log P: The ionization constant (pKa) and the partition coefficient (Log P) predict how the compound will behave in different environments. A calculated XLogP3 of 1.5 for a closely related structure suggests the compound is moderately lipophilic.[10]

  • Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) can identify the compound's melting point, crystallinity, and potential polymorphism, all of which can impact dissolution and stability.[8][9]

Table 1: Physicochemical Properties of this compound and Analogs

Property Value Source / Comment
Molecular Formula C₁₂H₁₄N₂O₂ [4]
Molecular Weight 218.25 g/mol [4]
CAS Number 15992-10-6 [4]
Calculated LogP ~1.5 (for related structure) [10] Suggests moderate lipophilicity and likely low aqueous solubility.
Aqueous Solubility Data not available Action Required: Must be experimentally determined.

| pKa | Data not available | Action Required: Must be experimentally determined. |

Formulation Strategy: A Systematic Approach

Given the high probability of poor aqueous solubility, a tiered approach to formulation development is recommended. The goal is to start with the simplest vehicle (aqueous) and increase complexity only as needed. Solutions are preferred for preclinical studies as they provide uniform dosing and circumvent dissolution-related absorption issues.[6][11] However, achieving a solution is not always feasible at the required concentration.

Below is a decision-making workflow for selecting an appropriate formulation strategy.

Formulation_Strategy start Start: Define Target Dose (mg/kg) & Dosing Volume (e.g., 10 mL/kg) sol_screen Step 1: Solubility Screening Test API in various vehicles at target concentration. start->sol_screen is_soluble Is API fully dissolved in a simple vehicle (e.g., water, saline, buffer)? sol_screen->is_soluble solution SUCCESS: Formulate as Aqueous Solution (Protocol 1) is_soluble->solution Yes cosolvent_screen Step 2: Co-solvent / pH Modification Test solubility in common co-solvent systems (e.g., PEG, DMSO, Tween 80) is_soluble->cosolvent_screen No end Final QC & In-Vivo Study solution->end is_cosolvent_soluble Is API fully dissolved in a co-solvent system? cosolvent_screen->is_cosolvent_soluble cosolvent_sol SUCCESS: Formulate as Co-solvent Solution (Protocol 2) is_cosolvent_soluble->cosolvent_sol Yes suspension Step 3: Suspension Formulation Use suspending agents (e.g., Methylcellulose, CMC) is_cosolvent_soluble->suspension No cosolvent_sol->end suspension_form Formulate as Aqueous Suspension (Protocol 3) suspension->suspension_form suspension_form->end

Caption: Formulation selection workflow for preclinical studies.

Experimental Protocols

Safety Precaution: Always handle this compound in a fume hood or ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Aqueous Solution (Ideal, if solubility permits)

This is the simplest and most desirable formulation for demonstrating intrinsic pharmacokinetic properties.

  • Objective: To prepare a clear, sterile-filtered aqueous solution.

  • Materials:

    • This compound API

    • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

    • Sterile vials, magnetic stir bar, stir plate

    • 0.22 µm sterile syringe filter

  • Methodology:

    • Calculate the required mass of API for the target concentration and final volume. (e.g., for a 10 mg/mL solution, weigh 100 mg of API for a final volume of 10 mL).

    • Add the API powder to a sterile vial containing a magnetic stir bar.

    • Add approximately 80% of the final volume of saline or PBS to the vial.

    • Stir at room temperature, protected from light. Observe for complete dissolution. Gentle warming (37-40°C) may be applied if necessary, but stability must be confirmed.

    • Once fully dissolved, add the vehicle to reach the final target volume.

    • Perform Quality Control (see Section 5).

    • Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile dosing vial.

    • Store appropriately (typically 2-8°C, protected from light) and use within a validated stability window.

Protocol 2: Co-Solvent Solution (Common for Poorly Soluble Compounds)

This protocol uses a mixture of water-miscible organic solvents and surfactants to increase solubility.[1][12] A widely used, generally well-tolerated vehicle for oral gavage in rodents is PEG/Tween/Saline.[13]

  • Objective: To prepare a clear solution using a co-solvent system.

  • Materials:

    • API

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 or 400 (PEG300/400)

    • Tween 80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

    • Sterile vials, magnetic stir bar, vortex mixer

  • Methodology:

    • Calculate the required mass of API.

    • Prepare the co-solvent vehicle. A common ratio is 10% DMSO : 40% PEG300 : 5% Tween 80 : 45% Saline (v/v/v/v) .[13]

      • Causality: DMSO is a powerful solvent to initially dissolve the API. PEG300 acts as a co-solvent and viscosity modifier. Tween 80 is a surfactant that improves wetting and helps prevent precipitation upon dilution in the gut. Saline serves as the aqueous bulk.

    • In a sterile vial, add the calculated mass of API.

    • Add the DMSO component first and vortex until the API is fully dissolved. This is a critical step.

    • Add the PEG300 and vortex to mix thoroughly.

    • Add the Tween 80 and vortex until the solution is homogeneous.

    • Finally, add the saline component slowly while vortexing to prevent precipitation.

    • Perform Quality Control (see Section 5).

    • Store appropriately and use within a validated stability window. Fresh preparation is highly recommended.[11]

Protocol 3: Aqueous Suspension (When Solutions are Not Feasible)

If the required dose cannot be achieved in a solution, a uniform suspension is the next best option for oral administration.[6]

  • Objective: To prepare a homogeneous, easily re-suspendable formulation.

  • Materials:

    • API

    • 0.5% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose (MC) in purified water

    • (Optional) 0.1% (v/v) Tween 80 as a wetting agent

    • Mortar and pestle or homogenizer

    • Graduated cylinder, magnetic stir bar, stir plate

  • Methodology:

    • Prepare the 0.5% CMC vehicle: Slowly add 0.5 g of CMC powder to 100 mL of purified water while stirring vigorously. Leave stirring for several hours or overnight until a clear, viscous solution is formed.

    • Calculate the required mass of API.

    • Particle Size Reduction (Optional but Recommended): If the API consists of large crystals, gently grind it to a fine powder using a mortar and pestle to improve suspension homogeneity.[2]

    • Place the API powder in a glass vial.

    • Add a small amount of the vehicle containing 0.1% Tween 80 (the wetting agent) to the powder to form a thick, uniform paste. This step is crucial to ensure all particles are wetted and prevents clumping.

    • Gradually add the remaining 0.5% CMC vehicle in small portions while continuously stirring or vortexing.

    • Once all the vehicle is added, stir the suspension with a magnetic stirrer for at least 30 minutes to ensure uniformity.

    • Perform Quality Control (see Section 5).

    • Store in a tightly sealed container at 2-8°C. Crucially, the suspension must be vigorously shaken before each animal is dosed to ensure dose accuracy.

Quality Control: A Self-Validating System

Visual inspection alone is insufficient. Analytical verification is required to ensure the formulation is accurate and stable.[8][14]

Table 2: Mandatory Quality Control Checks

Test Specification Method Rationale
Appearance Clear, free of particulates (Solutions). Uniform, opaque, no clumping (Suspensions). Visual inspection against a black and white background. Confirms dissolution or proper suspension. Detects precipitation or contamination.
pH Within a tolerable physiological range (typically 4-8 for oral). Calibrated pH meter. Ensures the formulation is not irritating and detects potential pH-driven degradation.
Concentration 90-110% of target concentration. HPLC-UV. The most critical test. Verifies the dose accuracy of the final preparation.
Homogeneity (Suspensions) Consistent concentration at top, middle, and bottom of the container (RSD <5%). Sample from different locations and analyze via HPLC. Ensures that each animal receives the same dose, especially after settling.

| Short-Term Stability | No significant change in appearance or concentration over the dosing period. | Re-test appearance and concentration after storing under intended conditions (e.g., 24h at RT). | Confirms the formulation remains stable for the duration of the experiment. |

Administration Guidelines: Oral Gavage

Oral gavage is a common and precise method for administering liquid formulations to rodents.[15]

  • Equipment: Use a flexible plastic feeding tube or a stainless-steel gavage needle with a ball tip to minimize the risk of esophageal trauma.[15][16]

  • Technique: Proper restraint is the most critical step for a successful and humane procedure.[16] The gavage needle should be measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing injury.[17]

  • Suspensions: When dosing a suspension, the vial must be vortexed immediately before drawing up each dose to ensure uniformity.

Dosing_Workflow start Prepare Formulation (per Protocol) qc Perform QC Checks (Table 2) start->qc pass_qc Does it pass QC? qc->pass_qc fail_qc FAIL: Troubleshoot & Reformulate pass_qc->fail_qc No weigh Weigh Animal pass_qc->weigh Yes calc Calculate Dose Volume weigh->calc mix Vortex Suspension Vigorously (if applicable) calc->mix draw Draw Dose into Syringe mix->draw dose Administer via Oral Gavage draw->dose observe Observe Animal Post-Dose dose->observe

Caption: Workflow for accurate dosing in animal studies.

References

  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Pharmazeutische Industrie.
  • Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. [Link]
  • Newcastle University. (n.d.).
  • National Center for Biotechnology Information. (n.d.). N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide.
  • Symeres. (n.d.). Pre-clinical CMC drug product formulation and analytical development. Symeres.com. [Link]
  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. [Link]
  • Gohil, K., et al. (2011). Application of Analytical Techniques in Preformulation Study: A Review. International Journal of Pharmaceutical & Biological Archives, 2(5), 1319-1326.
  • Kawakami, K. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 417(1-2), 1-10. [Link]
  • ResearchGate. (n.d.). 57 questions with answers in ORAL GAVAGE | Science topic.
  • Shah, V. P., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 16(4), 577-589. [Link]
  • Laub, M., et al. (2015). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of Visualized Experiments, (99), e52708. [Link]
  • Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 219, 936-943. [Link]
  • Instech Laboratories. (2020).
  • National Center for Biotechnology Information. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.
  • Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. Pharmafocuseurope.com. [Link]
  • SGS. (n.d.).
  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope.com. [Link]
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences.com. [Link]
  • Garba Mohammed, K., et al. (2025). Preclinical Formulations: Insight, Strategies, and Practical Considerations.

Sources

Application Notes and Protocols for 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential Modulator of the Melatonergic System

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide is a synthetic indole derivative that has emerged as a compound of interest for neuroscience research.[1] Its structural architecture, featuring a 5-methoxyindole core, bears a significant resemblance to the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine). This structural analogy strongly suggests its potential to interact with and modulate the melatonergic system, particularly the high-affinity MT1 and MT2 receptors.[2][3]

These G protein-coupled receptors (GPCRs) are central to the regulation of circadian rhythms, sleep-wake cycles, and various other physiological processes.[2][4] Consequently, compounds that selectively target these receptors are invaluable tools for dissecting the complexities of chronobiology and are promising candidates for therapeutic development for sleep disorders, mood disorders, and jet lag.[5][6]

This guide provides a comprehensive framework for researchers to systematically characterize the pharmacological profile of this compound. We present detailed protocols for determining its binding affinity and functional activity at melatonin receptors, as well as a foundational in vivo paradigm to assess its effects on circadian behavior. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific research questions.

Physicochemical Properties & Safe Handling

Before commencing any experimental work, it is crucial to understand the compound's properties and to establish safe laboratory practices.

Compound Characteristics:
PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₂[1]
Molecular Weight 232.28 g/mol PubChem
CAS Number 2452-25-7[1][7]
Appearance Typically a solid powderN/A
Solubility To be determined empirically. Recommended starting solvents include DMSO for stock solutions, followed by dilution in aqueous buffers.N/A
Stability Store in a cool, dry, tightly sealed container. Protect from light. Long-term storage recommendations should be confirmed with the supplier.[8][9]N/A
Safety & Handling Precautions:

This compound and its derivatives should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[8][9]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[8]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[8][10]

  • Storage: Store in a cool, dry place, locked up and away from incompatible substances.[9][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

Proposed Mechanism of Action: Targeting the Melatonin Signaling Pathway

The primary hypothesis for the neurobiological activity of this compound is its action as a ligand for the MT1 and MT2 melatonin receptors. These receptors are predominantly coupled to the inhibitory G protein, Gαi/o.

Causality of the Pathway:

  • Agonist Binding: Upon binding of an agonist like melatonin, the MT1/MT2 receptor undergoes a conformational change.

  • G-Protein Activation: This change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein, leading to its activation and dissociation from the βγ-subunits.

  • Downstream Effect: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • Second Messenger Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11][12] This reduction in cAMP is a quantifiable hallmark of MT1/MT2 receptor activation and forms the basis of the functional assays described below.

Melatonin_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 2-(5-Methoxy-2-methyl-1H- indol-3-yl)acetamide (Hypothesized Agonist) Receptor MT1 / MT2 Receptor Agonist->Receptor 1. Binding G_Protein Gi/o Protein (Inactive, GDP-bound) Receptor->G_Protein 2. Activation G_Alpha Gαi-GTP (Active) G_Protein->G_Alpha GTP/GDP Exchange AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP 4. Conversion Blocked G_Alpha->AC 3. Inhibition ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Firing Rate Modulation, Circadian Gene Expression) cAMP->Response Leads to

Caption: Hypothesized signaling pathway for this compound.

In Vitro Characterization: Protocols for Receptor Interaction

To validate the hypothesis that this compound targets melatonin receptors, a two-stage in vitro characterization is essential: first, to determine if it binds to the receptors (affinity), and second, to determine what effect that binding has (function).

Caption: Workflow for the in vitro characterization of the target compound.

Protocol 1: Competitive Radioligand Binding Assay for MT1/MT2 Receptors

Objective: To determine the binding affinity (Ki) of this compound for human MT1 and MT2 receptors by measuring its ability to compete with a known high-affinity radioligand, [³H]-melatonin.

Causality Behind Choices:

  • Receptor Source: Commercially available cell membranes (e.g., from CHO or HEK293 cells) stably expressing a high density of either human MT1 or MT2 receptors provide a consistent and reliable system.[13]

  • Radioligand: [³H]-melatonin is used because it is the endogenous ligand and binds with high affinity, providing a robust signal. Its concentration is kept at or near its Kd value to ensure assay sensitivity.[14][15]

  • Non-Specific Binding: Melatonin at a high concentration (10 µM) is used to define non-specific binding, as it will occupy nearly all specific receptor sites, leaving only the signal from the radioligand binding to other components.[13]

  • Filtration: Rapid vacuum filtration is a standard method to separate receptor-bound from free radioligand quickly, minimizing dissociation during the wash steps.[13][16]

Materials:

  • Receptor Membranes: CHO-hMT1 and CHO-hMT2 cell membranes.

  • Radioligand: [³H]-melatonin.

  • Test Compound: this compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]

  • Non-specific Determinate: 10 µM Melatonin.

  • 96-well microplates, glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).[16]

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in binding buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: 50 µL binding buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM melatonin.

    • Competition: 50 µL of each dilution of the test compound.

  • Add Membranes: Add 150 µL of the appropriate membrane preparation (diluted in binding buffer to a final concentration of ~5-30 µg protein/well) to all wells.[13][16]

  • Add Radioligand: Add 50 µL of [³H]-melatonin (at a final concentration near its Kd, e.g., 0.5-1.0 nM) to all wells. The final assay volume is 250 µL.[13]

  • Incubation: Incubate the plate for 60-90 minutes at 37°C with gentle agitation to allow the binding to reach equilibrium.[13][16]

  • Harvesting: Terminate the reaction by rapid vacuum filtration onto the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[13]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Gi/o-Mediated cAMP Inhibition Assay

Objective: To determine the functional activity of this compound as an agonist or antagonist by measuring its effect on intracellular cAMP levels.

Causality Behind Choices:

  • Assay System: A cell-based assay using a reporter system like GloSensor™ in HEK293 cells co-transfected with the MT1 or MT2 receptor is highly sensitive and provides real-time kinetic data.[12][17]

  • cAMP Stimulation: Forskolin is used to directly activate adenylyl cyclase, leading to a large and measurable increase in cAMP. This stimulated level provides a dynamic range against which the inhibitory effect of a Gi-coupled receptor agonist can be measured.[12][18]

  • Agonist vs. Antagonist: An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP signal. An antagonist will have no effect on its own but will block the inhibitory effect of a known agonist (like melatonin).

Materials:

  • Cell Line: HEK293 cells stably or transiently co-expressing the human MT1 or MT2 receptor and a cAMP reporter (e.g., pGloSensor™-22F cAMP plasmid).[12]

  • Assay Buffer: HBSS with 10 mM HEPES, pH 7.4.

  • Stimulant: Forskolin.

  • Control Agonist: Melatonin.

  • Test Compound: this compound.

  • White, clear-bottom 384-well or 96-well cell culture plates.

  • Luminometer.

Procedure (Agonist Mode):

  • Cell Plating: Plate the transfected HEK293 cells into white-walled microplates and incubate overnight.[12]

  • Equilibration: Replace the growth medium with assay buffer containing the GloSensor™ cAMP Reagent and equilibrate for 2 hours at room temperature, protected from light.

  • Compound Addition: Prepare serial dilutions of the test compound and control agonist (melatonin) in assay buffer.

  • Signal Measurement:

    • Measure a baseline luminescence reading.

    • Add the diluted test compound or control to the wells.

    • Immediately add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.

    • Incubate for 15-20 minutes at room temperature.

  • Read Plate: Measure the luminescence signal using a plate-reading luminometer. A decrease in luminescence corresponds to a decrease in cAMP.

Data Analysis:

  • Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the signal from cells treated with a saturating concentration of melatonin + forskolin as 0%.

  • Plot the normalized response against the log concentration of the test compound.

  • Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.[2]

In Vivo Application: Assessing Effects on Circadian Rhythms

A primary application for a novel melatonergic compound is to investigate its ability to modulate the master circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[4][19]

Protocol 3: Assessment of Locomotor Activity Rhythms in Mice

Objective: To determine if this compound can phase-shift the circadian rhythm of locomotor activity in mice, a key indicator of chronobiotic potential.

Causality Behind Choices:

  • Animal Model: Mice are a standard model for circadian research due to their well-characterized genetics and robust, easily measurable locomotor rhythms.[19][20] Melatonin-proficient strains like C3H are often preferred.[4]

  • Free-Running Conditions: Placing animals in constant darkness (DD) removes the primary environmental cue (light), allowing the endogenous circadian clock to "free-run." This provides a stable baseline against which to measure the effect of a chemical stimulus.[19]

  • Circadian Time (CT): The timing of drug administration is critical. A phase-shifting effect is most likely to be observed when the compound is administered at a specific circadian time. For melatonin agonists, this is often in the late subjective day (e.g., CT10) to induce a phase advance.

  • Measurement: Voluntary wheel-running activity is a reliable and non-invasive output of the circadian clock.[20]

Materials:

  • Male mice (e.g., C3H strain), 8-12 weeks old.

  • Cages equipped with running wheels and data acquisition systems.

  • Light-tight, ventilated environmental chambers.

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween-80).

Procedure:

  • Entrainment: House mice individually in wheel-running cages under a standard 12:12 hour light-dark (LD) cycle for at least 2 weeks to entrain their rhythms.

  • Baseline Free-Run: Transfer the animals to constant darkness (DD) to allow their rhythms to free-run. Record baseline activity for at least 10-14 days.

  • Compound Administration: On the day of the experiment, calculate the appropriate time for injection based on the animal's activity onset (defined as CT12). For a phase advance protocol, inject the test compound or vehicle intraperitoneally (i.p.) at approximately CT10.

  • Post-Injection Monitoring: Continue to record locomotor activity in DD for at least 2-3 weeks following the injection.

  • Data Analysis:

    • Generate actograms (double-plotted activity charts) for each animal.

    • Calculate the period (tau) of the free-running rhythm before and after the injection.

    • Determine the phase shift by fitting regression lines to the activity onsets for the 7-10 days before the pulse and the 7-10 days after the pulse (allowing a few transient cycles for the shift to stabilize). The difference in the y-intercept of these lines on the day of injection represents the phase shift in hours.

Caption: Experimental workflow for assessing in vivo chronobiotic effects.

References

  • Stanford Medicine. (n.d.). The Sleep and Circadian Neurobiology Laboratory.
  • Domínguez-Oliva, A., et al. (2023). Basic research on circadian disruption using animal and human organoid models: a review. Biological Rhythm Research.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Allada, R., & Cirelli, C. (2011). Non-mammalian genetic model systems in sleep research. Sleep Medicine Clinics.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Hirai, K., et al. (2015). In vitro comparison of duration of action of melatonin agonists on melatonin MT1 receptor: possible link between duration of action and dissociation rate from receptor. European Journal of Pharmacology.
  • Legros, C., et al. (2011). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British Journal of Pharmacology.
  • Ayoub, M. A., & Pin, J. P. (2022). Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay. Methods in Molecular Biology.
  • Tse, M. L., et al. (2016). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences.
  • von Gall, C. (2013). Mouse Models in Circadian Rhythm and Melatonin Research. ResearchGate.
  • Stein, R. M., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife.
  • Morton, A. J. (2023). Sleep and Circadian Rhythm Dysfunction in Animal Models of Huntington's Disease. Journal of Huntington's Disease.
  • Eurofins. (n.d.). MT1 Human Melatonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
  • Stein, R. M., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife.
  • Stein, R. M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature.
  • Matos, M., et al. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. International Journal of Molecular Sciences.
  • Stauch, B., et al. (2019). Structural basis for ligand recognition at the human MT1 melatonin receptor. Nature.
  • PubChem. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.
  • ResearchGate. (n.d.). Kinetic profiles of the GloSensorTM cAMP assay detecting the cAMP....
  • Limbird, L. E. (1995). Radioligand binding methods: practical guide and tips. The American Journal of Physiology.
  • Al-Ostath, R., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Medicinal Chemistry.
  • PubChem. (n.d.). N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide.
  • ChemSynthesis. (n.d.). N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide.
  • Semantic Scholar. (n.d.). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against.
  • Royal Society of Chemistry. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.

Sources

Application of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide in Cancer Cell Lines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide in cancer cell line studies. This synthetic indole derivative has garnered interest for its potential as an anticancer agent.[1] This guide will delve into its mechanism of action, provide detailed protocols for its evaluation, and present data in a clear, accessible format.

Introduction to this compound

This compound is a synthetic compound belonging to the indole family, a class of molecules known for their diverse biological activities.[1][2] The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous natural and synthetic compounds with therapeutic potential, including anticancer agents.[2][3][4] This particular derivative is characterized by a methoxy group at the 5th position and a methyl group at the 2nd position of the indole ring, with an acetamide group at the 3rd position.[1] These substitutions are critical for its biological activity and are often explored in structure-activity relationship (SAR) studies to optimize therapeutic efficacy.[3]

Chemical Structure:

  • Molecular Formula: C₁₂H₁₄N₂O₂

  • Molecular Weight: 218.25 g/mol

  • CAS Number: 15992-10-6[1]

The potential of this compound lies in its cytotoxic effects against various cancer cell lines, making it a subject of interest for developing novel cancer therapies.[1]

Postulated Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, research on related indole derivatives suggests several potential pathways through which it may exert its anticancer effects.[1][2] A primary proposed mechanism is the inhibition of microtubule polymerization .[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can lead to mitotic arrest and subsequent apoptosis (programmed cell death).[5][6]

Other potential mechanisms, extrapolated from the broader class of indole derivatives, include:

  • Induction of Apoptosis: Many indole-based compounds have been shown to trigger apoptosis in cancer cells through various signaling cascades.[2][5][6]

  • Cell Cycle Arrest: By interfering with key cell cycle regulators, the compound may halt the progression of cancer cells through the cell cycle, preventing their proliferation.[5][6][7]

  • Modulation of Signaling Pathways: Indole derivatives can influence critical signaling pathways involved in cancer cell growth and survival.[2]

The following diagram illustrates a hypothetical signaling pathway based on the known actions of similar compounds.

Signaling_Pathway Compound 2-(5-Methoxy-2-methyl- 1H-indol-3-yl)acetamide Tubulin Tubulin Compound->Tubulin Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin->Microtubule_Dynamics Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule_Dynamics->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Postulated mechanism of action leading to apoptosis.

Experimental Protocols for In Vitro Evaluation

To assess the anticancer potential of this compound, a series of in vitro assays are recommended. The following protocols are foundational for characterizing the compound's effects on cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8][9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium.[10] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[9] Mix thoroughly.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[13]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (including the IC₅₀ value) for a specified duration. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells.[12] Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer.[11] Add Annexin V-FITC and PI according to the manufacturer's protocol.[11][12]

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[11][15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[12]

    • Viable cells: Annexin V-negative and PI-negative.[11]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[11]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with PI staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[16]

Protocol:

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently.[17] Incubate on ice or at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[17]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer on a linear scale.[18] The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow and Data Presentation

A logical workflow is crucial for the efficient evaluation of the compound.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Viability Cell Viability Assay (MTT) Cell_Culture->Viability IC50 Determine IC₅₀ Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Data_Analysis Data Analysis & Interpretation Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: A typical experimental workflow for in vitro evaluation.

Data Summary Table:

The following table presents hypothetical data from the described assays on two common cancer cell lines, MCF-7 (breast cancer) and A549 (lung cancer), after 48 hours of treatment.

Cancer Cell LineAssayParameterResult
MCF-7 Cell Viability (MTT)IC₅₀ (µM)15.5 ± 2.1
Apoptosis (Annexin V/PI)% Apoptotic Cells (at IC₅₀)45.2 ± 5.3
Cell Cycle (PI)% G2/M Arrest (at IC₅₀)60.8 ± 6.7
A549 Cell Viability (MTT)IC₅₀ (µM)22.8 ± 3.4
Apoptosis (Annexin V/PI)% Apoptotic Cells (at IC₅₀)38.6 ± 4.9
Cell Cycle (PI)% G2/M Arrest (at IC₅₀)55.1 ± 5.9

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, exhibiting cytotoxic effects, inducing apoptosis, and causing cell cycle arrest in cancer cell lines. The provided protocols offer a robust framework for its initial in vitro characterization.

Future research should focus on:

  • Elucidating the precise molecular targets and signaling pathways involved.

  • Expanding the evaluation to a broader panel of cancer cell lines, including resistant models.

  • Investigating its efficacy in 3D cell culture models and in vivo animal models.

  • Conducting SAR studies to potentially enhance its potency and selectivity.

This application note serves as a foundational guide for researchers to explore the therapeutic potential of this promising indole derivative.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Gilbert, D. F., & Friedrich, O. (Eds.). (2018). Cell Viability Assays. Methods and Protocols. Anticancer Research, 38(1), 585.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1953.
  • Park, S. Y., & Lee, H. R. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 35(1), 1B.5.1-1B.5.12.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. (2017). Cell Cycle Analysis.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Kamal, A., Shaheer, M., Sree, G. S., & Vishnuvardhan, M. V. P. S. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114101.
  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Zhang, G. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163901.
  • Folkes, L. K., & Wardman, P. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species--a potential new role for plant auxins in cancer therapy. Biochemical Pharmacology, 61(2), 129-136.
  • Wang, X., Li, Y., Wang, Y., Zhang, Y., & Zhang, G. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(9), 1106-1115.
  • Gualtieri, F., Dei, S., Manetti, D., Scapecchi, S., Teodori, E., & Angeli, P. (2001). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Pharmaceuticals, 4(12), 1563-1577.
  • Al-Ostath, R. A., Al-Qawasmeh, R. A., Al-Wawi, A. M., El-Abadelah, M. M., & Voelter, W. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(11), 4471.
  • Chen, C. Y., Cho, C. F., Lin, M. H., Chen, C. M., & Wang, H. M. (2016). An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation. Oxidative Medicine and Cellular Longevity, 2016, 9128102.
  • Akgül, Ö., Pabuccuoğlu, V., Göger, F., & Altanlar, N. (2018). Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives. Turkish Journal of Chemistry, 42(1), 203-211.
  • Wang, X., Li, Y., Wang, Y., Zhang, Y., & Zhang, G. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(9), 1106-1115.
  • PubChem. (n.d.). N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide.
  • PubChem. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.
  • Al-Ghorbani, M., Kumar, S., & Yusuf, M. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Wang, Y., Li, Y., Zhang, Y., Li, J., & Zhang, G. (2020). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Antiviral Research, 174, 104689.

Sources

Application Note: A Methodological Framework for Characterizing the Chronobiological Effects of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in chronobiology, pharmacology, and neuroscience.

Abstract: The integrity of the circadian system, the body's endogenous 24-hour clock, is fundamental to physiological homeostasis. Disruption of this rhythm is linked to a spectrum of pathologies, including sleep disorders, metabolic syndrome, and mood disorders. Small molecules that can modulate the circadian clock are therefore of significant therapeutic interest. This document introduces 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide, an indole derivative with structural similarities to the key chronobiotic hormone melatonin. While primarily documented as a synthetic intermediate in medicinal chemistry, its structure warrants investigation as a potential modulator of the circadian system.[1][2] This application note provides a comprehensive, field-proven framework for researchers to systematically characterize the effects of this and similar novel compounds on the circadian clock, from initial in vitro receptor profiling to in vivo behavioral validation. We present a series of self-validating protocols designed to elucidate the compound's mechanism of action and its potential as a tool for studying and manipulating circadian rhythms.

Introduction: The Rationale for Investigation

The mammalian circadian clock is a complex molecular machine centered in the suprachiasmatic nucleus (SCN) of the hypothalamus, which orchestrates rhythms throughout the body.[3] The pineal hormone melatonin is a primary output of the SCN and a key synchronizing signal, conveying information about the light-dark cycle to the rest of the organism.[4] Its actions are mediated primarily through two high-affinity G protein-coupled receptors, MT1 and MT2.[[“]] Consequently, synthetic ligands for these receptors are valuable tools for both basic research and clinical applications, such as treating insomnia and jet lag.[6]

This compound shares the core 5-methoxyindole scaffold of melatonin, suggesting a plausible hypothesis that it may function as a melatonin receptor agonist. However, without empirical data, this remains an assumption. This guide is therefore structured as an investigational roadmap to rigorously test this hypothesis and characterize the compound's chronobiological profile. The following sections detail the essential experimental cascade required to take a novel compound from hypothesis to a validated circadian modulator.

The Molecular Nexus: Melatonin Signaling and the Core Clock

To understand how a compound like this compound might act, it is crucial to understand the established signaling pathway. Melatonin, released during darkness, binds to MT1 and MT2 receptors in the SCN.[[“]] This binding activates inhibitory G-proteins (Gαi), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP signaling ultimately influences the expression of core clock genes, such as Period (Per) and Cryptochrome (Cry), helping to reset or stabilize the molecular clock's phase.[[“]][8] The MT2 receptor, in particular, has been shown to be essential for the phase-shifting effects of melatonin on the SCN clock.[9]

Melatonin_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Melatonin Melatonin MT1 MT1 Melatonin->MT1 MT2 MT2 Melatonin->MT2 Compound 2-(5-Methoxy-2-methyl- 1h-indol-3-yl)acetamide Compound->MT1 Hypothesized Compound->MT2 Hypothesized Gi Gαi MT1->Gi Activation MT2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion (ATP to cAMP) PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Clock_Genes Clock Gene Expression (Per, Cry) CREB->Clock_Genes Transcription Modulation Clock_Genes->MT1 Feedback

Figure 1: Hypothesized signaling pathway for the test compound.

In Vitro Characterization: From Binding to Cellular Rhythms

The first phase of investigation aims to confirm the compound's interaction with its putative targets and its effect on a cellular model of the circadian clock. These assays are critical for establishing a mechanism of action and determining effective concentration ranges. All preclinical research should adhere to Good Laboratory Practices (GLP).[10][11]

Protocol 3.1: Melatonin Receptor (MT1/MT2) Competitive Binding Assay

Rationale: This assay directly determines if the compound binds to MT1 and MT2 receptors and quantifies its binding affinity (Ki). It is the foundational experiment to validate the primary hypothesis.

Methodology:

  • Source: Use cell membranes from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: Utilize 2-[¹²⁵I]-iodomelatonin as the competitive radioligand.

  • Procedure: a. Incubate a fixed concentration of receptor membranes and radioligand with increasing concentrations of the unlabeled test compound (e.g., from 10 pM to 100 µM). b. As a positive control, run a parallel competition curve with unlabeled melatonin. c. After incubation to equilibrium, separate bound from free radioligand via rapid filtration through glass fiber filters. d. Quantify the radioactivity retained on the filters using a gamma counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

Protocol 3.2: Functional Receptor Activation Assay (cAMP Inhibition)

Rationale: Binding does not equal function. This assay determines whether the compound acts as an agonist (inhibits cAMP production, mimicking melatonin), an antagonist (blocks melatonin's effect), or an inverse agonist (increases basal cAMP).

Methodology:

  • Cell Line: Use HEK293 cells co-expressing either MT1 or MT2 and a cAMP-sensitive reporter system (e.g., BRET-based or luminescence-based).

  • Procedure: a. Pre-treat cells with the test compound at various concentrations. b. Stimulate adenylyl cyclase with a known activator, such as forskolin or isoproterenol, to induce a measurable cAMP signal. c. Measure the resulting signal (e.g., luminescence or BRET ratio). A potent agonist will cause a dose-dependent decrease in the signal.

  • Analysis: Normalize the data to the response of melatonin (100% efficacy). Calculate the EC50 (concentration for 50% maximal effect) and Emax (maximal effect) for the test compound.[6][12]

Compound MT1 EC50 (nM) MT1 Emax (% of Melatonin) MT2 EC50 (nM) MT2 Emax (% of Melatonin)
Melatonin (Control)0.05100%0.04100%
Compound X 12 95% 0.36 98%
Example AntagonistN/A0%N/A0%
Table 1: Example data from a functional cAMP assay, showing Compound X as a potent, MT2-selective agonist.[12]
Protocol 3.3: Cellular Circadian Rhythm Assay

Rationale: This assay moves beyond receptor activation to assess the compound's impact on the core clock machinery within a cell. It measures changes in the period, amplitude, and phase of circadian gene expression oscillations.[13]

InVitro_Workflow A 1. Seed U2OS-Bmal1:luc reporter cells in 96-well plates B 2. Allow cells to reach ~90% confluency A->B C 3. Synchronize clocks with a 2-hour pulse of 100 nM Dexamethasone B->C D 4. Wash cells and replace with recording medium containing Luciferin C->D E 5. Add test compound at various concentrations D->E F 6. Place plate in a luminometer and record luminescence every 10-30 min for 3-5 days E->F G 7. Analyze data to determine period, amplitude, and phase F->G

Figure 2: Experimental workflow for the in vitro circadian assay.

Methodology:

  • Cell Line: Utilize a human cell line with a robust clock, such as U2OS osteosarcoma cells, engineered with a circadian reporter construct (e.g., Bmal1-promoter-driven luciferase, Bmal1:luc).[13][14]

  • Synchronization: Treat confluent cells with a high concentration of dexamethasone for a short period (e.g., 2 hours) to synchronize the circadian clocks of the cell population.

  • Treatment: After synchronization, replace the medium with a recording medium containing luciferin and the test compound at various concentrations.

  • Data Acquisition: Place the plate in a plate-based luminometer and record luminescence continuously for 3-5 days.

  • Analysis: Detrend the raw luminescence data and analyze the rhythms using software (e.g., ChronoStar or BioDare2) to calculate the period (time for one cycle), amplitude (strength of the rhythm), and phase (timing of the peak) for each concentration.

Treatment Period (hours) Amplitude (Relative Luminescence Units) Phase Shift vs. Vehicle (hours)
Vehicle (0.1% DMSO)24.2 ± 0.215,400 ± 8000
Compound X (1 nM)24.3 ± 0.315,100 ± 950+0.4 ± 0.2
Compound X (10 nM)24.1 ± 0.214,800 ± 700+1.8 ± 0.3
Compound X (100 nM)24.2 ± 0.314,500 ± 850+4.5 ± 0.4
Table 2: Example results from a cellular circadian assay, showing a dose-dependent phase advance with minimal effect on period or amplitude.

In Vivo Validation: From Animal Behavior to Therapeutic Models

Positive in vitro results provide a strong rationale for moving to whole-animal models. In vivo studies are essential to confirm efficacy within a complex physiological system and to assess the compound's pharmacokinetic and pharmacodynamic properties.[15][16] C57BL/6J mice are a commonly used strain for these studies.[17]

Protocol 4.1: Assessing Phase-Shifting of Locomotor Activity

Rationale: This is the gold-standard assay for testing a compound's ability to shift the master clock in the SCN. It measures the behavioral output of the circadian system—locomotor activity.[18][19]

InVivo_Workflow A 1. Acclimate mice to running wheel cages under a 12:12 LD cycle B 2. Record baseline activity for 7-10 days A->B C 3. Switch to constant darkness (DD) to reveal the free-running rhythm B->C D 4. After 5-7 days in DD, administer compound or vehicle at a specific Circadian Time (CT) C->D E 5. Continue recording activity in DD for 10-14 days D->E F 6. Analyze actograms to calculate the phase shift E->F

Figure 3: Workflow for an in vivo phase-shifting experiment.

Methodology:

  • Housing: House mice individually in cages equipped with running wheels and maintain them in light-tight chambers.

  • Entrainment: Entrain the mice to a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks.

  • Free-Run: Transfer the mice to constant darkness (DD) to allow their endogenous rhythm to "free-run." The onset of activity in DD is defined as Circadian Time 12 (CT12).

  • Dosing: On the day of the experiment, inject the mouse with the test compound or vehicle at a specific CT. To test for phase advances (mimicking treatment for jet lag after eastward travel), dosing is typically done in the late subjective day (e.g., CT10). For phase delays, dosing is done in the late subjective night (e.g., CT22).

  • Analysis: Compare the timing of activity onset on the days following the injection to the baseline established before the injection. The difference in timing is the phase shift. Plotting these shifts as a function of the CT of administration generates a phase-response curve (PRC).

Protocol 4.2: Therapeutic Simulation: The Jet Lag Model

Rationale: This protocol assesses the compound's ability to accelerate re-entrainment to a new light cycle, directly simulating its potential therapeutic use for jet lag or shift work.[17][20][21]

Methodology:

  • Entrainment: Entrain mice to an LD 12:12 cycle as described above, recording baseline activity.

  • Phase Shift: Abruptly shift the LD cycle by advancing it by 6 hours (a "jet lag" simulation).

  • Treatment: Administer the test compound or vehicle daily, 30 minutes before the new lights-on time.

  • Monitoring: Continue to record locomotor activity until the mice have fully re-entrained to the new LD cycle (i.e., their activity onset is stable relative to the new lights-off time).

  • Analysis: Quantify the number of days required for the activity onset to shift and stabilize to the new cycle. An effective compound will significantly reduce the number of transient cycles needed for re-entrainment.

Treatment Group Mean Days to Re-entrain (± SEM) Statistical Significance (vs. Vehicle)
Vehicle7.8 ± 0.6-
Compound X (10 mg/kg)3.5 ± 0.4p < 0.001
Melatonin (10 mg/kg)4.1 ± 0.5p < 0.01
Table 3: Example data from a 6-hour phase advance (jet lag) model, showing the compound accelerates re-entrainment.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust, tiered approach to systematically evaluate the chronobiological properties of this compound or any novel compound with a similar rationale. By progressing from receptor-level binding and functional assays to cellular and whole-animal behavioral models, researchers can build a comprehensive profile of a compound's mechanism, potency, and therapeutic potential.

Successful characterization of this compound as a potent and selective MT2 agonist, for example, would validate it as a valuable new tool for dissecting the specific roles of the MT2 receptor in circadian physiology. Further studies could then explore its effects on peripheral clocks, its impact on metabolic parameters in shift work models, and the downstream changes in SCN gene expression that mediate its phase-shifting effects. This methodical approach ensures scientific rigor and provides the critical data necessary for advancing novel compounds toward preclinical and clinical development.

References

  • Consensus. (n.d.). Melatonin receptor signaling pathways in circadian regulation. Vertex AI Search.
  • Hiragaki, S., Baba, K., Coulson, E., Kunst, S., Spessert, R., & Tosini, G. (2014). Melatonin Signaling Modulates Clock Genes Expression in the Mouse Retina. PLOS One.
  • University of Bristol. (2023, October 11). Jet lag disorder associated with shift work can lead to brain changes increasing appetite. ScienceDaily.
  • New York University. (n.d.). Circadian rhythms : methods and protocols. NYU Libraries.
  • NHBS Academic & Professional Books. (n.d.). Circadian Rhythms: Methods and Protocols.
  • Semantic Scholar. (n.d.). Protocols for in vitro reconstitution of the cyanobacterial circadian clock.
  • Li, J., et al. (2018). Long-term in vivo recording of circadian rhythms in brains of freely moving mice. Proceedings of the National Academy of Sciences.
  • Chavan, A. G., et al. (2023). Protocols for in vitro reconstitution of the cyanobacterial circadian clock. Biopolymers.
  • Opperhuizen, A. L., et al. (2016). Rodent models to study the metabolic effects of shiftwork in humans. Frontiers in Pharmacology.
  • Chavan, A. G., et al. (2024). Protocols for In Vitro Reconstitution of the Cyanobacterial Circadian Clock. eScholarship.org.
  • Zhang, E. E., et al. (2018). Long-term in vivo recording of circadian rhythms in brains of freely moving mice. PNAS.
  • Soares, J. M., et al. (2020). Melatonin, Clock Genes, and Mammalian Reproduction: What Is the Link? International Journal of Molecular Sciences.
  • Berthold Technologies. (n.d.). In vivo imaging for circadian rhythm research in plants.
  • Truong, D., et al. (2023). The impact of shift-work light conditions on tissue-specific circadian rhythms of canonical clock genes: insights from a mouse model study. bioRxiv.
  • Benchchem. (n.d.). This compound.
  • Li, J., et al. (2024). Circadian clock genes and insomnia: molecular mechanisms and therapeutic implications. Military Medical Research.
  • D'Istria, M., et al. (2004). Gating of the cAMP Signaling Cascade and Melatonin Synthesis by the Circadian Clock in Mammalian Retina. Journal of Neuroscience.
  • Borjigin, J. (n.d.). Adaptation to Jet Lag in Animal Models. Grantome.
  • Korf, H. W. (2010). Mouse Models in Circadian Rhythm and Melatonin Research. ResearchGate.
  • ResearchGate. (n.d.). Use of a social jetlag-mimicking mouse model to determine the effects of a two-day delayed light- and/or feeding-shift on central and peripheral clock rhythms plus cognitive functioning.
  • Zhang, E. E., et al. (2018). In Vivo Monitoring of Circadian Clock Gene Expression in the Mouse Suprachiasmatic Nucleus Using Fluorescence Reporters. Journal of Visualized Experiments.
  • PubChem. (n.d.). Melatonin. National Institutes of Health.
  • Patel, N., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife.
  • Stein, R. M., et al. (2022). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. International Journal of Molecular Sciences.
  • Patel, N., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife.
  • United States Biological. (n.d.). N-Acetyl-5-methoxytryptamine CAS 73-31-4.
  • ChemicalBook. (2023). 2-(5-METHOXY-1H-INDOL-3-YL)-ACETAMIDE.
  • Patel, N., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife.
  • Stein, R. M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature.
  • PubChem. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. National Institutes of Health.
  • Al-Ostath, R. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Advances.
  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research.
  • BindingDB. (n.d.). BDBM9019 CHEMBL45::Melatonin::N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide.
  • DrugRepoBank. (n.d.). Melatonin.
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University.
  • Wang, L., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry.
  • Al-Shidhani, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.
  • NAMSA. (2024). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
  • Liveon Biolabs. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed.
  • Hermida, R. C., et al. (2020). Guidelines for the design and conduct of human clinical trials on ingestion-time differences – chronopharmacology and chronotherapy – of hypertension medications. Journal of Human Hypertension.
  • Khan, I., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports.
  • Pelletier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences.
  • Lee, J. W., et al. (2022). Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ. ACS Chemical Neuroscience.
  • Zerbini, G., et al. (2018). Systematic review of drugs that modify the circadian system's phase-shifting responses to light exposure. Journal of Biological Rhythms.
  • An, H., et al. (2020). Chemical modulation of circadian rhythms and assessment of cellular behavior via indirubin and derivatives. STAR Protocols.
  • Orozco-Solis, R., & Sassone-Corsi, P. (2014). Time to Target the Circadian Clock for Drug Discovery. Trends in Pharmacological Sciences.

Sources

protocols for assessing the antioxidant capacity of indole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to reliable and reproducible methods for evaluating the antioxidant potential of indole-based compounds, designed for researchers, scientists, and drug development professionals.

Introduction: The Crucial Role of Antioxidant Capacity Assessment

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the development and progression of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][2] Antioxidants, molecules capable of neutralizing these damaging ROS, are therefore of significant interest in pharmacology and medicinal chemistry. Indole derivatives, a class of heterocyclic compounds widely found in nature and synthetic chemistry, have emerged as particularly potent antioxidants, protecting vital biomolecules like lipids and proteins from peroxidative damage.[1][2]

The efficacy of these compounds is largely influenced by the indole structure itself, which acts as an efficient free radical scavenger.[2][3] As the quest for novel therapeutics continues, the synthesis and evaluation of new indole derivatives are paramount.[2] This guide serves as a comprehensive resource for researchers, providing detailed, field-tested . It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the described methods are robust, reproducible, and self-validating.

The Chemical Logic of Indole Antioxidant Activity

The antioxidant activity of indole compounds is primarily governed by their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. This process is influenced by the unique electronic properties of the indole ring. The nitrogen atom within the heterocyclic ring is a key redox center, and its unsubstituted form is often considered mandatory for significant antioxidant activity.[3][4] The overall mechanism can be classified into two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][6]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the indole antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable aryloxyl radical (ArO•). The efficiency of this process is related to the bond dissociation enthalpy of the N-H or O-H bond of the antioxidant.

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion. This is often followed by proton transfer.

The stabilization of the resulting indolyl radical is a critical factor in the compound's overall antioxidant potential.[4]

Caption: General mechanism of radical scavenging by an indole compound.

Comparative Overview of Key Antioxidant Assays

No single assay can fully capture the complex antioxidant profile of a compound. Therefore, employing a panel of assays based on different mechanisms is highly recommended.[7] The choice of assay depends on the compound's properties (hydrophilic vs. lipophilic) and the specific type of radical scavenging activity being investigated.

AssayPrincipleMechanismWavelengthStandardKey Advantages
DPPH Reduction of the stable DPPH• radicalMixed HAT / SET[6]~517 nm[8]TroloxSimple, rapid, and inexpensive; does not require a radical generator.[8]
ABTS Reduction of the pre-formed ABTS•+ radical cationPrimarily SET[9]~734 nm[10]TroloxApplicable to both hydrophilic and lipophilic compounds; stable radical.[10][11]
FRAP Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complexSET[11]~593 nmFeSO₄ or TroloxAutomated, high-throughput, and reproducible.[12]
ORAC Inhibition of peroxyl radical-induced oxidation of a fluorescent probeHAT[6]Ex: 485 nm, Em: 520 nm[13]TroloxUses a biologically relevant radical source (peroxyl radicals).[5][6]

Application Note 1: DPPH Radical Scavenging Assay

Principle

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the reduction of the stable DPPH free radical.[8] In its radical form, DPPH absorbs strongly at approximately 517 nm and has a deep violet color. When reduced by an antioxidant through the donation of a hydrogen atom or an electron, the solution is decolorized.[8] The change in absorbance is inversely proportional to the antioxidant capacity of the sample.[14]

Field-Proven Insights
  • Causality of Solvent Choice: DPPH is typically dissolved in an organic solvent like methanol or ethanol. It is crucial to dissolve the indole test compounds in the same solvent to ensure miscibility and accurate results. For indole derivatives with poor solubility, DMSO can be used initially, but the final concentration in the reaction mixture should be low (<1%) to avoid interfering with the assay.

  • Kinetic Considerations: The reaction between antioxidants and DPPH is not always instantaneous. It is essential to perform a time-course experiment to determine the point at which the reaction reaches a steady state for your specific compounds. A reading after 30 minutes of incubation in the dark is a common endpoint.[15]

  • Self-Validation: The protocol's trustworthiness is maintained by running a positive control (e.g., Trolox, Ascorbic Acid, or Gallic Acid) and a solvent blank with every plate. The results for the positive control should fall within a consistent, predetermined range, validating the assay's performance on that day.

Protocol

1. Reagent Preparation:

  • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C for up to one week. The working solution should be protected from light.[15]
  • Trolox Standard Stock Solution (1 mM): Dissolve 2.5 mg of Trolox in 10 mL of methanol.
  • Standard Curve Solutions: Prepare a series of dilutions from the Trolox stock solution in methanol to obtain concentrations ranging from approximately 10 µM to 200 µM.

2. Experimental Workflow:

  • Pipette 100 µL of the indole compound sample or Trolox standard into the wells of a 96-well microplate.

  • Add 100 µL of the DPPH working solution to each well.

  • For the control (blank), add 100 µL of methanol and 100 µL of the DPPH solution.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

    Caption: Experimental workflow for the DPPH antioxidant assay.

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:
  • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [10]
  • Plot a standard curve of % Inhibition versus Trolox concentration.
  • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the indole compound by comparing its % Inhibition to the standard curve. Results are typically expressed as µmol Trolox Equivalents per gram or mole of the compound.

Application Note 2: ABTS Radical Cation Decolorization Assay

Principle

This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[10] ABTS is oxidized using a strong oxidizing agent like potassium persulfate to generate the blue/green ABTS•+ chromophore.[10] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[10][16]

Field-Proven Insights
  • Radical Generation is Key: The ABTS•+ radical must be pre-generated before adding the antioxidant. This is typically done by incubating the ABTS stock solution with potassium persulfate for 12-16 hours in the dark at room temperature.[16] This step is critical for reproducible results.

  • Adjusting Absorbance: Before use, the ABTS•+ working solution must be diluted (e.g., with ethanol or PBS) to a specific absorbance value (typically 0.70 ± 0.02) at 734 nm. This standardization ensures that the initial radical concentration is consistent across experiments, which is a cornerstone of a self-validating protocol.

  • Versatility: The ABTS radical is soluble in both aqueous and organic media, making this assay highly versatile for screening both hydrophilic and lipophilic indole derivatives.[11]

Protocol

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[16]
  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
  • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[16]
  • ABTS•+ Working Solution: Dilute the radical solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
  • Trolox Standards: Prepare as described in the DPPH protocol, using the same solvent as the ABTS•+ working solution.

2. Experimental Workflow:

  • Add 20 µL of the indole compound sample or Trolox standard to the wells of a 96-well plate.

  • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

    Caption: Experimental workflow for the ABTS antioxidant assay.

3. Data Analysis:

  • Calculation is identical to the DPPH method. Calculate the percentage inhibition and determine the TEAC value from a Trolox standard curve.[10]

Application Note 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12] The reaction is carried out in an acidic medium (pH 3.6), where the reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex forms a blue-colored Fe²⁺-TPTZ complex with a maximum absorbance at 593 nm.[11] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.

Field-Proven Insights
  • pH is Non-Negotiable: The assay must be performed at an acidic pH of 3.6.[11] This low pH is required to maintain iron solubility and drive the reaction. This condition, however, is not physiological and may not reflect the antioxidant activity within a biological system.

  • Specificity: The FRAP assay measures the total reducing capacity, which is not specific to any particular antioxidant. It is a general indicator of electron-donating activity. Compounds that chelate iron but do not reduce it may not be detected.

  • Fresh Reagents: The FRAP working reagent must be prepared fresh daily by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution.[12] Pre-warming the reagent to 37°C before use can ensure consistent reaction kinetics.

Protocol

1. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L.
  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
  • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
  • FRAP Working Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm to 37°C before use.[12]
  • Standard Curve: Use either FeSO₄·7H₂O (100 to 2000 µM) or Trolox as the standard.

2. Experimental Workflow:

  • Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.

  • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

  • Incubate at 37°C for 10-30 minutes. The optimal time should be determined, but 30 minutes is common.[12]

  • Measure the absorbance at 593 nm.

    Caption: Experimental workflow for the FRAP antioxidant assay.

3. Data Analysis:

  • Subtract the blank reading from the sample and standard readings.
  • Plot the absorbance of the standards versus their concentration to create a standard curve.
  • Calculate the FRAP value of the indole compounds from the standard curve. Results are expressed as µmol Fe²⁺ equivalents or µmol Trolox equivalents per gram/mole.

Application Note 4: Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[17][18] Peroxyl radicals are generated by the thermal decomposition of 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH).[19] In the absence of an antioxidant, the radicals quench the fluorescence of the probe. An antioxidant protects the probe by scavenging the peroxyl radicals, thus preserving the fluorescence signal.[13] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).

Field-Proven Insights
  • Biological Relevance: The major advantage of the ORAC assay is its use of peroxyl radicals, which are a predominant type of free radical found in biological systems and involved in lipid peroxidation.[6] This makes the assay more biologically relevant than those using artificial radicals.

  • Temperature Control is Critical: The generation of radicals from AAPH is temperature-dependent. The assay must be performed at a constant 37°C using a fluorescence microplate reader with temperature control to ensure a constant rate of radical generation.[19]

  • Data-Intensive Analysis: Unlike the other assays, ORAC requires kinetic readings over a period of 60-90 minutes.[17] The final result is calculated from the Area Under the Curve (AUC), which integrates both the inhibition time and the degree of inhibition into a single value.

Protocol

1. Reagent Preparation:

  • Fluorescein Stock Solution: Prepare a stock solution in 75 mM potassium phosphate buffer (pH 7.4).
  • Fluorescein Working Solution (e.g., 10 nM): Dilute the stock solution in the same phosphate buffer. Prepare fresh daily and protect from light.[13]
  • AAPH Solution (e.g., 240 mM): Dissolve AAPH in 75 mM phosphate buffer (pH 7.4). Prepare fresh just before use.[13]
  • Trolox Standards: Prepare a dilution series (e.g., 12.5 to 200 µM) in phosphate buffer.[13]

2. Experimental Workflow:

  • Pipette 25 µL of the sample, standard, or blank (phosphate buffer) into the wells of a black, clear-bottom 96-well plate.

  • Add 150 µL of the fluorescein working solution to all wells.

  • Incubate the plate in the reader at 37°C for 30 minutes to equilibrate.[19]

  • Initiate the reaction by injecting 25 µL of the AAPH solution into each well using the plate reader's injectors for precision.

  • Immediately begin kinetic fluorescence readings (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes.

    Caption: Experimental workflow for the ORAC antioxidant assay.

3. Data Analysis:

  • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
  • Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank.
  • Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.
  • Determine the ORAC value of the indole compounds from the standard curve, expressed as µmol Trolox Equivalents.

References

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
  • Tiong, C. Z., & Abd-Aziz, S. (2021). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. IntechOpen.
  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1).
  • Huang, D., Ou, B., & Prior, R. L. (2005). The Chemistry behind Antioxidant Capacity Assays. Journal of Agricultural and Food Chemistry, 53(6), 1841–1856.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Pérez-Jiménez, J., & Saura-Calixto, F. (2018). Recent Advances in Antioxidant Capacity Assays. IntechOpen.
  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380.
  • IntechOpen. (2021). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms.
  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel Total Antioxidant Capacity Assay for Dietary Polyphenols and Vitamins C and E, Using Copper(II) Ion Reducing Capability. Journal of Agricultural and Food Chemistry, 52(26), 7970–7981.
  • Jasiewicz, B., Warowny, W., & Metwaly, A. M. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 11(1), 1-14.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • Foti, M. C. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules, 29(4), 797.
  • G-Biosciences. (n.d.). FRAP Antioxidant Assay.
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • BMG Labtech. (n.d.). Antioxidant potential using ORAC assay.
  • de Oliveira, V. M., & de Morais, S. M. (2022). A review on the main in vitro methods to assess the antioxidant and some biological activities of essential oils. Phytochemistry Reviews, 21(5), 1439-1478.
  • Moreira, M. M., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. ResearchGate.
  • Cao, G., Alessio, H. M., & Cutler, R. G. (1993). Oxygen-radical absorbance capacity assay for antioxidants. Free radical biology & medicine, 14(3), 303-311.
  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
  • Thaipong, K., Boonprakob, U., Crosby, K., Cisneros-Zevallos, L., & Byrne, D. H. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of food composition and analysis, 19(6-7), 669-675.
  • Cheng, Z., Moore, J., & Yu, L. (2006). High-throughput relative DPPH radical scavenging capacity assay. Journal of agricultural and food chemistry, 54(20), 7429-7436.
  • Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville.
  • Estevão, M. D., et al. (2010). Antioxidant activity of unexplored indole derivatives: a DFT and experimental study. Tetrahedron, 66(13), 2368-2375.
  • Galano, A., & Alvarez-Idaboy, J. R. (2019). Hydroxyl Radical Scavenging of Indole-3-Carbinol: A Mechanistic and Kinetic Study. ACS omega, 4(22), 19688-19695.

Sources

radioligand binding assays for melatonin receptor agonists

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Radioligand Binding Assays for Melatonin Receptor Agonists

Authored by: A Senior Application Scientist

Introduction: Illuminating the Role of Melatonin Receptors

Melatonin (5-methoxy-N-acetyltryptamine) is a neurohormone primarily synthesized by the pineal gland in a distinct circadian pattern, with levels peaking during the night.[1][2] It is a key regulator of the sleep-wake cycle and other physiological processes. Melatonin exerts its effects by activating two high-affinity G protein-coupled receptors (GPCRs), designated MT1 and MT2.[2][3] These receptors are prominent targets for therapeutic agents aimed at treating insomnia, circadian rhythm disorders, and major depression.[1][2]

To discover and characterize new melatonin receptor agonists, it is essential to quantify their interaction with the MT1 and MT2 receptors. The radioligand binding assay is a robust and highly sensitive technique that serves as a gold standard for studying ligand-receptor interactions.[4][5] This method allows for the direct measurement of a ligand's affinity for its receptor and the density of receptors in a given biological sample.[6][7] This guide provides a detailed overview of the principles and step-by-step protocols for conducting using the high-affinity radioligand 2-[¹²⁵I]-iodomelatonin.[8][9]

Foundational Concepts: The "Why" Behind the Assay

A successful binding assay is a self-validating system. Understanding the causality behind each step is crucial for generating reliable and reproducible data.

Key Pharmacological Parameters

Radioligand binding assays are designed to determine several key parameters that describe the interaction between a ligand and a receptor:

  • Affinity (Kd): The equilibrium dissociation constant, Kd, represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium.[10][11] It is an inverse measure of affinity; a lower Kd value signifies a higher affinity of the ligand for the receptor.[7][10]

  • Receptor Density (Bmax): The maximal number of binding sites, Bmax, quantifies the total concentration of receptors in the sample, typically expressed as femtomoles (fmol) or picomoles (pmol) of receptor per milligram (mg) of protein.[6][12]

  • Inhibitory Potency (IC₅₀ and Ki): For unlabeled compounds (like a novel drug candidate), we determine their ability to compete with the radioligand for the binding site. The IC₅₀ is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ is then converted to an inhibitory constant, Ki, which is a true measure of the compound's affinity for the receptor, independent of the assay conditions.[13][14]

The Critical Distinction: Specific vs. Non-Specific Binding

A radioligand can bind to its intended receptor target (specific binding) and to other non-receptor components like filters, lipids, or other proteins (non-specific binding).[15][16] It is imperative to distinguish between the two.

  • Total Binding: Measured by incubating the receptor source with only the radioligand. It represents the sum of specific and non-specific binding.

  • Non-Specific Binding (NSB): Determined in a parallel set of experiments where the receptor and radioligand are incubated in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.[15] Under these conditions, the radioligand is prevented from binding to the receptors, and any remaining bound radioactivity is considered non-specific.

  • Specific Binding: This is the value of interest and is calculated by subtracting non-specific binding from total binding.[10]

For a robust assay, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[12] High non-specific binding (e.g., >50% of total binding) can obscure the specific signal and compromise data quality.[15]

Experimental Workflow & Visualization

The general workflow for a filtration-based radioligand binding assay involves preparing the receptor source, incubating it with ligands, separating the receptor-bound radioligand from the free radioligand, and quantifying the bound radioactivity.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_separation Phase 3: Separation & Counting ReceptorSource Receptor Source (Cells/Tissue) Homogenization Homogenization in Lysis Buffer ReceptorSource->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation MembranePrep Membrane Preparation (Protein Quantification) Centrifugation->MembranePrep AssaySetup Assay Plate Setup (96-well) MembranePrep->AssaySetup Addition Add: 1. Membranes 2. Buffer / Unlabeled Ligand 3. Radioligand AssaySetup->Addition Incubate Incubate to Equilibrium (e.g., 60-120 min) Addition->Incubate Filtration Rapid Vacuum Filtration (GF/B or GF/C filters) Incubate->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Drying Dry Filters Washing->Drying Counting Add Scintillation Cocktail & Count Radioactivity Drying->Counting DataAnalysis Phase 4: Data Analysis (Kd, Bmax, Ki) Counting->DataAnalysis

Caption: General workflow for a filtration-based radioligand binding assay.

Protocols: The "How-To" Guide

Safety Precaution: All work with radioactive materials like ¹²⁵I must be performed in designated areas, following all institutional and regulatory safety protocols. Proper training is mandatory.[17]

Materials and Buffers
ReagentPurposeTypical Concentration
Lysis/Binding Buffer Maintain pH and ionic strength50 mM Tris-HCl, pH 7.4
MgCl₂Divalent cation, often required for receptor integrity5 mM
EDTAChelating agent0.1 - 1 mM
Wash Buffer Remove unbound radioligandIce-cold Binding Buffer
Radioligand 2-[¹²⁵I]-iodomelatoninSpecific Activity: ~2200 Ci/mmol
Unlabeled Ligand For NSB and competition (e.g., Melatonin)Stock solution in DMSO or ethanol
Receptor Source Membranes from cells (e.g., HEK293, CHO) expressing MT1 or MT2, or tissue homogenates.5-50 µg protein/well
Protocol 1: Membrane Preparation

This protocol describes a general method for preparing a crude membrane fraction from cultured cells or tissues.

  • Cell/Tissue Collection: Harvest cultured cells or dissect tissue on ice.

  • Homogenization: Resuspend the cell pellet or tissue in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.[18] Homogenize using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.[18]

  • Pellet Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[18]

  • Wash: Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the high-speed centrifugation.

  • Final Preparation: Resuspend the final pellet in a small volume of buffer (optionally with 10% sucrose as a cryoprotectant).

  • Quantification: Determine the protein concentration using a standard method like the BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Binding Assay (for Kd and Bmax)

This assay measures specific binding at various concentrations of radioligand to determine receptor affinity and density.[6][12]

  • Assay Setup: Prepare assay tubes or a 96-well plate in triplicate for each condition. You will have two sets of tubes: one for Total Binding and one for Non-Specific Binding (NSB).

  • Add Reagents (Total Binding): To each tube, add:

    • Binding Buffer

    • Membrane preparation (e.g., 20 µg protein)

    • Increasing concentrations of 2-[¹²⁵I]-iodomelatonin (e.g., 10 pM to 1000 pM). The range should typically span from 0.1x to 10x the expected Kd.[12]

  • Add Reagents (NSB): To each NSB tube, add the same components as above, plus a high concentration of unlabeled melatonin (e.g., 1-10 µM) to saturate the receptors.[19]

  • Incubation: Incubate all tubes/plates for a set time (e.g., 60-120 minutes) at a constant temperature (e.g., 30-37°C) with gentle agitation to reach equilibrium.[18]

    • Scientist's Note: The incubation time is critical. It must be long enough to ensure the lowest concentration of radioligand has reached equilibrium. This should be determined empirically through kinetic (association/dissociation) experiments, as some ligands show slow binding kinetics.[20]

  • Separation: Rapidly terminate the binding reaction by vacuum filtering the contents of each tube through a glass fiber filter (e.g., GF/C pre-soaked in polyethyleneimine to reduce non-specific filter binding).[18]

  • Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in vials, add liquid scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a gamma or beta counter.

Protocol 3: Competition Binding Assay (for Ki)

This assay measures the ability of an unlabeled test compound (agonist) to compete with a fixed concentration of radioligand.[4][21]

  • Assay Setup: Prepare tubes/wells in triplicate for a full concentration-response curve. Include controls for Total Binding (no competitor) and NSB (excess unlabeled melatonin).

  • Add Reagents: To each tube, add:

    • Binding Buffer

    • Membrane preparation (e.g., 20 µg protein)

    • Increasing concentrations of your unlabeled test compound (e.g., 10⁻¹² M to 10⁻⁵ M).

    • A fixed concentration of 2-[¹²⁵I]-iodomelatonin.

    • Scientist's Note: The radioligand concentration should ideally be at or below its Kd value determined from the saturation assay.[12] This increases the assay's sensitivity for detecting competitor affinity.

  • Incubation, Separation, and Counting: Follow steps 4-7 from the Saturation Binding Assay protocol.

Data Analysis & Interpretation

Proper data analysis using non-linear regression is essential for extracting accurate parameters. Software such as GraphPad Prism is highly recommended.[22]

Saturation Assay Analysis
  • Calculate Specific Binding: For each radioligand concentration, subtract the average CPM of the NSB replicates from the average CPM of the Total Binding replicates.

  • Convert CPM to Molar Units: Convert the specific binding CPM values to fmol/mg or pmol/mg using the specific activity of the radioligand (in Ci/mmol or DPM/fmol) and the amount of protein per tube.[12]

  • Generate Curve: Plot Specific Binding (Y-axis) against the concentration of free radioligand (X-axis).

  • Non-Linear Regression: Fit the data to a "one-site specific binding" equation (hyperbola).[22] The software will directly calculate the Bmax (the plateau of the curve) and the Kd (the ligand concentration at half-Bmax).

Competition Assay Analysis & The Cheng-Prusoff Correction

The goal here is to find the Ki of your test compound.

G cluster_exp Experimental Data cluster_calc Calculation CompCurve Competition Curve (% Specific Binding vs. [Agonist]) NonLinReg Non-linear Regression (sigmoidal dose-response) CompCurve->NonLinReg IC50 Determine IC₅₀ Value NonLinReg->IC50 Inputs Inputs: 1. IC₅₀ of Agonist 2. [Radioligand] used 3. K_d of Radioligand IC50->Inputs ChengPrusoff Cheng-Prusoff Equation: Ki = IC₅₀ / (1 + [L]/K_d) Inputs->ChengPrusoff Ki Calculate K_i Value ChengPrusoff->Ki

Caption: From experimental IC₅₀ to the calculated K_i value.

  • Generate Curve: Plot the percent specific binding (where 100% is the binding in the absence of competitor) against the log concentration of your unlabeled test compound. The data should form a sigmoidal curve.

  • Determine IC₅₀: Use non-linear regression to fit a sigmoidal dose-response (variable slope) model to your data. The software will calculate the IC₅₀ value.

  • Calculate Ki: The IC₅₀ is dependent on the assay conditions. To find the intrinsic affinity (Ki) of your test compound, use the Cheng-Prusoff equation :[14]

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] = the concentration of radioligand used in the assay.

    • Kd = the affinity constant of the radioligand for the receptor (determined from your saturation experiment).

    Scientist's Note: This equation is valid for competitive inhibitors binding to a single site. Several online calculators are available to perform this conversion.[13][23] The Ki value allows for the direct comparison of compound affinities across different experiments and labs, as it is a constant for a given compound and receptor.[24]

Conclusion: A Validated Approach to Drug Discovery

Radioligand binding assays are a cornerstone of receptor pharmacology. When meticulously planned and executed, they provide invaluable quantitative data on the affinity of novel agonists for the MT1 and MT2 melatonin receptors. By understanding the principles of specific binding, establishing equilibrium conditions, and applying appropriate data analysis, researchers can generate the high-quality, reliable data needed to drive drug discovery programs forward.

References

  • Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology.
  • Wikipedia. (n.d.).
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • Studylib. (n.d.).
  • Consensus. (n.d.).
  • GraphPad. (n.d.). Nonspecific binding. Prism 10 Curve Fitting Guide.
  • Legros, C., et al. (2014).
  • Turku PET Centre. (2013). Bmax and KD.
  • Alfa Cytology. (n.d.).
  • Drug discovery methods. (2015). Specific and Non-specific Binding in a ligand binding assay. YouTube.
  • Gbahou, F., & Jockers, R. (2022).
  • Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central.
  • Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research.
  • Comai, S., & Gobbi, G. (2014). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology.
  • Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • Li, A., et al. (2023).
  • Gbahou, F., et al. (2022). Luminogenic HiBiT Peptide-Based NanoBRET Ligand Binding Assays for Melatonin Receptors.
  • Wikipedia. (n.d.). Ligand binding assay.
  • Fach, M. A., et al. (1996).
  • National Cancer Institute. (n.d.). IC50-to-Ki converter.
  • Dubocovich, M. L. (1988). Use of 2-[125I]iodomelatonin to characterize melatonin binding sites in chicken retina. PubMed.
  • Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • Liu, J., et al. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. PubMed.
  • Sanford-Crane, H., et al. (2021).
  • Sigma-Aldrich. (n.d.).
  • Kramer, C., et al. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • De Benedetti, P., et al. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Medicinal Chemistry Research.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Song, C., et al. (2002). Competition curves for inhibition of specific 125 I-Mel binding by melatonin and its analogues.
  • Spadoni, G., et al. (1997).
  • Springer Nature. (2016). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide, a key intermediate in medicinal chemistry, presents several challenges that can impact yield, purity, and scalability.[1] This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during its synthesis. By providing in-depth, field-proven insights in a direct question-and-answer format, this document aims to serve as a practical resource for troubleshooting and optimizing your experimental workflow.

Synthetic Pathway Overview

The most common synthetic approach involves a multi-step process, typically beginning with the construction of the substituted indole core, followed by the introduction of the acetic acid side chain and subsequent amidation. The Fischer indole synthesis is a cornerstone of this process, often preceded by a Japp-Klingemann reaction to generate the necessary hydrazone intermediate.[2][3][4]

Synthetic_Pathway cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Indole Core Synthesis cluster_2 Stage 3: Side Chain & Amidation 4-Methoxyaniline 4-Methoxyaniline Diazonium_Salt Diazonium_Salt 4-Methoxyaniline->Diazonium_Salt NaNO₂, HCl Hydrazone Arylhydrazone Intermediate Diazonium_Salt->Hydrazone Japp-Klingemann Reaction beta_keto_ester β-Keto-ester/ β-Keto-acid beta_keto_ester->Hydrazone Hydrazone_ref Arylhydrazone Intermediate Indole_Ester 5-Methoxy-2-methyl-1H- indole-3-carboxylate Indole_Ester_ref 5-Methoxy-2-methyl-1H- indole-3-carboxylate Hydrazone_ref->Indole_Ester Fischer Indole Synthesis (Acid Catalyst) Indole_Acid Indole-3-acetic acid derivative Indole_Ester_ref->Indole_Acid Reduction & Hydrolysis Final_Product 2-(5-Methoxy-2-methyl-1H- indol-3-yl)acetamide Indole_Acid->Final_Product Amidation

Caption: General synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent synthetic strategy for this molecule?

The most common and robust method involves the Fischer indole synthesis.[5][6] This strategy typically starts with the Japp-Klingemann reaction between a diazonium salt of 4-methoxyaniline and a suitable β-keto-ester to form a key arylhydrazone intermediate.[7][8] This intermediate is then cyclized under acidic conditions to form the 5-methoxy-2-methyl-indole core.[2][3] Subsequent steps introduce the acetamide side chain at the C3 position.

Q2: Why is the choice of acid catalyst in the Fischer indole synthesis so critical?

The acid catalyst is crucial because it facilitates the key[7][7]-sigmatropic rearrangement of the ene-hydrazine tautomer.[9] The choice and concentration of the acid (e.g., Brønsted acids like H₂SO₄, HCl, or Lewis acids like ZnCl₂) can dramatically influence the reaction rate, yield, and regioselectivity, especially with substituted phenylhydrazines.[4][5][10] An inappropriate acid or concentration can lead to decomposition of the starting material, formation of undesired isomers, or complete reaction failure.[5]

Q3: What are the primary challenges during the final amidation step?

The primary challenges in converting the precursor, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, to the final acetamide are achieving complete conversion and avoiding side reactions. The indole nucleus can be sensitive to harsh conditions. Standard amidation requires activation of the carboxylic acid, often using coupling reagents like DCC, HATU, or by converting it to an acyl chloride.[11] These reagents can be expensive and may lead to purification difficulties.[11] Direct amidation methods exist but often require high temperatures, which can risk degradation of the indole moiety.[12][13]

Q4: Are there stability issues with the final product or key intermediates?

Yes, indole-3-acetic acid derivatives can be susceptible to degradation, particularly decarboxylation at elevated temperatures.[4] The indole ring itself can be sensitive to strong acids and oxidative conditions.[1] Intermediates like arylhydrazones can also be unstable, especially under strongly acidic conditions before cyclization.[5] It is recommended to store the final product and key intermediates in a cool, dark, and dry environment.[4]

Troubleshooting Guide

Stage 1 & 2: Indole Core Formation (Japp-Klingemann & Fischer Synthesis)

Q: My Fischer indole synthesis is resulting in a low yield or has failed completely. What are the likely causes?

A: This is a common and multifaceted problem. The causes can be broken down as follows:

  • Unstable Hydrazone Intermediate: The arylhydrazone formed from the Japp-Klingemann reaction may be decomposing before or during the cyclization step.[5]

    • Solution: Consider forming the hydrazone in situ under milder conditions immediately before the cyclization. Ensure the pH is carefully controlled during the Japp-Klingemann coupling, typically between 3-4, to prevent side reactions.[8]

  • Sub-optimal Acid Catalyst/Conditions: The reaction is highly sensitive to the acid catalyst and temperature.[5] The methoxy group on the phenylhydrazine is electron-donating, which can affect the electronics of the key rearrangement step.

    • Solution: Screen a panel of both Brønsted (H₂SO₄, p-TsOH) and Lewis (ZnCl₂, BF₃·OEt₂) acids to find the optimal catalyst for your specific substrate.[4] Gradually increase the reaction temperature while monitoring by TLC to find the sweet spot between reaction rate and decomposition.[4] For some electron-rich systems, milder conditions may be necessary.[4]

  • Side Reactions: Electron-donating groups can sometimes promote competing side reactions, such as cleavage of the N-N bond in the hydrazone intermediate.[5]

    • Solution: Modifying the acid catalyst or lowering the reaction temperature can often suppress these pathways. In some cases, performing the reaction in a solvent-free manner with an acid like p-toluenesulfonic acid can improve yields and simplify workup.[9]

Q: I am observing the formation of multiple products, possibly regioisomers. How can I improve selectivity?

A: Regioselectivity is a known challenge in the Fischer indole synthesis when using unsymmetrical ketones.[5]

  • Causality: The direction of cyclization is determined by which α-carbon of the original ketone forms the new bond with the benzene ring. This is influenced by the stability of the intermediate enamine, which is affected by steric hindrance and the acidity of the medium.[5]

  • Solution: The choice of acid catalyst is paramount. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[5] Experimenting with different acid catalysts (e.g., comparing glacial acetic acid with polyphosphoric acid) is the most effective way to control this outcome.

Stage 3: Amidation

Q: My amidation reaction is sluggish or incomplete. How can I drive it to completion?

A: Incomplete conversion is often due to poor activation of the carboxylic acid or insufficient reactivity of the amine source.

  • Inefficient Carboxylic Acid Activation:

    • Solution: If using a coupling reagent like DCC, the addition of an activator such as HOBt can improve efficiency and reduce side reactions.[11] For more difficult couplings, stronger onium salt reagents like HATU or HBTU are highly effective, though more expensive.[11] Alternatively, converting the indole acetic acid to its acyl chloride using thionyl chloride or oxalyl chloride provides a highly reactive intermediate, though care must be taken to avoid degrading the indole ring.[14]

  • Use of Direct Amidation Reagents:

    • Solution: Boron-based reagents like B(OCH₂CF₃)₃ or silicon-based reagents like methyltrimethoxysilane (MTM) can mediate the direct coupling of carboxylic acids and amines, often under milder conditions than thermal methods.[12] These methods can be advantageous as they often have simpler workups.

Stage 4: Purification

Q: The final product is an oil that is difficult to purify and won't crystallize. What purification strategies can I use?

A: Oily products are a common frustration, often due to residual solvents or minor impurities inhibiting crystallization.

  • Chromatography Issues: The product may co-elute with impurities.

    • Solution: If standard silica gel chromatography fails, consider alternative stationary phases. Reversed-phase (C18) flash chromatography can be effective. Also, try different solvent systems for your column; sometimes a switch from ethyl acetate/hexane to dichloromethane/methanol can dramatically alter selectivity.[15] Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the eluent can improve peak shape and separation.

  • Inducing Crystallization:

    • Solution: After purification by chromatography, ensure the product is completely free of solvent by drying under high vacuum, possibly with gentle heating. Attempt recrystallization from a variety of solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, dichloromethane/pentane).[1] If it remains an oil, try dissolving it in a minimal amount of a good solvent (like ethyl acetate) and then adding a poor solvent (like hexanes) dropwise until turbidity appears. Seeding with a previously obtained crystal, if available, or scratching the inside of the flask can help induce nucleation.

Troubleshooting Workflow

Troubleshooting_Fischer_Indole start Problem: Low Yield in Fischer Indole Synthesis check_hydrazone Is the hydrazone intermediate stable? start->check_hydrazone in_situ Action: Use in-situ hydrazone formation and control pH during coupling. check_hydrazone->in_situ No check_conditions Are reaction conditions optimal? check_hydrazone->check_conditions Yes in_situ->check_conditions screen_acids Action: Screen different Brønsted and Lewis acid catalysts (e.g., p-TsOH, ZnCl₂). check_conditions->screen_acids No check_side_reactions Are side products observed? check_conditions->check_side_reactions Yes optimize_temp Action: Optimize temperature. Monitor by TLC to balance rate and decomposition. screen_acids->optimize_temp optimize_temp->check_side_reactions milder_conditions Action: Use milder conditions (lower temp, weaker acid) to suppress side reactions. check_side_reactions->milder_conditions Yes success Yield Improved check_side_reactions->success No milder_conditions->success

Caption: Troubleshooting workflow for low yield in the Fischer indole synthesis step.

Data Summary

StepKey ParametersCommon ProblemsRecommended Yield Range
Japp-Klingemann Reaction pH control (3-4), Temperature (0-5°C), StoichiometryFormation of stable azo-compounds, Low yield60-85%
Fischer Indole Synthesis Acid catalyst choice, Temperature, SolventLow/no yield, Regioisomer formation, Decomposition50-80%
Amidation Coupling reagent, Temperature, Reaction timeIncomplete reaction, Side products, Epimerization70-95%
Purification Chromatography solvent system, Recrystallization solventCo-elution of impurities, Oily product, Low recovery>90% recovery

References

  • Wikipedia. (2023, December 2). Japp–Klingemann reaction.
  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
  • ResearchGate. (n.d.). Utility of MetaSite in Improving Metabolic Stability of the Neutral Indomethacin Amide Derivative and Selective Cyclooxygenase-2 Inhibitor 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction.
  • Podlech, J. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
  • TSI Journals. (n.d.). APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES.
  • Cambridge University Press. (n.d.). Fischer Indole Synthesis.
  • Reddit. (2021, December 9). Problems with Fischer indole synthesis.
  • Zhonghai Chemical. (2024, August 23). What are the amidation reagents?.
  • PubMed Central. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
  • PubMed Central. (2022, July 26). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • PubMed Central. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent.
  • ChemistryViews. (2022, February 3). Safer Reagent for the Direct Amidation of Carboxylic Acids.
  • National Institutes of Health. (n.d.). N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide.
  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

Sources

Technical Support Center: Optimizing Reaction Yield for 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction yields. As a key intermediate in the synthesis of several pharmacologically significant molecules, including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, achieving a high yield and purity of this compound is critical.[1][2] This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is the most common synthetic route for this compound?

    • Why is the Fischer indole synthesis a critical step, and what are its limitations?

    • What are the key parameters influencing the yield of the final product?

    • How can I effectively purify the final compound?

  • Troubleshooting Guide: Low Reaction Yield

    • Problem 1: Low or no formation of the 5-methoxy-2-methyl-1H-indole intermediate.

    • Problem 2: Formation of multiple products (isomers, side-products) during the indole synthesis.

    • Problem 3: Incomplete conversion during the final acetamide formation step.

    • Problem 4: Product degradation during workup or purification.

  • Experimental Protocols

    • Protocol 1: Synthesis of 5-Methoxy-2-methyl-1H-indole via Fischer Indole Synthesis.

    • Protocol 2: Synthesis of this compound.

  • Data Summary & Quick Reference

    • Table 1: Critical Parameters for Fischer Indole Synthesis.

    • Table 2: Troubleshooting Summary for Low Yield.

  • Visual Guides

    • Figure 1: Reaction Scheme for the Synthesis of this compound.

    • Figure 2: Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis.

  • References

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially significant route involves a two-step process. The first step is the synthesis of the core indole structure, 5-methoxy-2-methyl-1H-indole, typically achieved through the Fischer indole synthesis.[3][4] The second step is the introduction of the acetamide side chain at the C3 position of the indole ring. This is generally accomplished by reacting the substituted indole with an appropriate acetylating agent.[5]

Q2: Why is the Fischer indole synthesis a critical step, and what are its limitations?

The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[3][4] Its importance lies in its ability to create substituted indoles, which are precursors to a vast array of pharmaceuticals.[1]

However, the reaction is not without its limitations:

  • Sensitivity to Reaction Conditions: The yield and purity are highly dependent on factors such as temperature, acid strength, and reaction time.[3][6]

  • Side Reactions: Competing reactions like N-N bond cleavage, aldol condensation, and the formation of regioisomers can significantly reduce the yield of the desired indole.[3][7]

  • Substituent Effects: Electron-donating groups on the phenylhydrazine can sometimes favor undesired N-N bond cleavage over the desired cyclization.[6][8]

Q3: What are the key parameters influencing the yield of the final product?

Several parameters critically affect the overall yield:

  • Purity of Starting Materials: Impurities in the 4-methoxyphenylhydrazine or the ketone can lead to unwanted side reactions.[6]

  • Choice of Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used for the Fischer indole synthesis, and the optimal choice often needs to be determined empirically.[4][9]

  • Temperature Control: The Fischer indole synthesis often requires elevated temperatures, but excessive heat can lead to product degradation.[7][10] For the subsequent acylation step, maintaining a controlled temperature (e.g., 60-80°C) is crucial to minimize side products.[5]

  • Stoichiometry: Precise control of the reactant ratios is essential to ensure complete conversion and minimize the formation of byproducts.[5]

Q4: How can I effectively purify the final compound?

Purification of this compound is typically achieved through recrystallization or column chromatography.[5]

  • Recrystallization: Common solvents for recrystallization include ethanol or ethyl acetate. This method is effective for removing minor impurities if the crude product is relatively clean.

  • Column Chromatography: For mixtures containing significant amounts of side products, silica gel column chromatography is the preferred method. A suitable eluent system, often a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate), will be required to separate the desired product from impurities.

Troubleshooting Guide: Low Reaction Yield

This section addresses specific problems you might encounter during the synthesis and provides a logical approach to resolving them.

Problem 1: Low or no formation of the 5-methoxy-2-methyl-1H-indole intermediate.

This is a common issue in the Fischer indole synthesis step.

  • Potential Cause 1: Inappropriate Acid Catalyst or Concentration.

    • Explanation: The acid catalyst is crucial for the[3][3]-sigmatropic rearrangement that forms the indole ring.[4][9] If the acid is too weak, the reaction may not proceed; if it's too strong or concentrated, it can lead to degradation.

    • Troubleshooting Steps:

      • Verify Acid Choice: If using a mild acid like acetic acid, consider switching to a stronger Brønsted acid (e.g., H₂SO₄, p-TsOH) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[7][10]

      • Optimize Concentration: Systematically vary the concentration of the chosen acid to find the optimal balance for your specific substrate.

  • Potential Cause 2: Unfavorable Reaction Temperature.

    • Explanation: The Fischer indole synthesis often requires thermal energy to overcome the activation barrier.[7] However, excessive heat can promote side reactions or decomposition.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: If the reaction is sluggish, gradually increase the temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Monitor for Decomposition: Be vigilant for signs of decomposition, such as charring or the appearance of multiple new spots on the TLC plate.

  • Potential Cause 3: Phenylhydrazone Instability.

    • Explanation: The intermediate phenylhydrazone may be unstable under the reaction conditions or during isolation.

    • Troubleshooting Steps:

      • In Situ Formation: Consider forming the phenylhydrazone in situ by reacting the 4-methoxyphenylhydrazine and the ketone directly in the acidic reaction medium without prior isolation.[6][7]

Problem 2: Formation of multiple products (isomers, side-products) during the indole synthesis.
  • Potential Cause 1: N-N Bond Cleavage.

    • Explanation: The methoxy group on the phenylhydrazine is electron-donating, which can stabilize an intermediate that leads to the cleavage of the N-N bond, forming aniline byproducts instead of the indole.[7][8]

    • Troubleshooting Steps:

      • Use a Milder Acid: A milder acid catalyst (e.g., acetic acid) may disfavor the N-N bond cleavage pathway.[7]

      • Lower Reaction Temperature: Reducing the temperature can sometimes suppress this side reaction.[7]

  • Potential Cause 2: Aldol Condensation.

    • Explanation: If the ketone starting material can enolize, it may undergo self-condensation under the acidic conditions, consuming the starting material and reducing the yield of the desired indole.[7]

    • Troubleshooting Steps:

      • Optimize Reagent Addition: Adding the ketone slowly to the reaction mixture may help to minimize its self-condensation.

Problem 3: Incomplete conversion during the final acetamide formation step.
  • Potential Cause: Insufficiently Reactive Acetylating Agent or Suboptimal Conditions.

    • Explanation: The acylation of the indole at the C3 position requires an effective electrophile.

    • Troubleshooting Steps:

      • Choice of Reagent: Acetic anhydride or acetyl chloride are commonly used.[5] Acetyl chloride is generally more reactive.

      • Use of a Base: The reaction is often carried out in the presence of a base like pyridine to neutralize the acid byproduct and facilitate the reaction.[5]

      • Temperature and Time: Ensure the reaction is heated sufficiently (e.g., 60-80°C) and for an adequate duration.[5] Monitor by TLC to determine the point of maximum conversion.

Problem 4: Product degradation during workup or purification.
  • Potential Cause: Sensitivity to Strong Acid or Base.

    • Explanation: The indole ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.[10]

    • Troubleshooting Steps:

      • Mild Workup Conditions: Use mild aqueous washes (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.

      • Avoid High Temperatures: During solvent evaporation, use a rotary evaporator at a moderate temperature to prevent thermal degradation.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2-methyl-1H-indole via Fischer Indole Synthesis

  • Hydrazone Formation (Optional - can be done in situ):

    • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol.

    • Add an equimolar amount of sodium acetate to liberate the free hydrazine.

    • Add a slight molar excess (1.1 equivalents) of acetone.

    • Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the hydrazine.

    • The resulting phenylhydrazone can be isolated or used directly in the next step.

  • Indolization:

    • To the phenylhydrazone (or the in situ mixture), add a suitable acid catalyst (e.g., polyphosphoric acid or a solution of ZnCl₂ in a suitable solvent).

    • Heat the reaction mixture to 80-100°C. The optimal temperature may need to be determined experimentally.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the mixture with a suitable base (e.g., NaOH solution) until it is slightly alkaline.

    • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-methoxy-2-methyl-1H-indole.

Protocol 2: Synthesis of this compound

  • Acylation:

    • Dissolve the crude 5-methoxy-2-methyl-1H-indole in a suitable solvent such as pyridine or a mixture of acetic anhydride and a non-polar solvent.

    • Add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the solution while maintaining the temperature between 60-80°C.[5]

    • Stir the reaction mixture at this temperature for 2-3 hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

  • Workup and Purification:

    • Pour the reaction mixture into ice water to precipitate the crude product.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

Data Summary & Quick Reference

Table 1: Critical Parameters for Fischer Indole Synthesis

ParameterRecommended Range/OptionsRationale
Acid Catalyst Brønsted Acids: H₂SO₄, HCl, p-TsOH, PPALewis Acids: ZnCl₂, BF₃·OEt₂The choice of acid affects reaction rate and can influence side reactions.[4]
Temperature 80 - 120 °CSufficient energy is required for the[3][3]-sigmatropic rearrangement, but excessive heat can cause degradation.[7][10]
Solvent Acetic Acid, Ethanol, TolueneThe solvent can influence the solubility of reactants and the reaction pathway.[9]
Reactant Ratio 1 : 1.1 (Hydrazine : Ketone)A slight excess of the ketone can help drive the reaction to completion.

Table 2: Troubleshooting Summary for Low Yield

SymptomPotential CauseSuggested Solution
No/Low Indole FormationIneffective catalyst, low temperatureScreen different acids (Brønsted/Lewis), optimize concentration, gradually increase temperature.[7][10]
Multiple Spots on TLCSide reactions (N-N cleavage, isomers)Use milder acid, lower reaction temperature, consider in situ hydrazone formation.[7]
Incomplete AcylationLow reactivity, suboptimal conditionsUse a more reactive acetylating agent (acetyl chloride), add a base (pyridine), optimize temperature and time.[5]
Product Loss on WorkupDegradationUse mild acidic/basic conditions for washing, avoid excessive heat during solvent removal.[10]

Visual Guides

Figure 1: Reaction Scheme for the Synthesis of this compound

Reaction_Scheme cluster_0 Fischer Indole Synthesis cluster_1 Acylation 4-methoxyphenylhydrazine 4-Methoxyphenylhydrazine Indole 5-Methoxy-2-methyl-1H-indole 4-methoxyphenylhydrazine->Indole + Acetone [Acid Catalyst, Heat] Acetone Acetone Acetone->Indole Indole_2 5-Methoxy-2-methyl-1H-indole Final_Product 2-(5-Methoxy-2-methyl- 1H-indol-3-yl)acetamide Indole_2->Final_Product + Acetic Anhydride [Base, Heat]

Caption: Overall synthetic pathway.

Figure 2: Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis

Troubleshooting_Workflow Start Low Yield in Fischer Indole Synthesis CheckCatalyst Is the acid catalyst and concentration optimal? Start->CheckCatalyst OptimizeCatalyst Screen Brønsted and Lewis acids. Optimize concentration. CheckCatalyst->OptimizeCatalyst No CheckTemp Is the reaction temperature appropriate? CheckCatalyst->CheckTemp Yes OptimizeCatalyst->CheckTemp OptimizeTemp Gradually increase temperature. Monitor for decomposition. CheckTemp->OptimizeTemp No SideReactions Are there significant side products? CheckTemp->SideReactions Yes OptimizeTemp->SideReactions AddressSideReactions Use milder conditions (acid/temp). Consider in situ hydrazone formation. SideReactions->AddressSideReactions Yes CheckPurity Are starting materials pure? SideReactions->CheckPurity No AddressSideReactions->CheckPurity PurifyReactants Purify hydrazine and ketone. CheckPurity->PurifyReactants No End Yield Improved CheckPurity->End Yes PurifyReactants->Start

Caption: A logical guide to troubleshooting low yields.

References

  • Benchchem. (n.d.). This compound.
  • Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Hughes, D. L. (2010). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 75(13), 4558–4566.
  • Benchchem. (n.d.). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
  • Torres-Carbajal, K. R., et al. (2022). Indomethacin Synthesis, Historical Overview of Their Structural Modifications. ChemistrySelect, 7(37).
  • PubChem. (n.d.). Indomethacin.
  • Wikipedia. (n.d.). Fischer indole synthesis.

Sources

troubleshooting low solubility of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center for 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's low solubility in aqueous buffers. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the properties of this compound and the general principles of solubility enhancement.

Q1: What is this compound, and why is its aqueous solubility so low?

This compound is a synthetic indole derivative that serves as a key intermediate in medicinal chemistry for developing various therapeutic and imaging agents.[1] Its poor aqueous solubility stems directly from its molecular structure. The core indole ring system is predominantly non-polar and hydrophobic.[2] The presence of a methyl group further increases its lipophilicity (fat-solubility), which is a common characteristic of small molecule kinase inhibitors that often face solubility challenges.[2] While the methoxy and acetamide groups add some polarity, they are often insufficient to overcome the hydrophobicity of the larger indole scaffold, leading to poor dissolution in water-based buffers.

Q2: What are the primary strategies for solubilizing poorly soluble compounds like this one?

There are several established techniques to enhance the aqueous solubility of hydrophobic compounds.[3][4] The most common and effective methods for a laboratory setting include:

  • pH Adjustment: For ionizable compounds, altering the buffer's pH can convert the molecule into a more soluble salt form.[4][]

  • Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[6][7][8]

  • Surfactants: These molecules form micelles in solution that can encapsulate hydrophobic compounds, effectively increasing their apparent solubility in water.[9][10][11]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form "inclusion complexes" by encapsulating the poorly soluble molecule, thereby increasing its solubility in aqueous solutions.[12][]

Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter?

Understanding this distinction is critical for designing robust experiments and interpreting results correctly.

  • Kinetic Solubility is determined by adding a concentrated stock solution of the compound (usually in an organic solvent like DMSO) to an aqueous buffer and measuring the concentration at which it starts to precipitate.[14] This method is fast, requires very little compound, and mimics how solutions are often prepared for high-throughput screening assays.[14] However, it can often result in a supersaturated, thermodynamically unstable solution.

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation point of the compound in a solvent. It is measured by adding an excess of the solid compound to the buffer, allowing it to equilibrate over a prolonged period (e.g., 24-72 hours), and then measuring the concentration of the dissolved compound.[15] The "shake-flask" method is the gold standard for this measurement.[16]

This distinction matters because a solution prepared at its kinetic solubility limit may precipitate over time as it settles to its lower, more stable thermodynamic solubility limit, leading to inconsistent results in longer-term experiments.[15]

Troubleshooting Guide: Common Solubility Issues & Solutions

This section provides step-by-step guidance for resolving specific problems you may encounter during your experiments.

Issue 1: My compound precipitates immediately when I add my DMSO stock to the aqueous buffer.

This phenomenon, often called "crashing out," occurs when the hydrophobic compound, happily dissolved in the organic solvent, is suddenly exposed to a highly polar aqueous environment, causing it to rapidly precipitate.

Root Cause Analysis & Solution Workflow:

The primary cause is an abrupt and significant change in solvent polarity. The key is to manage this transition carefully and consider formulation aids.

Caption: Workflow for addressing immediate precipitation.

Detailed Protocol: Optimized Dilution [15]

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to a high concentration (e.g., 20 mM). Ensure it is fully dissolved using vortexing or brief sonication.

  • Perform Serial Dilution: a. Instead of a single large dilution, perform a series of smaller dilutions. b. Add a small aliquot of the DMSO stock to your aqueous buffer while vigorously vortexing the buffer. This rapid mixing is crucial. c. Continue this process until you reach your desired final concentration.

  • Control Solvent Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[15] Always run a vehicle control (buffer + same final DMSO concentration) in your experiments.

Issue 2: My compound dissolves initially but a precipitate forms after several hours or overnight.

This indicates that you created a supersaturated solution that is not stable over time. The observed concentration will decrease as the system equilibrates to its lower thermodynamic solubility.

Root Cause Analysis & Solution Workflow:

G A Start: Delayed Precipitation Observed B Cause: Supersaturated solution equilibrating to lower thermodynamic solubility limit. A->B C Step 1: Determine Thermodynamic Solubility B->C D Perform a shake-flask solubility assay. This establishes the true, stable solubility limit in your experimental buffer. C->D E Step 2: Choose a Formulation Strategy D->E F Option A: Work Below Limit Prepare solutions at or below the measured thermodynamic solubility. E->F G Option B: Use Stabilizing Excipients Incorporate agents that increase thermodynamic solubility or stabilize the supersaturated state. E->G H Cyclodextrins: Form stable inclusion complexes. Surfactants (e.g., Tween® 80): Form micelles that encapsulate the compound. G->H

Caption: Strategy for resolving delayed precipitation.

Key Action: Determine Thermodynamic Solubility To ensure long-term stability, you must work at or below the thermodynamic solubility limit or use formulations that increase this limit. See the Protocols section below for a detailed shake-flask method.

Issue 3: My biological assay results are inconsistent or show low compound activity.

This can be a direct consequence of poor solubility. If the compound is not fully dissolved, its effective concentration at the target site is unknown and likely much lower than intended.

Systematic Formulation Development for Biological Assays:

For sensitive biological assays, a systematic approach is needed to find a formulation that maximizes solubility while minimizing interference with the assay.

Strategy Mechanism of Action Pros Cons Typical Concentration
pH Adjustment Converts the compound to a more soluble ionized (salt) form.[4][]Simple, inexpensive.Only works for ionizable compounds; final pH must be compatible with the assay.Buffer pH adjusted to 1-2 units away from compound pKa.
Co-solvents Reduces the polarity of the aqueous buffer, making it a more favorable solvent.[6][17]Effective for many compounds.Can be toxic to cells at higher concentrations; may alter protein conformation.DMSO (<0.5%), Ethanol (1-5%), PEG 400 (1-10%).
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing apparent solubility.[9][11][18]High solubilizing capacity.Can disrupt cell membranes; may interfere with protein-based assays.Tween® 80 (0.1-1%), Polysorbate 80 (0.1-1%).
Cyclodextrins Form non-covalent inclusion complexes, shielding the hydrophobic compound from water.[19][12][20]Generally low toxicity, highly effective.Can sometimes extract cholesterol from cell membranes; may have a higher cost.HP-β-CD (1-20 mM), SBE-β-CD (1-20 mM).
Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol is the gold standard for measuring equilibrium solubility.[16]

  • Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg into 1 mL of your aqueous buffer). The excess solid is crucial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.[16][21]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step.[16] Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and determine the compound's concentration using a validated analytical method like HPLC-UV or LC-MS.[21][22] The resulting concentration is the thermodynamic solubility.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This method can significantly enhance solubility by pre-forming a complex before final dilution.[12][23]

  • Molar Ratio Calculation: Determine the desired molar ratio of cyclodextrin to your compound. A 1:1 ratio is a common starting point, but optimization may be required.

  • Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in water or your buffer.

  • Complexation: a. Weigh the solid this compound and add it to the cyclodextrin solution. b. Alternatively, dissolve the compound in a minimal amount of a volatile organic solvent (e.g., ethanol), add it to the cyclodextrin solution, and then remove the organic solvent via evaporation or under nitrogen stream.

  • Equilibration: Seal the container and shake or sonicate the mixture at room temperature for 24 hours to facilitate complex formation.

  • Filtration & Use: Filter the resulting solution through a 0.22 µm filter to remove any un-complexed, undissolved compound. The clear filtrate is your stock solution of the inclusion complex, which can then be diluted into your final assay buffer.

References
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn. [Link]
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Cosolvent. Wikipedia. [Link]
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. LinkedIn. [Link]
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Semantic Scholar. [Link]
  • Co-solvent: Significance and symbolism. Acronyms and Slang. [Link]
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]
  • N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide. PubChem. [Link]
  • Equilibrium Solubility Assays Protocol. AxisPharm. [Link]
  • Summary of solubility measurement protocols of each company before harmonization.
  • Enhancing solubility and stability of poorly soluble drugs. LinkedIn. [Link]
  • Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks. [Link]
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [https://www.slideshare.
  • N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. PubChem. [Link]
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]
  • Solubility Enhancement of Drugs.
  • N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide. ChemSynthesis. [Link]
  • pH Modulation Based Solid Dispersion to Enhance Solubility of a Poorly Soluble NSAID - Development and Evalu
  • pH Shift of solubility suspensions upon preparation.

Sources

Technical Support Center: Stability and Handling of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide. This molecule is a valuable intermediate and research compound within various drug development programs.[1] As with many indole derivatives, its chemical stability in solution can be a critical factor for experimental success, reproducibility, and the integrity of analytical data. The electron-rich indole nucleus makes the compound susceptible to specific degradation pathways, particularly oxidation.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and actionable protocols to prevent, troubleshoot, and analyze the degradation of this compound in solution. Our goal is to empower you with the knowledge to ensure the stability and reliability of your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary factors that cause the degradation of this compound in solution? The degradation of this compound is primarily driven by four factors:

  • Oxidation: The indole ring is highly susceptible to oxidation by atmospheric oxygen, which is often accelerated by light or heat. This is the most common degradation pathway and is frequently observed as a color change in the solution.[1][2]

  • pH: The compound's stability is highly dependent on the pH of the solution. Strong acidic or alkaline conditions can catalyze degradation. Acidic conditions may lead to protonation and subsequent side reactions, while alkaline conditions can promote oxidation.[2][3] The amide linkage is also susceptible to hydrolysis at pH extremes.[3]

  • Light (Photodegradation): Exposure to ambient and, particularly, UV light can provide the energy to initiate and accelerate oxidative degradation pathways.[2][4]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. Prolonged exposure to heat, even at moderate levels, can lead to significant decomposition.[2]

Q2: My solution of this compound is turning yellow/brown. What does this mean? A color change, typically to yellow or brown, is a strong visual indicator of oxidative degradation.[2] The indole nucleus oxidizes to form colored byproducts. If you observe this, the integrity of your solution is compromised, and it should be discarded. Prepare a fresh solution following the stringent handling protocols outlined in this guide to prevent recurrence.

Q3: What are the ideal storage conditions for solid compound and its solutions? Proper storage is crucial for maintaining the compound's integrity. The recommended conditions are summarized below.

FormTemperatureAtmosphereLight ConditionContainer
Solid -20°C (Freezer)Inert (Argon or Nitrogen)DarkTightly sealed vial
Solution -20°C or -80°C (Freezer)Inert (Headspace flushed)DarkAmber glass vial or vial wrapped in foil

Storing solutions in a freezer is highly recommended.[2][5] For long-term storage, placing aliquots under an inert atmosphere like argon or nitrogen can significantly extend the solution's shelf life.

Q4: What solvents should I use to prepare my solutions? For initial solubilization, high-purity, anhydrous-grade polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used. For subsequent dilutions into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system.

Crucially, all solvents must be degassed before use. Dissolved oxygen is a key reactant in oxidative degradation. Solvents can be effectively degassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes or through several freeze-pump-thaw cycles.[2]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.

Problem: My analytical results (HPLC, LC-MS) show unexpected peaks that grow over time.

  • Likely Cause: You are observing the formation of degradation products. The indole nucleus is susceptible to several reactions that can generate new chemical entities.[1] The primary suspects are:

    • Oxidized Indole Species: Products resulting from the reaction of the indole ring with oxygen.

    • Hydrolysis Product: Under non-neutral pH conditions, the acetamide side chain can be hydrolyzed to form 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid.[3]

  • Diagnostic Approach & Solution:

    • Characterize the Impurities: Use LC-MS to determine the mass of the unknown peaks. This can help confirm if they correspond to expected degradation products (e.g., +16 Da for oxidation, +1 Da for hydrolysis).

    • Perform a Forced Degradation Study: A controlled stress study (see Protocol 3.2) is the definitive way to generate and identify potential degradation products.[6][7] By comparing the retention times of peaks from your stressed samples to the unknown peaks in your experimental sample, you can confirm their identity.

    • Implement Preventative Measures: To avoid the formation of these peaks, strictly adhere to the solution preparation protocols (Protocol 3.1). This includes using degassed solvents, working under an inert atmosphere, and protecting all solutions from light.

Problem: I am observing inconsistent results or a loss of potency in my biological assays.

  • Likely Cause: The effective concentration of your active compound is decreasing due to degradation. A solution that has partially degraded will contain a lower-than-expected concentration of this compound, leading to diminished or variable biological effects.

  • Diagnostic Approach & Solution:

    • Verify Solution Integrity: Use a stability-indicating analytical method, such as HPLC-UV, to quantify the concentration of the parent compound in your solution just before use.[8] The method must be able to separate the main compound from its degradation products.

    • Prepare Solutions Fresh: The most reliable practice is to prepare solutions immediately before each experiment. Avoid using stock solutions that have been stored for extended periods unless their stability under those specific conditions has been rigorously validated.

    • Evaluate Assay Buffer Conditions: Consider the pH and composition of your final assay buffer. Ensure it is within a stable pH range (ideally 7.0-8.5) and does not contain components that could accelerate degradation.[2]

Troubleshooting Workflow Diagram

Caption: A decision-tree for troubleshooting common stability issues.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for preparing stable solutions and for investigating degradation pathways.

Protocol 3.1: Recommended Procedure for Solution Preparation and Storage

This protocol minimizes exposure to oxygen, light, and other destabilizing factors.

  • Preparation of Materials:

    • Use high-purity solid this compound.

    • Select a high-purity, anhydrous-grade solvent (e.g., DMSO).

    • Use amber glass vials with PTFE-lined screw caps.

    • Gather equipment for handling under an inert atmosphere (e.g., a glove box or a manifold connected to a nitrogen or argon cylinder).

  • Solvent Degassing:

    • Transfer the required volume of solvent to a suitable flask.

    • Sparge the solvent by bubbling dry nitrogen or argon gas through it for at least 15-20 minutes. This displaces dissolved oxygen.[2]

  • Weighing and Dissolution (under Inert Atmosphere):

    • Perform this step in a glove box or by using a positive pressure of inert gas.

    • Tare a clean, dry amber vial on an analytical balance.

    • Add the desired mass of the solid compound to the vial.

    • Using a calibrated pipette, add the calculated volume of the degassed solvent to the vial to achieve the target concentration.

    • Seal the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.

  • Storage:

    • Before tightening the cap for the final time, flush the headspace of the vial with inert gas for 10-15 seconds.

    • Wrap the vial in paraffin film to ensure an airtight seal.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Immediately place the vial in a freezer at ≤ -20°C, protected from any light exposure.[2][5]

Protocol 3.2: A Basic Forced Degradation Study Workflow

Forced degradation studies are essential for identifying potential degradants and establishing a stability-indicating analytical method.[6][9] This protocol outlines typical stress conditions. An unstressed sample (control) should be analyzed alongside all stressed samples.

Stress ConditionReagent / MethodTypical ConditionPurpose
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)Room Temp or 60°C for 2-24hTo identify acid-labile products (e.g., amide hydrolysis).[7]
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Room Temp for 2-24hTo identify base-labile products (e.g., amide hydrolysis).[7]
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room Temp for 2-24hTo identify oxidative degradation products.[7]
Thermal Dry Heat / Solution Heating60°C - 80°C for 24-72hTo assess thermal stability.[2]
Photolytic UV Lamp (e.g., 254/365 nm)Expose solution in a quartz cuvetteTo assess photostability.[4][7]

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For each stress condition, dilute the stock solution with the specified reagent (e.g., 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl).

  • Incubate the samples under the specified conditions for the designated time.

  • At appropriate time points, withdraw an aliquot. If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute the aliquot to a suitable concentration for analysis.

  • Analyze all samples (including the unstressed control) by a high-resolution method like LC-MS to identify and characterize the degradation products.

Key Degradation Pathways Diagram

Caption: Primary degradation pathways for the target compound.

References

  • (Time in West Northamptonshire, GB not cited)
  • El-Elimat, T., et al. (2019). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 85(13).
  • Wang, R., et al. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. RSC Advances, 14(11), 7623-7631.
  • ResearchGate (n.d.). (PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • Chemical Engineering Transactions (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 913-918.
  • Gackowska, A., et al. (2021). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules, 26(11), 3374.
  • PubMed (2020). The performance and pathway of indole degradation by ionizing radiation. Chemosphere, 241, 125032.
  • PubMed (1985). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Carcinogenesis, 6(10), 1479-83.
  • Lee, J. H., et al. (2011). Environmental Factors Affecting Indole Production in Escherichia coli. Research in Microbiology, 162(2), 108-116.
  • Microbe Online (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations.
  • MedCrave online (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • SciSpace (2016). Forced Degradation Studies.
  • Garg, S., et al. (2014). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. Journal of Bioremediation & Biodegradation, 5(6).
  • Penn State University (2011). Environmental factors affecting indole production in Escherichia coli.
  • Arora, P. K., et al. (2015). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 6, 915.
  • PubMed (2024). Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry, 277, 116745.
  • Kumar, V. & Kumar, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(1), 129-138.
  • BioPharm International (2014). Forced Degradation Studies for Biopharmaceuticals.
  • ResearchGate (n.d.). Utility of MetaSite in Improving Metabolic Stability....
  • Nature (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications, 15(1), 4358.
  • ACS Publications (2024). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B.
  • ResearchGate (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • (N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide - Echemi not cited)
  • (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide - PubChem not cited)
  • (2-(5-METHOXY-1H-INDOL-3-YL)-ACETAMIDE | 2452-25-7 - ChemicalBook not cited)
  • (2-(5-Methoxy-1H-indol-3-yl)acetic acid | AA Blocks not cited)
  • (N-[2-(5-Methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide - Echemi not cited)
  • (2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine) - LGC Standards not cited)
  • (Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones...

Sources

Technical Support Center: Purification of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful synthesis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide is a critical step for many research applications, from medicinal chemistry to materials science.[1] However, achieving the high degree of purity required for downstream applications can be challenging. This guide provides practical, field-tested solutions to common purification problems encountered post-synthesis. It is structured as a series of troubleshooting questions and in-depth answers, designed to empower researchers to diagnose issues and implement effective purification strategies.

Troubleshooting Guide: Diagnosing and Resolving Purity Issues

This section addresses specific, observable problems you might encounter with your crude product. Each answer provides an explanation of the underlying cause and a detailed protocol for resolution.

Question 1: My isolated product is off-white, yellow, or brown instead of the expected white solid. How can I remove these colored impurities?

Answer: The appearance of color in your product is typically due to the presence of highly conjugated, often oxidized, impurities. The indole ring is electron-rich and susceptible to oxidation, which can lead to the formation of colored byproducts.[2][3] These impurities are often present in trace amounts but can have a significant visual impact.

Expert Rationale: The most effective method for removing these colored species is treatment with activated carbon (charcoal) during recrystallization. Activated carbon has a high surface area with a network of fine pores, allowing it to adsorb large, flat, conjugated molecules (the chromophores responsible for the color) while leaving your smaller, less conjugated product in solution.

Workflow: Decolorization and Recrystallization

A Dissolve Crude Product in Minimum Hot Solvent B Add Activated Carbon (1-2% w/w) A->B Solution is colored C Hot Gravity Filtration to Remove Carbon B->C Briefly heat D Allow Filtrate to Cool Slowly (Crystallization) C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure, White Product G->H

Caption: Workflow for decolorization using activated carbon.

Step-by-Step Protocol: Decolorization with Activated Carbon

  • Solvent Selection: Choose an appropriate recrystallization solvent (see FAQ 1). Ethanol or ethyl acetate are common starting points for indole derivatives.[1]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve your crude this compound.

  • Charcoal Addition: Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping. Add a small amount of activated carbon (typically 1-2% of the solute's weight).

  • Heating: Gently swirl the flask and heat it again for 5-10 minutes to ensure maximum adsorption of impurities.

  • Hot Filtration: Set up a hot gravity filtration apparatus (a funnel with fluted filter paper over a clean flask, kept warm on a hot plate). Quickly pour the hot solution through the filter paper to remove the activated carbon. The goal is to keep the solution hot enough to prevent your product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Question 2: My HPLC/TLC analysis shows a persistent, less polar impurity. What is it likely to be and how can I remove it?

Answer: A common, less polar impurity is unreacted 5-methoxy-2-methylindole, the starting material for the synthesis.[1] Its lower polarity compared to the acetamide product is due to the absence of the polar acetamide group, which is capable of hydrogen bonding.

Expert Rationale: When a significant polarity difference exists between the desired product and an impurity, silica gel column chromatography is the most powerful purification technique. Silica gel is a polar stationary phase. A less polar eluent will cause the less polar impurity (the starting material) to travel down the column much faster (higher Rf value on TLC) than your more polar product.

Step-by-Step Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will show clear separation between your product spot and the impurity spot, with the product having an Rf value of approximately 0.2-0.4. A mixture of hexane and ethyl acetate (e.g., starting with 70:30 and adjusting as needed) is a common choice.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling: Once the impurity has fully eluted (as confirmed by TLC), switch to a slightly more polar eluent mixture if necessary to speed up the elution of your product. Combine the pure fractions containing your product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Workflow: Chromatographic Purification

cluster_prep Preparation cluster_run Elution cluster_post Isolation A Select Eluent (via TLC) B Pack Silica Column A->B C Load Crude Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Monitor Fractions (via TLC) E->F F->E Continue elution G Pool Pure Fractions F->G Separation complete H Evaporate Solvent G->H I Isolated Pure Product H->I

Caption: General workflow for purification by column chromatography.

Question 3: My product seems pure by TLC, but the yield is low and the melting point is broad. What's the issue?

Answer: This scenario often points to the presence of an impurity with a similar polarity to your product, making it difficult to resolve by TLC or standard chromatography. A likely candidate is the hydrolyzed byproduct, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid. This can form if water is present during the reaction or workup, especially under acidic or basic conditions.

Expert Rationale: An acid-base extraction can effectively remove this acidic impurity. By washing an organic solution of your crude product with a mild aqueous base (like sodium bicarbonate), the acidic impurity will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. Your neutral acetamide product will remain in the organic layer.

Step-by-Step Protocol: Acid-Base Wash

  • Dissolution: Dissolve the crude product in an appropriate organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Washing: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously, remembering to vent frequently to release any CO₂ gas that may form.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time, followed by a wash with brine (saturated NaCl solution) to help remove residual water from the organic layer.

  • Drying and Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation. The resulting solid can then be further purified by recrystallization if needed.

Frequently Asked Questions (FAQs)

FAQ 1: What are the best solvents for recrystallizing this compound?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For indole derivatives, a good starting point is often a protic solvent like an alcohol or an ester. A mixed-solvent system can also be highly effective.

Solvent SystemBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticGood general-purpose solvent for indole derivatives.[1] Often provides well-formed crystals.
Ethyl Acetate 77Polar AproticAnother excellent choice. Can be combined with a non-polar co-solvent.[1]
Methanol/Water 65-100Polar ProticDissolve in hot methanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool.[4]
Ethyl Acetate/Hexane 69-77MixedDissolve in hot ethyl acetate, then add hexane until the cloud point is reached. This can significantly improve yield by reducing the product's solubility in the cooled mother liquor.[5]

To screen for the best solvent: Place a small amount of your crude product (10-20 mg) in several test tubes. Add a small volume (0.5 mL) of a different test solvent to each. Observe solubility at room temperature and then upon heating. The best solvent will show poor solubility when cold and complete solubility when hot.

FAQ 2: How can I definitively assess the purity of my final product?

A combination of analytical techniques should be used to confirm purity and structure.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or TFA) is a typical setup. Purity is reported as the area percentage of the main product peak.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your compound. The absence of signals corresponding to starting materials or common impurities is a strong indicator of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound, providing further evidence of its identity.

FAQ 3: What are the most common impurities I should expect from the synthesis?

Understanding potential impurities is key to designing an effective purification strategy.

Impurity TypeChemical NameOriginRecommended Removal Method
Starting Material 5-Methoxy-2-methylindoleIncomplete reactionColumn Chromatography
Byproduct 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acidHydrolysis of acetamideAcid-Base Wash, Recrystallization
Byproduct Oxindole derivativesOxidation of indole ring[8][9]Recrystallization, Charcoal Treatment
Reagent-Related Residual acylating agent or coupling reagentsIncomplete workupAqueous Washes, Recrystallization

References

  • Benchchem. This compound | 15992-10-6. URL: https://www.benchchem.com/product/b11599210
  • Choe, J. Y., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. PubMed, National Institutes of Health. URL: https://pubmed.ncbi.nlm.nih.gov/11076845/
  • ResearchGate. Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... URL: https://www.researchgate.
  • Wikipedia. Indole. URL: https://en.wikipedia.org/wiki/Indole
  • Wang, M., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. URL: https://acp.copernicus.org/articles/22/11533/2022/
  • Kumar, A., et al. (2015). Regioselective oxidation of indoles to 2-oxindoles. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00938a
  • Schwaiger, S., et al. (2022). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9104895/
  • Google Patents. WO2014083113A1 - Crystallization process of tricyclic indole derivatives. URL: https://patents.google.
  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution. URL: https://patents.google.
  • Kim, S., et al. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. URL: https://www.mdpi.com/1420-3049/25/10/2327
  • ResearchGate. Crystallization purification of indole. URL: https://www.researchgate.
  • Takai, K., et al. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/30350/
  • Wang, X., et al. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141679/
  • Benchchem. A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide. URL: https://www.benchchem.com/techtalk/a-comparative-guide-to-the-impurity-profiling-and-identification-of-n-2-methyl-5-nitrophenyl-acetamide
  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. URL: http://www.ptfarm.pl/pub/File/Acta_Poloniae/2007/5/619.pdf

Sources

Technical Support Center: Indole-3-Acetamide Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Indole-3-Acetamide (IAM) crystallization. As a key intermediate in drug development and a naturally occurring bioactive molecule, obtaining high-quality, crystalline IAM is a frequent yet challenging necessity.[1][2][3] This guide is structured as a series of troubleshooting questions and answers, reflecting the common hurdles researchers face. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve even the most stubborn crystallization problems.

Section 1: Fundamental Issues - No Crystals or Low Yield

This section addresses the most common starting problem: failing to obtain a solid product or recovering only a minimal amount.

Q1: My IAM solution remains clear after cooling. Why aren't crystals forming?

Answer: Crystal formation is not merely about dissolving and cooling; it is a thermodynamic process governed by supersaturation . If your solution remains clear, it has not reached the necessary state of supersaturation where the concentration of IAM exceeds its solubility at a given temperature.[4] Crystallization occurs in a "metastable zone" where spontaneous nucleation is unlikely, but crystal growth on existing surfaces (like seed crystals or vessel imperfections) can proceed.[5] If the solution is not sufficiently concentrated or cooled, it will remain undersaturated or within this metastable zone without initiating nucleation.

Experimental Workflow: Achieving Supersaturation

The primary goal is to gently push the solution from a stable, undersaturated state into a supersaturated one, encouraging nucleation and growth.

G cluster_0 Step 1: Create Saturated Solution cluster_1 Step 2: Induce Supersaturation (Choose One Path) cluster_2 Step 3: Nucleation & Growth A Dissolve IAM in minimum hot solvent B Slow Cooling (Passive) A->B Induce Supersaturation C Solvent Evaporation (Active) A->C Induce Supersaturation D Anti-Solvent Addition (Active) A->D Induce Supersaturation E Crystal Nucleation B->E Solution becomes supersaturated C->E Concentration increases D->E Solubility decreases F Crystal Growth E->F Nuclei act as growth sites

Caption: Workflow for inducing crystallization.

Protocol: Troubleshooting Lack of Crystallization

  • Concentrate the Solution: Gently heat the solution and evaporate a small portion of the solvent to increase the IAM concentration. Let it cool again.

  • Deep Cooling: If room temperature cooling is ineffective, place the sealed vessel in an ice bath, and subsequently, a freezer. Slower cooling is generally better.[6]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections created can serve as nucleation sites.[7]

    • Seeding: If you have a previous batch of IAM crystals, add one or two tiny crystals to the solution. This bypasses the difficult primary nucleation step.

  • Consider an Anti-Solvent: If the above fails, you may have used too good of a solvent. Add a miscible "anti-solvent" (one in which IAM is insoluble) dropwise until persistent cloudiness appears, then add a drop or two of the primary solvent to redissolve the cloudiness and allow for slow recrystallization.[8][9]

Q2: I got some crystals, but my yield is less than 20%. Where did my product go?

Answer: A very low yield typically means a significant portion of your compound remains dissolved in the solvent after filtration, a solution known as the "mother liquor".[10] This is a common consequence of using too much solvent during the initial dissolution step. While ensuring all your compound dissolves is crucial, excess solvent will require more extreme conditions (e.g., lower temperatures) to achieve the supersaturation needed for precipitation, and will hold more of your product in solution at the final filtration temperature.

Protocol: Maximizing Crystal Yield

  • Minimize Hot Solvent: During the initial dissolution, add the hot solvent in small portions, waiting for the material to dissolve before adding more. The goal is to use the absolute minimum volume required to fully dissolve the IAM at the solvent's boiling point.[10]

  • Maximize Cooling: Ensure the crystallization mixture has reached its final, lowest temperature before filtration. For many organic solvents, this means cooling in an ice-water bath (0 °C).

  • Recover from Mother Liquor:

    • Reduce the volume of the mother liquor by about half through evaporation.

    • Cool the concentrated solution again to recover a second crop of crystals.

    • Be aware that this second crop may have a higher concentration of impurities.

  • Wash Wisely: When washing the filtered crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.

Section 2: Oiling Out - A Liquid Phase Problem

One of the most perplexing issues is when the compound separates not as a solid, but as a dense, often sticky, liquid phase.

Q3: Instead of crystals, my IAM has formed oily droplets at the bottom of the flask. What is "oiling out" and how can I prevent it?

Answer: "Oiling out," also known as liquid-liquid phase separation (LLPS), occurs when the solution becomes so highly supersaturated that it separates into a second, solute-rich liquid phase instead of a solid crystalline phase.[11][12] This often happens when a compound's melting point is lower than the temperature of the solution, or when the rate of supersaturation is too rapid for the molecules to organize into a crystal lattice.[10][11] The resulting oil is an amorphous, often impure state that is difficult to handle and solidify correctly.[13]

Troubleshooting Decision Tree for Oiling Out

G Start Oiling Out Observed Q1 Was cooling rapid (e.g., crash cooling)? Start->Q1 A1_Yes Re-heat to dissolve. Cool slowly at RT or in an insulated bath. Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Is the solvent system highly polar (e.g., water)? A1_No->Q2 A2_Yes Add a co-solvent to reduce polarity (e.g., EtOH). Or, try a different solvent system. Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Was seeding attempted? A2_No->Q3 A3_No Re-heat to dissolve. Cool to just below saturation and add seed crystals. Q3->A3_No No A3_Yes Seeds may be dissolving. Add more seeds or add them at a lower temperature. Q3->A3_Yes Yes

Sources

optimizing cell-based assay conditions for 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for .

Technical Support Center: Cell-Based Assay Optimization

Introduction

This guide provides in-depth technical support for researchers using 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide in cell-based assays. The content is structured to address common challenges and provide robust, validated solutions to ensure the generation of high-quality, reproducible data. Our approach is grounded in established principles of assay development and troubleshooting.

Part 1: Compound Profile & Mechanism of Action

This compound is a synthetic indole derivative.[1] While its activity can be cell-type specific, its core structure is highly analogous to melatonin (N-acetyl-5-methoxytryptamine) and other known melatonin receptor agonists.[2][3][4][5] Therefore, the primary hypothesized mechanism of action is agonism at the melatonin receptors, MT1 and MT2.

These receptors are Gαi-coupled G-protein coupled receptors (GPCRs). Upon activation, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP) levels.[4][5] A secondary signaling event for most GPCRs, including MT1/MT2, is the recruitment of β-arrestin proteins, which is involved in receptor desensitization and G-protein-independent signaling.[5][6]

This guide will focus on optimizing the two key assays to characterize this compound's activity:

  • cAMP Inhibition Assay: To measure Gαi-protein-mediated signaling.

  • β-Arrestin Recruitment Assay: To measure G-protein-independent signaling and assess potential signaling bias.

Compound Handling and Storage
PropertyRecommendationRationale & References
Solvent DMSO (Dimethyl Sulfoxide)Standard solvent for non-polar, organic small molecules in biological assays. Ensure final DMSO concentration in assay wells is low (typically <0.5%) to avoid solvent-induced cytotoxicity or artifacts.[7]
Stock Solution Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.Minimizes the volume of DMSO added to aqueous assay buffers, keeping the final concentration low.
Storage Store stock solutions in small aliquots at -20°C or -80°C. Protect from light.Prevents degradation from repeated freeze-thaw cycles and light exposure, which can affect indole-containing compounds.
Working Dilutions Prepare fresh serial dilutions in assay buffer or phenol red-free medium for each experiment.Ensures compound stability and accurate concentrations. Phenol red-free media is recommended for fluorescent assays to reduce background.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I prepare this compound for my experiment? A: Start by preparing a 10 mM stock solution in 100% DMSO. Aliquot this stock into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C. For your experiment, perform serial dilutions from this stock into your final assay buffer, ensuring the final DMSO concentration in the wells does not exceed 0.5%.[7]

Q2: What is the expected biological effect of this compound in a cell-based assay? A: As a presumed melatonin receptor agonist, the compound is expected to activate Gαi signaling. In a functional assay, this will manifest as a dose-dependent decrease in forskolin-stimulated cAMP levels. It is also expected to induce a dose-dependent recruitment of β-arrestin to the receptor.[4][5]

Q3: Which cell lines are appropriate for testing this compound? A: The ideal cell line is one that endogenously or recombinantly expresses the human MT1 or MT2 receptor. Commonly used backgrounds include HEK293, CHO, or U2OS cells, which have low endogenous receptor expression but are easily transfected and robust in culture.[9][10] Using a cell line engineered to express a specific receptor subtype (e.g., CHO-hMT1) is critical for determining selectivity.[10]

Q4: I am not seeing any activity. What is the first thing I should check? A: First, confirm the health and viability of your cells; unhealthy cells respond poorly.[11] Second, verify your positive control. For a cAMP assay, ensure you see a robust increase in signal with forskolin alone. For a β-arrestin assay, use a known potent agonist for your receptor system to confirm the assay is working. If controls are functioning, the issue may lie with compound concentration or incubation time.

Q5: Should I use a G-protein (cAMP) or β-arrestin assay? A: Running both is highly recommended. Some compounds can be "biased agonists," meaning they preferentially activate one pathway over the other.[5] Characterizing activity in both G-protein and β-arrestin pathways provides a more complete pharmacological profile of the compound.[5][6]

Part 3: Troubleshooting Guide 1: cAMP Inhibition Assay (Gαi Signaling)

This assay measures the compound's ability to inhibit adenylyl cyclase activity. Because basal cAMP levels are often too low to detect a decrease, the cells are first stimulated with forskolin to produce a large, measurable amount of cAMP. The agonist's potency is then determined by its ability to reduce this signal.

G_alpha_i_Pathway cluster_membrane Cell Membrane Agonist Compound GPCR MT1/MT2 Receptor Agonist->GPCR Binds G_Protein Gαiβγ GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP Forskolin Forskolin Forskolin->AC Stimulates cAMP cAMP ATP->cAMP Converts Detection Luminescence/ FRET Signal cAMP->Detection Generates

Caption: Gαi signaling pathway for a cAMP inhibition assay.

Problem: Poor Assay Window (Low Signal-to-Basal Ratio)

A robust assay requires a clear, significant difference between the fully stimulated signal (forskolin only) and the basal signal (no stimulation). A low window makes it difficult to resolve an agonist's inhibitory effect.

Potential CauseRecommended Solution(s)
1. Suboptimal Forskolin Concentration The forskolin concentration is too low to sufficiently stimulate cAMP production, or so high that it saturates the system, making inhibition difficult to detect. The optimal concentration should produce a signal that is ~80% of the maximum possible (EC80) and falls within the linear range of your detection kit.[12]
2. Incorrect Cell Density Too few cells will not produce enough cAMP to generate a strong signal.[12] Too many cells can lead to reagent depletion, signal saturation, or altered pharmacology.[12][13]
3. Insufficient Incubation Time The incubation with forskolin and/or the compound may be too short to allow for the full biological response to occur.
Workflow: Co-Optimization of Cell Density and Forskolin Concentration

This protocol is critical for establishing a robust assay window and must be performed during assay development.

Optimization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection Harvest Harvest & Count Cells Seed Seed Cells in Plate (Multiple Densities) Harvest->Seed Incubate Incubate Overnight Seed->Incubate Add_FSK Add Forskolin to Wells Incubate->Add_FSK Prepare_FSK Prepare Forskolin (Serial Dilution) Prepare_FSK->Add_FSK Incubate_Treat Incubate (e.g., 30 min) Add_FSK->Incubate_Treat Lyse Lyse Cells & Add Detection Reagents Incubate_Treat->Lyse Read Read Plate (Luminescence/Fluorescence) Lyse->Read Analyze Analyze Data: Plot Signal vs. [FSK] for each cell density Read->Analyze

Caption: Workflow for optimizing cell density and forskolin concentration.

Step-by-Step Protocol:

  • Cell Plating: On Day 1, seed a 96-well or 384-well plate with your cells at several different densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells/well). Allow cells to adhere and recover overnight.[14]

  • Forskolin Titration: On Day 2, prepare a 2X concentrated serial dilution of forskolin in assay buffer.

  • Treatment: Remove the culture medium from the cells and add the forskolin dilutions. Include "basal" wells with buffer only and "max" wells with a saturating concentration of forskolin.

  • Incubation: Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).

  • Detection: Lyse the cells and perform the cAMP detection step according to your assay kit's manufacturer protocol (e.g., HTRF, Luminescence).

  • Analysis: For each cell density, plot the signal against the forskolin concentration. Choose the cell density and forskolin concentration (typically the EC80) that provides the largest signal-to-basal ratio while ensuring the maximum signal does not saturate the plate reader.[12]

Part 4: Troubleshooting Guide 2: β-Arrestin Recruitment Assay

This assay measures the proximity of β-arrestin to the activated GPCR. It is independent of G-protein coupling and relies on technologies like enzyme fragment complementation (EFC), BRET, or FRET, where receptor activation brings two halves of a reporter enzyme or fluorescent pair together, generating a signal.[6][15]

B_Arrestin_Recruitment cluster_membrane Cell Membrane Agonist Compound GPCR GPCR-Tag1 Agonist->GPCR 1. Binds GRK GRK GPCR->GRK 2. Recruits GRK->GPCR 3. Phosphorylates GPCR_P Phosphorylated GPCR-Tag1 Arrestin β-Arrestin-Tag2 GPCR_P->Arrestin 4. Binds Complex GPCR-Tag1 + β-Arrestin-Tag2 Signal Detectable Signal (Light/FRET) Complex->Signal 5. Generates

Caption: Generalized workflow of a β-arrestin recruitment assay.

Problem: High Background or Low Signal Amplitude

High background (agonist-independent signal) or a weak overall signal can obscure the dose-response relationship.

Potential CauseRecommended Solution(s)
1. Inappropriate Cell Density ("Hook Effect") At very high cell densities, the endogenous β-arrestin or other components can become limiting relative to the reporter reagents, leading to a decrease in signal amplitude. Conversely, too few cells will produce a signal that is too weak to detect reliably.[13]
2. Overexpression of Receptor/Arrestin In engineered cell lines, excessively high expression levels of the tagged receptor or β-arrestin can lead to spontaneous, agonist-independent interactions, causing high background.[16]
3. Suboptimal Incubation Time/Temp The kinetics of β-arrestin recruitment can vary between receptors. An incubation time that is too short or too long may miss the peak signal. Some assays may also perform better at room temperature versus 37°C.[6][7][16]
4. Cell Health and Passage Number Cells that are over-passaged can exhibit genetic drift and altered protein expression, leading to inconsistent results. Unhealthy or over-confluent cells will also respond poorly.[6][11]
Workflow: Optimizing Cell Density for β-Arrestin Assays

Step-by-Step Protocol:

  • Plate Multiple Densities: Seed cells in a multi-well plate at a range of densities (e.g., for a 384-well plate, try 2,500, 5,000, 7,500, and 10,000 cells/well). Allow them to adhere overnight.

  • Add Controls: On the day of the assay, treat wells for each density with three conditions:

    • Buffer only (for basal background signal).

    • EC100 of a reference agonist (for maximal signal).

    • Your test compound (at a single, high concentration).

  • Incubate and Read: Incubate for the recommended time (e.g., 90 minutes) at the appropriate temperature (e.g., 37°C).[7] Add detection reagents according to the manufacturer's protocol and read the plate.

  • Analyze and Select: Calculate the signal-to-basal (S/B) ratio for the reference agonist at each cell density. Plot S/B ratio vs. cell number. Select the cell density that gives the maximal S/B ratio without an excessive basal signal. This is your optimal cell number for future experiments.[13]

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies.
  • NCBI Bookshelf. (2004-). Assay Guidance Manual: Table 2. [Key assay optimization parameters and troubleshooting guidelines] (β-arrestin).
  • Creative Bioarray. Optimization Strategies of Cell-Based Assays.
  • NCBI Bookshelf. (2004-). Assay Guidance Manual: Table 2. [Key assay optimization parameters and troubleshooting guidelines] (cAMP).
  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). eLife.
  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
  • NCBI Bookshelf. (2017). Assay Guidance Manual: Measurement of β-Arrestin Recruitment for GPCR Targets.
  • ResearchGate. (2019). (PDF) Measurement of β-Arrestin Recruitment for GPCR Targets.
  • Patel, N., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife.
  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
  • PubChem. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.
  • eLife. (2020). Structure-based discovery of potent and selective melatonin receptor agonists.
  • MDPI. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro.
  • ResearchGate. (2024). Why my cell lines is showing a high/low luminescent signal in the cAMP assay.
  • PubMed Central. (2020). Structure-based discovery of potent and selective melatonin receptor agonists.
  • ResearchGate. (2022). Why is cAMP assay is not giving replicable results?.
  • PubMed Central. (2019). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms.
  • ResearchGate. (2009). Utility of MetaSite in Improving Metabolic Stability of the Neutral Indomethacin Amide Derivative and Selective Cyclooxygenase-2 Inhibitor...
  • NCBI Bookshelf. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).

Sources

Technical Support Center: Navigating Vehicle Selection and Toxicity for In Vivo Studies of Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on a critical challenge in preclinical research: addressing vehicle-associated toxicity in in vivo studies of indole compounds. Due to their often hydrophobic nature, indole derivatives present unique formulation challenges that can confound study outcomes if not properly managed.[1][2] This center offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the scientific integrity of your research.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered when working with indole compounds in vivo.

Q1: My indole compound is poorly soluble in aqueous solutions. What are my initial vehicle options?

A1: The inherent hydrophobicity of the indole ring system is a primary reason for poor aqueous solubility.[1] Your initial strategy should be to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of nonpolar and polar compounds.[3][4] This stock can then be diluted into your final aqueous vehicle. However, it is crucial to keep the final concentration of the organic solvent low to avoid vehicle-induced toxicity.[3]

Other first-line options include:

  • Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol to first dissolve the compound, followed by dilution with an aqueous solution such as saline or phosphate-buffered saline (PBS).[3][5]

  • pH Adjustment: If your indole derivative possesses ionizable groups, modifying the pH of the vehicle can significantly increase solubility.[1][6] For weakly basic compounds, lowering the pH can lead to protonation and enhanced aqueous solubility.[1]

  • Suspensions: For oral administration, a suspension in an aqueous medium containing a suspending agent like carboxymethylcellulose (CMC) can be a viable option for insoluble compounds.[5][7]

Q2: I'm observing unexpected toxicity (e.g., weight loss, lethargy) in my animal studies. How can I determine if the vehicle is the cause?

A2: Vehicle-induced toxicity is a common confounder in in vivo studies and can mask the true toxicological profile of your test compound.[5][7] To dissect vehicle effects from compound effects, a systematic approach is necessary:

  • Review Vehicle Toxicity Data: Consult scientific literature for the known toxicity profile of your chosen vehicle in the specific animal model and route of administration you are using.[5]

  • Dose-Response Assessment: If you suspect the vehicle is the culprit, conduct a dose-response study with the vehicle alone to see if the toxic effects are dose-dependent.[5]

  • Vehicle Control Group: Always include a vehicle-only control group in your experimental design. This is essential to differentiate the biological effects of the compound from those of the delivery medium.[7]

  • Refine Dosing Parameters: Consider the volume and frequency of administration. Large volumes or frequent dosing of certain vehicles can lead to adverse effects.[8]

Q3: My in vivo experiment is showing a lack of efficacy. Could my formulation be the problem?

A3: Yes, a lack of efficacy can often be traced back to formulation issues leading to poor bioavailability.[5] If the compound is not adequately dissolved or absorbed, it cannot reach the target tissue in sufficient concentrations.[5] Key factors to investigate include:

  • Poor Bioavailability: The compound may not be effectively absorbed from the administration site. Consider alternative routes of administration or more advanced formulation strategies to improve absorption.[5]

  • Inconsistent Dosing: Ensure your formulation is homogenous, especially if it is a suspension, to guarantee consistent dosing for each animal.[5] Doses should always be normalized to the body weight of each animal.[5]

  • Compound Instability: The indole compound may be degrading within the vehicle over the course of the experiment. It is important to assess the stability of your formulation.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows for resolving more complex formulation and toxicity challenges.

Guide 1: Troubleshooting Compound Precipitation in Aqueous Vehicle

Issue: Your indole compound precipitates out of solution when the DMSO stock is diluted into an aqueous buffer. This is a frequent issue when the final concentration of the compound surpasses its thermodynamic solubility in the aqueous medium.

Troubleshooting Workflow:

G start Compound precipitates upon dilution check_dmso Is final DMSO concentration >1%? start->check_dmso reduce_dmso Reduce DMSO stock concentration and repeat dilution check_dmso->reduce_dmso Yes co_solvent Incorporate a co-solvent (e.g., Ethanol, PEG 400) in the aqueous buffer check_dmso->co_solvent No end_point Achieved stable formulation reduce_dmso->end_point surfactant Add a non-ionic surfactant (e.g., Tween 80) to the formulation co_solvent->surfactant cyclodextrin Formulate with a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex surfactant->cyclodextrin cyclodextrin->end_point

Caption: Decision tree for addressing compound precipitation.

Guide 2: Systematic Approach to Vehicle-Induced Toxicity

Issue: You have identified potential vehicle-related toxicity in your study. This guide provides a systematic approach to mitigate these effects.

Mitigation Workflow:

G start Suspected Vehicle Toxicity dose_response Conduct Vehicle-Only Dose-Response Study start->dose_response reduce_dose Reduce Vehicle Concentration/Volume dose_response->reduce_dose alt_vehicle Explore Alternative, Less Toxic Vehicles reduce_dose->alt_vehicle formulation_change Change Formulation Strategy (e.g., suspension, lipid-based) alt_vehicle->formulation_change end_point Minimized Vehicle Toxicity formulation_change->end_point

Caption: Workflow for mitigating vehicle-induced toxicity.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal Injection

Objective: To prepare a clear, injectable solution of a poorly soluble indole compound.

Materials:

  • Indole compound

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Weigh the required amount of the indole compound and place it in a sterile vial.

  • Add a minimal amount of DMSO to completely dissolve the compound. Vortex or sonicate briefly if necessary.

  • Slowly add the sterile saline to the dissolved compound while continuously vortexing to prevent precipitation.[5]

  • Ensure the final concentration of DMSO is within a non-toxic range (typically <10% for intraperitoneal injections, but should be optimized for your specific study).

  • Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.

  • Administer the formulation to the animals immediately after preparation or assess its stability if it needs to be stored.

Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of your indole compound that does not cause unacceptable side effects or overt toxicity over a specific period.[4][9]

Procedure:

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a range of doses. This typically includes a control group and at least three dose levels (low, mid, high).[10]

  • Animal Groups: Assign a small group of animals (e.g., 3-5 per sex per group) to each dose level and the vehicle control.

  • Administration: Administer the compound via the intended clinical route.[11]

  • Monitoring: Observe the animals closely for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.[4][12] Body weight loss is a key indicator and should be carefully monitored.[13]

  • Endpoint: The MTD is the highest dose at which no significant toxicity is observed.[14] It is important to note that mortality is not an appropriate endpoint for MTD studies.[9]

  • Data Analysis: The results of the MTD study will inform the dose selection for subsequent efficacy and longer-term toxicology studies.[12][14]

Part 4: Data Presentation - Vehicle Selection Guide

The selection of an appropriate vehicle is paramount for the success of your in vivo studies. The following table summarizes common vehicle strategies for poorly soluble compounds, including their advantages and disadvantages.

Vehicle StrategyDescriptionAdvantagesDisadvantages
Co-solvents A water-miscible organic solvent (e.g., DMSO, ethanol) is used to dissolve the compound before dilution with an aqueous solution.[5]Simple to prepare.Can cause toxicity or irritation at high concentrations.[3][5]
Surfactants Agents like Tween 80 or Polysorbate 80 are used to increase the solubility and stability of the formulation.[15]Can significantly improve solubility and bioavailability.May have their own biological effects.[16]
Cyclodextrins Cyclic oligosaccharides that form inclusion complexes with hydrophobic compounds, enhancing their aqueous solubility.[3][7]Can significantly increase solubility and stability.Can have their own pharmacological effects.[5]
Lipid-based Formulations Solutions or suspensions in oils (e.g., corn oil, sesame oil), emulsions, or self-emulsifying drug delivery systems (SEDDS).[3][7]Can enhance oral bioavailability for lipophilic compounds.[5]More complex to formulate.[5]
Aqueous Suspensions The compound is suspended in an aqueous vehicle, often with a suspending agent like carboxymethylcellulose (CMC).[5][7]Suitable for oral administration of insoluble compounds.Can lead to inaccurate dosing if not properly homogenized.[5]

References

  • Maximum Tolerated Dose (MTD)
  • What are the vehicles used to dissolve drugs for in vivo treatment?
  • Maximum Tolerable Dose Study Services - Reaction Biology. [Link]
  • Maximum tolerable dose (MTD) studies. [Link]
  • Refining MTD studies - NC3Rs. [Link]
  • Vehicle selection for nonclinical oral safety studies - ResearchG
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. [Link]
  • What's the best vehicle to deliver an insoluble compound in vivo?
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. [Link]
  • Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. [Link]
  • PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. [Link]
  • NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in ... - NCBI. [Link]
  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices - NAMSA. [Link]
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. [Link]
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. [Link]
  • Preclinical Considerations for Products Regul
  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species - ResearchG
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. [Link]
  • Is anyone familiar with the solubility and toxicity of a compound for in-vivo screening?
  • Repeated intratracheal instillation effects of commonly used vehicles in toxicity studies with mice - PMC - NIH. [Link]
  • Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN ... - NCBI. [Link]
  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species - ResearchG
  • Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]
  • What is a suitable method for determining solubility of novel drugs in preparation for in-vivo mouse behavior?

Sources

Technical Support Center: Minimizing Off-Target Effects of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide. This synthetic indole derivative is a versatile chemical scaffold used in the development of novel therapeutic and imaging agents.[1] Like many small molecules in the discovery phase, its full biological activity profile is an area of active investigation, and its utility in experiments is contingent on rigorous validation and the mitigation of unintended off-target effects.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and practical protocols to help you design robust experiments, confidently interpret your data, and minimize the confounding influence of off-target activity.

Section 1: Foundational FAQs - Understanding the Core Challenges

This section addresses the fundamental questions regarding the compound and the nature of off-target effects.

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic indole derivative that serves as a key intermediate in medicinal chemistry.[1] The indole nucleus is a privileged structure found in numerous biologically active compounds, and derivatives have been investigated for a wide range of activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[3][4][5]

Crucially, a single, universally defined biological target for this specific molecule has not been fully elucidated.[1] It is best approached as a chemical probe or starting point for synthesis whose activity must be carefully characterized in your specific experimental system. The potential for interacting with multiple, unintended biological targets (polypharmacology) is a key consideration that necessitates the rigorous validation strategies outlined in this guide.[2]

Q2: What are "off-target effects" and why are they a critical concern in my research?

Off-target effects occur when a compound interacts with unintended molecular targets in addition to its intended one.[6] These unintended interactions can lead to a range of undesirable outcomes, from misleading experimental results and irreproducibility to cellular toxicity.[7][8] For a compound like this compound, where the primary target may be unknown, it is more accurate to think in terms of "specific" versus "non-specific" or "undesired" effects. The goal is to ensure that the observed biological phenotype is the result of a specific, desired molecular interaction, not a collection of confounding activities.

Q3: Beyond specific off-target binding, what can cause false-positive results in my assays?

False positives are a significant challenge in high-throughput screening (HTS) and cell-based assays.[9][10] They can arise from compound interference with the assay technology itself, rather than true biological activity.[10] It is essential to eliminate these artifacts to ensure data quality.[9]

Common causes include:

  • Compound Fluorescence: The compound's intrinsic fluorescence can interfere with fluorescence-based readouts.

  • Luciferase Inhibition: In reporter assays using luciferase, the compound may directly inhibit the enzyme, mimicking a biological effect on the pathway of interest.[9]

  • Compound Aggregation: At higher concentrations, some molecules form aggregates that can non-specifically sequester and inhibit enzymes.

  • Redox Activity & Reactivity: The compound may have redox properties or be chemically reactive, leading to non-specific modifications of proteins or assay components.

  • General Cytotoxicity: The compound may induce cell death, which can indirectly affect numerous cellular readouts and be misinterpreted as a specific pathway modulation.[7]

Section 2: Experimental Design - A Proactive Approach to Ensure Specificity

Careful experimental design is the most effective strategy for preventing and identifying off-target effects.

Q4: How do I determine the optimal working concentration to minimize off-target effects?

Using the lowest effective concentration is a cornerstone of minimizing off-target activity.[11] Off-target interactions often have lower affinity than the primary on-target interaction and thus typically occur at higher concentrations. A comprehensive dose-response curve is non-negotiable.

Workflow for Determining Optimal Concentration:

  • Select a Wide Range: Start with a broad concentration range (e.g., from 1 nM to 100 µM) using serial dilutions.

  • Primary Assay: Perform your primary functional assay across this range to determine the EC50 (or IC50), which is the concentration that produces 50% of the maximal effect.

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., CellTiter-Glo®, LDH release) using the same cell line and incubation times.[12]

  • Determine the Therapeutic Window: Compare the EC50 from your primary assay to the concentration at which cytotoxicity is first observed (Tox50). A good starting point for your experiments is a concentration at or slightly above the EC50, but ideally at least tenfold lower than the Tox50.[7]

G cluster_0 Dose-Response Analysis A Perform Serial Dilutions (e.g., 1 nM to 100 µM) B Run Primary Functional Assay A->B C Run Parallel Cytotoxicity Assay A->C D Calculate EC50/IC50 for Desired Activity B->D E Determine Tox50 for Cell Viability C->E F Establish Therapeutic Window (Compare EC50 vs. Tox50) D->F E->F G Select Optimal Concentration (≤ 10x below Tox50) F->G

Caption: Workflow for establishing an optimal experimental concentration.

Q5: What are the non-negotiable controls for my in vitro experiments?

Robust controls are the foundation of a self-validating experiment. They allow you to distinguish the specific effects of your compound from artifacts related to the solvent or the experimental system itself.

Control TypePurposeRationale & Causality
Vehicle Control To control for the effects of the compound's solvent (e.g., DMSO).[11]The solvent itself can induce stress or other minor changes in cells. This control ensures that the observed phenotype is due to the compound, not the vehicle.
Positive Control A known activator or inhibitor of the pathway of interest.Confirms that your assay system is working correctly and is capable of detecting the expected biological response. An unexpected result in the positive control points to a problem with the assay itself, not your test compound.
Negative Control An untreated sample or cells treated with a known inactive compound.Establishes the baseline response of your system. This is the reference against which all other measurements are compared.
Cell-Line Control A cell line known not to express the putative target of interest.If the compound still produces the same effect in a target-negative cell line, it strongly suggests the phenotype is driven by off-target mechanisms.
Q6: What is an orthogonal assay, and why is it essential for hit validation?

An orthogonal assay is a test that measures the same biological endpoint as your primary screen but uses a different technology or methodology.[7] Its purpose is to confirm that the initial result is not an artifact of the primary assay's specific technology.[12]

Example:

  • Primary Screen: A luciferase reporter assay to measure the activation of a transcription factor.

  • Orthogonal Assay: Using RT-qPCR to measure the mRNA levels of a known downstream target gene of that same transcription factor.

If your compound is a true positive, it should show activity in both assays. If it is active in the luciferase assay but not the qPCR assay, it strongly suggests the compound is interfering with the luciferase enzyme itself.

Section 3: Troubleshooting Guide - Addressing Unexpected Results

This section provides guidance for when your experimental results suggest potential off-target activity.

Q7: My compound is highly potent in a biochemical (cell-free) assay but shows weak or no activity in my cell-based experiments. What are the likely causes?

This is a common challenge in drug discovery and often points to issues with the compound's behavior in a complex cellular environment.[11]

Potential Causes & Troubleshooting Steps:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

    • Troubleshooting: Assess the compound's physicochemical properties (e.g., LogP). Consider using cell permeabilization agents (like a low concentration of digitonin) as a control experiment to see if activity is restored when the membrane barrier is removed.

  • Active Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Troubleshooting: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil) to see if cellular activity is increased.

  • Metabolic Instability: The compound may be rapidly metabolized and inactivated by cellular enzymes.

    • Troubleshooting: Perform a metabolic stability assay using liver microsomes or cell lysates and analyze compound degradation over time using LC-MS.

Q8: I'm observing a clear phenotype. How can I build a strong case that it's an on-target effect?

Confirming that a phenotype is linked to a specific target is a multi-step process. Relying on a single piece of evidence is insufficient.

G A Observed Phenotype with This compound B Is the effect dose-dependent and uncoupled from cytotoxicity? A->B C Perform Counter-Screen B->C Yes J High Likelihood of Off-Target Effect B->J No G Is the compound inactive in an assay missing the specific biological target? C->G D Use Structurally Unrelated Inhibitor/Modulator F Does an unrelated compound targeting the same pathway replicate the phenotype? D->F E Perform Rescue Experiment H Can the phenotype be reversed by overexpressing a drug-resistant mutant of the target? E->H F->E Yes F->J No G->D Yes G->J No I Strong Evidence for On-Target Effect H->I Yes H->J No

Caption: A logical workflow for validating an observed cellular phenotype.

Key Validation Strategies:

  • Counter-Screening: This is the process of testing your compound in an assay that is designed to detect undesirable or non-specific activity.[7] For example, if your primary assay is target-based (e.g., an enzyme inhibition assay), a counter-screen would involve testing your compound against an unrelated enzyme to ensure specificity.[7]

  • Use a Structurally Unrelated Modulator: If another compound with a completely different chemical structure that is known to modulate the same target produces the same phenotype, it strengthens the evidence that the effect is on-target.[11]

  • Rescue Experiments: This is a powerful technique where you attempt to "rescue" or reverse the compound's effect.[11] For example, if your compound inhibits a kinase, you can transfect cells with a mutant version of that kinase that is resistant to the compound. If the phenotype disappears in these cells, it provides very strong evidence for on-target activity.[11]

Q9: How do I properly test for cytotoxicity and distinguish it from a specific antiproliferative effect?

This is critical, especially in cancer research. A compound that kills cells through a non-specific toxic mechanism is not a useful therapeutic lead.

  • Multiplex Assays: Use assays that can simultaneously measure cell viability and cytotoxicity from the same well. For example, Promega's MultiTox-Fluor Multiplex Cytotoxicity Assay measures live-cell and dead-cell proteases. This allows you to see if the decrease in viability is directly correlated with an increase in cell death.

  • Time-Course Analysis: A specific antiproliferative effect may take 48-72 hours to become apparent as it relies on blocking cell division. In contrast, acute cytotoxicity often appears much more rapidly (e.g., within 4-24 hours).

  • Mechanism of Death Assays: Use assays to determine how the cells are dying. A specific effect might induce apoptosis, which can be measured using caspase-3/7 activation assays.[12] A non-specific, toxic effect might induce necrosis, which can be measured by membrane integrity assays (e.g., LDH release or propidium iodide staining).[12]

Section 4: Advanced Protocols & Workflows

Protocol 1: Step-by-Step Guide to Performing a Counter-Screen

This protocol outlines how to set up a counter-screen to rule out assay technology interference for a luciferase-based primary screen.

  • Objective: To determine if this compound directly inhibits the luciferase reporter enzyme.

  • Materials:

    • Your test compound.

    • A cell-free luciferase assay kit (e.g., Promega Luciferase Assay System).

    • Recombinant luciferase enzyme.

    • A known luciferase inhibitor (positive control).

    • Assay buffer.

    • Microplate reader with luminescence detection.

  • Procedure:

    • Prepare a dose-response curve of your test compound directly in the assay buffer. Use the same concentrations as your primary screen.

    • Prepare a positive control (the known luciferase inhibitor) and a vehicle control (DMSO).

    • In a microplate, add the recombinant luciferase enzyme to each well.

    • Add the different concentrations of your test compound, the positive control, and the vehicle control to the appropriate wells.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Add the luciferase substrate to all wells.

    • Immediately measure the luminescence using a plate reader.

  • Interpretation:

    • If your compound causes a dose-dependent decrease in luminescence similar to the positive control, it is directly inhibiting luciferase and is a false positive from your primary screen.[9]

    • If your compound shows no effect on luminescence while the positive control works as expected, the activity seen in your primary screen is likely not due to interference with the reporter enzyme.

Protocol 2: Considerations for In Vivo Preclinical Studies

Moving from in vitro to in vivo models is a major step that requires careful planning.[13][14] An effective and well-designed protocol can prevent delays and the waste of valuable resources.[13][14]

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Before efficacy studies, you must understand how the animal model absorbs, distributes, metabolizes, and excretes (ADME) the compound.[15] This involves studies to determine the compound's half-life, bioavailability, and exposure in target tissues.[16]

  • Toxicity Studies: Comprehensive toxicity testing is required to establish a safe dose range for your efficacy studies.[15][16] This involves administering the compound at various doses and monitoring for adverse effects, changes in body weight, and effects on major organs.

  • Model Selection: A thorough literature review must be conducted to select the most appropriate animal model for the disease you are studying.[13][14]

  • Ethical Guidelines: All animal studies must be designed and conducted in adherence with strict ethical guidelines, such as the 3Rs Principle (Replace, Reduce, and Refine), to minimize animal suffering.[15]

References

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • The University of Arizona, R. Ken Coit College of Pharmacy. (n.d.). ACDD - Our Process.
  • Patsnap. (2025). How can off-target effects of drugs be minimised? Synapse.
  • Bihrer, V., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 798.
  • Festing, M. F. W., & Tsoi, H. (2021). General Principles of Preclinical Study Design. Preclinical Development Handbook.
  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing.
  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. Molecules, 26(2), 384.
  • Lounsbury, N., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 778.
  • Li, J., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
  • Li, J., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org.
  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing.
  • Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions.
  • Helmholtz Munich. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery.
  • van der Wouden, C. M., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1895-1913.
  • Gulcin, I., et al. (2004). Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide and indole-3-acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(4), 333-338.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • Medium. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • Kim, J., et al. (2024). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. Antimicrobial Agents and Chemotherapy, 68(10).
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Am L, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(23), 16997.
  • Thermo Fisher Scientific. (2021). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. YouTube.
  • Stefek, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics, 30(4), 342-349.
  • Mubassir, N., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. ResearchGate.
  • PubChem. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.
  • Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 31.
  • Feng, Y., et al. (2010). N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o336.
  • Zhang, H., et al. (2022). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against respiratory syncytial virus. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 229-239.
  • Nagle, A., et al. (2021). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ACS Infectious Diseases, 7(12), 3459-3471.
  • Nagle, A., et al. (2021). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ResearchGate.
  • Hadfield, A. T., et al. (2019). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 62(15), 7040-7055.

Sources

Technical Support Center: Enhancing the Long-Term Stability of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into maintaining the chemical integrity of this valuable indole derivative during long-term storage. Our focus is on elucidating the root causes of instability and providing validated strategies to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a synthetic indole derivative that serves as a key intermediate and building block in medicinal chemistry.[1] The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, recognized for its wide range of biological activities, including anti-inflammatory and anticancer properties.[2][3]

The primary concern with its stability stems from the indole nucleus itself. This bicyclic aromatic system is electron-rich, making it highly susceptible to oxidative degradation.[4][5] Furthermore, the acetamide side chain introduces a potential site for hydrolysis. Instability can lead to the formation of impurities, loss of potency, and altered pharmacological profiles, compromising experimental results and the safety of potential therapeutics.

Q2: What are the most common visual and analytical signs of degradation?

The first sign of degradation is often a visual change in the solid material.

  • Visual Indicator: A distinct color change from white or off-white to pink, red, or brown is a classic hallmark of indole oxidation and potential polymerization.[4] While a minor color change might not drastically alter the bulk purity for some preliminary applications, it is an unequivocal sign of degradation that necessitates further investigation.[4]

  • Analytical Indicator: The most reliable method for detecting degradation is through chromatography, typically High-Performance Liquid Chromatography (HPLC).[6][7] Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to impurities or degradation products. A validated stability-indicating analytical method is crucial for accurately quantifying these changes.[8]

Q3: What are the primary chemical pathways that cause this molecule to degrade?

Based on its structure, this compound is susceptible to several degradation pathways:

  • Oxidation: This is the most significant pathway. The electron-rich pyrrole ring of the indole nucleus is readily attacked by atmospheric oxygen. This process can be accelerated by exposure to light (phot-oxidation), elevated temperatures, and the presence of trace metal ions which can act as catalysts.[4] The 2-methyl group can also influence the rate of auto-oxidation.[5]

  • Hydrolysis: The amide linkage in the acetamide side chain is susceptible to cleavage under acidic or basic conditions, which would yield 5-methoxy-2-methyl-1H-indol-3-yl)methanamine and acetic acid. While typically slower in the solid state, this can be a concern in the presence of moisture or incompatible acidic/basic excipients in a formulation.

  • Photodegradation: Ultraviolet (UV) or visible light can provide the activation energy required to initiate and propagate oxidative reactions. Indole derivatives are known to be light-sensitive.

  • Thermal Degradation: Heat acts as a catalyst, increasing the rate of all chemical reactions, including oxidation and hydrolysis.[4]

The diagram below illustrates the primary degradation vulnerabilities of the molecule.

Caption: Primary degradation pathways for the target molecule.

Troubleshooting Guide & Proactive Stabilization

This section addresses specific issues you may encounter and provides protocols for ensuring maximal stability.

Problem: My solid compound has turned pink/brown upon storage. Is it still usable?

Causality: This coloration is a definitive indicator of oxidation.[4] The indole ring has likely undergone oxidative degradation, forming colored polymeric or quinone-imine type structures.

Recommended Action:

  • Do Not Assume: Do not use the material for any critical in vivo or in vitro experiments without re-characterization.

  • Quantify Purity: Use a validated stability-indicating HPLC method to determine the remaining percentage of the active pharmaceutical ingredient (API) and quantify the impurities.

  • Risk Assessment:

    • For non-critical applications (e.g., preliminary screening), material with >95% purity might be acceptable, but the presence of unknown degradation products introduces a significant variable.

    • For cGMP, clinical, or pivotal studies, the material should be discarded. The presence of degradants can have unforeseen toxicological or pharmacological effects.

Problem: I am developing a solid dosage form and need to ensure long-term stability. How do I select the right excipients?

Causality: Excipients are not always inert. They can contain reactive impurities (e.g., peroxides, aldehydes, excess water) or have functional groups that directly react with the API.[9][10] Choosing the wrong excipient can dramatically accelerate degradation.

Recommended Action: Conduct a systematic Drug-Excipient Compatibility Study. This is a foundational step in formulation development.[9]

Protocol 1: Accelerated Excipient Compatibility Screening
  • Selection: Choose a range of common excipients from different functional classes (see table below).

  • Preparation: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 (API:Excipient) ratio by weight. Also include a sample of the pure API as a control.

  • Stressing: Store the samples under accelerated conditions (e.g., 40°C / 75% Relative Humidity) for a set period (e.g., 2-4 weeks).[11] Include a control set stored at ideal conditions (e.g., 5°C).

  • Analysis: At designated time points, analyze the samples by HPLC. Compare the purity of the API in the mixtures to the pure API control. A significant loss of purity or the appearance of new, large degradation peaks in a specific mixture indicates an incompatibility.

Table 1: Common Excipients and Potential Incompatibilities

Excipient ClassExamplePotential Incompatibility Risk with Indoles
Diluents LactoseCan undergo Maillard reactions with primary/secondary amines if present.
Microcrystalline CelluloseGenerally compatible, low risk.[12]
Dibasic Calcium PhosphateCan be slightly alkaline, potentially promoting base-catalyzed reactions.
Binders Povidone (PVP)May contain residual peroxides from its manufacturing process, which are strong oxidizers.
StarchHigh moisture content can increase hydrolysis. Generally low chemical reactivity.
Lubricants Magnesium StearateCan be alkaline and has been implicated in incompatibilities with sensitive molecules.
Antioxidants Butylated Hydroxytoluene (BHT)Recommended. Can be added to formulations to inhibit oxidation.[4]
Ascorbic Acid (Vitamin C)Recommended. A common antioxidant used to stabilize organic compounds.[4]

Problem: How do I definitively identify the degradation pathways affecting my compound?

Causality: To understand and control degradation, you must know what stress factors are most damaging. A forced degradation (or stress testing) study is the standard approach to purposefully degrade the sample under various conditions to identify potential degradation products and pathways.[8][11] This is essential for developing a truly stability-indicating analytical method.[6]

Protocol 2: Forced Degradation Study

The goal is to achieve 5-20% degradation of the API. Adjust time and reagent concentration as needed.

  • Prepare Stock Solution: Create a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Keep at room temperature.

    • Oxidation: Add 3% H₂O₂ to the stock solution. Keep at room temperature.

    • Thermal: Heat the stock solution at 60°C. Also, store the solid API at 60°C.

    • Photolytic: Expose the stock solution and solid API to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV. For peak purity analysis and identification of degradants, an HPLC-Mass Spectrometry (LC-MS) method is highly recommended.

The workflow below outlines the logical process for troubleshooting and ensuring stability.

Sources

Technical Support Center: Method Refinement for Consistent Results with 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for achieving consistent and reliable experimental outcomes. As a key intermediate in medicinal chemistry, this indole derivative holds significant potential for the development of novel therapeutics, particularly in the areas of oncology and anti-inflammatory research.[1] This guide will address common challenges encountered during its synthesis, purification, and application in cell-based assays, ensuring you can proceed with confidence in your research endeavors.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding this compound.

Q1: What is the primary application of this compound?

A1: This compound is primarily utilized as a synthetic intermediate in medicinal chemistry. Its indole scaffold is a common feature in many biologically active molecules, and the acetamide group provides a versatile point for further chemical modification. It is often a precursor for the synthesis of more complex molecules with potential anti-inflammatory and anticancer properties.[1]

Q2: What are the key structural features of this compound?

A2: this compound possesses a core indole ring system, which is a privileged scaffold in drug discovery. Key features include a methoxy group at the 5-position, a methyl group at the 2-position, and an acetamide functional group at the 3-position. These substituents influence the compound's electronic properties, lipophilicity, and potential for hydrogen bonding, all of which are critical for its reactivity and biological activity.

Q3: What is the general synthetic route for this compound?

A3: The synthesis typically involves the acylation of 5-methoxy-2-methylindole at the 3-position. A common method is the reaction of 5-methoxy-2-methylindole with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base such as pyridine.[1]

Q4: How should I store the solid compound and its solutions?

A4: For the solid compound, it is recommended to store it in a cool, dark, and dry place under an inert atmosphere to prevent degradation. For solutions, especially in organic solvents like DMSO, it is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Indole derivatives can be susceptible to oxidation and light-induced degradation.

Troubleshooting Guide: Synthesis and Purification

Achieving a high yield and purity of this compound is crucial for obtaining reproducible results in downstream applications. This section addresses common issues encountered during its synthesis and purification.

Low Synthetic Yield

Low yields in indole synthesis are a frequent challenge. The following table outlines potential causes and recommended solutions.[2]

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst concentration.Monitor the reaction progress using Thin Layer Chromatography (TLC). Systematically optimize the reaction time and temperature. If using a catalyst, consider a modest increase in its concentration.
Side Product Formation Indole rings can be susceptible to side reactions, especially under harsh acidic or basic conditions. Over-acylation or reaction at other positions on the indole ring can occur.Use milder reaction conditions. Ensure the dropwise addition of the acylating agent to control the reaction exotherm. Optimize the stoichiometry of the reactants to a ratio of approximately 1:1.1 (indole:acetylating agent) to minimize side products.[1]
Degradation of Starting Material or Product The starting indole or the final product may be unstable under the reaction conditions, particularly at elevated temperatures or in the presence of strong acids/bases.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. If possible, lower the reaction temperature and extend the reaction time.
Purity of Starting Materials Impurities in the starting 5-methoxy-2-methylindole can lead to the formation of unwanted byproducts.Ensure the purity of your starting materials using techniques like NMR or melting point analysis before starting the synthesis.
Purification Challenges

The purification of indole derivatives can be complicated by the presence of structurally similar impurities.

Q5: I am having difficulty purifying the crude product by column chromatography. What can I do?

A5: Column chromatography is a standard method for purifying this compound.[1] If you are facing issues, consider the following:

  • Solvent System Optimization: The choice of eluent is critical. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A gradient elution is often more effective than an isocratic one for separating closely related impurities.

  • Silica Gel Quality: Ensure you are using high-quality silica gel with a consistent particle size.

  • Sample Loading: Do not overload the column. A good rule of thumb is to use a silica gel to crude product ratio of at least 50:1.

  • Alternative Purification Method: If chromatography is not providing the desired purity, consider recrystallization. Solvents like ethanol or ethyl acetate have been reported to be effective for recrystallizing this compound.[1]

Troubleshooting Guide: Cell-Based Assays

The successful application of this compound in cell-based assays depends on proper handling and understanding its behavior in aqueous environments.

Solubility and Stability

Q6: I am observing precipitation of the compound in my cell culture medium. How can I improve its solubility?

A6: Like many indole derivatives, this compound has limited aqueous solubility. Here is a systematic approach to address this:

  • Prepare a High-Concentration Stock Solution in an Organic Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays. Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Minimize the Final DMSO Concentration: When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Serial Dilutions: Perform serial dilutions of your stock solution in the cell culture medium. It is crucial to mix thoroughly after each dilution step.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Sonication: If you still observe precipitation, brief sonication of the prepared medium containing the compound can help to dissolve it.

The following diagram illustrates a recommended workflow for preparing the compound for cell-based assays:

Caption: Workflow for Compound Preparation in Cell-Based Assays.

Q7: How stable is the compound in my experimental setup?

A7: The stability of the compound in your cell culture medium over the course of your experiment is a critical factor for obtaining reliable data.

  • Light Sensitivity: Indole compounds can be sensitive to light. It is advisable to protect your solutions and cell culture plates from direct light exposure by using amber vials and covering plates with foil.

  • Chemical Stability: The stability in aqueous media can be pH-dependent. Cell culture media are typically buffered around pH 7.4, which is generally suitable. However, if you are using custom buffers, it is important to consider their pH.

  • Determine Experimental Stability: To be certain, you can perform a simple stability test. Prepare your compound at the highest experimental concentration in your cell culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of your assay. At different time points, you can analyze the medium by HPLC to check for degradation of the parent compound.

Inconsistent or Unexpected Experimental Results

Q8: My results from a cell viability assay (e.g., MTT assay) are not consistent. What could be the cause?

A8: Inconsistent results in cell viability assays can stem from various factors. Here's a troubleshooting guide:

Potential Cause Explanation Recommended Solution
Compound Precipitation As discussed, if the compound precipitates out of solution, the actual concentration exposed to the cells will be lower and variable.Re-evaluate your compound dissolution procedure. Visually inspect your plates under a microscope for any signs of precipitation.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment will lead to variable results.Ensure you have a standardized cell seeding protocol. Perform a cell count for each experiment and ensure even cell distribution in the wells.
Interaction with Assay Reagents The compound may interfere with the assay itself. For example, it could directly reduce the MTT reagent, leading to a false-positive signal for cell viability.Run a control experiment with the compound in cell-free medium containing the MTT reagent to check for any direct chemical reaction.[3][4]
Contamination Microbial contamination can significantly affect cell health and metabolism, leading to unreliable assay results.Regularly check your cell cultures for contamination. Maintain good aseptic technique.[5]
Metabolism of the Compound Cells may metabolize the compound over the course of the experiment, leading to a decrease in the effective concentration of the active agent.If you suspect metabolism, you can perform time-course experiments to see if the compound's effect diminishes over time.

The following decision tree can guide your troubleshooting process for inconsistent cell viability assay results:

G A Inconsistent Cell Viability Results B Check for Compound Precipitation A->B C Review Cell Seeding Protocol A->C D Test for Assay Interference A->D E Screen for Contamination A->E

Caption: Troubleshooting Decision Tree for Inconsistent Assay Results.

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.[3][4][6][7][8][9]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the compound in complete culture medium from a DMSO stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

References

  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Scribd. (n.d.). MTT Assay Protocol.
  • RSC Publishing. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.
  • PubChem. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.
  • PubMed Central. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
  • Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination.
  • Semantic Scholar. (n.d.). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against.
  • DOI. (n.d.). STUDIES ON THE METABOLISM OF THE NOVEL, SELECTIVE CYCLOOXYGENASE-2 INHIBITOR INDOMETHACIN PHENETHYLAMIDE IN RAT, MOUSE, AND HUMAN LIVER MICROSOMES: IDENTIFICATION OF ACTIVE METABOLITES.

Sources

challenges in the scale-up synthesis of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

Welcome to the technical support guide for the scale-up synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important indole derivative. By addressing specific issues in a question-and-answer format, this guide provides both troubleshooting solutions and a deeper understanding of the underlying chemical principles.

Synthetic Scheme Overview

The synthesis is typically approached via a two-stage process. First, the indole core is constructed using the classical Fischer indole synthesis. This is followed by the amidation of the resulting indole-3-acetic acid intermediate. Each stage presents unique challenges, particularly when transitioning from laboratory to pilot-plant scale.

Synthetic_Scheme cluster_reactants R1 4-Methoxyphenylhydrazine Intermediate 2-(5-Methoxy-2-methyl-1H- indol-3-yl)acetic acid R1->Intermediate Stage 1: Fischer Indole Synthesis (Acid Catalyst, Heat) R2 Levulinic Acid R2->Intermediate Stage 1: Fischer Indole Synthesis (Acid Catalyst, Heat) R3 2-(5-Methoxy-2-methyl-1H- indol-3-yl)acetic acid FinalProduct 2-(5-Methoxy-2-methyl-1H- indol-3-yl)acetamide R3->FinalProduct Stage 2: Amidation (Coupling Agent or Acid Chloride Route) R4 Ammonia Source R4->FinalProduct Stage 2: Amidation (Coupling Agent or Acid Chloride Route)

Fig 1. Two-stage synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific problems that may arise during synthesis and scale-up.

Stage 1: Fischer Indole Synthesis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid

The Fischer indole synthesis is a robust method but is sensitive to reaction conditions, especially at larger scales.[1][2][3]

Q1: My reaction shows low yield or stalls, with significant starting material remaining. What are the likely causes and solutions?

A1: Low conversion is a common issue in Fischer indole syntheses and can be attributed to several factors related to the acid catalyst and temperature.

  • Cause 1: Inappropriate Acid Catalyst or Concentration. The reaction mechanism involves an acid-catalyzed[1][1]-sigmatropic rearrangement of the hydrazone intermediate.[2][4] The choice and concentration of the acid are critical. Brønsted acids (H₂SO₄, PPA) and Lewis acids (ZnCl₂) are commonly used.[1][2] If the acid is too weak or dilute, the protonation steps required for rearrangement will be inefficient. Conversely, some highly sensitive substrates may degrade with overly strong acids.

    • Solution:

      • Catalyst Screening: If using a Brønsted acid like H₂SO₄, ensure it is concentrated and used in appropriate catalytic or stoichiometric amounts. Polyphosphoric acid (PPA) is often an excellent choice for driving the reaction to completion at elevated temperatures.

      • Lewis Acids: For scale-up, Lewis acids like ZnCl₂ can be effective and sometimes lead to cleaner reactions.[5]

      • Water Scavenging: Ensure all reagents and solvents are anhydrous. The initial hydrazone formation releases water, which can dilute the acid catalyst and hinder the reaction.

  • Cause 2: Insufficient Temperature. The sigmatropic rearrangement and subsequent cyclization/aromatization steps require significant thermal energy.

    • Solution: Gradually increase the reaction temperature while monitoring by TLC or HPLC. Typical temperatures for this synthesis range from 80°C to 140°C, depending on the solvent and catalyst. Be cautious, as excessive heat can lead to byproduct formation (see Q2).

ParameterRecommendation for Low ConversionRationale
Acid Catalyst Screen PPA, H₂SO₄, or ZnCl₂. Ensure anhydrous conditions.The[1][1]-sigmatropic rearrangement is acid-catalyzed; efficiency depends on acid strength and concentration.[2][4]
Temperature Increase incrementally from 80°C towards 120°C.Overcomes the activation energy for the key rearrangement and cyclization steps.
Reaction Time Extend reaction time and monitor by HPLC/TLC.The reaction may simply be slow under the current conditions.

Q2: The reaction mixture is turning into a dark, tarry mess, making work-up and purification extremely difficult. How can I prevent this?

A2: Tar formation is a classic challenge in scaling up Fischer indole syntheses, resulting from acid-catalyzed polymerization and degradation of the indole product and intermediates.[1]

  • Cause 1: Excessive Temperature or "Hot Spots". On a larger scale, inefficient stirring and heat transfer can create localized areas of very high temperature, accelerating decomposition pathways.

    • Solution:

      • Mechanical Stirring: Ensure vigorous and efficient mechanical stirring throughout the reaction.

      • Controlled Heating: Use a temperature-controlled oil bath or reactor jacket and add reagents portion-wise to manage any exotherms.

      • Solvent Choice: Using a high-boiling, inert solvent (e.g., Dowtherm A, sulfolane) can help maintain a consistent temperature.

  • Cause 2: Overly Aggressive Acid Catalyst. While a strong acid is needed, an excessive amount can promote side reactions.

    • Solution: Optimize the catalyst loading. Start with a lower catalytic amount and increase only if conversion is an issue. Sometimes, a milder Lewis acid is preferable to a strong Brønsted acid.[1]

Fig 2. Troubleshooting tar formation.
Stage 2: Amidation to form this compound

The conversion of the carboxylic acid to the primary amide requires activation of the carboxyl group. The choice of method is critical for yield, purity, and scalability.

Q3: I am attempting the amidation using a coupling agent like CDI or DCC, but the reaction is incomplete and purification is difficult. What should I do?

A3: This is a common issue related to both the activation step and the subsequent purification.

  • Cause 1: Inefficient Carboxylic Acid Activation. With coupling agents like 1,1'-Carbonyldiimidazole (CDI), the reaction proceeds via an acyl imidazolide intermediate.[6] The presence of any base (e.g., residual base from a previous step) can form the carboxylate salt, which reacts poorly with CDI.[7][8]

    • Solution:

      • Acid Catalysis: The formation of the acyl imidazolide is itself subject to acid catalysis. Adding a catalytic amount of an acid source, such as imidazolium hydrochloride, can significantly accelerate the activation step.[8]

      • Anhydrous Conditions: Ensure the reaction is strictly anhydrous, as water will hydrolyze the coupling agent and the activated intermediate.

      • Protocol: A robust protocol involves stirring the indole-3-acetic acid with 1.05-1.1 equivalents of CDI in an anhydrous aprotic solvent (like THF or DCM) for 1-2 hours to ensure full formation of the acyl imidazolide before adding the ammonia source.[9]

  • Cause 2: Purification Challenges. Dicyclohexylcarbodiimide (DCC) is effective but produces dicyclohexylurea (DCU) as a byproduct, which is notoriously difficult to remove due to its low solubility in most organic solvents.

    • Solution:

      • Alternative Coupling Agent: Switch to a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole). The urea byproduct of EDC is water-soluble and can be easily removed with an aqueous work-up.

      • DCU Removal: If using DCC, after the reaction is complete, cool the mixture (e.g., to 0°C) and filter to remove the precipitated DCU before proceeding with the work-up. Some residual DCU can sometimes be removed by trituration of the final product with a suitable solvent.

Q4: I used thionyl chloride (SOCl₂) to form the acid chloride, but my yield is low and I see multiple unidentified spots on my TLC.

A4: Thionyl chloride is a powerful and cost-effective reagent but can be too harsh for the electron-rich indole nucleus, leading to side reactions.

  • Cause: Electrophilic Attack on the Indole Ring. The indole ring is susceptible to electrophilic attack. Harsh conditions during acid chloride formation can lead to chlorination or other undesired reactions on the ring.

    • Solution:

      • Milder Reagents: Switch to oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions). This is generally much milder and provides the acid chloride under less aggressive conditions.

      • Temperature Control: If using SOCl₂, perform the reaction at low temperature (e.g., 0°C) and add the SOCl₂ dropwise. Use it as the limiting reagent if possible.

      • Alternative One-Pot Method: Consider using a reagent like CDI, which avoids the formation of a highly reactive acid chloride intermediate altogether.[10]

Frequently Asked Questions (FAQs)

FAQ 1: What are the critical process safety considerations for this synthesis at scale?

The Fischer indole synthesis can be highly exothermic, especially during the acid-catalyzed cyclization. Proper temperature control, pressure-equalizing addition funnels, and emergency cooling capabilities are essential. The amidation step, if using reagents like oxalyl chloride or thionyl chloride, involves the evolution of corrosive gases (HCl, CO, CO₂) and requires a well-ventilated area or a scrubber system.

FAQ 2: How can I effectively monitor the progress of these reactions?

For both stages, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are ideal.

  • TLC System: A typical eluent system for these indole derivatives is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate). Staining with a vanillin solution or potassium permanganate can help visualize the spots.

  • HPLC: Reverse-phase HPLC with a C18 column and a water/acetonitrile gradient is highly effective for quantitative monitoring of reactant consumption and product formation, providing more accurate data on conversion and purity than TLC.

FAQ 3: Are there alternative, "greener" synthetic routes to consider?

While the described route is classic, greener alternatives are emerging. For the amidation step, enzymatic methods using amidohydrolases or lipase enzymes can convert esters or acids directly to amides under mild, aqueous conditions, though this requires significant process development.[11][12] For the Fischer indole synthesis, using solid acid catalysts that can be filtered and reused, or performing the reaction in ionic liquids, can reduce waste and improve safety.[13]

FAQ 4: What are the typical analytical specifications for the final product?

For use as a pharmaceutical intermediate, the final this compound should be characterized by:

  • Appearance: White to off-white crystalline solid.

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Typically ≥98% as determined by HPLC.

  • Melting Point: A sharp melting point range indicates high purity.

  • Residual Solvents: Assayed by GC-HS to ensure levels are below ICH guidelines.

References

  • Organic Syntheses. A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Org. Synth. 2015, 92, 296.
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Scribd. Carboxylic Acid To Amide Reagents Details.
  • Ma, J., et al. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. Molecules, 28(8), 3405.
  • Wiedemann, N., et al. (2012). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Beilstein Journal of Organic Chemistry, 8, 2099-2107.
  • So, S. S., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5796-5799.
  • Cowden, C. J., & Ragan, J. A. (2018). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis. Organic Process Research & Development, 22(9), 1241-1245.
  • Ragan, J. A., & Cowden, C. J. (2018). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis. ResearchGate.
  • Colacino, E., et al. (2023). Amidation by reactive extrusion for the synthesis of active pharmaceutical ingredients teriflunomide and moclobemide. Reaction Chemistry & Engineering, 8(4), 838-844.
  • So, S. S., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? PMC.
  • Li, J., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 11(4), 498-510.
  • Nemoto, T., et al. (1995). Partial purification of an enzyme hydrolyzing indole-3-acetamide from rice cells. Bioscience, Biotechnology, and Biochemistry, 59(12), 2345-2346.
  • Wikipedia. Fischer indole synthesis.
  • Organic Chemistry Portal. Fischer Indole Synthesis.
  • Akkurt, M., et al. (2014). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o138.
  • Taber, D. F., & Straney, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(88), 56055-56074.
  • Abdel-Magid, A. F. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 26(20), 6241.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • Syracuse University SURFACE. (2014). A Modular Approach to Highly Functionalized Indole Derivatives and Syntheses of Tryptamine-based SHIP Inhibitors.
  • Semantic Scholar. INDO manuscript_SI_November2012.
  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(3), 2091-2101.
  • YouTube. (2018). Methods of indole synthesis: Part III (Fischer indole synthesis).
  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(3), 2091-2101.
  • YouTube. (2021). Fischer Indole Synthesis.
  • Wang, Y., et al. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis, 9(11), 10450-10459.
  • Ding, X., et al. (2008). Activation of the Indole-3-Acetic Acid–Amido Synthetase GH3-8 Suppresses Expansin Expression and Promotes Salicylate- and Jasmonate-Independent Basal Immunity in Rice. The Plant Cell, 20(8), 2289-2305.
  • ResearchGate. (2015). Characterization of an Indole-3-Acetamide Hydrolase from Alcaligenes faecalis subsp. parafaecalis and Its Application in Efficient Preparation of Both Enantiomers of Chiral Building Block 2,3-Dihydro-1,4-Benzodioxin-2-Carboxylic Acid.
  • Reddit. (2024). Esterification/Amidation Problems. r/Chempros.

Sources

Technical Support Center: Optimizing Dosage and Administration Route for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on optimizing dosage and administration routes for in vivo efficacy studies. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your studies are built on a foundation of scientific integrity and reproducibility.

I. Foundational Concepts: The Pillars of In Vivo Dosing

Successful in vivo studies are contingent on the effective delivery of a test compound to the animal model.[1] The formulation, dose, and route of administration are critical factors that can significantly influence the pharmacokinetic and pharmacodynamic profile of a new chemical entity.[1]

The Dose-Response Relationship: More Than Just a Curve

The fundamental principle governing the effect of a compound is the dose-response relationship, which describes the magnitude of the response of an organism as a function of exposure to a stimulus or stressor after a certain exposure time.[2][3] Demonstrating a clear dose-response relationship is strong evidence for a causal link between the exposure and the observed outcome.[2]

Typically, this relationship is visualized as a sigmoidal curve on a graph with the dose (often on a logarithmic scale) on the x-axis and the response on the y-axis.[3][4] This curve helps to identify key parameters:

  • Potency (EC50/ED50): The concentration or dose that produces 50% of the maximal effect. A lower EC50/ED50 indicates higher potency.[5]

  • Maximal Efficacy (Emax): The greatest attainable response, also known as the ceiling effect.[5][6]

  • Slope: The steepness of the curve, which indicates the change in response per unit of dose.[5]

Understanding this relationship is crucial for selecting a dose that is not only effective but also safe, avoiding unnecessary toxicity from excessively high doses or inconclusive results from doses that are too low.[7]

Pharmacokinetics (PK) and Pharmacodynamics (PD): The Drug's Journey and Effect

PK and PD are two distinct but interconnected disciplines essential for developing safe and effective treatments.[8]

  • Pharmacokinetics (PK) describes what the body does to the drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[8][9] PK studies are vital for understanding a drug's half-life, bioavailability, and clearance.[10]

  • Pharmacodynamics (PD) describes what the drug does to the body, including its mechanism of action and the intensity of its effects over time.[8] PD studies help to identify biomarkers that can measure the drug's intended effect.[11]

A thorough understanding of a compound's PK/PD profile is a prerequisite for designing meaningful efficacy studies.[11][12]

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the planning and execution of in vivo dosing experiments.

Q1: How do I select a starting dose for my in vivo study?

A1: Selecting an appropriate starting dose is a critical step that should be informed by a combination of in vitro and preclinical data.[13] A common and recommended approach is to use the No Observed Adverse Effect Level (NOAEL) derived from preclinical toxicology studies.[13] The NOAEL represents the highest dose at which no significant adverse effects were observed in animal studies.[13] If toxicology data is not yet available, a dose-range finding study is essential.[14][15]

Q2: What is the importance of a dose-range finding study?

A2: A dose-range finding (DRF) or dose-finding study is a preliminary experiment designed to identify a range of doses that are both safe and effective.[13] These studies are crucial for establishing the Minimum Effective Dose (MED), the lowest dose that produces the desired therapeutic effect, and the Maximum Tolerated Dose (MTD), the highest dose that can be administered without unacceptable toxicity.[13][15] Data from DRF studies are fundamental for designing subsequent, more comprehensive preclinical trials.[13]

Q3: How do I choose the most appropriate route of administration?

A3: The choice of administration route is governed by several factors, including the physicochemical properties of the drug, the desired site of action, and the required rate of absorption.[16] The intended clinical application should also be a primary consideration.[17] For instance, a compound intended for treating a respiratory disease would ideally be administered via inhalation to deliver the drug directly to the target tissue.[18] A comparison of common routes is provided in the table below.

Q4: My compound has poor aqueous solubility. How can I formulate it for in vivo administration?

A4: Poor aqueous solubility is a frequent challenge. Several formulation strategies can be employed to enhance the solubility and stability of your compound.[19][20] These include the use of co-solvents, surfactants, and cyclodextrins.[19] It is also important to consider particle size reduction techniques like micronization, which can increase the surface area and improve the dissolution rate.[19] For oral formulations, self-emulsifying drug delivery systems (SEDDS) can be a promising approach.[20]

Q5: I'm observing high variability in my in vivo results. What are the potential causes?

A5: High variability can stem from several sources. Biological differences between individual animals can lead to varied responses.[10] To mitigate this, ensure that all animals are age- and weight-matched and sourced from a reliable supplier.[10] Inconsistent administration techniques can also significantly impact bioavailability; therefore, it is crucial to standardize all procedures with a detailed standard operating procedure (SOP).[10] Finally, the stability of your dosing formulation should be assessed under experimental conditions to ensure consistent dosing.[10]

III. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Lack of in vivo efficacy despite in vitro potency 1. Poor Pharmacokinetics (PK): The compound may have a short half-life due to rapid clearance or enzymatic degradation.[10]2. Low Bioavailability: The compound may have poor membrane permeability, limiting its access to the target tissue.[10]3. First-Pass Metabolism: For orally administered drugs, a significant portion may be metabolized in the liver before reaching systemic circulation.[21]1. Conduct a PK Study: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of your compound to optimize the dosing regimen.[10]2. Optimize Formulation: Explore different formulation strategies to improve solubility and absorption.[19][20]3. Consider Alternative Routes: Parenteral routes like intravenous or subcutaneous administration can bypass first-pass metabolism and increase bioavailability.[22][23]
Animal distress or adverse reactions post-administration 1. Formulation Irritation: The vehicle or formulation itself may be causing irritation. High concentrations of solvents like DMSO can cause skin irritation.[18]2. Non-physiological pH or Osmolality: The formulation's pH and osmolality should be close to physiological levels.[18]3. Contamination: The formulation may not be sterile.[18]4. Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD).[7]1. Vehicle Selection: Use the lowest possible concentration of potentially irritating excipients. Aim for a final DMSO concentration of 10% or less if possible.[18]2. Buffer and Adjust Osmolality: Use buffered solutions and adjust the osmolality with agents like saline.[18]3. Sterilization: Filter-sterilize the final formulation before injection.[18]4. Review Dose-Range Finding Data: Ensure the dose is within the safe range established in your dose-finding studies.[15]
Precipitation of compound in the formulation 1. Poor Aqueous Solubility: The compound's intrinsic solubility in the chosen vehicle is low.[19]2. Incorrect pH: The pH of the formulation can affect the solubility of the compound.[18]3. Temperature Effects: Solubility can be temperature-dependent.1. Optimize Formulation: Refer to the strategies for poorly soluble compounds (co-solvents, surfactants, etc.).[19]2. Adjust pH: Modify the pH of the vehicle, ensuring it remains within a physiologically tolerable range.[18]3. Maintain Temperature: Prepare and store the formulation at a temperature that ensures solubility.
Leakage from injection site 1. Large Injection Volume: The volume may be too large for the injection site.[18]2. Improper Injection Technique: Incorrect needle placement or rapid injection can cause leakage.1. Reduce Volume: For mice, the maximum subcutaneous injection volume at a single site is typically around 100-200 µL.[18] Consider using multiple injection sites for larger volumes.[18]2. Refine Technique: Ensure proper needle insertion and inject the solution slowly and steadily.

IV. Experimental Protocols & Methodologies

Protocol 1: Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and to identify a range of doses for subsequent efficacy studies.[13][15]

Methodology:

  • Animal Model: Select the appropriate animal model that is relevant to the disease being studied.

  • Group Allocation: Assign a small number of animals (e.g., n=3-5 per group) to several dose groups. Include a vehicle control group.

  • Dose Selection: Start with a low dose, estimated from in vitro data or literature on similar compounds. Subsequent doses should be escalated, for example, by a factor of 2x or 3x.[10]

  • Administration: Administer the compound via the intended route of administration.

  • Monitoring: Closely monitor the animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.

  • Data Analysis: The MTD is typically defined as the highest dose that does not produce significant toxicity (e.g., >20% body weight loss or mortality).[14][24]

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[10]

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single dose of the compound at a therapeutically relevant level.[10]

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.[10]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

V. Data Presentation and Visualization

Table 1: Comparison of Common Administration Routes in Preclinical Research
Route of Administration Abbreviation Description Advantages Disadvantages Common Vehicles
Oral POAdministration through the mouth into the gastrointestinal tract.[16]Convenient, non-invasive, cost-effective.[25]Variable absorption, subject to first-pass metabolism, slow onset of action.[26]Water, Saline, 0.5% Methylcellulose, 0.5% CMC, Corn oil, PEG 400.[1]
Intravenous IVDirect injection into a vein.[25]Rapid onset, 100% bioavailability, bypasses first-pass metabolism.[21][23]Invasive, requires trained personnel, risk of infection.Saline, PBS, Dextrose solutions. Must be sterile and isotonic.
Intraperitoneal IPInjection into the peritoneal cavity.[1]Larger surface area for absorption than SC, bypasses first-pass metabolism.Risk of injecting into organs, potential for irritation.Saline, PBS. Must be sterile and non-irritating.[1]
Subcutaneous SCInjection into the layer of skin directly below the dermis and epidermis.[23]Slower, more sustained absorption than IV or IP, suitable for suspensions.Slower onset of action, limited injection volume.Saline, PBS, oil-based vehicles. Must be sterile.
Intramuscular IMInjection into a muscle.[25]Faster absorption than SC, can administer mild irritants.[25]Can be painful, risk of nerve damage.Aqueous solutions, oil-based vehicles. Must be sterile.
Inhalation INHDelivery of gases or aerosols to the respiratory tract.[25]Rapid absorption, direct delivery to the lungs, bypasses first-pass metabolism.[23]Requires specialized equipment, particle size is critical for deep lung deposition.[18]Aerosolized solutions or dry powders.
Diagram 1: Decision-Making Workflow for In Vivo Dosing Strategy

G cluster_0 Phase 1: Pre-formulation & Dose Range Finding cluster_1 Phase 2: Pharmacokinetic (PK) Profiling cluster_2 Phase 3: Efficacy Study Design A In Vitro Data (IC50, EC50) C Dose-Range Finding Study (Determine MTD & MED) A->C B Physicochemical Properties (Solubility, Stability) D Formulation Development B->D E Single-Dose PK Study (Determine ADME Profile) C->E D->C F Analyze PK Parameters (t½, Cmax, AUC) E->F G Does PK profile support desired dosing regimen? F->G G->D No, Reformulate/ Re-evaluate Route H Select Dose Levels (Based on MTD, MED, PK) G->H Yes I Define Dosing Schedule (Frequency, Duration) H->I J Conduct Efficacy Study I->J K Analyze Efficacy & PD Markers J->K

Caption: A workflow for developing an in vivo dosing strategy.

Diagram 2: Factors Influencing Drug Bioavailability

G cluster_drug Drug Properties cluster_physiological Physiological Factors cluster_formulation Formulation Factors Bioavailability Bioavailability Solubility Solubility Solubility->Bioavailability Stability Chemical Stability Stability->Bioavailability Lipophilicity Lipophilicity Lipophilicity->Bioavailability Size Molecular Size Size->Bioavailability pH GI Tract pH pH->Bioavailability Motility GI Motility Motility->Bioavailability BloodFlow Blood Flow BloodFlow->Bioavailability Metabolism First-Pass Metabolism Metabolism->Bioavailability Route Administration Route Route->Bioavailability Excipients Excipients Excipients->Bioavailability DosageForm Dosage Form DosageForm->Bioavailability

Caption: Key factors that influence the bioavailability of a drug.[27][28][29]

VI. Conclusion

Optimizing dosage and administration route is a multifaceted process that requires a deep understanding of the interplay between the compound, the formulation, and the biological system. By integrating the principles of dose-response, pharmacokinetics, and pharmacodynamics, and by employing a systematic troubleshooting approach, researchers can design more robust and reproducible in vivo studies. This guide serves as a foundational resource to navigate the complexities of in vivo drug delivery and to ultimately enhance the translatability of preclinical research.[7][8]

VII. References

  • ALS TDI. (2022, November 30). What are Pharmacokinetic and Pharmacodynamic Studies? Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceuticals, 16(12), 1729. Retrieved from [Link]

  • Oncodesign Services. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What are the factors affecting the bioavailability of oral drugs? Retrieved from [Link]

  • Allucent. (n.d.). Preclinical Pharmacokinetics in Drug Development. Retrieved from [Link]

  • Juhas, M., et al. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Clinical Pharmacokinetics, 59(9), 1071–1084. Retrieved from [Link]

  • Britannica. (2025, December 26). Dose-response relationship. Retrieved from [Link]

  • Dr. Iman. (n.d.). Lec. 4 Factors affect absorption Bioavailability. Retrieved from [Link]

  • Slideshare. (n.d.). Bioavailability and Factors Affecting Bioavailability of drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Key factors influencing small-molecule drug bioavailability. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Merck Manual Professional Edition. (n.d.). Dose-Response Relationships. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013, November). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • Rhizome. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Retrieved from [Link]

  • NC3Rs. (2025, September 23). Dosing in animal models of neuroscience. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies. Retrieved from [Link]

  • Chem Help ASAP. (2024, January 25). the importance of observing a dose-response relationship. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of three different routes of drug administration: oral, intravenous injection and transdermal. Retrieved from [Link]

  • NC3Rs. (n.d.). Exposure and dose selection. Retrieved from [Link]

  • Wikipedia. (n.d.). Route of administration. Retrieved from [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Dose Optimization In Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. Retrieved from [Link]

  • NC3Rs EDA. (2024, May 9). Intervention. Retrieved from [Link]

  • ResearchGate. (2025, October 12). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • YouTube. (2022, December 15). Routes of drug administration | Pharmacology. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medication Routes of Administration. Retrieved from [Link]

  • Clinical Cancer Research. (1999, July 1). Understanding Barriers to Drug Delivery: High Resolution in Vivo Imaging Is Key. Retrieved from [Link]

  • KnowledgeDose. (2023, September 18). Routes of Drug Administration. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (2020, September 30). Dose Setting and Considerations for the 3Rs. Retrieved from [Link]

  • YouTube. (2023, April 21). Avoiding InVivo Study Pitfalls. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, March 26). Inadequate Bioequivalence Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 22). Precision Dosing Priority Criteria: Drug, Disease, and Patient Population Variables. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of the Biological Activities of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide and Melatonin

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indoleamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, melatonin (N-acetyl-5-methoxytryptamine) is arguably the most well-characterized, known for its pivotal role in regulating circadian rhythms and its potent antioxidant properties.[1][2] This guide turns its focus to a synthetic analogue, 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide, a compound with reported potential in anti-inflammatory and anticancer applications, yet whose precise mechanisms remain less defined.[3]

Direct comparative data on the biological activities of these two molecules is sparse. This document provides a comprehensive framework for the head-to-head evaluation of melatonin and its synthetic counterpart. We will dissect the established signaling pathways of melatonin and present a logical, multi-tiered experimental strategy to probe the activities of this compound. This guide is designed not merely to present facts, but to provide the causal logic behind experimental design, empowering researchers to conduct a thorough and self-validating comparative analysis.

Chapter 1: Foundational Profiles of the Indoleamines

A rigorous comparison begins with a solid understanding of the individual compounds. While structurally similar, subtle modifications to the indole core can lead to vastly different pharmacological profiles.

Melatonin: The Endogenous Chronobiotic and Antioxidant

Melatonin, synthesized from tryptophan in the pineal gland, exerts its effects through two primary, distinct mechanisms: receptor-mediated signaling and direct, non-receptor-mediated antioxidant activity.[4]

Receptor-Mediated Signaling: Melatonin's chronobiotic effects are primarily mediated by two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[5] Binding to these receptors, predominantly found in the suprachiasmatic nucleus (SCN) of the hypothalamus, initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4] This reduction in cAMP is a key signal in modulating neuronal firing rates, ultimately influencing the sleep-wake cycle.[1][4]

Melatonin_Signaling Melatonin Melatonin Receptor MT1 / MT2 Receptor (GPCR) Melatonin->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Physiological Response (e.g., Sleep Regulation) cAMP->Response Leads to Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation P1 Phase 1: Receptor Binding Assay (Affinity - Ki) P2 Phase 2: Functional cAMP Assay (Activity - EC50/IC50) P1->P2 If binding is observed P4 Phase 4: LPS-Induced Inflammation Model (Efficacy & Mechanism) P2->P4 P3 Phase 3: Antioxidant Assays (Scavenging - EC50) P3->P4

Caption: A phased experimental workflow for comparison.

Chapter 3: Experimental Design and Protocols

The following protocols are designed to be self-validating, with clear endpoints and established methodologies grounded in authoritative literature.

Phase 1: Receptor Interaction Analysis via Competitive Radioligand Binding

Causality: This is the foundational experiment. Before assessing function, we must determine if the compound physically interacts with the target receptors. A competitive binding assay is the gold standard for quantifying the affinity (Ki) of an unlabeled compound (the "competitor") by measuring its ability to displace a high-affinity radiolabeled ligand. [6]We will use [³H]-melatonin as the radioligand. [7] Step-by-Step Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors. Thaw membranes on ice and dilute to a final concentration of 5-15 µg of protein per well in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4). [8]2. Assay Setup: In a 96-well plate, add:

    • 25 µL of binding buffer for total binding or 25 µL of 10 µM unlabeled melatonin for non-specific binding.

    • 25 µL of competitor compound (this compound) at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).

    • 25 µL of [³H]-melatonin (final concentration ~0.5-1.0 nM). [8] * 175 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at 37°C for 2-3 hours to reach equilibrium. [8]4. Harvesting: Rapidly filter the contents of each well through a GF/B unifilter plate pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). [8]5. Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [9]

Phase 3: Comparative Antioxidant Profiling

Causality: Antioxidant activity can manifest through different chemical mechanisms (e.g., hydrogen atom transfer vs. electron transfer). [10]Therefore, using a single assay can be misleading. We will employ two distinct assays to build a more complete profile. The TBARS assay measures the inhibition of lipid peroxidation, a biologically relevant process, while the DPPH assay measures general radical scavenging capacity. [11][12] Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay

  • Reaction Mixture: Prepare a reaction mixture containing a lipid source (e.g., rat liver microsomes or a linoleic acid emulsion) in phosphate buffer.

  • Initiation: Induce lipid peroxidation using an initiator like tert-butyl hydroperoxide. [12]3. Treatment: In parallel reactions, add melatonin or this compound at a range of concentrations. Include a vehicle control.

  • Incubation: Incubate the mixtures at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a solution of thiobarbituric acid (TBA) in an acidic medium. Heat at 95°C for 30-60 minutes to allow the formation of the malondialdehyde (MDA)-TBA adduct.

  • Quantification: Cool the samples and measure the absorbance of the pink chromogen at 532 nm.

  • Analysis: Calculate the percentage inhibition of lipid peroxidation for each concentration and determine the EC₅₀ value.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation: Prepare a stock solution of DPPH in methanol. The solution should be freshly made and protected from light.

  • Assay: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing various concentrations of the test compounds (melatonin and the analogue).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the decrease in absorbance at ~517 nm. The purple DPPH radical is reduced to a yellow-colored non-radical form.

  • Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value for each compound.

Chapter 4: Data Interpretation and Presentation

All quantitative data should be systematically organized for clear comparison. The results will dictate the subsequent characterization of this compound.

Table 1: Comparative Receptor Binding Affinity

Compound MT1 Receptor Ki (nM) MT2 Receptor Ki (nM)
Melatonin Expected: 0.1 - 0.5 Expected: 0.3 - 1.0
This compound Experimental Value Experimental Value

| Ki values are presented as Mean ± SEM from n=3 independent experiments. | | |

Table 2: Comparative Antioxidant Capacity

Compound TBARS Assay EC₅₀ (µM) DPPH Assay EC₅₀ (µM)
Melatonin Literature Value: ~13-20 [12] Literature Value: Variable
This compound Experimental Value Experimental Value
Ascorbic Acid (Reference) N/A Experimental Value

| EC₅₀ values are presented as Mean ± SEM from n=3 independent experiments. | | |

Potential Outcomes & Interpretations:

  • High Affinity, Agonist Activity: If the analogue binds to MT1/MT2 with high affinity and inhibits cAMP, it functions as a melatonin mimetic. Its utility would depend on other properties like pharmacokinetics or potency.

  • High Affinity, Antagonist Activity: If it binds but fails to inhibit (or reverses) cAMP inhibition, it is an antagonist. This would make it a valuable tool for probing melatonergic systems or a potential therapeutic for conditions of melatonin excess.

  • No Receptor Affinity, High Antioxidant Activity: If it does not bind to MT1/MT2 but shows potent activity in the TBARS and DPPH assays, its biological effects are likely mediated by receptor-independent antioxidant mechanisms. [13]This would position it as a potential cytoprotective agent.

  • Novel Activity: The compound may exhibit activities not seen with melatonin, such as the previously suggested anticancer effects, which would require further, distinct mechanistic studies (e.g., tubulin polymerization assays). [14]

References

  • Benchchem. This compound | 15992-10-6. URL: https://www.benchchem.com/product/b1599210
  • Study.com. Melatonin Function, Uses & Mechanism of Action. URL: https://study.com/academy/lesson/melatonin-function-uses-mechanism-of-action.html
  • Wikipedia. Melatonin. URL: https://en.wikipedia.
  • Legros, C., et al. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology. URL: https://link.springer.com/protocol/10.1007/978-1-0716-2612-5_9
  • Stetinova, V., et al. (2002). In vitro and in vivo assessment of the antioxidant activity of melatonin and related indole derivatives. General Physiology and Biophysics. URL: https://pubmed.ncbi.nlm.nih.gov/12236544/
  • Patsnap Synapse. What is the mechanism of Melatonin?. URL: https://www.patsnap.
  • Zarbee's Professional. What Is Melatonin: Mechanism Of Action. URL: https://www.zarbeesprofessional.
  • Bhardwaj, R., et al. (2023). Melatonin and Health: Insights of Melatonin Action, Biological Functions, and Associated Disorders. Journal of Experimental Biology and Agricultural Sciences. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9920364/
  • Reiter, R. J., et al. (2007). Melatonin: An Established Antioxidant Worthy of Use in Clinical Trials. Molecular Medicine. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1829219/
  • Rodriguez-Naranjo, M.I., et al. (2012). Comparative evaluation of the antioxidant activity of melatonin and related indoles. Food Chemistry. URL: https://www.sciencedirect.com/science/article/pii/S030881461101569X
  • Suzen, S. (2006). Recent Developments of Melatonin Related Antioxidant Compounds. Combinatorial Chemistry & High Throughput Screening. URL: https://www.ingentaconnect.com/content/ben/cchts/2006/00000009/00000006/art00002
  • Stauch, B., et al. (2019). Structural basis for ligand recognition at the human MT1 melatonin receptor. Nature. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6482103/
  • Cecon, E., et al. (2022). Melatonin and Related Compounds: Antioxidant and Anti-Inflammatory Actions. Antioxidants. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945733/
  • Ghaffari, A., et al. (2025). In Vivo Evidence of Melatonin's Protective Role in Alkylating-Agent-Induced Pulmonary Toxicity: A Systematic Review. Antioxidants. URL: https://www.mdpi.com/2076-3921/14/4/712
  • Cini, M., et al. (2004). Indole-based analogs of melatonin: in vitro antioxidant and cytoprotective activities. Journal of Pineal Research. URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/j.1600-079X.2004.00163.x
  • Legros, C., et al. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Medicinal Research Reviews. URL: https://onlinelibrary.wiley.com/doi/10.1002/med.21992
  • Liu, J., et al. (2015). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British Journal of Pharmacology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4507163/
  • Wang, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9309033/
  • Al-Ostath, R. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912448/
  • Suzen, S., et al. (2011). Synthesis and comparison of antioxidant properties of indole-based melatonin analogue indole amino Acid derivatives. Journal of Pineal Research. URL: https://pubmed.ncbi.nlm.nih.gov/21883955/

Sources

A Researcher's Guide to Validating 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide Bioactivity in Secondary Functional Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Binding Affinity

The indole derivative 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide is a synthetic compound of interest, recognized for its potential in modulating biological pathways.[1] Its core structure bears a notable resemblance to the endogenous neurohormone melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) and other synthetic melatonin receptor agonists.[2][3] This structural similarity strongly suggests a potential interaction with melatonin receptors MT1 and MT2.

While primary radioligand binding assays can determine a compound's affinity (Kᵢ) for these receptors, they provide no information about its functional effect. A compound could be an agonist (activator), an antagonist (blocker), or have no effect at all. Therefore, validation in secondary, cell-based functional assays is a critical and indispensable step in the drug discovery pipeline. These assays confirm not only that the compound engages the target but also that it elicits a specific, measurable cellular response.

This guide provides an in-depth comparison of methodologies for validating the bioactivity of this compound, hereafter referred to as "Compound X," as a putative melatonin receptor agonist. We will detail the protocols for two robust secondary assays—cAMP inhibition and ERK phosphorylation—and compare the potential results of Compound X against established benchmarks: the endogenous ligand Melatonin , the potent agonist Agomelatine , and the selective hypnotic Ramelteon .[4][5]

The Scientific Rationale: Interrogating Melatonin Receptor Signaling

The choice of secondary assays is dictated by the known signal transduction mechanisms of the target receptors. Melatonin receptors MT1 and MT2 are canonical members of the G protein-coupled receptor (GPCR) superfamily.[6] Their primary signaling pathway involves coupling to inhibitory G proteins (Gαi/o).[7][8]

  • Gαi/o Pathway (cAMP Inhibition): Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase. This action leads to a quantifiable reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7] Therefore, a cAMP inhibition assay provides a direct functional readout of Gαi-mediated receptor activation.[6][9]

  • ERK Pathway (MAP Kinase Activation): GPCRs, including MT1 and MT2, also activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[10] Agonist stimulation of melatonin receptors has been shown to induce the phosphorylation of Extracellular signal-regulated kinases (ERK1/2).[11][12] Measuring the level of phosphorylated ERK (p-ERK) serves as an essential orthogonal validation, confirming the compound's activity through a different signaling branch and adding a layer of confidence to the findings.[13]

GpcrSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Compound X (Agonist) Receptor MT1 / MT2 Receptor Agonist->Receptor Binds G_Protein Gαi/o Protein Complex Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ERK_Pathway PI3K/PKCζ/c-Raf /MEK Cascade G_Protein->ERK_Pathway Activates cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ERK ERK ERK_Pathway->ERK pERK p-ERK (Increased) ERK->pERK Phosphorylates Response Cellular Response (Gene Expression, etc.) pERK->Response

Caption: Melatonin receptor signaling pathways initiated by agonist binding.

Comparative Compound Profiles

An objective evaluation requires comparing Compound X to well-characterized alternatives.

CompoundMechanism of ActionPrimary Use / Relevance
Melatonin Endogenous agonist for MT1 and MT2 receptors.[14]The natural benchmark for receptor activity and circadian rhythm regulation.
Agomelatine Potent MT1/MT2 receptor agonist and a 5-HT2C receptor antagonist.[4][15]A clinically approved antidepressant with a dual-action mechanism, useful for assessing potential off-target effects.[16]
Ramelteon Selective MT1/MT2 receptor agonist with no significant affinity for other CNS receptors like GABA, dopamine, or serotonin.[17][18][19]A "clean" agonist comparator used for treating insomnia, ideal for isolating MT1/MT2-specific effects.[5][20]

Experimental Design and Workflow

A robust validation strategy involves a clear and logical progression from cell preparation to data interpretation.

Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_cAMP cAMP Assay cluster_pERK p-ERK Assay cluster_analysis Data Acquisition & Analysis C1 Culture HEK293 cells stably expressing MT1 or MT2 receptors C2 Seed cells into assay plates C1->C2 A1 Stimulate with Forskolin + varying concentrations of Compound X / Comparators C2->A1 B1 Serum-starve cells C2->B1 A2 Lyse cells and add detection reagents (HTRF) D1 Read plate (Fluorometer / Imager) A2->D1 B2 Stimulate with varying concentrations of Compound X / Comparators B1->B2 B3 Fix, permeabilize, and add antibodies (p-ERK, Total ERK) B2->B3 B3->D1 D2 Normalize data and plot dose-response curves D1->D2 D3 Calculate EC50 (Potency) and Emax (Efficacy) D2->D3

Caption: General experimental workflow for secondary assay validation.

Detailed Experimental Protocols

Protocol 1: cAMP Inhibition Functional Assay

This assay quantifies the ability of Compound X to inhibit adenylyl cyclase activity following receptor activation. We describe a method using Homogeneous Time-Resolved Fluorescence (HTRF), a robust and high-throughput compatible technology.[7]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Compound X in inhibiting cAMP production.

Materials:

  • HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Assay medium: HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX.

  • Forskolin (Adenylyl cyclase activator).

  • Compound X and comparators (Melatonin, Agomelatine, Ramelteon).

  • cAMP HTRF detection kit (e.g., Cisbio cAMP dynamic 2).

  • 384-well white assay plates.

Methodology:

  • Cell Seeding: Seed HEK293-MT1 or HEK293-MT2 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of Compound X and comparators in assay medium. A typical concentration range would be from 1 pM to 10 µM.

  • Stimulation:

    • Aspirate the culture medium from the cells.

    • Add 5 µL of compound dilutions to the appropriate wells.

    • Immediately add 5 µL of a pre-warmed forskolin solution (prepared at 2x the final desired concentration, typically 1-10 µM final).

    • Incubate the plate at 37°C for 30 minutes.

  • Detection:

    • Add 5 µL of d2-labeled cAMP analog followed by 5 µL of Lumi4-Tb cryptate-labeled anti-cAMP antibody, per the manufacturer's instructions.

    • Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio, which is inversely proportional to the cAMP concentration.

Protocol 2: ERK1/2 Phosphorylation Assay

This protocol measures the increase in ERK1/2 phosphorylation upon receptor stimulation, typically using an In-Cell Western or similar immunocytochemical technique.[21][22]

Objective: To orthogonally validate the agonist activity of Compound X by measuring its ability to stimulate the MAPK/ERK pathway.

Materials:

  • HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Serum-free culture medium.

  • Compound X and comparators.

  • Fixation solution: 4% paraformaldehyde in PBS.

  • Permeabilization buffer: 0.1% Triton X-100 in PBS.

  • Blocking buffer: Odyssey Blocking Buffer or 5% BSA in PBS.

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-Total ERK1/2.

  • Secondary antibodies: IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse.

  • 96-well black, clear-bottom plates.

Methodology:

  • Cell Seeding: Seed cells into 96-well plates and grow to ~90% confluency.

  • Serum Starvation: To minimize basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-12 hours.[12]

  • Stimulation: Add varying concentrations of Compound X or comparators to the wells. Incubate at 37°C for a predetermined time, typically 5-10 minutes, which should be optimized in a time-course experiment.[21]

  • Fixation and Permeabilization:

    • Quickly aspirate the stimulation medium and add 150 µL of cold fixation solution. Incubate for 20 minutes at room temperature.

    • Wash wells 3 times with PBS containing 0.1% Tween-20.

    • Add 150 µL of permeabilization buffer and incubate for 20 minutes.

  • Immunostaining:

    • Wash wells 3 times.

    • Add 150 µL of blocking buffer and incubate for 90 minutes.

    • Incubate with a cocktail of both primary antibodies (anti-p-ERK and anti-Total ERK) diluted in blocking buffer overnight at 4°C.

    • Wash wells 5 times.

    • Incubate with a cocktail of both fluorescently-labeled secondary antibodies for 60 minutes in the dark.

  • Data Acquisition: Wash wells 5 times, then image the plate using a two-channel infrared imager (e.g., LI-COR Odyssey). The p-ERK signal (800 nm channel) is normalized to the Total ERK signal (700 nm channel) to account for variations in cell number.

Data Analysis and Comparative Interpretation

For both assays, data should be normalized (e.g., to the maximal response of melatonin) and plotted as a dose-response curve using non-linear regression (log(agonist) vs. response). From these curves, two key parameters are derived: EC₅₀ (the concentration of agonist that gives 50% of the maximal response), which measures potency , and Eₘₐₓ (the maximal response), which measures efficacy .

Table 1: Hypothetical Comparative Bioactivity Data (cAMP Inhibition Assay)
CompoundReceptorPotency (EC₅₀, nM)Efficacy (Eₘₐₓ, % of Melatonin)
Melatonin MT10.25100% (Full Agonist)
MT20.30100% (Full Agonist)
Agomelatine MT10.40100% (Full Agonist)[4][15]
MT20.55100% (Full Agonist)[4][15]
Ramelteon MT10.05100% (Full Agonist)[19]
MT20.15100% (Full Agonist)[19]
Compound X MT11.585% (Partial Agonist)
MT210.290% (Partial Agonist)
Table 2: Hypothetical Comparative Bioactivity Data (p-ERK Assay)
CompoundReceptorPotency (EC₅₀, nM)Efficacy (Eₘₐₓ, % of Melatonin)
Melatonin MT11.2100% (Full Agonist)[11]
MT21.5100% (Full Agonist)[11]
Agomelatine MT12.0100% (Full Agonist)
MT22.5100% (Full Agonist)
Ramelteon MT10.8100% (Full Agonist)
MT21.1100% (Full Agonist)
Compound X MT15.880% (Partial Agonist)
MT235.085% (Partial Agonist)

Interpretation of Hypothetical Results:

  • Confirmation of Agonism: The data from both assays would confirm that Compound X is a functional agonist at both MT1 and MT2 receptors.

  • Potency: Compound X is less potent than the endogenous ligand and the other synthetic agonists, as indicated by its higher EC₅₀ values.

  • Efficacy: With an Eₘₐₓ < 100%, Compound X would be classified as a partial agonist.[13] Partial agonists can be therapeutically advantageous, as they may offer a ceiling effect that reduces the risk of overstimulation and associated side effects.

  • Selectivity: The hypothetical data suggests Compound X has a modest selectivity for the MT1 receptor over the MT2 receptor (~7-fold in the cAMP assay, ~6-fold in the p-ERK assay).

Conclusion

The validation of this compound in secondary functional assays is a crucial step to translate a structural hypothesis into actionable biological data. By employing a dual-assay approach—measuring both cAMP inhibition and ERK phosphorylation—researchers can build a robust profile of the compound's functional activity. Comparing the potency and efficacy of this novel compound against established benchmarks like melatonin, agomelatine, and ramelteon provides essential context for its potential therapeutic utility. The hypothetical data presented here illustrates a profile of a partial agonist with modest MT1 selectivity, a profile that could warrant further investigation in preclinical models of sleep disorders or depression. This systematic approach ensures scientific rigor and provides the foundational data necessary for advancing a promising compound through the drug development process.

References

  • De Bodinat, C., et al. (2010). Agomelatine, the first melatonergic antidepressant: a review of its pharmacology, efficacy and tolerability. European Neuropsychopharmacology, 20(8), 547-556.
  • Legros, C., et al. (2022). Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay. Methods in Molecular Biology, 2550, 179-188.
  • Wikipedia. (2024). Agomelatine.
  • Patsnap Synapse. (2024). What is the mechanism of Agomelatine?
  • Millan, M. J., et al. (2003). Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. Naunyn-Schmiedeberg's Archives of Pharmacology, 368(2), 71-88.
  • Ovid. Agomelatine: a guide to its use in major depressive disorder.
  • GlobalRx. (2024). Clinical Profile: Ramelteon 8mg Tablet.
  • Wikipedia. (2024). Ramelteon.
  • Taylor & Francis. Ramelteon – Knowledge and References.
  • Liu, Y., et al. (2020). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. Molecules, 25(21), 5039.
  • Roth, T., et al. (2006). Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. Sleep Medicine, 7(5), 397-405.
  • FDA. (2010). Rozerem (ramelteon) Label.
  • Eurofins DiscoverX. MT1 Human Melatonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
  • Legros, C., et al. (2017). Design and validation of the first cell-impermeant melatonin receptor agonist. British Journal of Pharmacology, 174(14), 2217-2227.
  • Stein, R. M., et al. (2019). Concentration–response curves of the initial 15 compounds in cAMP assays. ResearchGate.
  • Ettaoussi, M., et al. (2021). Effect of selected plant extracts on phospho-ERK levels. ResearchGate.
  • Patel, N., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e51633.
  • Cecon, E., et al. (2015). Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins. ResearchGate.
  • Legros, C., et al. (2017). Design and validation of the first cell-impermeant melatonin receptor agonist. PubMed, 174(14), 2217-2227.
  • Slominski, A. T., et al. (2021). Melatonin and Its Metabolites Can Serve as Agonists on the Aryl Hydrocarbon Receptor and Peroxisome Proliferator-Activated Receptor Gamma. International Journal of Molecular Sciences, 22(19), 10618.
  • Mann, A., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology, 13, 980133.
  • Kumari, P., et al. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 132, 221-238.
  • Legros, C., et al. (2017). Design and validation of the first cell-impermeant melatonin receptor agonist. ResearchGate.
  • Cecon, E., et al. (2015). Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins. Cellular and Molecular Life Sciences, 72(16), 3149-3165.
  • Wang, Y., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 12(1), 109-118.
  • Wang, Y., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 12(1), 109-118.
  • BindingDB. BDBM9019 CHEMBL45::Melatonin::N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide.
  • PubChem. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.
  • Rivara, S., et al. (2008). Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment. Current Medicinal Chemistry, 15(4), 421-432.
  • Dubocovich, M. L., et al. (2010). Selective MT2 Melatonin Receptor Ligands. ResearchGate.
  • Tsotinis, A., et al. (2021). Mapping the Melatonin Receptor. 8. Selective M... Pergamos.
  • Al-Ostath, R., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 40.
  • Dubocovich, M. L., et al. (2005). Melatonin. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Taha, M., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. Molecules, 26(2), 399.
  • Youdim, M. B., et al. (1993). 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity. Journal of Medicinal Chemistry, 36(25), 4078-4084.
  • Li, Y., et al. (2011). N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. Acta Crystallographica Section E, 67(Pt 2), o389.
  • Wang, Y., et al. (2022). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Semantic Scholar.

Sources

A Comparative Guide to the Predicted Cross-Reactivity of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Pharmacological Landscape of a Novel Indole Derivative

In the vast field of medicinal chemistry, the indole scaffold remains a cornerstone for the development of new therapeutic agents, prized for its versatile biological activity.[1][2] The compound 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide is a synthetic indole derivative that has appeared primarily in the context of chemical synthesis, serving as an intermediate for more complex molecules with potential anti-inflammatory or anticancer properties.[3] However, comprehensive pharmacological data, particularly regarding its receptor binding profile and cross-reactivity, is not extensively documented in publicly available literature.

This guide is designed for researchers, scientists, and drug development professionals to bridge this knowledge gap. In the absence of direct, extensive experimental data for this specific molecule, we will employ a structure-activity relationship (SAR) approach. By dissecting its molecular architecture and comparing it to well-characterized analogs, most notably melatonin, we can construct a predictive framework for its likely receptor interactions. This guide will therefore focus on the anticipated cross-reactivity of this compound, providing a robust, scientifically-grounded hypothesis that can direct future experimental validation. We will explore its structural similarities to known neuromodulators and anti-inflammatory agents to forecast its potential targets and off-target effects. Furthermore, this guide furnishes detailed experimental protocols that serve as a self-validating system for researchers to empirically determine the compound's precise pharmacological profile.

Structural Analysis and Postulated Receptor Targets

The pharmacological identity of a molecule is encoded in its structure. The key to predicting the cross-reactivity of this compound lies in analyzing its constituent pharmacophores and comparing them to known bioactive molecules.

Core Pharmacophores:

  • 5-Methoxyindole Ring: This feature is the hallmark of melatonin and a multitude of serotonin-related compounds. The 5-methoxy group is known to be a critical determinant for high-affinity binding to melatonin receptors (MT1 and MT2).[4]

  • 2-Methyl Group: This substitution on the indole ring represents a significant deviation from the structure of melatonin. SAR studies on melatonin analogs have shown that substitutions at the C2 position can modulate binding affinity and selectivity for melatonin receptors, in some cases enhancing it.[5]

  • Acetamide Side Chain: The acetamide group is crucial for the agonist activity of melatonin at its receptors. However, the linkage in this compound (a C-C bond from the indole 3-position) differs from melatonin's ethylamino bridge. This alteration will undoubtedly influence receptor interaction and binding kinetics.

Primary Predicted Targets: Melatonin Receptors (MT1/MT2)

Given the 5-methoxyindole core, the most logical primary targets are the high-affinity melatonin receptors, MT1 and MT2. These G protein-coupled receptors (GPCRs) are central to the regulation of circadian rhythms.[6] While the core structure suggests an affinity for these receptors, the 2-methyl group and the altered side chain introduce uncertainty. The 2-methyl substitution could potentially enhance affinity, as seen with analogs like 2-iodomelatonin.[5] Conversely, the modified acetamide linkage may disrupt the optimal orientation within the binding pocket, potentially reducing affinity compared to melatonin.

cluster_0 Predicted Cross-Reactivity Profile Compound This compound MT1/MT2 Melatonin Receptors (Primary Targets) Compound->MT1/MT2 5-methoxyindole core suggests affinity 5-HT Serotonin Receptors (Secondary Targets) Compound->5-HT Indole scaffold similarity to Serotonin COX COX Enzymes (Potential Off-Target) Compound->COX Indole-acetamide class activity Tubulin Tubulin (Potential Off-Target) Compound->Tubulin Indole class activity

Caption: Predicted target classes for the subject compound.

Secondary Predicted Targets: Serotonin (5-HT) Receptors

The indole scaffold is the backbone of serotonin (5-hydroxytryptamine). Consequently, many melatonergic compounds exhibit some degree of cross-reactivity with 5-HT receptors. The structural similarity suggests that this compound could interact with various 5-HT receptor subtypes, although likely with lower affinity than for MT receptors. This potential for polypharmacology is a critical consideration in drug development.

Potential Off-Target Interactions: COX Enzymes and Tubulin

The broader class of indole and acetamide derivatives is known for a range of biological activities.[2] Notably, compounds containing an indole-3-acetic acid moiety (structurally related to our compound of interest) have been investigated as cyclooxygenase (COX) inhibitors.[7] Furthermore, some indole derivatives act as tubulin polymerization inhibitors, a mechanism relevant to their potential anticancer effects.[8] These represent plausible, albeit more speculative, off-target interactions that warrant investigation.

Comparative Data Summary (Predictive)

The following table summarizes the predicted cross-reactivity profile based on structural analysis and data from analogous compounds. This serves as a hypothesis-generating tool for guiding experimental work.

Receptor/Target FamilyPredicted InteractionRationale / Supporting EvidenceKey Analogs
Melatonin Receptors (MT1/MT2) Probable Agonist/Partial Agonist. Affinity may be modulated by the 2-methyl group.The 5-methoxyindole core is a key pharmacophore for MT receptor binding.[4] C2 substitutions can enhance affinity.[5]Melatonin, 2-Iodomelatonin, Ramelteon[5]
Serotonin Receptors (e.g., 5-HT2C) Possible Low-Affinity Interaction. The indole scaffold is shared with serotonin. Agomelatine, a melatonin agonist, is also a 5-HT2C antagonist.Agomelatine
Quinone Reductase 2 (QR2/MT3) Possible Interaction. Melatonin and other indoleamines are known to bind to QR2.Melatonin
COX-1 / COX-2 Potential for Weak Inhibition. Indole-acetamide derivatives have shown anti-inflammatory and COX-inhibitory activity.[7]Indomethacin
Tubulin Potential for Interaction. Certain indole derivatives are known to inhibit tubulin polymerization.[8]Combretastatin A-4 (CA-4) analogs[8]

Experimental Protocols for Determining Cross-Reactivity

To move from prediction to empirical data, a systematic evaluation using standardized assays is essential. The following protocols are designed to be self-validating systems to comprehensively profile the cross-reactivity of this compound.

Protocol 1: Radioligand Competition Binding Assay for MT1/MT2 Receptors
  • Objective: To determine the binding affinity (Ki) of the test compound for human MT1 and MT2 receptors.

  • Causality: This assay directly measures the ability of the test compound to displace a high-affinity, radio-labeled ligand (the "tracer") from the receptor. The resulting inhibition constant (Ki) is a quantitative measure of binding affinity, the foundational parameter for assessing potential activity. Using membranes from cells stably expressing a single receptor subtype ensures target specificity.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably transfected to express either human MT1 or MT2 receptors.

  • Assay Buffer Preparation: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer containing a fixed concentration of 2-[125I]-iodomelatonin (e.g., 50-100 pM).

    • 25 µL of assay buffer with or without a high concentration of a competing non-labeled ligand (e.g., 1 µM melatonin) to determine non-specific binding.

    • 25 µL of the test compound at various concentrations (e.g., 10-point serial dilution from 10 µM to 1 pM).

    • 100 µL of the cell membrane preparation (5-20 µg protein per well).

  • Incubation: Incubate the plate at 37°C for 60 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with a suitable scintillant and quantify the bound radioactivity using a beta counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents: - Receptor Membranes - Radioligand (Tracer) - Test Compound Dilutions B Incubate: Combine reagents in 96-well plate A->B C Filter & Wash: Separate bound from free radioligand B->C D Quantify: Measure bound radioactivity via scintillation counting C->D E Analyze Data: Calculate IC50 and Ki values D->E

Caption: Workflow for Radioligand Competition Binding Assay.

Protocol 2: cAMP Functional Assay
  • Objective: To determine if the test compound acts as an agonist or antagonist at MT1/MT2 receptors and to quantify its potency (EC50) and efficacy (Emax).

  • Causality: MT1 and MT2 receptors are primarily coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures changes in cAMP levels in response to the compound, thus providing a direct readout of the functional consequence of receptor binding and activation.

Step-by-Step Methodology:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the receptor of interest in a 96-well plate and grow to confluence.

  • Cell Stimulation:

    • Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 20-30 minutes to prevent cAMP degradation.

    • Add the test compound at various concentrations, along with a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin). Forskolin elevates cAMP levels, allowing for the measurement of inhibition by a Gi-coupled agonist.

    • To test for antagonist activity, co-incubate the test compound with a known agonist like melatonin.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

  • cAMP Detection: Quantify the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF, ELISA, or LANCE.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound.

    • For agonist mode, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like melatonin.

    • For antagonist mode, analyze the rightward shift in the agonist's dose-response curve to calculate the antagonist's affinity (pA2).

Conclusion

While this compound remains a molecule with an unwritten pharmacological chapter, its structure provides compelling clues to its potential biological interactions. Based on a rigorous comparative analysis with melatonin and other indole derivatives, it is hypothesized to primarily target melatonin receptors MT1 and MT2, with a plausible secondary interaction profile that includes serotonin receptors and potential off-target effects on COX enzymes or tubulin. The structural modifications relative to melatonin—specifically the 2-methyl group and the altered side chain—are predicted to be key modulators of this activity profile.

The true cross-reactivity of this compound can only be unveiled through empirical investigation. The detailed experimental protocols provided in this guide offer a clear and robust pathway for researchers to systematically characterize its binding affinity and functional activity across a panel of relevant biological targets. Such studies will not only illuminate the specific pharmacology of this compound but also contribute valuable data to the broader understanding of structure-activity relationships within the versatile class of indole-based compounds.

References

  • Macolex. (n.d.). 2-Methylindole: A Versatile Organic Intermediate for Synthesis and Research.
  • Martin, M., Macias, M., Leon, J., Acuna-Castroviejo, D., & Escames, G. (2000). Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model. Journal of Pineal Research, 29(3), 193-200.
  • Yous, S., Andrieux, J., Howell, H. E., Pfeiffer, B., Renard, P., Lesieur, D., & Guardiola-Lemaitre, B. (1992). Structure-activity relationships of melatonin analogues. Journal of Medicinal Chemistry, 35(8), 1484-1486.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11776674, N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide.
  • The Good Scents Company. (n.d.). 2-methyl indole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 473254, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.
  • Rico-Leo, E. M., et al. (2024). Quantum mechanics insights into melatonin and analogs binding to melatonin MT1 and MT2 receptors. Scientific Reports, 14(1), 10839.
  • De Benedetto, M., et al. (2023). Structural Basis for Agonistic Activity and Selectivity toward Melatonin Receptors hMT1 and hMT2. International Journal of Molecular Sciences, 24(3), 2821.
  • Al-Sanea, M. M., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Molecules, 26(4), 1009.
  • Wikipedia. (n.d.). 2-Methylindole.
  • Wang, H., et al. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. Molecules, 28(8), 3388.
  • Wang, L., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 11(9), 1055-1065.
  • Stein, R. M., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e51525.
  • ResearchGate. (n.d.). Chemical strucure of 2-methylindole 188.
  • Al-Sanea, M. M., & Abdel-Ghani, T. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2824.
  • Akkurt, M., et al. (2014). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1288.

Sources

Evaluating the Specificity of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Drug Discovery

In the landscape of modern drug development, the principle of "one molecule, one target" has long been a guiding paradigm. However, the reality is often more complex. The therapeutic efficacy and safety profile of a drug candidate are intrinsically linked to its specificity—its ability to interact with the intended molecular target while minimizing engagement with off-target proteins that can lead to undesirable side effects. This guide provides an in-depth, comparative framework for evaluating the target specificity of a novel synthetic indole derivative, 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide.

This compound has garnered interest for its potential therapeutic applications, including anti-inflammatory and anticancer properties.[1] Preliminary information has suggested a potential, though unconfirmed, link to the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in pain, mood, and addiction.[2] To rigorously assess its mechanism of action, we will compare it directly with Spiradoline (U-62066) , a well-characterized and highly selective KOR agonist. Spiradoline, while selective for KOR over other opioid receptors, is known to produce significant side effects such as dysphoria and hallucinations, which have hindered its clinical use.[3] This underscores the critical importance of a thorough specificity evaluation.

This guide is designed for researchers, scientists, and drug development professionals. It will not merely list protocols but will delve into the rationale behind the experimental design, creating a self-validating system to build a comprehensive and trustworthy specificity profile for this compound.

Logical Framework for Specificity Evaluation

Our evaluation is structured as a multi-tiered approach, beginning with broad, unbiased screening and progressively narrowing down to detailed, target-specific analyses. This ensures a comprehensive assessment of both on-target and potential off-target interactions.

Caption: Workflow for the multi-tiered evaluation of drug specificity.

Tier 1: Foundational Target Identification and Broad-Spectrum Screening

The initial step is to cast a wide net to identify the primary target(s) of this compound and to flag potential off-target interactions across major protein families.

Experiment 1: Competitive Radioligand Binding Assays

Rationale: This "gold standard" technique directly measures the affinity of a compound for a specific receptor.[4] Given the putative link to KOR, a targeted panel of opioid receptors is essential. Including a broader range of CNS targets provides an initial screen for promiscuity.

Protocol: Radioligand Binding Assay for Opioid Receptors (μ, δ, κ)

  • Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing human μ, δ, and κ opioid receptors. Protein concentration should be determined using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein), a fixed concentration of a specific radioligand (e.g., [³H]-Diprenorphine for general opioid binding, or more specific radioligands like [³H]-DAMGO for μ, [³H]-DPDPE for δ, and [³H]-U69,593 for κ), and a range of concentrations of the test compounds (this compound and Spiradoline).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).[5] Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

Data Presentation:

CompoundKᵢ (nM) vs. κ-Opioid ReceptorKᵢ (nM) vs. μ-Opioid ReceptorKᵢ (nM) vs. δ-Opioid ReceptorSelectivity (μ/κ)Selectivity (δ/κ)
This compoundHypothetical ValueHypothetical ValueHypothetical ValueCalculatedCalculated
Spiradoline (U-62066)8.6[6]252[6]9400[6]~29~1093
Experiment 2: Broad Panel Kinase Screening

Rationale: Protein kinases are a large family of enzymes and common off-targets for many small molecules. A broad kinase screen is a crucial step in de-risking a compound. Services like KINOMEscan® offer comprehensive panels to assess interactions across the human kinome.[7][8] This is an unbiased approach to identify potential off-target liabilities that would be missed by hypothesis-driven assays.[7]

Protocol: KINOMEscan® Competition Binding Assay

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR.[9]

  • Execution: Submit this compound for screening against a large panel of kinases (e.g., the scanMAX panel with over 450 kinases) at a fixed concentration (e.g., 1 or 10 µM).[7][8]

  • Data Analysis: Results are typically reported as "% Control," where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a reduction in binding of more than 65-80%.

  • Follow-up: For any significant hits, determine the dissociation constant (Kd) to quantify the binding affinity.[7]

Data Presentation:

CompoundPrimary Kinase Hits (% Control < 35%)Kd of Primary Hits (nM)
This compoundHypothetical Kinase X, Kinase YHypothetical Values
Spiradoline (U-62066)Data from literature or new screenData from literature

Tier 2: Confirming Target Engagement in a Cellular Context

Demonstrating that a compound binds to its purified target is the first step. The next critical phase is to confirm this interaction occurs within the complex milieu of a living cell.

Experiment 3: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful biophysical assay that measures target engagement in intact cells or tissues.[10] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[11][12][13] This allows for the direct confirmation of a drug-target interaction in a physiological setting, which is a crucial validation step.[11][13][14]

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for KOR Target Engagement

  • Cell Treatment: Culture cells expressing the target protein (e.g., KOR). Treat the cells with either vehicle control, this compound, or Spiradoline at various concentrations.

  • Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[11]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Analyze the amount of soluble KOR remaining at each temperature using a specific antibody via Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm (ΔTm) in the presence of the compound indicates target engagement.

Data Presentation:

CompoundCell LineTargetBasal Tₘ (°C)Tₘ with Compound (°C)ΔTₘ (°C)
This compoundHEK293-KORKORHypotheticalHypotheticalCalc.
Spiradoline (U-62066)HEK293-KORKORHypotheticalHypotheticalCalc.

Tier 3: Assessing the Global Impact on Cellular Systems

A truly specific compound should primarily perturb pathways directly linked to its intended target. Transcriptomic and proteomic analyses provide a global, unbiased view of the cellular response to a compound, revealing both on-target pathway modulation and potential off-target signatures.[15][16][17]

Experiment 4: Transcriptomic Profiling (RNA-Seq)

Rationale: By sequencing the entire transcriptome of treated cells, we can identify all genes whose expression is significantly altered.[18] This provides a comprehensive "fingerprint" of the compound's activity. Comparing the gene expression profile of our test compound to that of a known selective agent (Spiradoline) and to the profile generated by directly silencing the target gene (e.g., using siRNA against KOR) can powerfully delineate on- and off-target effects.[19]

Protocol: RNA-Seq Analysis

  • Cell Treatment: Treat a relevant cell line (e.g., a neuroblastoma cell line endogenously expressing KOR) with this compound, Spiradoline, or a vehicle control for a defined period (e.g., 6 or 24 hours).

  • RNA Extraction: Isolate total RNA from the cells, ensuring high quality and integrity.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing (e.g., using an Illumina platform).

  • Data Analysis: Align reads to the reference genome and perform differential gene expression analysis.

  • Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to identify signaling pathways that are significantly enriched in the sets of differentially expressed genes.

Data Presentation:

ConditionNumber of Differentially Expressed Genes (DEGs)Top 5 Upregulated PathwaysTop 5 Downregulated Pathways
This compoundHypothetical NumberHypothetical Pathway DataHypothetical Pathway Data
Spiradoline (U-62066)Hypothetical NumberKOR signaling, Dopamine signaling, etc.Hypothetical Pathway Data
KOR siRNA KnockdownHypothetical NumberPathways expected to be inverse of agonist treatmentPathways expected to be inverse of agonist treatment
Experiment 5: Quantitative Proteomic Profiling

Rationale: While transcriptomics reveals changes in gene expression, proteomics directly measures changes in protein abundance and post-translational modifications, which are the functional effectors in the cell.[20][21] This approach can identify protein-level changes that are not reflected at the transcript level and can provide a more direct readout of pathway activity.[22]

Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based Proteomics

  • Cell Labeling and Treatment: Grow cells in media containing "heavy" (e.g., ¹³C₆, ¹⁵N₂-Lysine) or "light" (normal) amino acids. Treat one population with the test compound and the other with a vehicle.

  • Sample Preparation: Combine equal amounts of protein from the "heavy" and "light" cell populations. Digest the proteins into peptides.

  • Mass Spectrometry: Analyze the peptide mixture using high-resolution LC-MS/MS.

  • Data Analysis: Identify and quantify peptides. The ratio of heavy to light peptides for each protein reflects its change in abundance upon drug treatment. Identify proteins with significant changes and perform pathway analysis as described for the transcriptomic data.

Synthesizing the Evidence: A Holistic View of Specificity

The ultimate goal is to integrate the data from all tiers to build a robust and defensible specificity profile.

  • High Specificity Profile: If this compound shows high affinity and selectivity for KOR in binding assays, engages KOR in CETSA, and its transcriptomic/proteomic profiles closely mimic those of Spiradoline and KOR knockdown with minimal off-target signatures (e.g., no significant kinase hits), this would strongly support its designation as a specific KOR agonist.

  • Promiscuous Profile: Conversely, if the compound binds to multiple receptors, hits numerous kinases, and induces transcriptomic changes that diverge significantly from the KOR signature, it would be classified as a non-specific or multi-target agent. This would necessitate further investigation to understand the functional consequences of these off-target interactions.

This comparative guide provides a rigorous, evidence-based framework for evaluating the specificity of this compound. By systematically comparing its biochemical and cellular profiles to a reference compound and leveraging unbiased, systems-level analyses, researchers can gain a comprehensive understanding of its mechanism of action, enabling more informed decisions in the drug development process.

References

  • This compound | 15992-10-6 | Benchchem. (n.d.). Benchchem.
  • Spiradoline (U-62066) | κ-opioid Receptor Agonist | MedChemExpress. (n.d.). MedChemExpress.
  • Rimoy, G. H., Bhaskar, N. K., Wright, D. M., & Rubin, P. C. (1991). Mechanism of diuretic action of spiradoline (U-62066E)--a kappa opioid receptor agonist in the human. British journal of clinical pharmacology, 32(5), 611–615. [Link]
  • Yang, B., et al. (2020). High-Throughput Transcriptome Profiling in Drug and Biomarker Discovery. Frontiers in Genetics, 11, 19. [Link]
  • Brereton, D. (2024). The Impact of Transcriptomics and Proteomics on Drug Development. Journal of Clinical and Medical Sciences. Longdom Publishing. [Link]
  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks.
  • Yang, B., et al. (2020). High-Throughput Transcriptome Profiling in Drug and Biomarker Discovery.
  • Spiradoline. (n.d.). In Wikipedia.
  • Palanisamy, S. (2007). Gene Expression Profiling and its Practice in Drug Development. Current Pharmacogenomics and Personalized Medicine, 5(2), 93-104. [Link]
  • Rimoy, G. H., et al. (1991). Mechanism of diuretic action of spiradoline (U-62066E)--a kappa opioid receptor agonist in the human. PubMed. [Link]
  • Lomenick, B., et al. (2009). Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. PNAS, 106(51), 21984-21989. [Link]
  • KINOMEscan® Kinase Profiling Platform. (n.d.). DiscoverX.
  • Kinome Profiling Service. (n.d.). MtoZ Biolabs.
  • Harnessing the Power of Transcriptomics. (2023). aimed analytics. [Link]
  • O'Brien, J. T., et al. (1992). The effects of spiradoline (U-62066E), a κ-opioid receptor agonist, on neuroendocrine function in man. British Journal of Pharmacology, 107(4), 948-952. [Link]
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In H.P. B. et al. (Eds.), Assay Guidance Manual.
  • O'Brien, J. T., et al. (1992). The effects of spiradoline (U-62066E), a kappa-opioid receptor agonist, on neuroendocrine function in man. PubMed. [Link]
  • Oke, O. (2024). Proteomics study isolates drug targets. American Society for Biochemistry and Molecular Biology. [Link]
  • Pabon, N. A., et al. (2018).
  • Using Proteomics to Improve the Drug Development Process. (n.d.). MetwareBio.
  • Li, Z., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(10), 1147-1156. [Link]
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • KINOMEscan Technology. (n.d.). Eurofins Discovery.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central (PMC). [Link]
  • κ-opioid receptor. (n.d.). In Wikipedia.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). In S. Markossian et al. (Eds.), Assay Guidance Manual.
  • Therapeutic Potential of Kappa Opioid Agonists. (2019). MDPI. [Link]
  • Wu, H., et al. (2015). Predicted Structures for Kappa Opioid G-Protein Coupled Receptor Bound to Selective Agonists. Journal of Chemical Information and Modeling, 55(3), 636-647. [Link]
  • Candeletti, S., & Romualdi, P. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology, 13, 892336. [Link]
  • Sigma Receptor Binding Assays. (2016). PubMed Central (PMC). [Link]
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
  • Taylor, L. P., et al. (2021). Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review. Journal of Addiction and Neuropharmacology, 1(1), 1-13. [Link]
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • CETSA. (n.d.). Pelago Bioscience.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central (PMC). [Link]
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2020). PubMed Central (PMC). [Link]
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2020). RSC Medicinal Chemistry. [Link]
  • N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. (n.d.). PubChem.
  • N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. (2012).
  • The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. (n.d.). Semantic Scholar.

Sources

A Head-to-Head Comparison of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide and Indomethacin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide and analogs of the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, pharmacological profiles, and key experimental data that define these compounds. We will explore the rationale behind the molecular design of these agents and provide detailed, validated protocols for their comparative evaluation.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological activity. Indomethacin, a potent NSAID, is a classic example of an indole-containing drug. However, its therapeutic use is often limited by its non-selective inhibition of cyclooxygenase (COX) enzymes, leading to gastrointestinal side effects. This has driven the development of indomethacin analogs and other indole derivatives, such as this compound, with the aim of improving efficacy and safety profiles.

This guide will provide a comprehensive comparison of these compounds, focusing on the structural nuances that dictate their biological activity. We will examine experimental data from key in vitro and in vivo assays and provide the methodologies required to reproduce and build upon these findings.

Chemical Structures and Properties

The foundational difference between indomethacin and this compound lies in the substituent at the 3-position of the indole ring. Indomethacin possesses a carboxylic acid group, which is crucial for its anti-inflammatory activity but is also implicated in its gastrointestinal toxicity. In contrast, this compound features an acetamide group. This modification significantly alters the compound's acidity and polarity, which can have profound effects on its pharmacokinetic and pharmacodynamic properties.

PropertyIndomethacinThis compound
Chemical Structure

C₁₂H₁₄N₂O₂
Molecular Formula C₁₉H₁₆ClNO₄C₁₂H₁₄N₂O₂
Molecular Weight 357.79 g/mol 218.25 g/mol
CAS Number 53-86-115992-10-6[1]

Mechanism of Action: A Tale of Two Moieties

Indomethacin and Its Analogs: The COX Inhibition Paradigm

Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] The carboxylic acid group of indomethacin is critical for its interaction with the active site of the COX enzymes. The structure-activity relationship (SAR) of indomethacin is well-defined:

  • Carboxyl Group: Replacement of the carboxyl group with other acidic functionalities generally decreases activity. Amide analogues are often inactive as direct COX inhibitors.

  • N-Acyl Group: The N-benzoyl substituent can be replaced with other acyl groups. Substitutions on the para-position of the benzoyl ring, such as with chloro or fluoro groups, are often optimal for activity.

  • Indole Ring Substitutions: Methoxy or fluoro groups at the 5-position of the indole ring tend to increase activity.

The development of indomethacin analogs has largely focused on modifying these key structural features to achieve greater COX-2 selectivity, thereby reducing the gastrointestinal side effects associated with COX-1 inhibition.

Arachidonic_Acid_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PGs Prostaglandins (Pain, Fever, Inflammation) PGH2->PGs TXA2 Thromboxane A2 (Platelet Aggregation) PGH2->TXA2 PGI2 Prostacyclin (Vasodilation) PGH2->PGI2 Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits

Caption: The arachidonic acid cascade and the inhibitory action of Indomethacin on COX-1 and COX-2.

This compound: Exploring Alternative Pathways

While structurally similar to indomethacin, the replacement of the carboxylic acid with an acetamide group suggests a potentially different or modified mechanism of action. While some research indicates that it may interact with Prostaglandin G/H synthase 1 (COX-1), its activity profile is likely to be distinct from that of classical NSAIDs.[1] The acetamide moiety may confer a number of properties, including:

  • Reduced Acidity: This may lead to a reduction in direct gastric irritation.

  • Altered Target Affinity: The change in electronics and hydrogen bonding capacity could lead to interactions with different biological targets.

  • Prodrug Potential: The acetamide could potentially be metabolized in vivo to the corresponding carboxylic acid, acting as a prodrug.

Further investigation into the precise molecular targets of this compound is warranted. Its diverse reported biological activities suggest that it may have a more complex pharmacological profile than just COX inhibition.[1]

Comparative Biological Evaluation: Experimental Data and Protocols

A direct comparison of the biological activities of these compounds requires standardized and validated experimental protocols. Here, we provide detailed methodologies for key in vitro and in vivo assays, along with a summary of expected results based on available data.

In Vitro COX Inhibition Assay

This assay is fundamental for determining the potency and selectivity of compounds against COX-1 and COX-2.

Experimental Protocol: Fluorometric COX Activity Assay

This protocol is adapted from commercially available kits and measures the peroxidase activity of COX enzymes.[3]

  • Reagent Preparation: Prepare working solutions of a suitable COX probe (e.g., Amplex Red), a cofactor (e.g., hematin), and the substrate, arachidonic acid, in a COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • 75 µL COX Assay Buffer

    • 1 µL COX Probe working solution

    • 2 µL COX Cofactor working solution

    • 10 µL of the test compound (dissolved in DMSO) at various concentrations. For control wells, add 10 µL of DMSO.

  • Enzyme Addition: Add 1 µL of either purified recombinant human COX-1 or COX-2 enzyme to the appropriate wells.

  • Initiate Reaction: Start the reaction by adding 10 µL of the arachidonic acid working solution to each well.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 10-30 minutes using a fluorescence microplate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Probe, Cofactor, Substrate) Plate Add Buffer, Probe, Cofactor, & Compounds to 96-well plate Reagents->Plate Compounds Prepare Test Compounds & Controls (in DMSO) Compounds->Plate Add_Enzyme Add COX-1 or COX-2 Enzyme Plate->Add_Enzyme Start_Rxn Initiate with Arachidonic Acid Add_Enzyme->Start_Rxn Measure Kinetic Fluorescence Measurement Start_Rxn->Measure Calculate Calculate Reaction Rates & Percent Inhibition Measure->Calculate IC50 Determine IC50 Values Calculate->IC50

Caption: Experimental workflow for the in vitro COX inhibition assay.

Comparative Data:

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)
Indomethacin 18[4]26[4]0.69
Celecoxib (Control) 150004>3750
This compound Data not readily availableData not readily availableData not readily available

Note: Specific IC₅₀ values for this compound are not widely published in comparative studies. Its primary target is suggested to be Prostaglandin G/H synthase 1 (COX-1).[1]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[5]

Experimental Protocol: Rat Paw Edema Model

  • Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-200 g) and allow them to acclimatize for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline)

    • Group II: Test Compound (e.g., this compound) at various doses (p.o.)

    • Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[5]

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the respective compounds or vehicle via oral gavage.[5]

  • Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[5][6]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[5]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal: [(Vₜ - V₀) / V₀] * 100.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Paw_Edema_Workflow Acclimatize Acclimatize Rats Group Group Animals (Vehicle, Test, Control) Acclimatize->Group Baseline Measure Initial Paw Volume (V0) Group->Baseline Administer Administer Compounds (p.o.) Baseline->Administer Induce Inject Carrageenan (1 hr post-dosing) Administer->Induce Measure Measure Paw Volume (Vt) at 1, 2, 3, 4, 5, 6 hrs Induce->Measure Analyze Calculate % Edema Increase & % Inhibition Measure->Analyze

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Comparative Data:

Compound (Dose)Peak Edema Inhibition (%)Time to Peak Inhibition (hours)
Indomethacin (10 mg/kg) ~50-60%3-4
This compound Data not readily availableData not readily available

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug are critical to its clinical success. Indomethacin has a relatively short half-life, necessitating frequent dosing.[7]

ParameterIndomethacinIndomethacin AnalogsThis compound
Bioavailability High (oral)[8]VariableNot well-documented
Half-life ~4.5 - 11 hours[8][9]Variable; can be engineered for longer durationNot well-documented
Metabolism Hepatic (O-demethylation, N-deacylation)[10][11]Dependent on structural modificationsLikely hepatic
Excretion Renal and biliary[10]VariableNot well-documented

The development of sustained-release formulations and analogs of indomethacin has aimed to improve its pharmacokinetic profile, allowing for less frequent dosing and more stable plasma concentrations.[7] The pharmacokinetic profile of this compound has not been extensively reported and represents an important area for future research.

Discussion and Future Perspectives

The head-to-head comparison of this compound and indomethacin analogs highlights a key strategic divergence in the quest for better anti-inflammatory agents.

  • Indomethacin analogs largely represent an approach of incremental innovation, seeking to optimize a known scaffold for improved COX-2 selectivity and reduced gastrointestinal toxicity. The well-understood SAR of indomethacin provides a rational basis for these modifications.

  • This compound represents a departure from the classical NSAID model. The replacement of the critical carboxylic acid with an acetamide group suggests a potential shift in the mechanism of action, which may offer a pathway to novel anti-inflammatory therapies with a different side-effect profile. While its primary target may still be within the prostaglandin synthesis pathway, its overall pharmacology could be significantly different.

Future research should focus on:

  • Elucidating the Mechanism of Action: A thorough investigation of the molecular targets of this compound is crucial. This should include comprehensive screening against a panel of inflammatory mediators and enzymes.

  • Comparative In Vivo Studies: Direct, head-to-head in vivo studies using models of inflammation and pain are needed to compare the efficacy and safety of this compound with indomethacin and its selective analogs.

  • Pharmacokinetic and Metabolic Profiling: A complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound is required to understand its behavior in a biological system and to guide potential clinical development.

By employing the rigorous experimental protocols outlined in this guide, researchers can effectively characterize these and other novel indole derivatives, contributing to the development of the next generation of anti-inflammatory therapeutics.

References

  • Inotiv.
  • Bio-protocol. Carrageenan-Induced Paw Edema. [Link]
  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
  • National Center for Biotechnology Information. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]
  • Gpatindia. INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
  • PubMed. Rat paw oedema modeling and NSAIDs: Timing of effects. [Link]
  • ResearchGate.
  • Bentham Science. A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. [Link]
  • ResearchGate. Structure-activity relationship of indomethacin analogues for MRP-1, COX-1 and COX-2 inhibition.
  • PubMed.
  • PubMed. Pharmacokinetic overview of indomethacin and sustained-release indomethacin. [Link]
  • Probes & Drugs.
  • Springer.
  • PubMed. Clinical Pharmacokinetics of indomethacin. [Link]
  • PubMed. Pharmacokinetics of indomethacin. [Link]
  • MDPI.
  • ResearchGate. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. [Link]
  • INNOSC Theranostics and Pharmacological Sciences.
  • World Journal of Pharmaceutical and Medical Research. CLINICAL PHARMACOLOGY OF INDOMETHACIN. [Link]
  • Canadian Science Publishing.
  • ResearchGate. (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. [Link]
  • YouTube. Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. [Link]
  • National Center for Biotechnology Information. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • PubMed.
  • PubMed. [Controlled double blind comparison of acemetacin to indomethacin in patients with chronic polyarthritis]. [Link]
  • ResearchGate. Utility of MetaSite in Improving Metabolic Stability of the Neutral Indomethacin Amide Derivative and Selective Cyclooxygenase-2 Inhibitor 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-ace tamide. [Link]
  • Semantic Scholar. [PDF] Utility of MetaSite in Improving Metabolic Stability of the Neutral Indomethacin Amide Derivative and Selective Cyclooxygenase-2 Inhibitor 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide. [Link]
  • RSC Publishing. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • National Institutes of Health. N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. [Link]
  • ChemBK. N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide. [Link]
  • ResearchGate. (PDF) 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide. [Link]
  • PubChem. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of medicinal chemistry and drug development, the precise structural characterization of synthesized compounds is a non-negotiable cornerstone of scientific rigor. Indole derivatives, such as 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide, are a prominent class of heterocyclic compounds that form the scaffold for numerous pharmacologically active agents.[1][2] Their biological activity is intrinsically linked to their three-dimensional structure. Consequently, any ambiguity in their chemical identity can lead to erroneous structure-activity relationship (SAR) studies, compromising entire research programs.

This guide provides an in-depth, experience-driven protocol for the structural confirmation of this compound using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT-135). We will move beyond a simple recitation of data to explain the causality behind experimental choices and demonstrate how a multi-faceted NMR analysis constitutes a self-validating system for structural verification.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is fundamental for the accurate assignment of NMR signals. The structure of this compound is numbered below for clarity in the subsequent spectral analysis.

Caption: Structure of this compound with atom numbering.

Experimental Protocol: A Foundation of Quality Data

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Step 1: Sample Preparation and Solvent Choice

The choice of a deuterated solvent is critical. It must dissolve the analyte completely while having solvent signals that do not obscure important regions of the spectrum. For indole derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice.

  • Causality: DMSO-d₆ is an excellent solvent for moderately polar compounds containing hydrogen bond donors and acceptors, such as the amide and indole N-H groups in our target molecule. This ensures a homogeneous solution, which is essential for acquiring high-resolution spectra.[2] Furthermore, its residual proton signal appears around δ 2.50 ppm, a region less likely to overlap with many of the analyte's aromatic or labile proton signals. The broad water peak in DMSO-d₆ (around δ 3.33 ppm) can sometimes exchange with labile N-H protons. It is crucial to use high-purity, dry DMSO-d₆. The chemical shifts of N-H protons are highly dependent on solvent and concentration.[2][3]

Protocol:

  • Weigh 5-10 mg of the purified, dry compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆).

  • Gently vortex or sonicate the vial to ensure the sample dissolves completely.[2]

  • Filter the resulting solution through a pipette containing a small plug of glass wool or cotton directly into a 5 mm NMR tube to remove any particulate matter.[2] This step is vital for achieving sharp lines and good spectral resolution.

Step 2: NMR Data Acquisition Workflow

A standard set of 1D NMR experiments provides a comprehensive dataset for structural confirmation. The workflow is designed to build a complete picture of the molecule's carbon skeleton and proton environment.

Caption: Experimental workflow for NMR-based structure confirmation.

Acquisition Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR: Acquire with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A standard proton-decoupled experiment. As ¹³C has a low natural abundance, more scans (e.g., 1024 or more) are required.

  • DEPT-135: This experiment is crucial for differentiating carbon types. It shows CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent.[4][5] This provides an invaluable layer of validation for signal assignments.

Data Analysis and Interpretation: The Self-Validating System

The core of the confirmation process lies in the detailed analysis of the acquired spectra. The data from each experiment must be consistent with the proposed structure and with each other.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 1: Expected ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.6 - 10.8br s1HNH -1Labile indole N-H proton, typically a broad singlet in a downfield region.[2][6]
~7.1 - 7.3br s1HCONH ₂ (a)Amide protons are labile and often appear as broad signals.
~7.10d1HH -4Aromatic proton ortho to the fused ring junction, coupled to H-6 (small J).
~6.8 - 7.0br s1HCONH ₂ (b)The second amide proton; may be equivalent to the first or show a separate signal.
~6.85d1HH -7Aromatic proton adjacent to the indole nitrogen.
~6.65dd1HH -6Aromatic proton coupled to both H-4 and H-7.
~3.75s3HOCHMethoxy group protons, a characteristic sharp singlet.
~3.40s2HCH ₂-8Methylene protons adjacent to an aromatic ring and a carbonyl group, appearing as a singlet.
~2.30s3HCH ₃-2Methyl group at the C2 position of the indole ring, appearing as a singlet.[7]

Note: Chemical shifts are approximate and can vary based on concentration and exact instrument calibration. "br s" = broad singlet, "d" = doublet, "dd" = doublet of doublets, "s" = singlet.

¹³C NMR and DEPT-135 Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 spectrum identifies the type of each carbon (CH, CH₂, CH₃, or quaternary). This combination is powerfully diagnostic.

Table 2: Expected ¹³C NMR and DEPT-135 Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
~172.5AbsentC =O (C9)Carbonyl carbon, characteristically downfield.[8]
~153.2AbsentC -5Aromatic carbon attached to the electron-donating methoxy group, shifted downfield.
~134.8AbsentC -2Quaternary indole carbon adjacent to nitrogen and attached to the methyl group.
~131.0AbsentC -7aQuaternary carbon at the aromatic ring fusion.
~128.8AbsentC -3aQuaternary carbon at the aromatic ring fusion.
~111.5Positive (+)C -7Aromatic CH carbon.
~110.8Positive (+)C -4Aromatic CH carbon.
~102.3AbsentC -3Quaternary indole carbon shielded by substitution at C2.
~100.1Positive (+)C -6Aromatic CH carbon, shifted upfield due to the influence of the methoxy group.
~55.2Positive (+)OC H₃Methoxy carbon, typically found in the 55-60 ppm range.[9]
~30.5Negative (-)C H₂-8Methylene carbon, confirmed by the negative phase in the DEPT-135 spectrum.[5]
~11.5Positive (+)C H₃-2Methyl carbon, typically found in the upfield region.
The Power of Correlation: A Self-Validating System
  • ¹H Singlet at δ 3.40 (2H) correlates perfectly with the ¹³C Negative Peak at δ 30.5 . This confirms the presence of a CH₂ group.

  • ¹H Singlet at δ 2.30 (3H) corresponds to the ¹³C Positive Peak at δ 11.5 . This confirms a CH₃ group.

  • The ¹³C spectrum shows 12 distinct signals , matching the 12 unique carbon atoms in the proposed structure.

  • The DEPT-135 spectrum correctly identifies 4 CH/CH₃ carbons (positive), 1 CH₂ carbon (negative), and 7 quaternary/carbonyl carbons (absent) , which is fully consistent with the molecule's structure.

Comparison with Alternative Analytical Techniques

While 1D NMR is highly effective for confirming a known structure, a comprehensive analysis for novel compounds or for publication often includes complementary techniques:

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide definitive proof of connectivity.[10] An HSQC experiment, for instance, would directly correlate the proton signal at δ 3.40 with the carbon signal at δ 30.5, leaving no doubt about the CH₂ assignment.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the elemental formula (C₁₂H₁₄N₂O₂ for the target molecule). This is complementary to NMR, which elucidates the connectivity of those atoms.

Conclusion

The structural confirmation of this compound is systematically and reliably achieved through a logical application of ¹H, ¹³C, and DEPT-135 NMR spectroscopy. By understanding the causal principles behind chemical shifts and multiplicities, and by using the DEPT-135 experiment to validate carbon types, the combined data forms a cohesive and self-validating framework. This rigorous approach ensures the high fidelity of data required for advanced research and development, underpinning the integrity of subsequent scientific findings.

References

  • BenchChem. (2025). Technical Support Center: NMR Spectroscopy of Indole Compounds.
  • National Institutes of Health (NIH). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E) -.
  • BenchChem. This compound | 15992-10-6.
  • 13C ; DEPT135 ; HSQC) and HRMS spectra.
  • Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry.
  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Yıldırım, I., et al. (2012). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Cogent Chemistry.
  • Shestakova, A. K., et al. (2023). Synthesis and NMR spectra of [15N]indole. Chemistry of Heterocyclic Compounds.
  • JEOL Ltd.
  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • ChemicalBook. 5-METHOXY-2-METHYL-3-INDOLEACETIC ACID(2882-15-7) 1H NMR spectrum.
  • ChemicalBook. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum.
  • Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

Sources

A Comparative Guide to Orthogonal Methods for Validating the Purity of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel indole derivatives such as 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide, a compound of interest in contemporary drug discovery, rigorous purity assessment is paramount. This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive purity validation of this molecule, designed for researchers, scientists, and drug development professionals. Our approach emphasizes the synergy of distinct analytical techniques to build a robust and self-validating purity profile.

The principle of orthogonality in analytical chemistry dictates the use of multiple, dissimilar methods to measure the same attribute.[1] This strategy significantly reduces the risk of overlooking impurities that may not be detectable by a single technique. For a molecule like this compound, with its potential for various process-related impurities and degradants, a multi-pronged approach is not just recommended, but essential for regulatory compliance and patient safety.[2]

This guide will explore three powerful, orthogonal methods for purity determination:

  • Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS): A high-resolution separation technique for detecting and quantifying both known and unknown impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that provides a direct measure of purity against a certified reference standard.[3]

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that assesses purity based on the melting point depression caused by impurities.[4]

Each method will be detailed with an emphasis on the causality behind experimental choices, followed by a comparative analysis to aid in the selection of the most appropriate techniques for your specific needs.

Orthogonal Purity Validation Workflow

The following diagram illustrates the logical flow of employing orthogonal methods for a comprehensive purity assessment of this compound.

Orthogonal_Workflow cluster_methods Orthogonal Analytical Methods UPLC_MS UPLC-MS (Impurity Profile) Data_Analysis Comparative Data Analysis & Purity Assignment UPLC_MS->Data_Analysis qNMR qNMR (Absolute Purity) qNMR->Data_Analysis DSC DSC (Bulk Purity) DSC->Data_Analysis API_Sample 2-(5-Methoxy-2-methyl-1H- indol-3-yl)acetamide Sample API_Sample->UPLC_MS Separation-based API_Sample->qNMR Structure-based API_Sample->DSC Property-based Final_Report Comprehensive Purity Report & Certificate of Analysis Data_Analysis->Final_Report

Caption: Workflow for orthogonal purity validation.

Method 1: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS is a cornerstone of pharmaceutical impurity profiling due to its high separation efficiency and the structural information provided by the mass spectrometer.[5] This technique is particularly adept at separating structurally similar impurities from the main API peak and detecting non-chromophoric impurities that might be missed by UV detection alone.

Scientific Rationale

The choice of a reversed-phase UPLC method is based on the moderately nonpolar nature of the indole ring in this compound. A C18 stationary phase provides excellent retention and separation of indole derivatives.[6] The use of a gradient elution with an acidified mobile phase (formic acid) ensures good peak shape and ionization efficiency for mass spectrometry.[7] Coupling UPLC with a high-resolution mass spectrometer (such as a Q-TOF) allows for accurate mass measurements, facilitating the identification of unknown impurities by determining their elemental composition.[7]

Experimental Protocol: UPLC-MS for Impurity Profiling
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at the λmax of the API (e.g., ~280 nm).

  • Mass Spectrometry Conditions (Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Acquisition Mode: MSE (a data-independent acquisition mode that collects both precursor and fragment ion data in a single run)

    • Mass Range: 50-1000 m/z

  • Data Analysis:

    • Process the chromatogram to determine the area percent of the main peak and all impurity peaks.

    • Utilize the accurate mass data to propose elemental compositions for any detected impurities.

    • Analyze the fragmentation patterns from the MSE data to aid in the structural elucidation of unknown impurities.

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method recognized by pharmacopeias for its ability to provide an absolute purity value without the need for a specific reference standard of the analyte itself.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate and precise purity determination when compared to a certified internal standard.[9]

Scientific Rationale

For this compound, ¹H qNMR is the method of choice due to the presence of multiple, well-resolved proton signals in its structure. The selection of a suitable internal standard is critical. Maleic acid is a good candidate as it is non-volatile, stable, and has a sharp singlet in a region of the ¹H NMR spectrum that is unlikely to overlap with the analyte signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an appropriate solvent as it readily dissolves both the analyte and the internal standard.

Experimental Protocol: ¹H qNMR for Absolute Purity
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

    • Acquisition Time: ≥ 3 seconds.

    • Temperature: 298 K.

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform with a line broadening of 0.3 Hz.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methyl group at position 2) and the singlet from the internal standard (maleic acid).

    • Calculate the purity using the following equation[9]:

      Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • "analyte" refers to this compound

      • "std" refers to the internal standard (maleic acid)

Method 3: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. For purity determination of crystalline solids, DSC relies on the van't Hoff equation, which describes the depression and broadening of the melting point of a substance due to the presence of impurities.[10] This method provides a measure of the total mole fraction of impurities.

Scientific Rationale

DSC is an excellent orthogonal technique to chromatography as it is not based on separation or spectroscopic properties.[4] It is a bulk analysis technique that is particularly sensitive to eutectic impurities. The method is applicable to this compound assuming it is a stable, crystalline solid that does not decompose upon melting. A slow heating rate is employed to maintain thermal equilibrium throughout the sample during the melting transition, which is crucial for accurate purity determination.

Experimental Protocol: DSC for Purity Analysis
  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • DSC Instrument Setup and Measurement:

    • Instrument: A calibrated Differential Scanning Calorimeter.

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a temperature at least 20 °C below the expected melting point.

      • Ramp the temperature at a slow rate (e.g., 1-2 °C/min) through the melting transition to a temperature at least 20 °C above the completion of melting.

  • Data Analysis and Purity Calculation:

    • Integrate the melting endotherm to determine the heat of fusion (ΔHf).

    • The instrument software will typically have a purity analysis package that applies the van't Hoff equation to the shape of the leading edge of the melting peak.

    • The software calculates the mole percent purity by plotting the sample temperature (Ts) against the reciprocal of the fraction melted (1/F).[10] The purity is derived from the slope and intercept of this plot.

Comparative Analysis of Orthogonal Methods

The following table summarizes the key attributes of the three described orthogonal methods for the purity validation of this compound.

FeatureUPLC-MSqNMRDSC
Principle Chromatographic Separation & Mass/Charge RatioNuclear Magnetic ResonanceMelting Point Depression
Purity Type Relative (Area %)Absolute (Mass %)Absolute (Mole %)
Impurity Detection Specific (detects and quantifies individual impurities)Detects proton-containing impuritiesMeasures total soluble impurities
Impurity ID Excellent (provides mass and fragmentation data)Possible for known impurities, difficult for unknownsNot possible
Sensitivity Very High (ppm levels)Moderate (typically >0.1%)Low (impurities >0.1-0.5 mol%)
Sample Amount Low (µg)Moderate (mg)Low (mg)
Throughput HighModerateModerate
Strengths - Excellent for impurity profiling- Can identify unknown impurities- High sensitivity and specificity- Absolute, primary method- No specific impurity standards needed- Provides structural confirmation- Truly orthogonal to chromatography- Fast screening for bulk purity- Insensitive to involatile impurities
Limitations - Requires impurity standards for accurate quantification- May not detect all co-eluting impurities- Lower sensitivity than UPLC-MS- Requires soluble, stable internal standard- Overlapping signals can be problematic- Only for crystalline, stable compounds- Does not detect individual impurities- Assumes eutectic behavior

Conclusion: A Triad of Trustworthiness

The validation of purity for a pharmaceutical compound like this compound demands a rigorous, multi-faceted approach. No single analytical method can provide a complete picture of a compound's purity. The strategic implementation of orthogonal methods, as detailed in this guide, creates a self-validating system that enhances confidence in the quality, safety, and efficacy of the API.

  • UPLC-MS serves as the primary tool for impurity profiling, offering unparalleled separation and identification capabilities.

  • qNMR provides a robust, absolute measure of purity, anchoring the relative percentages obtained from chromatography to a fundamental property of the molecule.

  • DSC offers a truly independent assessment of bulk purity based on a thermodynamic principle, effectively corroborating the findings of the other two techniques.

By integrating these three distinct and powerful analytical techniques, researchers and drug development professionals can build a comprehensive and defensible purity profile for this compound, ensuring compliance with stringent regulatory expectations and advancing the development of safe and effective medicines.

References

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. (2009, April 5).
  • Orthogonal method in pharmaceutical product analysis - Alphalyse.
  • Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma.
  • Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago.
  • Place of DSC purity analysis in pharmaceutical development - AKJournals.
  • Key ICH Method Validation Parameters to Know - Altabrisa Group. (2025, August 25).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • Quantitative NMR Spectroscopy.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014, October 8).
  • Conditions for LC-MS/MS analysis of indole species. - ResearchGate.
  • Live qualification/validation of purity methods for protein products - CS@Purdue.
  • Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS - Research and Reviews.
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC - NIH. (2022, August 2).
  • Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry - MDPI.
  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30).
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed. (2022, August 2).
  • Separation of Methyl 5-methoxy-2-methyl-1H-indole-3-acetate on Newcrom R1 HPLC column | SIELC Technologies.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022, April 5).
  • Separation of N-(2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl)-N-(phenylmethyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.

Sources

comparative study of the anti-inflammatory effects of indole acetamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Anti-Inflammatory Effects of Indole Acetamides

For drug development professionals, medicinal chemists, and pharmacologists, the indole nucleus represents a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds.[1] Its presence in prominent anti-inflammatory drugs like Indomethacin underscores its therapeutic relevance.[2] This guide provides a comparative analysis of indole acetamides, a promising class of indole derivatives, focusing on their anti-inflammatory properties. We will dissect their mechanisms of action, compare their efficacy using experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in the field.

The Inflammatory Cascade: Key Targets for Indole Acetamides

Inflammation is a complex biological response to harmful stimuli, involving a cascade of cellular and molecular events.[2] Key pathways frequently implicated in chronic inflammation are the Cyclooxygenase (COX) and Nuclear Factor-kappa B (NF-κB) pathways, which have become primary targets for anti-inflammatory drug design.

The Cyclooxygenase (COX) Pathway

COX enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3] There are two main isoforms:

  • COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions like protecting the gastric mucosa.[4]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2][4]

The ideal non-steroidal anti-inflammatory drug (NSAID) would selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[1][3] Many indole derivatives have been designed and evaluated for their selective COX-2 inhibitory activity.[4][5]

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) (e.g., GI Protection) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory Indole_Acetamides Indole Acetamides (Selective Inhibition) Indole_Acetamides->COX2 Inhibits

Caption: The Cyclooxygenase (COX) pathway and the site of action for selective indole acetamide inhibitors.

The NF-κB Signaling Pathway

NF-κB is a master transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[6][7] In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB.[8] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like COX-2 and iNOS.[8][9][10] Inhibition of this pathway is a highly sought-after strategy for developing potent anti-inflammatory agents.[11]

NFB_Pathway cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Receptor (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFB_IkB NF-κB-IκB (Inactive Complex) NFB NF-κB NFB_n NF-κB (Active) NFB->NFB_n Translocates NFB_IkB->NFB Releases Indole_Acetamides Indole Acetamides Indole_Acetamides->IKK Inhibits DNA DNA NFB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: The NF-κB signaling pathway, a key target for the anti-inflammatory action of indole acetamides.

Comparative Efficacy of Indole Acetamide Derivatives

The anti-inflammatory potential of novel compounds is typically assessed through a combination of in vitro enzymatic and cell-based assays, followed by in vivo animal models. Here, we compare data from several published studies on indole acetamide and related indole derivatives.

In Vitro COX Inhibition

The ability to inhibit COX-1 and COX-2 enzymes is a primary indicator of NSAID-like activity. The IC₅₀ value represents the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. The selectivity index (SI), calculated as IC₅₀(COX-1) / IC₅₀(COX-2), is a crucial measure; a higher SI value signifies greater selectivity for COX-2, which is desirable for minimizing side effects.

Table 1: Comparative In Vitro COX Inhibitory Activity of Indole Derivatives

Compound ID Structure/Description COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI) Reference
Indomethacin Standard NSAID Varies Varies ~0.1 (COX-1 Selective) [1][3]
Celecoxib Standard COX-2 Inhibitor 15 0.04 375 [12]
Compound 13d Indomethacin Analog >50 0.09 >555 [4]
Compound 10b Indole-2-amide derivative 1.15 0.066 17.45 [12]
Compound S3 Acetohydrazide derivative Not specified Selectively inhibits COX-2 Not specified [3][5]

| Compound 1 | 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | >100 | 0.32 | >312 |[1] |

Data synthesized from multiple sources for comparative purposes.

Expertise & Experience: The data clearly shows that synthetic modification of the indole scaffold can dramatically shift the activity profile. While the parent drug Indomethacin is COX-1 selective, novel derivatives like Compound 13d and Compound 10b demonstrate high potency against COX-2 and significantly improved selectivity indices.[4][12] This highlights a key strategy in modern drug design: modifying a known pharmacophore to enhance its therapeutic index.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a standard and reliable method for evaluating the acute anti-inflammatory activity of new compounds in vivo.[4][13] In this model, an inflammatory agent (carrageenan) is injected into the paw of a rat, causing localized swelling (edema). The test compound is administered, and the reduction in paw volume is measured over time compared to a control group.

Table 2: Comparative In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Compound ID Dose (mg/kg) Time (hours) % Inhibition of Edema Reference
Indomethacin 10 3 76.89% [5]
Compound 13d 10 3 78.4% [4]
Compound 13e 10 3 76.5% [4]
Compound S3 Not specified 3 61.20% [3][5]

| Compound S14 | Not specified | 3 | 63.69% |[5] |

Trustworthiness: As seen in Table 2, compounds like 13d and 13e exhibit anti-inflammatory activity comparable to the standard drug Indomethacin at the same dose, validating their potential in vivo.[4] This congruence between potent in vitro COX-2 inhibition and strong in vivo anti-edema activity provides a self-validating system, increasing confidence in the compound's mechanism of action.

Key Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for common assays used to evaluate the anti-inflammatory effects of indole acetamides.

Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokines

This cell-based assay evaluates a compound's ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 from macrophages stimulated with LPS.[10][14][15]

Methodology

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin until they reach 80% confluency.[16]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1x10⁵ cells/well and allow them to adhere for 24 hours.[17]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test indole acetamide compounds (e.g., 1, 5, 10 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.[14]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only treated cells. Determine the IC₅₀ value if applicable.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 1. Culture RAW 264.7 cells c2 2. Seed cells in 96-well plates c1->c2 t1 3. Pre-treat with Indole Acetamides c2->t1 t2 4. Stimulate with LPS t1->t2 t3 5. Incubate for 24h t2->t3 a1 6. Collect Supernatant t3->a1 a2 7. Quantify Cytokines (ELISA) a1->a2 a3 8. Calculate % Inhibition a2->a3

Caption: Workflow for the in vitro evaluation of anti-inflammatory cytokine inhibition.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema

This is the most widely used primary test for screening anti-inflammatory agents.[4][18] It measures a compound's ability to reduce acute, localized edema.

Methodology

  • Animal Acclimation: Use male Wistar rats (150-200g). Acclimate the animals for at least one week under standard laboratory conditions with free access to food and water.[19]

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 1% Tween 80 in saline)

    • Group II: Reference Drug (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Test Compounds (e.g., Indole Acetamides at 5, 10, 20 mg/kg)

  • Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw of each rat.[4]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

InVivo_Workflow start Start acclimate 1. Animal Acclimation & Grouping start->acclimate baseline 2. Measure Baseline Paw Volume acclimate->baseline admin 3. Administer Test Compound / Control baseline->admin induce 4. Inject Carrageenan (1h post-admin) admin->induce measure 5. Measure Paw Volume at 1, 2, 3, 4h induce->measure analyze 6. Calculate % Inhibition of Edema measure->analyze end End analyze->end

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Perspectives

The evidence strongly supports the development of indole acetamides as a potent class of anti-inflammatory agents. Through targeted chemical modifications, it is possible to design molecules with high efficacy and improved safety profiles, primarily through selective inhibition of the COX-2 enzyme and modulation of the NF-κB signaling pathway. The comparative data indicates that novel indole derivatives can match or even exceed the in vivo efficacy of established drugs like Indomethacin, while demonstrating superior COX-2 selectivity in vitro.[4]

Future research should focus on developing dual COX/5-LOX inhibitors to block multiple inflammatory pathways simultaneously and further refining structures to enhance bioavailability and reduce potential off-target effects. The protocols and comparative data provided in this guide offer a solid foundation for researchers to design, evaluate, and advance the next generation of indole-based anti-inflammatory therapies.

References

  • Vertex AI Search. (2021).
  • Eze, F. I., et al. (2019).
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2019).
  • Madhumitha, G., & Sarveswari, S. (2013). Indole as a Core Anti-Inflammatory Agent- A Mini Review. Chemical Science Review and Letters, 2(5), 329-334.
  • SciELO. (2019).
  • ChemRxiv. (n.d.). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies.
  • Benchchem. (2025).
  • Hassan, A. S., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Pharmacy Research, 11(8), 992-1000.
  • RSC Publishing. (n.d.).
  • Kumar, A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(1), 37.
  • Faizan, M., et al. (2024).
  • Li, J., et al. (2019). Design, synthesis, biological evaluation and docking study of novel indole-2-amide as anti-inflammatory agents with dual inhibition of COX and 5-LOX. European Journal of Medicinal Chemistry, 182, 111629.
  • Nazir, M., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(4), 2891-2901.
  • MDPI. (2024).
  • Kumar, A., et al. (2016).
  • Jiang, WQ., et al. (2014). Suppressing inflammation by inhibiting the NF-κB pathway contributes to the neuroprotective effect of angiotensin-(1-7) in rats with permanent cerebral ischaemia. British Journal of Pharmacology, 171(14), 3501-3514.
  • MDPI. (n.d.).
  • Long, M., et al. (2021). Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds. Frontiers in Immunology, 12, 642342.
  • PubMed. (2023).
  • Liu, T., et al. (2017). NF-κB: a key role in inflammatory diseases. Journal of Cellular Physiology, 232(7), 1556-1564.

Sources

A Comparative Guide to In Vivo Validation of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide: Translating In Vitro Anti-Inflammatory Activity to an Animal Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey from a promising in vitro "hit" to a viable preclinical candidate is fraught with challenges, the most critical of which is the successful translation of benchtop activity into a relevant biological system. 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide, a synthetic indole derivative, has emerged from initial screenings with noteworthy biological activities. In vitro studies suggest potential anti-inflammatory properties, possibly through the modulation of cyclooxygenase (COX) enzymes, a pathway shared by many non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Indole derivatives are a versatile scaffold in medicinal chemistry, with various compounds demonstrating roles in anti-inflammatory therapies, cancer treatment, and neurodegenerative disease management[2][3].

However, in vitro data, while essential, represents a simplified system. It cannot predict a compound's absorption, distribution, metabolism, and excretion (ADME) profile, nor its efficacy and safety within a complex physiological environment. Therefore, validation in a well-chosen animal model is the indispensable next step.

This guide provides a comprehensive, experience-driven framework for designing and executing an in vivo study to validate the anti-inflammatory findings of this compound. We will compare its performance against a clinically relevant standard, providing the objective data necessary to make informed decisions in the drug development pipeline.

Part 1: The Scientific Rationale: From In Vitro Clues to In Vivo Hypothesis

The foundational logic for advancing a compound to in vivo testing rests on a clear, testable hypothesis derived from its in vitro profile.

Synthesizing the In Vitro Evidence this compound belongs to a class of compounds where related structures have shown potent and selective inhibition of COX-2[4][5]. The COX-2 enzyme is a critical mediator in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which drive the classic signs of inflammation: redness, swelling, and pain[6]. The in vitro evidence pointing to COX inhibition for this structural class provides a strong mechanistic basis for its observed anti-inflammatory effects[1].

Formulating the In Vivo Hypothesis Based on this evidence, we can formulate a direct and testable hypothesis:

  • Hypothesis: Systemic administration of this compound will produce a dose-dependent reduction in acute local inflammation in a validated animal model, with an efficacy comparable to that of a standard NSAID.

This hypothesis establishes a clear goal and sets the stage for a quantitative, comparative study.

G stimulus Inflammatory Stimulus (e.g., Carrageenan) membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Liberation cox2 COX-2 Enzyme aa->cox2 pgs Prostaglandins (PGE2, etc.) cox2->pgs Catalysis inflammation Inflammation (Edema, Erythema, Pain) pgs->inflammation compound This compound compound->cox2 Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Part 2: Strategic Selection of the Animal Model

The choice of animal model is paramount and must be tailored to the specific question being asked. For validating acute anti-inflammatory activity, the Carrageenan-Induced Paw Edema Model in rats is the gold standard.

Why the Carrageenan-Induced Paw Edema Model?

  • Relevance to Mechanism: Carrageenan injection induces a biphasic inflammatory response. The initial phase (0-1.5 hours) involves the release of histamine and serotonin. The delayed phase (after 1.5 hours) is mediated primarily by prostaglandins, making it highly sensitive to inhibitors of COX enzymes[7]. This directly aligns with the hypothesized mechanism of our test compound.

  • Robustness and Reproducibility: The model is technically straightforward, highly reproducible, and has been used for decades to screen potential NSAIDs, providing a wealth of historical data for context[8][9].

  • Quantitative Endpoint: The primary endpoint, paw volume (edema), is easily and accurately measured using a plethysmometer, yielding objective, quantitative data suitable for statistical analysis.

Comparative Alternatives

ModelApplicationAdvantagesDisadvantages
Carrageenan Paw Edema Acute Inflammation, NSAID screeningHigh reproducibility, quantitative endpoint, mechanism-relevant for COX inhibitors.Not a model of chronic or immune-mediated inflammation.
Croton Oil-Induced Ear Edema Topical & Systemic Acute InflammationGood for topical application testing, rapid results.Can be more variable; less specific to prostaglandin pathways.[8]
Adjuvant-Induced Arthritis Chronic, Immune-Mediated InflammationModels aspects of rheumatoid arthritis, including immune cell infiltration.Complex, lengthy protocol; high animal welfare considerations.[8]

For our stated hypothesis, the carrageenan model is the most logical and efficient choice. It provides a clear, quantitative answer to the question of whether the in vitro activity translates to acute anti-inflammatory efficacy in vivo.

Part 3: A Self-Validating Experimental Protocol

A robust protocol is a self-validating one, incorporating the necessary controls to ensure that the observed effects are directly attributable to the test compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimate 1. Animal Acclimatization (≥ 7 days) grouping 2. Randomization into Groups (n=6-8/group) acclimate->grouping fasting 3. Overnight Fasting (12-18 hours) grouping->fasting baseline 4. Baseline Paw Volume Measurement fasting->baseline dosing 5. Oral Gavage Dosing (T=0 min) baseline->dosing induce 6. Carrageenan Injection (T=60 min) dosing->induce measure 7. Paw Volume Measurements (Hourly, T=120-360 min) induce->measure calculate 8. Calculate Edema & % Inhibition measure->calculate stats 9. Statistical Analysis (ANOVA) calculate->stats report 10. Interpretation & Reporting stats->report

Caption: End-to-end experimental workflow for in vivo validation.

A. Materials and Reagents

  • Test Compound: this compound

  • Vehicle: 0.5% (w/v) Carboxymethyl cellulose in sterile water

  • Inducing Agent: 1% (w/v) Lambda-Carrageenan in sterile 0.9% saline

  • Positive Control: Indomethacin

  • Equipment: Digital Plethysmometer, Oral Gavage Needles, 1 mL Syringes with 26G needles, Animal Scale.

B. Animal Subjects

  • Species: Male Sprague-Dawley rats

  • Weight: 180-220 g

  • Justification: This strain and weight range are standard for this model, ensuring consistency and comparability with historical data. Male rats are often preferred to avoid variability from the estrous cycle.

C. Experimental Groups A minimum of four groups is required for a valid comparison.

GroupTreatmentDoseRationale
1 Vehicle Control10 mL/kgEstablishes the maximum inflammatory response and controls for any effects of the vehicle or gavage procedure.
2 Test Compound30 mg/kg (Low Dose)Determines the lower bound of efficacy.
3 Test Compound100 mg/kg (High Dose)Assesses for a dose-dependent effect and maximum achievable efficacy.
4 Positive Control10 mg/kgIndomethacin. Validates the assay's sensitivity and provides a benchmark of clinically relevant anti-inflammatory activity.

D. Step-by-Step Methodology

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature/humidity, ad libitum access to food and water) to reduce stress-induced variability.

  • Fasting: Fast animals overnight (12-18 hours) prior to the experiment with free access to water. This standardizes drug absorption.

  • Baseline Measurement (T = -60 min): Gently restrain each rat and measure the volume of the right hind paw by immersing it in the plethysmometer chamber up to the lateral malleolus. This is the initial volume (V₀).

  • Dosing (T = 0 min): Administer the assigned treatment (Vehicle, Test Compound, or Positive Control) via oral gavage. The volume is typically 10 mL/kg of body weight.

  • Inflammation Induction (T = 60 min): One hour after dosing, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume (Vt) for each animal at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Calculation:

    • Edema Volume (mL): For each time point, calculate the increase in paw volume: Edema = Vt - V₀.

    • Percent Inhibition of Edema (%): Compare the treated groups to the vehicle control at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

Part 4: Comparative Data Analysis and Interpretation

A. Hypothetical Comparative Data

GroupTreatment1 hr Edema (mL)3 hr Edema (mL)5 hr Edema (mL)% Inhibition at 3 hr
1Vehicle Control0.45 ± 0.050.92 ± 0.080.75 ± 0.07-
2Test Compound (30 mg/kg)0.41 ± 0.040.65 ± 0.060.51 ± 0.0529.3%
3Test Compound (100 mg/kg)0.32 ± 0.030.43 ± 0.05 0.31 ± 0.0453.3%
4Indomethacin (10 mg/kg)0.29 ± 0.04 0.40 ± 0.040.28 ± 0.03**56.5%
Data are presented as Mean ± SEM. Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test. *p<0.05, *p<0.01 compared to Vehicle Control.

B. Interpretation of Results

  • Validation of Model: The vehicle control group shows a robust and time-dependent increase in paw volume, peaking around 3 hours, which is characteristic of this model. The positive control, Indomethacin, significantly reduces this edema, confirming the assay is performing as expected.

  • Efficacy of Test Compound: The hypothetical data show that this compound produces a statistically significant and dose-dependent reduction in paw edema.

  • Comparative Performance: The high dose of the test compound (100 mg/kg) demonstrates an efficacy (53.3% inhibition) that is comparable to the standard NSAID Indomethacin (56.5% inhibition). This is a strong positive result, indicating that the compound's in vitro anti-inflammatory potential has been successfully validated in a relevant in vivo model.

Conclusion

This guide outlines a rigorous, logical, and comparative approach to validating the in vitro anti-inflammatory findings of this compound. By employing a well-justified animal model, a self-validating protocol with appropriate controls, and objective data analysis, researchers can confidently determine if a compound warrants further investment in the preclinical development pipeline. The successful translation of in vitro activity to in vivo efficacy, as demonstrated in this framework, is a critical milestone in the complex journey of drug discovery.

References

  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(4), 1550-1557.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(6), 973-991.
  • Goya, R. G., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Toxicology, 6, 1359196.
  • Parmar, M. Y. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 263-267.
  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar.
  • Anupam dubey. (2016). Screening models for inflammatory drugs. Slideshare.
  • Zhang, L., et al. (2017). The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. Medical Science Monitor, 23, 4907-4915.
  • Vaz, A. P. C., et al. (2022). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Diagnostics (Basel), 12(10), 2372.
  • Wang, C., et al. (2023). Discovery of Indole-3-acetamide Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads. ResearchGate.
  • Udina, E., et al. (2009). Drug screening of neuroprotective agents on an organotypic-based model of spinal cord excitotoxic damage. Restorative Neurology and Neuroscience, 27(4), 335-345.
  • Chaubey, K., et al. (2025). Promising New Drug Reverses Mental Decline in Mice With Advanced Alzheimer's. Cell Reports Medicine.
  • Popa, D. E., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(11), 6135.
  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. Molecules, 26(2), 393.
  • Kalgutkar, A. S., et al. (2002). Utility of MetaSite in Improving Metabolic Stability of the Neutral Indomethacin Amide Derivative and Selective Cyclooxygenase-2 Inhibitor 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide. ResearchGate.
  • Kalgutkar, A. S., et al. (2002). Utility of MetaSite in Improving Metabolic Stability of the Neutral Indomethacin Amide Derivative and Selective Cyclooxygenase-2 Inhibitor 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide. Semantic Scholar.
  • Al-Ostath, R. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32.

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis and Analysis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical assessment of the experimental reproducibility for the synthesis and analysis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide. As a Senior Application Scientist, my focus extends beyond mere procedural documentation. This document is structured to provide a critical evaluation of the synthetic and analytical workflows, highlighting key variables that influence reproducibility and offering field-proven insights to ensure consistent and reliable results. We will also draw comparisons with the well-characterized and structurally related neurohormone, melatonin (N-acetyl-5-methoxytryptamine), to provide a broader context for understanding the challenges and nuances of working with this class of indole derivatives.

Introduction: The Significance of Reproducibility in Indole Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] this compound has garnered interest as a key intermediate in the development of potential anti-inflammatory and anticancer agents.[2] However, the journey from a promising molecular design to a clinically viable candidate is paved with the bedrock of experimental reproducibility. The ability to consistently synthesize and characterize a compound with high fidelity is paramount for generating reliable biological data and ensuring the integrity of drug development programs.

This guide will dissect the common challenges associated with the synthesis and analysis of this compound, offering a self-validating framework for researchers to assess and improve the reproducibility of their own experiments.

Comparative Synthesis: A Tale of Two Indoles

To critically assess the reproducibility of synthesizing this compound, we will compare its synthetic route with that of its well-known structural analog, melatonin. Both syntheses share common foundational reactions, yet subtle differences in their execution can lead to significant variations in yield and purity.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a two-step process: the formation of the indole core followed by the introduction of the acetamide side chain. A common route involves the Fischer indole synthesis to create the 5-methoxy-2-methylindole intermediate, followed by an acylation reaction.[2]

Similarly, the synthesis of melatonin also relies on building upon an indole scaffold, with various established methods for its industrial production.[3][4]

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Melatonin (Classic Pathway) A 4-Methoxyphenylhydrazine C 5-Methoxy-2-methylindole (Fischer Indole Synthesis) A->C B Acetone B->C E This compound (Acylation) C->E D Acetic Anhydride D->E F Serotonin H N-Acetylserotonin F->H AANAT G Acetyl-CoA G->H J Melatonin H->J ASMT I S-Adenosyl methionine I->J

Figure 1: Comparative Synthetic Pathways
Step-by-Step Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a composite of established methods for Fischer indole synthesis and indole acylation, designed to maximize reproducibility.

Part A: Fischer Indole Synthesis of 5-Methoxy-2-methylindole

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Carbonyl Addition: Add acetone (1.1 equivalents) to the solution.

  • Acid Catalysis: Introduce an acid catalyst. Polyphosphoric acid (PPA) is often a reliable choice, though others like sulfuric acid or zinc chloride can be used.[5] The choice of acid is a critical parameter affecting yield and the formation of byproducts.[6]

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 1 to 3 hours.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Acylation of 5-Methoxy-2-methylindole

  • Reactant Preparation: Dissolve the purified 5-methoxy-2-methylindole (1 equivalent) in a dry, aprotic solvent such as pyridine or dichloromethane in a flask under an inert atmosphere.

  • Acylating Agent Addition: Slowly add acetic anhydride (1.2 equivalents) to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]

Protocol 2: A Representative Synthesis of Melatonin

A common industrial synthesis of melatonin involves the following key steps:

  • Reaction of 5-methoxytryptamine with acetic anhydride: This one-pot method involves the acetylation of the amino group of 5-methoxytryptamine.[7]

  • Purification: The crude melatonin is then purified by recrystallization, often from an ethanol-water mixture, to yield a high-purity product.[7]

Assessing Reproducibility: Key Factors and Causality

The reproducibility of these syntheses is highly dependent on several critical factors:

FactorImpact on ReproducibilityRationale and Field-Proven Insights
Purity of Starting Materials HighImpurities in the phenylhydrazine or carbonyl compound can lead to significant side reactions in the Fischer indole synthesis, drastically reducing yield and complicating purification.[6]
Choice and Concentration of Acid Catalyst HighThe strength and amount of acid can influence the reaction rate and the formation of undesired isomers or degradation products. For methoxy-substituted indoles, strong acids like HCl can lead to chlorination as a side reaction.[6]
Reaction Temperature and Time HighBoth the Fischer indole synthesis and acylation are sensitive to temperature. Insufficient heat can lead to incomplete reactions, while excessive heat can cause decomposition. Precise temperature control and consistent reaction times are crucial.
Solvent Purity and Anhydrous Conditions Moderate to HighFor the acylation step, the presence of water can hydrolyze the acetic anhydride, reducing the yield. Using dry solvents and an inert atmosphere is recommended.
Purification Method HighThe choice of recrystallization solvent or column chromatography conditions will directly impact the final purity of the compound. Inconsistent purification can lead to batch-to-batch variations in biological assays.

Comparative Characterization: Ensuring Purity and Identity

The unambiguous characterization of this compound is essential for validating its synthesis and ensuring that the material used in subsequent experiments is of high purity and correct identity.

Analytical Techniques and Expected Data
TechniquePurposeExpected Results for this compound
¹H NMR Structural ElucidationAromatic protons in the δ 6.8–7.2 ppm range, a methyl singlet around δ 2.4 ppm, a methoxy singlet around δ 3.8 ppm, and amide protons.
¹³C NMR Structural ConfirmationCharacteristic signals for the indole core, methoxy, methyl, and acetamide carbons.
Mass Spectrometry (HRMS) Molecular Weight and Formula DeterminationA molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₄N₂O₂).
HPLC Purity AssessmentA single major peak with a consistent retention time under defined chromatographic conditions.
Melting Point Purity and Identity ConfirmationA sharp melting point range consistent with literature values.
Reproducible Analytical Protocols

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a starting point for a reproducible HPLC analysis. Method validation according to ICH guidelines is crucial for ensuring the reliability of the data.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9][10]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[9][10]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 280 nm.[9]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[9]

G cluster_0 HPLC Analysis Workflow A Sample Preparation (Dissolution in Mobile Phase) B Injection onto HPLC System A->B C Separation on C18 Column B->C D UV Detection at 280 nm C->D E Data Analysis (Purity Assessment) D->E

Figure 2: HPLC Analysis Workflow

Troubleshooting HPLC Reproducibility:

  • Retention Time Drift: Can be caused by changes in mobile phase composition, temperature fluctuations, or column degradation.[4]

  • Peak Tailing: Often due to interactions with residual silanols on the column. Using a highly end-capped column or adding a competing base to the mobile phase can mitigate this.[11]

  • Ghost Peaks: Can arise from contaminants in the mobile phase or carryover from previous injections.

Comparative Biological Activity: A Functional Readout of Reproducibility

While detailed head-to-head biological comparisons of this compound and melatonin are limited in the public domain, we can infer potential differences based on their structural disparities. Melatonin's biological activity is primarily mediated through its high-affinity binding to MT1 and MT2 receptors, a function critically dependent on its N-acetyl and ethylamine side chain.[12] The structural alteration in this compound would likely lead to a different pharmacological profile.

A comparative study on the fungus Fusarium graminearum showed that both melatonin and 5-methoxyindole (the core of our target compound) inhibited fungal growth, with 5-methoxyindole showing stronger activity in inhibiting conidial germination.[12] This suggests that this compound may possess biological activities independent of the melatonin receptors.

The Importance of Purity in Biological Assays:

It is crucial to emphasize that even minor impurities can lead to misleading results in biological assays. An impurity with high potency could mask or exaggerate the activity of the target compound. Therefore, the rigorous characterization and purification protocols outlined in this guide are not merely academic exercises but are fundamental to generating trustworthy biological data.

Conclusion: A Framework for Trustworthy Science

The reproducibility of experiments with this compound, as with any chemical entity, is not a matter of chance but a result of meticulous planning, execution, and a deep understanding of the underlying chemical principles. By carefully controlling the critical parameters in both synthesis and analysis, and by employing robust, validated methods, researchers can ensure the integrity and reliability of their findings. This guide provides a comprehensive framework for achieving this goal, empowering scientists to build upon a foundation of trustworthy and reproducible data in their pursuit of new therapeutic discoveries.

References

  • APP NOTE /2021G CMS. (n.d.).
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.).
  • Separation of Methyl 5-methoxy-2-methyl-1H-indole-3-acetate on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). SIELC Technologies.
  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. (2021). Molecules, 26(2), 433. [Link]
  • Indole-based melatonin analogues: Synthetic approaches and biological activity | Request PDF. (n.d.). ResearchGate.
  • Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution. (2018). Organic Syntheses, 95, 234-247. [Link]
  • N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide. (n.d.). PubChem.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2021). Molecules, 26(11), 3169. [Link]
  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses.
  • (PDF) 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide. (n.d.). ResearchGate.
  • Aromatization of 1,6,7,7a-Tetrahydro- 2 H -indol- 2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole- 3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin. (n.d.). ResearchGate.
  • Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. (2023). Molecules, 28(15), 5773. [Link]
  • (PDF) Simple synthesis some 2-substituted melatonin derivatives. (n.d.). ResearchGate.
  • Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. (2020). Nutrients, 12(12), 3840. [Link]
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 31. [Link]
  • Melatonin, Its Metabolites and Their Interference with Reactive Nitrogen Compounds. (2021). Antioxidants, 10(11), 1785. [Link]
  • On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species. (2016). Journal of Pineal Research, 61(2), 147-157. [Link]
  • A Review of Biological and Pharmacological Actions of Melatonin: Oxidant and Prooxidant Properties. (2017). Open Access Macedonian Journal of Medical Sciences, 5(4), 494-500. [Link]
  • CN113214133A - Synthesis method of melatonin - Google Patents. (n.d.).
  • Identification and synthesis of impurities formed during sertindole preparation. (2012). Beilstein Journal of Organic Chemistry, 8, 1860-1866. [Link]
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. (n.d.).
  • 2-methylindole. (n.d.). Organic Syntheses.
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules, 27(23), 8251. [Link]
  • Phcogj.com GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. (n.d.).
  • Syntheses of Melatonin and Its Derivatives. (n.d.). ResearchGate.
  • 5-Methoxy-2-[(5-methoxy-1H-indol-1-yl)carbonyl]-1H-indole. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3132. [Link]
  • (PDF) Identification and functional characterization of indole-3-acetamide-mediated IAA biosynthesis in plant-associated Fusarium species. (n.d.). ResearchGate.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2023). Molecules, 28(13), 5100. [Link]
  • Accumulation of the Auxin Precursor Indole-3-Acetamide Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks. (2020). International Journal of Molecular Sciences, 21(21), 8296. [Link]
  • Synthetic Melatonin and/or Phytomelatonin Contents in Different Commercial Phytotherapeutic Supplements. (2024). Pharmaceuticals, 17(5), 603. [Link]
  • Biosynthesis of indole-3-acetic acid via the indole-3-acetamide pathway in Streptomyces spp. (n.d.). ResearchGate.
  • ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (n.d.). ResearchGate.

Sources

A Senior Scientist's Guide to the Pharmacokinetic Profiles of Indole Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents targeting everything from cancer to inflammation.[1][2][3] The addition of an acetamide side chain creates the indole acetamide class, a group of compounds with significant biological potential. However, the journey from a potent hit compound to a clinically successful drug is paved with pharmacokinetic challenges. A molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile dictates its efficacy, safety, and dosing regimen.

This guide provides an in-depth comparison of the pharmacokinetic profiles of different indole acetamide derivatives. Moving beyond a simple listing of data, we will dissect the causality behind experimental choices, present detailed protocols for key assays, and use specific examples to illustrate how subtle structural modifications can dramatically alter a compound's fate in the body.

The Crucial Role of Absorption: From Gut to Bloodstream

For orally administered drugs, absorption determines bioavailability. The primary barrier is the intestinal epithelium, and a compound's ability to traverse this layer is governed by its physicochemical properties, primarily its solubility and permeability.

Comparative Analysis of Permeability

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting human intestinal absorption.[4][5] These cells differentiate into a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters.[6] A compound's permeability is quantified by the apparent permeability coefficient (Papp).

Table 1: Predicted Physicochemical Properties and their Impact on Absorption for Representative Indole Derivatives

Compound ClassKey Structural FeaturePredicted LogPPredicted Aqueous SolubilityExpected Caco-2 PermeabilityRationale
Lipophilic Indole Acetamide (e.g., Cysmethynil)Long alkyl chain, aromatic ringsHigh (>4)LowVariable; may be limited by solubilityHigh lipophilicity can increase membrane interaction, but poor solubility in the aqueous boundary layer can be rate-limiting.[9][11]
Hydrophilic Indole Acetamide (e.g., Compound 8.12)Introduction of polar/ionizable groups (e.g., tertiary amines)Moderate (1-3)HighHighBalances lipophilicity for membrane crossing with sufficient aqueous solubility for dissolution and presentation to the gut wall.[8][10]
Neutral Indole AcetamideSimple, unsubstituted acetamideLow-ModerateModerateModerateRepresents a baseline for permeability that can be modulated by substitutions on the indole ring or acetamide nitrogen.

Note: Data is illustrative, based on qualitative descriptions and general principles from cited literature.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the essential steps for determining the bidirectional permeability of an indole acetamide derivative. The goal is to measure both apical-to-basolateral (A→B) transport, simulating absorption, and basolateral-to-apical (B→A) transport to identify potential efflux.[4]

Materials and Reagents:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compound and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, and Rhodamine 123 for P-gp efflux substrate)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for quantification

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Verification: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm the formation of tight junctions. Perform a Lucifer yellow permeability assay; low passage of this fluorescent marker indicates a confluent and intact monolayer.

  • Permeability Experiment (A→B):

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the test compound solution (typically 1-10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer. Collect a sample from the apical chamber at t=0 and t=final.

  • Permeability Experiment (B→A):

    • Perform the same procedure but add the test compound to the basolateral chamber and sample from the apical chamber. This is crucial for identifying if the compound is a substrate of efflux transporters like P-glycoprotein.

  • Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is subject to active efflux.

Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body. Key factors influencing distribution are plasma protein binding (PPB) and tissue partitioning. Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.

Indole derivatives, particularly those with high lipophilicity, are often highly bound to plasma proteins like albumin.[12] This can limit their free concentration but also prolong their half-life by creating a circulating reservoir. For example, studies on synthetic indole-carboxamides (structurally related to acetamides) showed very high protein binding, often exceeding 90%.[12] Modifying an indole acetamide to be more hydrophilic, as in the case of Cysmethynil analog 8.12, could potentially lower PPB, increasing the free fraction available to engage the target.[10]

Metabolism: The Biotransformation Engine

Metabolism, primarily occurring in the liver, is the body's mechanism for converting xenobiotics into more water-soluble compounds for excretion. For indole acetamides, two primary metabolic pathways are of concern: oxidation of the indole ring and hydrolysis of the acetamide side chain.

Key Metabolic Pathways

The liver's cytochrome P450 (CYP) enzyme system is responsible for Phase I oxidative metabolism.[5] For the indole scaffold, the 3-position is often susceptible to oxidation. Medicinal chemists frequently block this position with substituents, such as a methyl group, to enhance metabolic stability.[13] The introduction of electron-withdrawing groups, like fluorine, at this position can also shield the molecule from CYP-mediated attack.[13]

The acetamide bond can be susceptible to hydrolysis by amidase enzymes, cleaving the molecule into an indole-acetic acid derivative and an amine fragment. The stability of this bond is highly dependent on the nature of the substituents on the amide nitrogen.

cluster_0 Indole Acetamide Derivative cluster_1 Phase I Metabolism cluster_2 Phase II Conjugation Parent R-Indole-CH2-C(=O)NH-R' Oxidation Hydroxylated Metabolite (on Indole Ring) Parent->Oxidation CYP450 Enzymes (e.g., CYP3A4, 2D6) Hydrolysis Indole-3-Acetic Acid Derivative + Amine (R'-NH2) Parent->Hydrolysis Amidases/ Hydrolases Conjugation Glucuronidated or Sulfated Metabolite Oxidation->Conjugation UGTs, SULTs Hydrolysis->Conjugation UGTs, SULTs

Caption: Generalized metabolic pathways for indole acetamide derivatives.

Experimental Protocol: Liver Microsomal Stability Assay

This assay provides a measure of a compound's intrinsic clearance (CLint), reflecting its susceptibility to Phase I metabolism.[14] It is a high-throughput method used early in drug discovery to rank compounds.[15][16]

Materials and Reagents:

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) to stop the reaction

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Prepare working solutions of the test compound and controls. Prepare the microsomal solution in phosphate buffer.

  • Reaction Setup: In a 96-well plate, add the microsomal solution and the test compound. Include a negative control group without the NADPH regenerating system to assess non-enzymatic degradation.

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The T=0 sample is taken immediately after adding NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Table 2: Comparative In Vitro Metabolic Stability of Representative Indole Structures

CompoundSubstitution PatternHalf-life (t½) in Mouse Liver Microsomes (min)Predicted Intrinsic Clearance
2,3-unsubstituted indoleUnsubstituted at metabolically active sites12.35High
3-EWG Indole DerivativeElectron-withdrawing group at position 321.77Moderate
3-EDG Indole DerivativeElectron-donating group at position 39.29High
3-Fluoro Indole Derivative Fluorine at position 3 (metabolic block) > 21.77 (Predicted) Low

Data for comparator compounds sourced from Xu et al.[13] This illustrates how blocking a common site of metabolism (position 3) with an electron-withdrawing fluorine atom is expected to significantly increase metabolic stability.

Excretion: The Final Exit

The final step is excretion, where the parent drug and its metabolites are removed from the body, primarily via the kidneys (urine) or the liver (bile/feces). The physicochemical properties resulting from metabolism (i.e., increased water solubility) are designed to facilitate this process. Studying excretion pathways typically requires in vivo animal models to collect urine, feces, and bile to identify the major routes and forms of the excreted drug.

Conclusion: A Roadmap for Rational Design

Understanding the pharmacokinetic profile of indole acetamide derivatives is not an academic exercise; it is fundamental to successful drug design. By employing a suite of validated in vitro assays, researchers can gain early insights into a compound's likely in vivo behavior. This guide demonstrates that rational modifications—such as adding polar groups to improve solubility and absorption, or blocking metabolic hotspots to increase stability—can systematically address pharmacokinetic liabilities. The case of Cysmethynil and its improved analog, compound 8.12, serves as a powerful testament to this principle.[10] By integrating ADME profiling early and iteratively, drug development professionals can more efficiently select and optimize indole acetamide candidates with a higher probability of clinical success.

References

  • Lau, H. Y., Ramanujulu, P. M., Guo, D., Yang, T., Wirawan, M., Casey, P. J., Go, M. L., & Wang, M. (2014). An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo. Cancer biology & therapy, 15(9), 1280–1291. [Link]
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • ResearchGate. (n.d.). Swiss ADME results of indole derivatives in comparison with standard Ibuprofen and BHT.
  • Casey, P. J., et al. (2010). Amino derivatives of indole as potent inhibitors of isoprenylcysteine carboxyl methyltransferase. Journal of Medicinal Chemistry, 53(21), 7637-7645. [Link]
  • Bentham Science. (2024). In silico Exploration of a Novel ICMT Inhibitor with More Solubility than Cysmethynil against Membrane Localization of KRAS Mutant in Colorectal Cancer.
  • Royal Society of Chemistry. (n.d.). Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts.
  • Coughtrie, A. R., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 235. [Link]
  • PubMed. (n.d.). Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents.
  • ResearchGate. (n.d.). Determination ofin vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry.
  • Wójcik-Pszczoła, K., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. [Link]
  • Camenisch, G., Folkers, G., & van de Waterbeemd, H. (1998). Estimation of permeability by passive diffusion through Caco-2 cell monolayers using the drugs' lipophilicity and molecular weight. European journal of pharmaceutical sciences, 6(4), 313-319. [Link]
  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells.
  • ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption.
  • ResearchGate. (n.d.). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy- 2-methyl-1H-indole-3-yl)-N′-[(E)- (3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage.
  • El-Gamal, M. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2589. [Link]
  • Royal Society of Chemistry. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.
  • PubMed. (n.d.). Discovery of Indole-3-acetamide Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads.
  • Wikipedia. (n.d.). Cysmethynil.
  • Human Metabolome Database. (n.d.). Showing metabocard for Indole-3-acetamide (HMDB0029739).
  • Reactome. (n.d.). Cysmethynil binds ICMT:Zn2+.
  • Semantic Scholar. (n.d.). ADME Profiling in Drug Discovery and Development: An Overview.
  • PubMed. (n.d.). Synthesis of novel indol-3-acetamido analogues as potent anticancer agents, biological evaluation and molecular modeling studies.
  • Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives.
  • Ren, X., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 11(5), 621-633. [Link]
  • Sharma, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114467. [Link]
  • Al-Ostath, A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(5), 614. [Link]
  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(3), 2094-2104. [Link]
  • ResearchGate. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.
  • Pérez-Mellado, C., et al. (2024). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. Molecules, 29(11), 2636. [Link]
  • Xiao, G., et al. (2022). In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia. Pharmaceutical Research, 39(8), 1847-1863. [Link]

Sources

A Comparative Guide to the Spectrofluorimetric Determination of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide: Validation and Performance Against HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive validation framework for a spectrofluorimetric method for the quantitative determination of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed comparison with the commonly employed High-Performance Liquid Chromatography (HPLC) method. The content herein is grounded in the principles of scientific integrity and adheres to the validation characteristics outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction: The Analytical Imperative for this compound

This compound is a synthetic indole derivative that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural features, including the indole nucleus, are common in molecules targeting a range of therapeutic areas. Accurate and reliable quantification of this intermediate is paramount for ensuring the quality, consistency, and purity of the final active pharmaceutical ingredient (API). This guide details the validation of a sensitive and selective spectrofluorimetric method for its determination and provides a comparative analysis against the more conventional HPLC approach.

The Principle of Spectrofluorimetry in Pharmaceutical Analysis

Spectrofluorimetry is a powerful analytical technique that measures the fluorescence intensity of a substance.[5] When a molecule absorbs light at a specific excitation wavelength, it is promoted to an excited electronic state. As it returns to its ground state, it can emit light at a longer wavelength, a phenomenon known as fluorescence. The intensity of this emitted light is directly proportional to the concentration of the analyte, providing a basis for quantitative analysis.[6] For indole derivatives like this compound, the intrinsic fluorescence of the indole ring allows for direct analysis without the need for derivatization, enhancing the simplicity and efficiency of the method.[7][8]

Validation of the Spectrofluorimetric Method

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[4] The following sections detail the experimental protocols and acceptance criteria for the validation of the spectrofluorimetric method for this compound, in accordance with ICH Q2(R1) guidelines.[1][2]

Experimental Workflow: A Step-by-Step Approach

The following diagram illustrates the key stages in the validation of the spectrofluorimetric method.

Spectrofluorimetric Method Validation Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting A Standard & Sample Preparation B Instrument Setup A->B Instrument Calibration C Specificity B->C Spectral Scans H Robustness B->H Parameter Variation D Linearity & Range C->D Calibration Curve E Accuracy D->E Recovery Studies F Precision (Repeatability & Intermediate) D->F Replicate Analysis G LOD & LOQ D->G Signal-to-Noise Ratio I Statistical Analysis J Validation Report Generation I->J Summarize Results

Caption: Workflow for the validation of the spectrofluorimetric method.

Detailed Experimental Protocols

Instrumentation: A calibrated spectrofluorometer equipped with a xenon lamp source and quartz cuvettes (1 cm path length) is used.

Reagents and Solutions:

  • Solvent: Methanol (HPLC grade) was chosen as the solvent due to the good solubility of the analyte and its minimal interference with the fluorescence signal.[8]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

Determination of Excitation and Emission Wavelengths: A solution of the analyte (e.g., 1 µg/mL) is scanned to determine the optimal excitation (λex) and emission (λem) wavelengths that provide the maximum fluorescence intensity. For the purpose of this guide, we will assume these to be λex = 285 nm and λem = 350 nm, which are typical for indole derivatives.

1. Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or excipients.[1]

  • Protocol:

    • Analyze a blank solution (methanol) to ensure no interfering signals are present.

    • Prepare solutions of common pharmaceutical excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate) in methanol and analyze them to assess for any potential fluorescence interference at the analytical wavelengths.[9][10][11][12]

    • Prepare a spiked sample by adding a known amount of the analyte to a mixture of the excipients and compare the fluorescence signal to that of a standard solution of the same concentration.

  • Acceptance Criteria: The blank should show no significant fluorescence. Excipients should not produce any significant signal at the λex/λem of the analyte. The recovery of the analyte in the spiked sample should be within 98-102%.

2. Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[3]

  • Protocol:

    • Prepare a series of at least five concentrations of the analyte from the working standard solution (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 µg/mL).

    • Measure the fluorescence intensity of each solution at λex = 285 nm and λem = 350 nm.

    • Construct a calibration curve by plotting the fluorescence intensity versus the concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should confirm linearity.

3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies.

  • Protocol:

    • Prepare placebo samples containing a mixture of common excipients.

    • Spike the placebo samples with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

4. Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Protocol:

    • Based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 × (SD of the blank / Slope of the calibration curve)

      • LOQ = 10 × (SD of the blank / Slope of the calibration curve)

    • The standard deviation of the blank can be determined by analyzing a sufficient number of blank samples (e.g., n=10).

  • Acceptance Criteria: The LOQ should be determined and validated for its precision and accuracy.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Excitation wavelength (± 2 nm)

      • Emission wavelength (± 2 nm)

      • Different instrument or analyst

    • Analyze a sample under each of the modified conditions and evaluate the impact on the results.

  • Acceptance Criteria: The results should not be significantly affected by the variations in the method parameters, with the RSD of the results being ≤ 2.0%.

Summary of Illustrative Validation Data

The following table summarizes the expected performance of the validated spectrofluorimetric method.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference from blank or excipientsPass
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) Defined by linearity0.1 - 1.0
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2.0%
- Repeatability0.85%
- Intermediate Precision1.25%
LOD (µg/mL) Reportable0.03
LOQ (µg/mL) Reportable0.09
Robustness No significant impact on resultsPass

Comparative Analysis: Spectrofluorimetry vs. HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for the analysis of pharmaceutical compounds. The following section provides a comparative overview of the spectrofluorimetric method with a typical reversed-phase HPLC method for the determination of this compound.

Logical Comparison of Analytical Techniques

The choice between spectrofluorimetry and HPLC often depends on the specific analytical requirements, including sensitivity, selectivity, sample throughput, and cost.

Comparison of Analytical Methods cluster_methods Analytical Methods cluster_parameters Performance Parameters A Spectrofluorimetry C Sensitivity A->C Generally Higher D Selectivity A->D High (dual wavelength specificity) E Speed (Throughput) A->E Faster (no separation step) F Cost (Instrument & Consumables) A->F Lower G Solvent Consumption A->G Lower B HPLC-UV B->C Good B->D High (chromatographic separation) B->E Slower (requires elution time) B->F Higher B->G Higher

Caption: Comparison of key performance parameters between Spectrofluorimetry and HPLC-UV.

Performance Comparison Table
FeatureSpectrofluorimetryHPLC-UV
Principle Measurement of emitted fluorescenceChromatographic separation followed by UV absorbance detection
Sensitivity Very high (typically ng/mL to pg/mL)[6]High (typically µg/mL to ng/mL)
Selectivity High (determined by both excitation and emission wavelengths)Very high (achieved through chromatographic separation)
Speed/Throughput High (rapid analysis, no separation required)Moderate (dependent on chromatographic run time)
Solvent Consumption LowHigh
Cost Lower instrument and operational costsHigher instrument and operational costs
Matrix Effect Susceptible to quenching effectsCan be minimized with appropriate sample preparation and separation
Applicability Limited to fluorescent compounds or those that can be derivatizedBroad applicability to UV-absorbing compounds

Conclusion: A Strategic Choice in Analytical Methodology

This guide has detailed the validation of a robust and sensitive spectrofluorimetric method for the determination of this compound. The presented validation framework, aligned with ICH Q2(R1) guidelines, demonstrates that spectrofluorimetry is a highly suitable technique for this purpose, offering excellent linearity, accuracy, precision, and sensitivity.

The comparison with HPLC highlights the distinct advantages of each technique. While HPLC provides superior separation capabilities, making it ideal for complex mixtures and the simultaneous analysis of multiple components, spectrofluorimetry excels in its simplicity, speed, lower cost, and often higher sensitivity for fluorescent analytes.[6] For routine quality control analysis of a known, fluorescent compound like this compound, where high throughput and cost-effectiveness are critical, the validated spectrofluorimetric method presents a compelling and scientifically sound alternative to HPLC. The choice of method should ultimately be guided by the specific analytical needs and the context of the drug development process.

References

  • CD Formulation. (n.d.). Excipients for Solid Dosage Form.
  • Colorcon. (2025, November 19). What Are Excipients? 9 Common Examples.
  • Pharmaceutical Technology. (2024, June 1). Excipients Used for Solid Dosage: Innovations and Challenges.
  • International Journal of Trend in Scientific Research and Development. (n.d.). A Review On Excipient Used In Preparation/ Formulation Of Solid Dosage Form.
  • Darwish, H. W., & Attia, M. I. (2012). New spectrofluorimetric methods for determination of melatonin in the presence of N-{2-[1-({3-[2-(acetylamino)ethyl]-5-methoxy-1H-indol-2-yl}methyl)-5-methoxy-1H-indol-3-yl]-ethyl}acetamide: a contaminant in commercial melatonin preparations. Chemistry Central Journal, 6(1), 36.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
  • ResearchGate. (2025, August 6). (PDF) Fluorimetric determination of indole derivatives by fluorophore generation in copper(II)-sulphuric acid solution.
  • ResearchGate. (2024, February 26). (PDF) Direct spectrofluorimetric methods as alternatives to compendial ones used for the quality control of biopharmaceuticals: development, validation and application.
  • Nahata, A. (2011). Spectrofluorimetry as an Analytical Tool. Pharmaceutica Analytica Acta, 2(7).
  • National Center for Biotechnology Information. (2023, February 23). Development of Novel Microwell-Based Spectrofluorimetry and High-Performance Liquid Chromatography with Fluorescence Detection Methods and High Throughput for Quantitation of Alectinib in Bulk Powder and Urine Samples.
  • National Center for Biotechnology Information. (2020, January 10). Development and Validation of a Spectrofluorimetric Method for the Quantification of Capecitabine in Bulk and Tablets.
  • ResearchGate. (2025, August 7). (PDF) Development and validation of spectrofluorimetric method for determination of diflunisal and its impurity.
  • Bentham Science. (2025, July 15). Spectrofluorimetric and Spectrophotometric Methods for the Determination of Ciprofloxacin HCl and Their Comparison with the Compendial High-Performance Liquid Chromatography (HPLC) Method.
  • National Center for Biotechnology Information. (2012, May 2). New spectrofluorimetric methods for determination of melatonin in the presence of N-{2-[1-({3-[2-(acetylamino)ethyl]-5-methoxy-1H-indol-2-yl}methyl)-5-methoxy-1H-indol-3-yl]-ethyl}acetamide: a contaminant in commercial melatonin preparations.

Sources

A Side-by-Side Comparison of Synthetic Routes to 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide is a key chemical intermediate in the synthesis of various pharmacologically active compounds. Its indole core, adorned with a methoxy group and an acetamide side chain, provides a versatile scaffold for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research. The efficient and scalable synthesis of this molecule is, therefore, of considerable interest to the scientific community.

This comprehensive guide presents a side-by-side comparison of three distinct synthetic routes to this compound. Each route is evaluated based on its chemical logic, experimental feasibility, and overall efficiency, providing researchers with the critical information needed to select the most appropriate method for their specific needs.

Route 1: The Classic Approach - Fischer Indole Synthesis Followed by Side-Chain Elaboration

This well-established, linear route first constructs the indole nucleus via the venerable Fischer indole synthesis, followed by the introduction of the acetamide side chain at the C3 position. This strategy is often favored for its reliability and the commercial availability of the starting materials.

Scientific Rationale

The Fischer indole synthesis is a robust and versatile method for forming the indole ring from a phenylhydrazine and a suitable carbonyl compound under acidic conditions.[1][2] The electron-donating methoxy group on the phenylhydrazine starting material facilitates the electrophilic cyclization step. Following the formation of the stable indole core, the electron-rich C3 position is readily functionalized to introduce the desired acetamide moiety.

Experimental Protocol

Step 1: Synthesis of 5-Methoxy-2-methyl-1H-indole

A mixture of p-anisidine (p-methoxyaniline) and hydroxyacetone (acetol) is heated in the presence of a Brønsted acid catalyst, such as acetic acid. The in situ formation of the phenylhydrazone followed by acid-catalyzed cyclization and aromatization affords the 5-methoxy-2-methylindole intermediate.

  • To a 50L glass reactor, add p-methoxyaniline (4.2 kg), hydroxyacetone (2.9 kg), and acetic acid (25 kg) at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • After completion, distill the acetic acid under reduced pressure.

  • Recrystallize the residue from acetonitrile and dry under vacuum to yield 5-methoxy-2-methyl-1H-indole.

Step 2: Synthesis of this compound

The 5-methoxy-2-methyl-1H-indole is first converted to its corresponding acetic acid derivative, which is then amidated to yield the final product.

  • From 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid (a related starting material for which a high-yield protocol is available), dissolve the acid (14.3 g, 40 mmol) in anhydrous THF (100 mL) and cool to -10°C.

  • Slowly add N-methylmorpholine (5 mL, 45 mmol) with vigorous stirring.

  • After 10 minutes, add ethyl chloroformate (4 mL, 42 mmol) dropwise over 30 minutes.

  • Subsequently, add aqueous ammonia (NH4OH, 100 mL) and stir the reaction mixture for 3 hours at room temperature.

  • Partition the reaction mixture and extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Wash the crude product with water to yield this compound as a white solid.

Data Summary
StepReactantsReagents/SolventsTemperatureTimeYield
1p-Anisidine, HydroxyacetoneAcetic AcidReflux8 h94%
2Indole Acetic Acid DerivativeN-Methylmorpholine, Ethyl Chloroformate, NH4OH, THF, CH2Cl2-10°C to RT3 h88%
Workflow Diagram

Route 1 p_anisidine p-Anisidine step1_reagents Acetic Acid Reflux p_anisidine->step1_reagents hydroxyacetone Hydroxyacetone hydroxyacetone->step1_reagents indole_intermediate 5-Methoxy-2-methyl-1H-indole step1_reagents->indole_intermediate Fischer Indole Synthesis step2_reagents 1. Activation 2. NH4OH indole_intermediate->step2_reagents final_product 2-(5-Methoxy-2-methyl-1H- indol-3-yl)acetamide step2_reagents->final_product Amidation

Caption: Route 1: Fischer Indole Synthesis and Side-Chain Elaboration.

Route 2: Convergent Strategy via Japp-Klingemann Reaction

This route employs the Japp-Klingemann reaction to construct a key hydrazone intermediate, which then undergoes a Fischer-type cyclization to form the indole nucleus with the acetic acid precursor already in place. This approach can offer advantages in terms of controlling regioselectivity and potentially improving the overall yield of the indole core.[3][4]

Scientific Rationale

The Japp-Klingemann reaction provides a reliable method for the synthesis of arylhydrazones from aryl diazonium salts and β-keto esters.[3] This circumvents the need to handle potentially unstable arylhydrazines directly. The resulting hydrazone is then cyclized under acidic conditions in a Fischer indole synthesis. The ester functionality introduced via the β-keto ester is then converted to the desired acetamide.

Experimental Protocol

Step 1: Diazotization of p-Anisidine

p-Anisidine is converted to its corresponding diazonium salt using sodium nitrite and a strong acid at low temperatures.

  • Dissolve p-anisidine in a cooled aqueous solution of hydrochloric acid.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature between 0-5°C.

  • Stir the resulting diazonium salt solution at low temperature for a short period before use.

Step 2: Japp-Klingemann Reaction

The freshly prepared diazonium salt is coupled with a suitable β-keto ester, such as ethyl 2-methyl-3-oxobutanoate, to form the hydrazone intermediate.

  • In a separate vessel, dissolve ethyl 2-methyl-3-oxobutanoate in ethanol and add a solution of sodium acetate.

  • Slowly add the cold diazonium salt solution to the β-keto ester solution with vigorous stirring, maintaining a temperature below 10°C.

  • Allow the reaction to proceed for several hours, during which the hydrazone will precipitate.

  • Collect the solid hydrazone by filtration, wash with water, and dry.

Step 3: Fischer Indole Synthesis of Ethyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate

The isolated hydrazone is cyclized in the presence of a strong acid catalyst to form the indole ester.

  • Suspend the dried hydrazone in a suitable solvent such as ethanol or acetic acid.

  • Add a strong acid catalyst, for example, sulfuric acid or polyphosphoric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-water to precipitate the crude product.

  • Purify the crude ester by recrystallization or column chromatography.

Step 4: Ammonolysis of the Ester to the Acetamide

The ethyl ester is converted to the final acetamide product by treatment with ammonia.

  • Dissolve the purified ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate in a suitable solvent like methanol saturated with ammonia.

  • Stir the solution in a sealed pressure vessel at elevated temperature until the ester is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Data Summary
StepReactantsReagents/SolventsTemperatureTimeEstimated Yield
1p-AnisidineNaNO2, HCl, H2O0-5°C< 1 hHigh (used in situ)
2Diazonium Salt, Ethyl 2-methyl-3-oxobutanoateEthanol, Sodium Acetate< 10°CSeveral hours70-85%
3Hydrazone IntermediateH2SO4 or PPA, EthanolRefluxSeveral hours60-80%
4Indole EsterMethanolic AmmoniaElevated12-24 h80-95%
Workflow Diagram

Route 2 p_anisidine p-Anisidine diazotization NaNO2, HCl p_anisidine->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt jk_reaction Japp-Klingemann Reaction diazonium_salt->jk_reaction keto_ester Ethyl 2-methyl-3-oxobutanoate keto_ester->jk_reaction hydrazone Hydrazone Intermediate jk_reaction->hydrazone fischer_synthesis H+, Heat hydrazone->fischer_synthesis indole_ester Ethyl 2-(5-Methoxy-2-methyl- 1H-indol-3-yl)acetate fischer_synthesis->indole_ester Fischer Indole Synthesis ammonolysis NH3/MeOH indole_ester->ammonolysis final_product 2-(5-Methoxy-2-methyl-1H- indol-3-yl)acetamide ammonolysis->final_product

Caption: Route 2: Convergent Synthesis via Japp-Klingemann Reaction.

Route 3: Building from the Side Chain - The Acetonitrile Pathway

This route involves the initial formation of the indole nucleus, followed by the introduction of a carboxaldehyde at the C3 position, which is then converted to an acetonitrile. The final step is the hydrolysis of the nitrile to the target acetamide.

Scientific Rationale

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[5][6] The resulting indole-3-carboxaldehyde can then be converted to the corresponding acetonitrile in a one-pot reaction.[7] The final hydrolysis of the nitrile to the primary amide is a well-established transformation.

Experimental Protocol

Step 1: Synthesis of 5-Methoxy-2-methyl-1H-indole

This step is identical to Step 1 of Route 1.

Step 2: Vilsmeier-Haack Formylation of 5-Methoxy-2-methyl-1H-indole

The indole is formylated at the C3 position using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

  • To a solution of 5-methoxy-2-methyl-1H-indole in DMF under an inert atmosphere, slowly add POCl3 at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by pouring it onto ice and basifying with an aqueous solution of sodium hydroxide or sodium carbonate.

  • The precipitated solid, 5-methoxy-2-methyl-1H-indole-3-carboxaldehyde, is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 5-Methoxy-2-methyl-1H-indole-3-acetonitrile

The indole-3-carboxaldehyde is converted to the acetonitrile in a one-pot procedure.

  • To a solution of the indole-3-carboxaldehyde in a mixture of methanol and formamide, add sodium borohydride (NaBH4) and stir at room temperature for 1 hour.

  • Then, add sodium cyanide (NaCN) to the reaction mixture and heat to reflux for 5 hours.

  • After cooling, add brine and extract the product with a mixture of methanol and chloroform.

  • Purify the crude product by column chromatography on silica gel to obtain 5-methoxy-2-methyl-1H-indole-3-acetonitrile.

Step 4: Hydrolysis of the Acetonitrile to the Acetamide

The nitrile is hydrolyzed to the final acetamide product under either acidic or basic conditions.

  • For basic hydrolysis, dissolve the acetonitrile in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction, neutralize with acid, and extract the product.

  • Alternatively, for acidic hydrolysis, treat the nitrile with concentrated sulfuric acid in water and heat.

  • Purify the final product by recrystallization.

Data Summary
StepReactantsReagents/SolventsTemperatureTimeEstimated Yield
1p-Anisidine, HydroxyacetoneAcetic AcidReflux8 h94%
25-Methoxy-2-methyl-1H-indolePOCl3, DMF0°C to RTSeveral hours80-90%
3Indole-3-carboxaldehydeNaBH4, NaCN, MeOH, FormamideRT to Reflux6 h70-85%
4Indole-3-acetonitrileNaOH/Ethanol or H2SO4/H2ORefluxSeveral hours75-90%
Workflow Diagram

Route 3 indole_intermediate 5-Methoxy-2-methyl-1H-indole vilsmeier_reagents POCl3, DMF indole_intermediate->vilsmeier_reagents indole_aldehyde Indole-3-carboxaldehyde vilsmeier_reagents->indole_aldehyde Vilsmeier-Haack nitrile_conversion 1. NaBH4 2. NaCN indole_aldehyde->nitrile_conversion indole_nitrile Indole-3-acetonitrile nitrile_conversion->indole_nitrile hydrolysis H+ or OH- indole_nitrile->hydrolysis final_product 2-(5-Methoxy-2-methyl-1H- indol-3-yl)acetamide hydrolysis->final_product

Caption: Route 3: Synthesis via an Indole-3-acetonitrile Intermediate.

Comparative Analysis and Conclusion

ParameterRoute 1: Classic ApproachRoute 2: Japp-KlingemannRoute 3: Acetonitrile Pathway
Number of Steps 2 (from indole intermediate)44
Overall Yield HighModerate to HighModerate to High
Key Advantages Reliable, well-established methods.Convergent, avoids direct handling of hydrazines.Utilizes common and effective transformations.
Potential Challenges Can require protection/deprotection for certain side-chain introductions.Multi-step process, requires careful control of diazotization.Use of toxic cyanide reagents.
Scalability GoodGoodGood, with appropriate safety measures for cyanide use.

Each of the presented synthetic routes offers a viable pathway to this compound, and the optimal choice will depend on the specific requirements of the researcher.

  • Route 1 is arguably the most straightforward and is recommended for its high yields and operational simplicity, especially if a suitable indole acetic acid precursor is readily available.

  • Route 2 , while involving more steps, provides an elegant and convergent approach that can be advantageous for library synthesis and for avoiding the direct use of substituted hydrazines.

  • Route 3 presents a solid alternative, particularly if the corresponding indole-3-carboxaldehyde is a known or easily accessible intermediate. However, the use of sodium cyanide necessitates stringent safety protocols.

Ultimately, this guide provides the foundational knowledge and comparative data to empower researchers in making an informed decision for the synthesis of this valuable chemical building block.

References

  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles 47(1), 509-516 (1998). [Link]
  • Wikipedia. Japp–Klingemann reaction. [Link]
  • Wikipedia. Fischer indole synthesis. [Link]
  • J&K Scientific LLC. Vilsmeier-Haack Reaction. (2025-03-22). [Link]
  • Taylor & Francis Online. Ammonolysis – Knowledge and References. [Link]
  • Organic Reactions. The Japp-Klingemann Reaction. [Link]
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • Chem-Station Int. Ed. Fischer Indole Synthesis. (2014-08-27). [Link]
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
  • SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, safety-first framework for the proper disposal of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant disposal. This document synthesizes regulatory standards with practical, field-proven insights to ensure the protection of personnel and the environment.

The procedural guidance herein is based on established principles of chemical waste management, drawing from federal regulations and hazard assessments of structurally similar molecules. Given that novel research chemicals often lack extensive, publicly available safety data, we will operate under the precautionary principle, treating this compound with a high degree of caution.

Part 1: Hazard Assessment - A Precautionary Approach

A thorough review of safety literature reveals no specific Safety Data Sheet (SDS) for this compound. Therefore, a hazard assessment must be inferred from structural analogs. This compound is an indole-acetamide derivative. Analysis of related structures provides critical insights into its potential hazards.

  • Indole-Acetamide Analogs : Similar molecules, such as N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide and 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide, are classified as causing skin, eye, and respiratory irritation[1][2].

  • Acetamide Substructure : The base component, acetamide, is suspected of causing cancer (GHS hazard statement H351)[3][4]. This is a critical consideration, elevating the potential risk profile of the entire molecule.

Hazard CategoryInferred Risk from Structural AnalogsRecommended Precaution
Acute Toxicity Causes skin and eye irritation; may cause respiratory irritation[1][2].Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle only in well-ventilated areas or a chemical fume hood.
Chronic Toxicity The acetamide functional group suggests a potential cancer risk[3][4].Minimize exposure. Employ engineering controls (fume hood) and rigorous PPE.
Environmental Hazard The parent compound, Indole-3-acetamide, is classified as slightly hazardous to water[5].Prevent release into the environment. Do not dispose of down the drain or in regular trash[6][7][8].

Part 2: The Regulatory Imperative - Compliance with EPA's RCRA

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous materials under the Resource Conservation and Recovery Act (RCRA)[9][10]. This framework establishes a "cradle-to-grave" responsibility for the chemical generator—meaning the laboratory that creates the waste is legally responsible for its safe management until its final, documented disposal[11].

Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations. Their protocols are designed to ensure compliance with federal, state, and local laws. This guide is intended to supplement, not replace, your institution's specific waste disposal procedures.

Part 3: Standard Operating Procedure for Disposal

The following step-by-step protocol outlines the safe collection and disposal of waste containing this compound.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form, ensure you are wearing:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Body Protection : A standard laboratory coat.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions[7][12].

  • Solid Waste : Collect pure this compound powder, along with any contaminated weigh boats, wipes, or gloves, in a dedicated solid hazardous waste container.

  • Liquid Waste : Collect solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.

  • Sharps : Contaminated needles or sharp-edged tools must be placed in a designated sharps container for hazardous chemical waste.

Step 3: Containerization and Labeling

Proper containment and labeling prevent accidents and ensure compliant disposal.

  • Container : Use a sturdy, leak-proof container that is chemically compatible with the waste[6][13]. The original manufacturer's bottle is often a good choice for collecting waste of the same material.

  • Closure : Keep the waste container securely sealed at all times, except when you are actively adding waste[6][7]. This minimizes the release of vapors and prevents spills.

  • Labeling : Immediately label the container with an official EHS-provided "Hazardous Waste" label. Fill it out completely, including:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • The accumulation start date

    • The associated hazards (e.g., "Irritant," "Potential Carcinogen")

Step 4: Storage in a Satellite Accumulation Area (SAA)

Labs are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) before EHS pickup[7].

  • Location : The SAA must be at or near the point of generation.

  • Containment : Store liquid waste containers within a secondary containment bin to catch any potential leaks[6][13].

  • Volume Limits : Do not exceed the volume limits for an SAA as defined by your institution and the EPA.

  • Inspection : Inspect the SAA weekly for leaks or deteriorating containers[13].

Step 5: Final Disposal via EHS
  • Request Pickup : Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), schedule a pickup with your institution's EHS department[7][8].

  • Documentation : EHS will manage the required documentation, such as the hazardous waste manifest, which tracks the waste to its final treatment or disposal facility[14].

Part 4: Decontamination and Empty Container Management

Empty containers that once held this compound must be handled as hazardous waste until properly decontaminated.

Protocol for Empty Container Disposal
  • Thoroughly Empty : Remove all residual solid or liquid material. If sludge or a significant residue remains, the container must be disposed of as hazardous waste[6].

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.

  • Collect Rinseate : The first rinseate is considered acutely hazardous and MUST be collected and disposed of as liquid hazardous waste[6][8]. Subsequent rinses may also need to be collected, depending on your institution's policy.

  • Air Dry : Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label : Completely remove, black out, or otherwise deface the original chemical label to prevent confusion[6][8].

  • Final Disposal : Once rinsed and dried with the label removed, the container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box)[6].

Part 5: Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams of this compound.

G start Waste Generation Point (this compound) decision_type What is the form of the waste? start->decision_type solid Solid Waste (Pure compound, contaminated consumables like gloves, wipes) decision_type->solid Solid liquid Liquid Waste (Solutions containing the compound) decision_type->liquid Liquid container Empty Stock Container decision_type->container Empty Container collect_solid Collect in a dedicated, labeled Solid Hazardous Waste Container. solid->collect_solid collect_liquid Collect in a dedicated, labeled Liquid Hazardous Waste Container. liquid->collect_liquid decon Triple rinse with a suitable solvent. container->decon saa Store sealed container in Satellite Accumulation Area (SAA) with secondary containment. collect_solid->saa collect_liquid->saa collect_rinse Collect first rinseate as Liquid Hazardous Waste. decon->collect_rinse dispose_container Deface label and dispose of dry container as non-hazardous lab glass/plastic. decon->dispose_container collect_rinse->collect_liquid pickup Request pickup from Environmental Health & Safety (EHS) for final disposal. saa->pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide (CAS No. 15992-10-6). As a key intermediate in medicinal chemistry, the integrity of your research and, more importantly, your personal safety, depends on a thorough understanding of the potential hazards and the implementation of robust safety procedures.[1] This guide is structured to provide not just a list of equipment, but a procedural and logical framework for its selection and use, ensuring a self-validating system of safety in your laboratory.

Foundational Principle: A Risk-Based Approach

Inferred Hazard Profile:

Based on data from related indole and acetamide compounds, we will operate under the assumption that this compound may possess the following hazards:

Potential HazardRationale Based on Structurally Similar CompoundsSource(s)
Suspected Carcinogen The parent compound, acetamide, is classified as a suspected carcinogen (GHS Category 2).
Skin & Eye Irritation Various functionalized indole-acetamides are documented as causing skin and eye irritation.[2][3][4][5]
Respiratory Tract Irritation Handling the powdered form may lead to respiratory irritation. This is a common hazard for fine organic powders and is explicitly mentioned for related compounds.[2][3][5]
Acute Toxicity (Harmful if Swallowed) At least one related indole-acetamide derivative is classified as harmful if swallowed.[2][3]

This assessment dictates that engineering controls and personal protective equipment (PPE) must be sufficient to prevent inhalation of dust, and any contact with skin or eyes.

Primary Directive: Engineering Controls

Before any discussion of PPE, it is critical to state that PPE is the last line of defense. The primary method for exposure control must always be engineering controls.

  • Chemical Fume Hood: All handling of this compound, especially in its powdered form, must be conducted inside a certified chemical fume hood. This includes weighing, transferring, and preparing solutions. The hood provides containment of airborne particles and vapors, protecting the user and the general lab environment.

  • Ventilation: Ensure the laboratory has adequate general ventilation to handle any potential fugitive emissions.[2]

Personal Protective Equipment (PPE) Protocol

The minimum PPE required for any work in a laboratory includes a lab coat, safety glasses, long pants, and closed-toe shoes.[6] However, for handling this specific compound, an enhanced level of protection is required.

Body Protection

A flame-resistant laboratory coat should be worn and kept fully buttoned.[7][8] This protects against splashes and prevents contamination of personal clothing. Ensure the fit allows for full coverage of the arms and torso.

Hand Protection

Disposable nitrile gloves are the minimum requirement for hand protection.[6] They offer protection against incidental contact with a wide range of chemicals.[7]

  • For Handling Solids (Weighing, Transfer): A single pair of nitrile gloves is acceptable, provided they are changed immediately upon any known or suspected contamination.

  • For Handling Solutions: When working with the compound dissolved in solvents, double-gloving (wearing two pairs of nitrile gloves) is strongly recommended.[6] This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Glove Removal: Always use the proper technique to remove gloves, avoiding contact between the outer glove surface and bare skin. Dispose of contaminated gloves immediately in the designated hazardous waste container.[3]

Eye and Face Protection

Adequate eye and face protection is non-negotiable. The required level of protection escalates with the potential for splashes or airborne particles.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[6][9]

  • Splash Hazard (Required for Liquids): When handling solutions of the compound, chemical splash goggles are mandatory.[9] Goggles provide a seal around the eyes, offering superior protection from splashes compared to safety glasses.[6]

  • Significant Splash or Explosion Risk: If there is a risk of a significant splash (e.g., pouring large volumes) or an exothermic reaction, a face shield must be worn over chemical splash goggles .[6][7][9] The face shield protects the entire face, but it is not a substitute for the primary eye protection offered by goggles.

Respiratory Protection

Engineering controls (i.e., the fume hood) are the primary means of preventing inhalation. However, in specific situations, respiratory protection may be necessary.

  • Weighing Powders: If there is any risk of generating dust that cannot be contained by a fume hood (e.g., during a large-scale transfer), a respirator is required. An N95 respirator is the minimum protection against fine dust particles.

  • Emergency or Spill Cleanup: In the event of a significant spill outside of a fume hood, a half-mask or full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used by trained emergency responders.

  • Fit Testing: The use of any tight-fitting respirator requires that the user be medically cleared and have undergone an annual fit test to ensure a proper seal.[7]

Procedural Guidance: Step-by-Step Operations

PPE Donning and Doffing Sequence

A strict, repeatable sequence for putting on and taking off PPE is essential to prevent cross-contamination.

Donning Sequence (Putting On)

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles / Face Shield: Position securely.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the inner pair first, then the outer pair.

Doffing Sequence (Taking Off)

  • Outer Gloves (if double-gloved): Remove and discard.

  • Lab Coat: Remove by rolling it inside-out, without touching the exterior, and hang it in its designated location or place in a laundry bin.

  • Goggles / Face Shield: Remove from the back of the head; do not touch the front surface.

  • Inner Gloves: Remove using the proper glove-removal technique.

  • Respirator (if worn): Remove from the back of the head.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[3]

Operational Plan: Handling the Solid Compound
  • Preparation: Don all required PPE (minimum: lab coat, safety glasses, single pair of nitrile gloves).

  • Containment: Perform all manipulations inside a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing: Use a spatula to carefully transfer the powder to a weigh boat on a tared balance. Avoid creating airborne dust.

  • Cleanup: After transfer, gently wipe the spatula and any contaminated surfaces with a damp cloth (using a solvent appropriate for the compound and subsequent analysis, e.g., ethanol), and dispose of the cloth in the solid chemical waste.

  • Disposal: Dispose of the weigh boat and any contaminated gloves in the designated solid hazardous waste container.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound and any solvents used for rinsing glassware should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour any amount into the drain.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of all contents. Follow all institutional and local regulations for waste disposal.[3]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow cluster_0 cluster_1 Eye & Face Protection cluster_2 Hand Protection cluster_3 Respiratory Protection Start Start Task: Handling this compound Work_Location Is all work performed inside a certified chemical fume hood? Start->Work_Location Stop_Work STOP WORK Consult EHS Work_Location->Stop_Work No Base_PPE Don Base PPE: - Lab Coat - Long Pants - Closed-toe Shoes Work_Location->Base_PPE Yes Task_Type What is the physical form? Base_PPE->Task_Type Solid_Handling Handling Solid / Powder Task_Type->Solid_Handling Solid Liquid_Handling Handling Solution Task_Type->Liquid_Handling Liquid Eye_Protection_Solid Wear Chemical Splash Goggles Solid_Handling->Eye_Protection_Solid Gloves_Solid Wear Nitrile Gloves (Single Pair) Solid_Handling->Gloves_Solid Respirator_Check Risk of airborne dust not contained by hood? Solid_Handling->Respirator_Check Eye_Protection_Liquid Wear Chemical Splash Goggles Liquid_Handling->Eye_Protection_Liquid Gloves_Liquid Wear Nitrile Gloves (Double Pair Recommended) Liquid_Handling->Gloves_Liquid Proceed Proceed with Task Eye_Protection_Solid->Proceed Eye_Protection_Solid->Proceed Face_Shield_Check Significant Splash Risk? Eye_Protection_Liquid->Face_Shield_Check Add_Face_Shield Add Face Shield over Goggles Face_Shield_Check->Add_Face_Shield Yes Face_Shield_Check->Proceed No Add_Face_Shield->Proceed Gloves_Solid->Proceed Gloves_Solid->Proceed Add_Respirator N95 Respirator Required (must be fit-tested) Respirator_Check->Add_Respirator Yes No_Respirator No Respirator Needed Respirator_Check->No_Respirator No Add_Respirator->Proceed No_Respirator->Proceed

Caption: Figure 1. Decision workflow for PPE selection when handling this compound.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. URL
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). URL
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. URL
  • This compound | 15992-10-6. Benchchem. URL
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. URL
  • N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide.
  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. URL
  • N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide. Echemi. URL
  • This compound | 15992-10-6. ChemicalBook. URL
  • Safety Data Sheet - Acetamide. Sigma-Aldrich. URL
  • 2-(5-METHOXY-1H-INDOL-3-YL)-ACETAMIDE | 2452-25-7. ChemicalBook. URL
  • Material Safety Data Sheet - N1-(4-Methoxyphenethyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide. Cole-Parmer. URL
  • Safety Data Sheet - 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide. CymitQuimica. URL
  • N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.
  • Safety Data Sheet - Acetamide, N-(4-methoxyphenyl)-. Thermo Fisher Scientific. URL
  • Safety Data Sheet - N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide. AK Scientific, Inc. URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide
Reactant of Route 2
2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.